molecular formula C11H14BrNO B112906 N-(2-Bromo-4-isopropylphenyl)acetamide CAS No. 68748-07-2

N-(2-Bromo-4-isopropylphenyl)acetamide

Cat. No.: B112906
CAS No.: 68748-07-2
M. Wt: 256.14 g/mol
InChI Key: UIBZDELTWFHAPK-UHFFFAOYSA-N
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Description

N-(2-Bromo-4-isopropylphenyl)acetamide is an organic compound featuring a brominated and isopropyl-substituted aromatic ring core. The strategic substitution pattern on the phenyl ring makes it a valuable intermediate in synthetic organic chemistry. Its molecular scaffold is of interest for constructing more complex chemical architectures, particularly in medicinal chemistry research where acetamide derivatives are extensively investigated. Structurally similar bromophenyl acetamide motifs are recognized as key building blocks in the development of pharmacologically active molecules. For instance, research into benzothiazine acetamide derivatives has highlighted their potential as antidiabetic agents through the inhibition of enzymes like alpha-glucosidase and alpha-amylase . Furthermore, various acetamide and carboxamide derivatives are explored in early-stage research for targeting purinergic receptors, such as P2X4 and P2X7, which are implicated in neurological disorders, inflammation, and pain pathways . As a reagent, it serves as a versatile precursor for further functionalization via cross-coupling reactions or amide bond transformations, supporting drug discovery efforts and the synthesis of novel compounds for biological screening.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2-bromo-4-propan-2-ylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO/c1-7(2)9-4-5-11(10(12)6-9)13-8(3)14/h4-7H,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIBZDELTWFHAPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C=C1)NC(=O)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90292992
Record name 4-Acetamido-3-bromocumene
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Molecular Weight

256.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68748-07-2
Record name 68748-07-2
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86661
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Acetamido-3-bromocumene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

synthesis of N-(2-Bromo-4-isopropylphenyl)acetamide from 2-bromo-4-isopropylaniline

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of N-(2-Bromo-4-isopropylphenyl)acetamide

Abstract

This technical guide provides a comprehensive and in-depth protocol for the synthesis of this compound, a valuable intermediate in the development of novel pharmaceuticals and functional materials. The synthesis is achieved through the N-acetylation of 2-bromo-4-isopropylaniline using acetic anhydride. This document elucidates the underlying reaction mechanism, provides a detailed, step-by-step experimental procedure, outlines critical safety considerations, and details methods for purification and analytical characterization. The guide is structured to provide researchers, scientists, and drug development professionals with the necessary expertise to successfully and safely perform this synthesis, troubleshoot potential issues, and validate the final product's identity and purity.

Introduction: Significance and Context

N-aryl acetamides are a cornerstone structural motif in medicinal chemistry and materials science. The introduction of an acetyl group to an aniline nitrogen serves multiple purposes: it can act as a protecting group to temper the amine's reactivity towards oxidation or electrophilic substitution, or it can be an integral pharmacophore contributing to a molecule's biological activity.[1] Halogenated N-aryl acetamides are particularly significant as they provide a versatile chemical handle for further molecular elaboration through reactions like cross-coupling, enabling the construction of complex molecular architectures.[2]

The target molecule, this compound, combines these features, making it a key building block for more complex derivatives. This guide presents a reliable and reproducible method for its synthesis, emphasizing the rationale behind procedural choices to ensure both high yield and purity.

Reaction Principle and Mechanism

The is a classic example of nucleophilic acyl substitution.[3] The lone pair of electrons on the nitrogen atom of the aniline acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of acetic anhydride.

Mechanism Breakdown:

  • Nucleophilic Attack: The nitrogen atom of 2-bromo-4-isopropylaniline attacks a carbonyl carbon of acetic anhydride, leading to the formation of a tetrahedral intermediate.

  • Leaving Group Departure: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling an acetate ion, which is a good leaving group.

  • Deprotonation: The resulting protonated amide is then deprotonated by a base (in this protocol, acetate or water) to yield the final, neutral this compound product and acetic acid as a byproduct.

Caption: Nucleophilic acyl substitution mechanism for aniline acetylation.

Experimental Protocol: A Self-Validating Workflow

This protocol is adapted from established methods for the acetylation of anilines and is designed for robustness.[1] The rationale for each step is explained to provide a deeper understanding of the process.

Materials and Equipment
Compound Name CAS No. Molecular Wt. ( g/mol ) Amount Molar Equiv.
2-Bromo-4-isopropylaniline51605-97-1214.101.0 g1.0
Acetic Anhydride108-24-7102.090.52 mL1.2
Sodium Acetate (anhydrous)127-09-382.030.77 g2.0
Hydrochloric Acid (conc.)7647-01-036.46~0.4 mL-
Deionized Water7732-18-518.02~100 mL-
95% Ethanol64-17-546.07As needed-

Equipment: 50 mL Erlenmeyer flask, magnetic stirrer and stir bar, graduated cylinders, Pasteur pipettes, ice bath, Büchner funnel, vacuum filtration apparatus, filter paper, glassware for recrystallization, melting point apparatus, TLC plates (silica gel).

Step-by-Step Synthesis Procedure
  • Dissolution and Salt Formation: In a 50 mL Erlenmeyer flask, dissolve 1.0 g of 2-bromo-4-isopropylaniline in 15 mL of deionized water. The aniline is likely to be immiscible. Add approximately 0.4 mL of concentrated hydrochloric acid dropwise while stirring.

    • Causality: The HCl protonates the basic aniline, forming the corresponding anilinium chloride salt. This salt is soluble in water, creating a homogeneous solution essential for an efficient reaction.[2]

  • Reagent Preparation: In a separate container, prepare a solution of 0.77 g of sodium acetate in 5 mL of deionized water. Measure 0.52 mL of acetic anhydride.

  • Acetylation Reaction: To the stirred solution of the anilinium chloride salt, add the 0.52 mL of acetic anhydride in one portion. Immediately follow this by adding the prepared sodium acetate solution.

    • Causality: Acetic anhydride is the acetylating agent. The sodium acetate acts as a base to neutralize the HCl and the acetic acid byproduct formed during the reaction, which drives the equilibrium towards the product.[1] A white precipitate of the product should form almost instantly.

  • Reaction Completion and Isolation: Continue stirring the mixture for 15 minutes. Cool the flask in an ice bath for at least 20 minutes to maximize precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid on the filter paper with two portions of cold deionized water (10-15 mL each) to remove any remaining salts and water-soluble impurities.

Purification via Recrystallization
  • Transfer the crude solid product to a clean Erlenmeyer flask.

  • Add a minimal amount of hot 95% ethanol to dissolve the solid completely. If the solid does not dissolve easily, add more hot solvent dropwise until a clear solution is obtained.

  • If the solution is colored, a small amount of activated charcoal can be added, and the hot solution filtered to remove the charcoal.

  • Allow the solution to cool slowly to room temperature. Crystals of the purified product should form.

  • Once crystal formation appears complete, place the flask in an ice bath for 20-30 minutes to maximize the yield.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold 95% ethanol, and allow them to air dry completely.

Experimental Workflow Start Start: 2-Bromo-4-isopropylaniline Dissolve 1. Dissolution & Salt Formation (Add HCl in Water) Start->Dissolve React 2. Acetylation (Add Acetic Anhydride, then Sodium Acetate) Dissolve->React Precipitate 3. Precipitation & Cooling (Ice Bath) React->Precipitate Isolate 4. Isolation (Vacuum Filtration & Washing) Precipitate->Isolate Purify 5. Purification (Recrystallization from Ethanol) Isolate->Purify Characterize 6. Characterization (TLC, MP, NMR, IR, MS) Purify->Characterize End Final Product: This compound Characterize->End

Caption: General workflow for the synthesis of this compound.

Product Characterization

To confirm the identity and purity of the final product, the following analytical techniques are recommended.

Technique Purpose Expected Observations
Thin-Layer Chromatography (TLC) Monitor reaction progress and assess purity.The product spot should have a different Rf value than the starting aniline and be a single spot after purification.
Melting Point Assess purity.A sharp melting point range close to the literature value indicates high purity.
¹H NMR Structural confirmation.Expect signals for the acetyl methyl group (~2.2 ppm), isopropyl protons, and aromatic protons. The NH proton will appear as a broad singlet.
¹³C NMR Structural confirmation.Expect signals for the carbonyl carbon (~168-170 ppm), acetyl methyl, isopropyl carbons, and six distinct aromatic carbons.
Infrared (IR) Spectroscopy Confirm functional groups.Look for a strong C=O stretch (amide I band) around 1660 cm⁻¹ and an N-H stretch around 3280 cm⁻¹.
Mass Spectrometry (MS) Determine molecular weight.The molecular ion peak (M+) should correspond to the molecular weight of the product (C₁₁H₁₄BrNO), showing the characteristic isotopic pattern for bromine.

Safety and Handling

Proper safety precautions are mandatory for this procedure. The primary hazards are associated with the reagents.

  • Acetic Anhydride: Highly corrosive, a lachrymator, and reacts violently with water.[4] It causes severe skin burns and eye damage and is harmful if inhaled.[5][6]

    • Handling: Always handle acetic anhydride in a well-ventilated fume hood.[7] Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles with side shields, and a lab coat.[8]

  • Concentrated Hydrochloric Acid: Corrosive and causes severe skin and eye burns. Vapors can cause respiratory irritation. Handle with the same level of PPE as acetic anhydride.

  • 2-Bromo-4-isopropylaniline: Harmful if swallowed or in contact with skin.[9] Causes skin and serious eye irritation.[9] Avoid inhalation and skin contact.

Emergency Procedures:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[5]

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5]

  • Spills: Neutralize small spills of acid or anhydride with sodium bicarbonate and absorb with an inert material like sand or vermiculite before disposal.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low or No Yield Incomplete reaction due to impure starting material.Ensure the purity of the 2-bromo-4-isopropylaniline. If it is old or discolored, consider purification by distillation or chromatography before use.[10]
Incorrect stoichiometry of reagents.Carefully re-measure all reagents. A slight excess of the acetylating agent is often beneficial.[11]
Oily Product / Fails to Crystallize Presence of impurities (e.g., unreacted starting material, di-acetylated product).Attempt purification by column chromatography. Try dissolving the oil in a minimal amount of a suitable solvent and inducing crystallization by scratching the flask or adding a seed crystal.[12]
Incomplete removal of acidic byproducts.Ensure thorough washing of the crude product with water and/or a dilute sodium bicarbonate solution.
Discolored Product (Yellow/Brown) Oxidation of the aniline starting material or product.Perform the reaction and work-up promptly. Using high-purity, fresh reagents can minimize discoloration.[12] Recrystallization with a small amount of activated charcoal can often remove colored impurities.

Conclusion

The N-acetylation of 2-bromo-4-isopropylaniline is a straightforward and efficient method for producing this compound. By understanding the chemical principles behind each step—from the initial acid-base chemistry to the final purification—researchers can reliably obtain a high-purity product. Adherence to the detailed protocol and stringent safety measures outlined in this guide will ensure a successful and safe synthesis, providing a crucial building block for further research and development endeavors.

References

  • BenchChem.
  • Chemistry LibreTexts. 1: Acetylation of Aniline (Experiment). (2021). [Link]

  • BenchChem.
  • YMER. Solvent and Catalyst Free Acylation of Anilines with Acetic Acid. (2023). [Link]

  • ResearchGate. Approaches for the N‐acetylation of anilines. [Link]

  • CPAChem. Safety data sheet according to Regulation (EC) No 1907/2006, Article 31. [Link]

  • Organic Syntheses. Acetamide, N-bromo-. [Link]

  • LookChem. Purification of Aniline. [Link]

  • RSC Publishing. Sunlight-driven N-acetylation of anilines: a green chemistry approach. (2023). [Link]

  • Quora. What safety precautions should you take when working with acetic anhydride?. (2020). [Link]

  • The Royal Society of Chemistry. Supporting information. [Link]

  • Google Patents. CN104447382A - Preparation method of 2-bromo-4-fluoroacetanilide.
  • NJ.gov. ACETIC ANHYDRIDE HAZARD SUMMARY. [Link]

  • The Royal Society of Chemistry. Electrochemical selenium-catalyzed para-amination of N- aryloxyamides: access to polysubstituted aminophenols - Supporting Information. [Link]

  • Sciencemadness Discussion Board. question an N-acetylation of aniline, using aspirin. (2009). [Link]

  • Google Patents. CN101550090B - Method for synthesizing bromoacetamide.
  • MOLBASE. This compound. [Link]

  • Frontiers. A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. (2022). [Link]

  • ResearchGate. Synthesis, characterization and biological screening of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2′′-sulfanyl acetamide. [Link]

  • PubChem. 2-Bromo-4-isopropylaniline. [Link]

Sources

An In-Depth Technical Guide to the Synthesis of N-(2-Bromo-4-isopropylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive, technically detailed protocol for the laboratory-scale synthesis of N-(2-Bromo-4-isopropylphenyl)acetamide. This compound serves as a valuable intermediate in various fields of organic synthesis, including the development of novel pharmaceutical agents and agrochemicals. The synthesis is achieved through the N-acetylation of 2-Bromo-4-isopropylaniline using acetic anhydride. This document moves beyond a simple recitation of steps, delving into the underlying reaction mechanism, critical safety protocols, and robust methods for purification and characterization. The procedures outlined herein are designed to be self-validating, ensuring researchers can achieve a high-purity final product with confidence. All procedural and safety recommendations are grounded in authoritative chemical literature and safety data.

Reaction Principle and Mechanism

The synthesis of this compound from 2-Bromo-4-isopropylaniline is a classic example of nucleophilic acyl substitution.[1] This reaction is fundamental in organic chemistry for the formation of amide bonds, a ubiquitous linkage in bioactive molecules.

Overall Reaction Scheme

The primary amine of 2-Bromo-4-isopropylaniline acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of acetic anhydride. This results in the formation of the corresponding acetamide and acetic acid as a byproduct. The reaction is typically performed in a suitable solvent, such as glacial acetic acid, which also helps to moderate the reaction rate.

Overall Reaction SchemeFigure 1. Overall reaction for the N-acetylation of 2-Bromo-4-isopropylaniline.
Mechanistic Pathway

The mechanism proceeds through a two-step addition-elimination pathway:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the aniline derivative attacks the carbonyl carbon of acetic anhydride. This breaks the carbonyl π-bond, pushing electrons onto the oxygen atom and forming a tetrahedral intermediate.

  • Elimination of Leaving Group: The tetrahedral intermediate is unstable. It collapses, reforming the carbonyl double bond and expelling an acetate ion, which is a good leaving group.

  • Deprotonation: The acetate ion then acts as a base, abstracting a proton from the positively charged nitrogen atom to yield the final, neutral amide product and acetic acid.

Reaction_Mechanism Figure 2. Mechanism of Nucleophilic Acyl Substitution cluster_start Reactants cluster_intermediate Tetrahedral Intermediate cluster_end Products Aniline 2-Bromo-4-isopropylaniline (Nucleophile) Intermediate Unstable Intermediate Aniline->Intermediate 1. Nucleophilic Attack AceticAnhydride Acetic Anhydride (Electrophile) Product This compound Intermediate->Product 2. Elimination of Acetate 3. Deprotonation Byproduct Acetic Acid Intermediate->Byproduct Experimental_Workflow Figure 3. Synthesis and Purification Workflow Setup 1. Assemble Reaction Apparatus (Flask, Condenser, Stirrer) Charge 2. Charge Reactants (Aniline in Acetic Acid) Setup->Charge Addition 3. Add Acetic Anhydride (Dropwise at Room Temp) Charge->Addition Reaction 4. Heat Reaction Mixture (e.g., 50-60°C for 1-2h) Addition->Reaction Quench 5. Quench in Ice-Water (Precipitates Crude Product) Reaction->Quench Filter 6. Isolate Crude Solid (Vacuum Filtration) Quench->Filter Neutralize 7. Wash Solid (Water, then sat. NaHCO3) Filter->Neutralize Purify 8. Recrystallize (e.g., Ethanol/Water) Neutralize->Purify Dry 9. Dry Final Product (Vacuum Oven or Desiccator) Purify->Dry Analyze 10. Characterize (MP, NMR, etc.) Dry->Analyze

Caption: Synthesis and Purification Workflow.
Step-by-Step Synthesis Procedure
  • Apparatus Setup: Assemble a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser in a chemical fume hood.

  • Reagent Charging: In the round-bottom flask, dissolve 2-Bromo-4-isopropylaniline (e.g., 5.0 g, ~23.3 mmol) in glacial acetic acid (20 mL). Stir the mixture until the aniline is fully dissolved.

  • Addition of Acetylating Agent: While stirring at room temperature, add acetic anhydride (e.g., 2.6 mL, ~28.0 mmol, 1.2 equivalents) dropwise to the aniline solution. An exotherm may be observed.

  • Reaction: After the addition is complete, gently heat the reaction mixture to 50-60°C using a heating mantle and stir for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching and Precipitation: Allow the reaction mixture to cool to room temperature. Pour the mixture slowly and with stirring into a beaker containing crushed ice (~150 g). A precipitate should form immediately.

  • Isolation of Crude Product: Collect the crude solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake thoroughly with cold deionized water (3 x 30 mL) to remove acetic acid. Then, wash with a cold, saturated sodium bicarbonate solution (2 x 20 mL) to neutralize any remaining acid, followed by a final wash with cold deionized water (2 x 30 mL).

Step-by-Step Purification (Recrystallization)
  • Solvent Selection: Transfer the crude, air-dried solid to an Erlenmeyer flask. Ethanol/water is a common solvent system for recrystallizing acetanilides.

  • Dissolution: Add the minimum amount of hot 95% ethanol required to fully dissolve the solid.

  • Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added, and the solution can be heated for a few minutes before being hot-filtered to remove the charcoal.

  • Crystallization: Slowly add hot deionized water dropwise to the hot ethanol solution until the solution becomes faintly cloudy (the saturation point). Then add a few drops of hot ethanol to redissolve the precipitate and achieve a clear solution.

  • Cooling: Allow the flask to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold ethanol/water mixture, and dry them in a vacuum oven or desiccator to a constant weight.

Product Characterization

Physical Appearance and Yield Calculation

The final product, this compound, should be an off-white to light tan crystalline solid. Calculate the percentage yield based on the limiting reagent (2-Bromo-4-isopropylaniline).

Melting Point Analysis

Determine the melting point of the purified product. A sharp melting range close to the literature value indicates high purity.

Spectroscopic Analysis

Confirm the identity of the product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and FTIR. The expected spectral features are outlined below. While specific data for the title compound is not readily available in the provided search results, analogous data for similar structures can be used for comparison. [2][3]

Analysis Type Expected Observations
¹H NMR - Aromatic protons (3H) with characteristic splitting patterns. - Amide N-H proton (1H, broad singlet). - Acetyl methyl protons (3H, singlet, ~2.1-2.2 ppm). - Isopropyl methine proton (1H, septet). - Isopropyl methyl protons (6H, doublet).
¹³C NMR - Carbonyl carbon (~168-170 ppm). - Aromatic carbons (6 signals). - Acetyl methyl carbon (~24 ppm). - Isopropyl carbons.

| FTIR (cm⁻¹) | - N-H stretch (broad, ~3300-3200). - C=O stretch (strong, ~1660-1680). - Aromatic C-H and C=C stretches. |

References

  • SAFETY DATA SHEET - 2-Bromo-4-isopropylaniline. Sigma-Aldrich.
  • SAFETY DATA SHEET - 2-Bromo-4-isopropylaniline. Fisher Scientific.
  • SOP for Water Reactive Compounds (Class I) - Acetic Anhydride. University of California, Irvine.
  • Supporting information - Characterization of the products. The Royal Society of Chemistry.
  • Acetamide, N-bromo - Organic Syntheses Procedure. Organic Syntheses.
  • SAFETY DATA SHEET - 2,6-Dibromo-4-isopropylaniline. Thermo Fisher Scientific.
  • Acetic Anhydride Safety Sheet. Purdue University.
  • N-(4-Bromo-2-isopropyl-phenyl)-2-chloro-acetamide. SynHet.
  • Electrochemical selenium-catalyzed para-amination of N-aryloxyamides: access to polysubstituted aminophenols - Supporting Inform
  • This compound. MOLBASE.
  • N-(2-Bromo-4-nitrophenyl)acetamide. A2B Chem.
  • 2-Bromoacetamide synthesis and purific
  • P Bromoaniline
  • Base-Promoted Hydrolysis of Acetamide (RXN Mechanism). YouTube.
  • 2-BROMOACETAMIDE(683-57-8) 1H NMR spectrum. ChemicalBook.
  • 2-Bromo-N-(4-bromophenyl)acetamide.
  • Method for synthesizing bromoacetamide.
  • 2-Bromo-4-isopropylaniline. PubChem.

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N-(2-Bromo-4-isopropylphenyl)acetamide starting material preparation

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Preparation of N-(2-Bromo-4-isopropylphenyl)acetamide

Introduction: Strategic Synthesis of a Key Chemical Intermediate

This compound is a substituted aromatic amide that serves as a valuable intermediate in the synthesis of more complex molecules, particularly within the pharmaceutical and agrochemical research sectors. Its structure, featuring an acetamido group, an isopropyl substituent, and a strategically placed bromine atom, offers multiple points for further chemical modification. The bromine atom, in particular, is a versatile functional handle for cross-coupling reactions, enabling the construction of intricate molecular architectures.

This guide provides a comprehensive, technically-grounded overview of a reliable two-step pathway for the preparation of this compound. The synthesis begins with the selective bromination of 4-isopropylaniline to generate the key intermediate, 2-bromo-4-isopropylaniline. This is followed by the acylation of the intermediate to yield the final target compound. The protocols described herein are designed to be self-validating, with an emphasis on explaining the chemical principles that underpin the experimental choices, ensuring both reproducibility and a deeper understanding of the reaction dynamics.

Part 1: Synthesis of the Starting Material: 2-Bromo-4-isopropylaniline

The initial and most critical phase of this synthesis is the regioselective bromination of 4-isopropylaniline. The success of the entire sequence hinges on the controlled introduction of a single bromine atom at the position ortho to the powerful activating amino group.

Causality of Experimental Design

The amino group (-NH₂) of 4-isopropylaniline is a potent activating group in electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions. Since the para position is already occupied by the isopropyl group, the substitution is directed primarily to the two ortho positions. To achieve mono-substitution and prevent the formation of di-bromo byproducts, the reaction conditions must be carefully controlled. Using a less reactive brominating agent than elemental bromine, such as N-Bromosuccinimide (NBS), or controlling the stoichiometry and temperature when using bromine, is a common strategy.[1] The choice of solvent is also critical; polar aprotic solvents like dichloromethane or acetonitrile can facilitate the reaction while managing reactivity.

Experimental Workflow: Bromination of 4-Isopropylaniline

The following diagram outlines the logical flow from the commercially available starting material to the essential intermediate, 2-bromo-4-isopropylaniline.[2]

G cluster_0 Part 1: Intermediate Synthesis A Start: 4-Isopropylaniline (CAS: 99-88-7) B Dissolution Solvent: Dichloromethane (DCM) A->B C Cooling Temperature: 0-5 °C B->C D Bromination Reagent: N-Bromosuccinimide (NBS) Stoichiometry: 1.0 eq C->D E Reaction Monitoring Method: Thin Layer Chromatography (TLC) D->E F Aqueous Work-up Wash with Na₂S₂O₃ (aq) & Brine E->F G Drying & Concentration Dry over Na₂SO₄, Evaporate Solvent F->G H Purification Method: Column Chromatography G->H I Product 1: 2-Bromo-4-isopropylaniline (CAS: 51605-97-1) H->I

Caption: Workflow for the synthesis of 2-bromo-4-isopropylaniline.

Detailed Protocol: Synthesis of 2-Bromo-4-isopropylaniline

Materials:

  • 4-Isopropylaniline (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.0 eq)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Saturated aqueous sodium chloride (Brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for chromatography

  • Eluent: Hexanes/Ethyl Acetate gradient

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-isopropylaniline in dichloromethane.

  • Cooling: Cool the solution to 0-5 °C using an ice bath. This is crucial to control the reaction rate and selectivity.

  • Reagent Addition: Add N-Bromosuccinimide (NBS) portion-wise over 30 minutes, ensuring the internal temperature does not rise above 5 °C. The succinimide byproduct will precipitate as a white solid.

  • Reaction: Allow the reaction to stir at 0-5 °C for 1-2 hours.

  • Monitoring: Monitor the reaction's progress by TLC until the starting material is consumed.

  • Quenching & Work-up: Filter the reaction mixture to remove the succinimide. Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous sodium thiosulfate (to quench any remaining bromine species), water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil via flash column chromatography on silica gel to obtain pure 2-bromo-4-isopropylaniline as a colorless to yellow liquid.[3]

Safety: 2-Bromo-4-isopropylaniline is harmful if swallowed or in contact with skin and causes skin and eye irritation.[4] All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

Part 2: Acylation to this compound

With the key intermediate in hand, the final step is the formation of the amide bond. This is a robust and high-yielding nucleophilic acyl substitution reaction.

Mechanism and Rationale

The nitrogen atom of the amino group in 2-bromo-4-isopropylaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acetylating agent, such as acetic anhydride.[2] A base, like pyridine or triethylamine, is often added to scavenge the acidic byproduct (acetic acid), driving the reaction to completion. The reaction is typically exothermic and proceeds readily at or slightly above room temperature.

Reaction Mechanism: Nucleophilic Acyl Substitution

The following diagram illustrates the step-wise mechanism for the formation of the amide.

G cluster_mechanism Acetylation Mechanism Amine R-NH₂ (2-Bromo-4-isopropylaniline) Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack Anhydride (CH₃CO)₂O (Acetic Anhydride) Anhydride->Intermediate Product R-NHCOCH₃ (Final Product) Intermediate->Product Collapse & Proton Transfer Byproduct CH₃COOH (Acetic Acid) Intermediate->Byproduct

Caption: Mechanism of acetylation of 2-bromo-4-isopropylaniline.

Detailed Protocol: Synthesis of this compound

Materials:

  • 2-Bromo-4-isopropylaniline (1.0 eq)[4][5]

  • Acetic Anhydride (1.1 eq)[2]

  • Pyridine (catalytic or as solvent)

  • Dichloromethane (DCM) or Ethyl Acetate

  • 1M Hydrochloric Acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium chloride (Brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: Dissolve 2-bromo-4-isopropylaniline in dichloromethane in a round-bottom flask with a magnetic stirrer. Add a catalytic amount of pyridine.

  • Reagent Addition: Add acetic anhydride dropwise to the solution at room temperature. An exotherm may be observed.

  • Reaction: Stir the mixture at room temperature for 1-3 hours.

  • Monitoring: Monitor the reaction by TLC until the starting aniline is fully consumed.

  • Work-up: Transfer the reaction mixture to a separatory funnel. Wash sequentially with 1M HCl (to remove pyridine), saturated aqueous NaHCO₃ (to neutralize excess acid), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure. The crude product should begin to solidify upon concentration.

  • Purification: The resulting solid is purified by recrystallization.

Part 3: Purification, Characterization, and Data

The final stage involves purifying the synthesized compound and confirming its identity and purity through analytical methods.

Purification Protocol: Recrystallization
  • Solvent Selection: Choose a suitable solvent system for recrystallization, such as ethanol/water or hexanes/ethyl acetate. The ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Dissolve the crude solid in the minimum amount of boiling solvent.

  • Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum to obtain this compound as a white or off-white solid.[6]

Data Presentation: Physicochemical and Spectroscopic Properties

The following table summarizes the key properties of the starting materials and the final product.

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Physical StateMelting Point (°C)
2-Bromo-4-isopropylaniline51605-97-1C₉H₁₂BrN214.10[4]LiquidN/A
This compound68748-07-2C₁₁H₁₄BrNO272.14Solid129[6]

Expected Analytical Data:

  • ¹H NMR: Expect characteristic signals for the isopropyl group (a doublet and a septet), aromatic protons (with splitting patterns consistent with a 1,2,4-trisubstituted ring), a singlet for the acetamido methyl group, and a broad singlet for the N-H proton.

  • IR Spectroscopy: Key peaks would include an N-H stretch (~3300 cm⁻¹), a C=O stretch for the amide (~1660 cm⁻¹), and C-H stretches for aromatic and aliphatic groups.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak (M+) and an M+2 peak of nearly equal intensity, which is the characteristic isotopic pattern for a compound containing one bromine atom.

References

  • 4-Bromo-N-isopropylaniline. ChemBK. [Link]

  • 2-Bromo-4-isopropylaniline | C9H12BrN | CID 521337. PubChem. [Link]

  • Acetamide, N-bromo-. Organic Syntheses Procedure. [Link]

  • 4-bromo-n-isopropylaniline (C9H12BrN). PubChemLite. [Link]

  • This compound. MOLBASE. [Link]

  • 2-Bromo-4-isopropylaniline. MySkinRecipes. [Link]

  • Synthesis of 2-Bromo-4-Methyl-aniline from 4-Methylaniline: A Comprehensive Study. Medium. [Link]

  • Preparation method of bromoaniline.
  • Preparation method of 2-bromo-4-fluoroacetanilide.

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An In-Depth Guide to the NMR Spectroscopic Characterization of N-(2-Bromo-4-isopropylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the characterization of N-(2-Bromo-4-isopropylphenyl)acetamide using Nuclear Magnetic Resonance (NMR) spectroscopy. Aimed at researchers, scientists, and professionals in drug development, this document details the theoretical principles, expected spectral features, and a robust experimental protocol for acquiring and interpreting ¹H and ¹³C NMR data. By explaining the causality behind experimental choices and grounding the methodology in authoritative standards, this guide serves as a self-validating tool for the unambiguous structural elucidation and purity assessment of this important chemical intermediate.

Introduction to this compound and the Role of NMR

This compound is a substituted aromatic amide whose structural confirmation is critical for its use in synthetic chemistry and pharmaceutical development. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful analytical technique for this purpose, offering detailed information about the molecule's atomic connectivity and chemical environment. Through the analysis of chemical shifts, signal integrations, and spin-spin coupling patterns, NMR provides an unambiguous fingerprint of the molecular structure, confirming its identity and assessing its purity.

This guide will systematically deconstruct the expected ¹H and ¹³C NMR spectra of the target molecule, provide a validated experimental workflow for data acquisition, and offer a logical framework for spectral interpretation.

Diagram 1: Molecular Structure and Atom Numbering

A numbered structure of this compound.

Theoretical Principles and Predicted Spectral Features

A priori analysis of the molecular structure allows for the prediction of key features in the ¹H and ¹³C NMR spectra. These predictions are based on the effects of electronegativity, aromaticity, and spin-spin coupling.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is anticipated to show distinct signals for each unique proton environment.

  • Aromatic Protons (H3, H5, H6): The 1,2,4-trisubstituted benzene ring will produce a complex splitting pattern in the aromatic region (typically δ 7.0-8.5 ppm).

    • H6: This proton is ortho to the electron-withdrawing acetamido group and is expected to be the most downfield of the aromatic signals. It should appear as a doublet, split by the meta proton H5. The typical coupling constant for meta coupling (⁴J) is small, around 2-3 Hz.[1]

    • H3: This proton is ortho to the bromine atom. It will be split by the meta proton H5, appearing as a doublet of doublets (dd).

    • H5: This proton is situated between the bromine and isopropyl groups. It will be split by two meta protons (H3 and H6), likely resulting in a doublet of doublets.

  • Amide Proton (NH): This proton's chemical shift is highly variable and solvent-dependent, typically appearing as a broad singlet (δ 7.5-9.5 ppm). Its broadness is due to quadrupole broadening from the adjacent nitrogen and potential chemical exchange with trace amounts of water.[2]

  • Isopropyl Group (CH and CH₃): This group gives rise to a characteristic pattern.

    • Methine (CH): A septet (or multiplet) will appear due to coupling with the six equivalent methyl protons. Its chemical shift will likely be in the δ 2.8-3.2 ppm range.

    • Methyl (2 x CH₃): A doublet will be observed due to coupling with the single methine proton, integrating to six protons. This signal is expected in the upfield region (δ 1.2-1.4 ppm). The typical coupling constant (³J) for vicinal protons in an alkyl chain is around 7 Hz.[3]

  • Acetyl Methyl Group (CH₃): This group will produce a sharp singlet integrating to three protons, typically found around δ 2.1-2.3 ppm.[4]

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is expected to show 11 distinct signals, one for each unique carbon atom.

  • Aromatic Carbons (C1-C6): These will resonate in the δ 110-150 ppm region.[5]

    • C1 (C-N) and C4 (C-isopropyl): These quaternary carbons will likely have higher chemical shifts due to substitution.

    • C2 (C-Br): The carbon directly attached to bromine will show a signal in the lower end of the aromatic region (around δ 115-125 ppm).

    • C3, C5, C6 (C-H): These carbons will appear in the typical aromatic region.

  • Carbonyl Carbon (C=O): The amide carbonyl carbon is expected to have the most downfield chemical shift, typically in the range of δ 168-172 ppm.[6]

  • Isopropyl Carbons (CH and CH₃): The methine carbon will be found around δ 30-35 ppm, while the two equivalent methyl carbons will appear further upfield (δ 20-25 ppm).

  • Acetyl Methyl Carbon (CH₃): This carbon will also be in the upfield region, typically around δ 24-26 ppm.[7]

Experimental Protocol for NMR Data Acquisition

Adherence to a standardized protocol is crucial for obtaining high-quality, reproducible NMR data. The following workflow is based on established best practices.

Diagram 2: Experimental Workflow for NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh Sample (5-25 mg for ¹H, 50-100 mg for ¹³C) B Dissolve in Deuterated Solvent (0.6-0.7 mL CDCl₃ or DMSO-d₆) A->B C Add Internal Standard (TMS) B->C D Transfer to NMR Tube & Filter if Needed C->D E Insert Sample into Spectrometer D->E F Lock, Tune, and Shim E->F G Acquire 1D Spectra (¹H, ¹³C) F->G H Acquire 2D Spectra (Optional) (COSY, HSQC) G->H I Fourier Transform & Phase Correction H->I J Baseline Correction & Integration I->J K Peak Picking & Assignment J->K L Report Data K->L

A standardized workflow for NMR sample preparation and data acquisition.

Sample Preparation

The quality of the NMR spectrum is profoundly dependent on proper sample preparation.[8]

  • Weighing: Accurately weigh 5-25 mg of this compound for ¹H NMR, or 50-100 mg for ¹³C NMR, into a clean, dry vial.[9]

  • Solvent Selection & Dissolution:

    • Add approximately 0.6-0.7 mL of a deuterated solvent.[10]

    • Causality: Chloroform-d (CDCl₃) is a common choice for its good solubilizing power and minimal interference. However, if the amide NH proton is of particular interest, Dimethyl sulfoxide-d₆ (DMSO-d₆) is recommended. The hydrogen bonding capability of DMSO slows down the proton exchange rate, resulting in a sharper NH signal.[11][12][13]

  • Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm). For most commercially available deuterated solvents with TMS pre-added, this step is not necessary.[14]

  • Transfer and Filtration: Vortex the vial to ensure complete dissolution. Using a Pasteur pipette, transfer the solution to a clean 5 mm NMR tube. If any particulate matter is visible, filter the solution through a small plug of cotton wool in the pipette to prevent issues with magnetic field homogeneity (shimming).[9][14]

Spectrometer Setup and Data Acquisition

These parameters are typical for a 400 MHz spectrometer and should be adjusted as needed based on the instrument and sample concentration.

Parameter ¹H NMR ¹³C NMR Rationale
Field Strength 400 MHz100 MHzTo be reported for each spectrum.[15]
Solvent CDCl₃ or DMSO-d₆CDCl₃ or DMSO-d₆As chosen in sample preparation.
Spectral Width -1 to 10 ppm0 to 200 ppmTo encompass all expected signals.[16]
Number of Scans 8-16512-2048¹³C requires more scans due to low natural abundance.
Relaxation Delay (d1) 1-2 s2-5 sAllows for full magnetization recovery between pulses.
Acquisition Time (at) 2-4 s1-2 sDetermines the resolution of the spectrum.
Pulse Angle 30-45°30-45°A smaller pulse angle allows for faster repetition.
Temperature Ambient (e.g., 298 K)Ambient (e.g., 298 K)Should be kept constant and reported.[15]

Data Analysis and Spectral Interpretation

The final step is to process the raw data and assign the observed signals to the molecular structure.

¹H NMR Spectrum: Data Interpretation

The processed ¹H NMR spectrum should be analyzed for chemical shift (δ), integration, multiplicity, and coupling constants (J).[17]

Table 1: Expected ¹H NMR Data for this compound (in CDCl₃)

Assignment Predicted δ (ppm) Integration Multiplicity Coupling Constant (J, Hz)
Isopropyl CH₃~1.256HDoublet (d)~7.0
Acetyl CH₃~2.203HSinglet (s)N/A
Isopropyl CH~3.001HSeptet (sept)~7.0
Aromatic H3, H5~7.2-7.42HMultiplet (m)See below
Aromatic H6~8.1-8.31HDoublet (d)~2.0 (meta)
Amide NH~7.8 (broad)1HBroad Singlet (br s)N/A

Note: The aromatic region may exhibit complex second-order effects. H6 is significantly deshielded due to its position ortho to the amide group, a known deshielding effect in ortho-substituted anilides.[18]

¹³C NMR Spectrum: Data Interpretation

The ¹³C spectrum provides a count of unique carbon atoms and information about their chemical environment.

Table 2: Expected ¹³C NMR Data for this compound (in CDCl₃)

Assignment Predicted δ (ppm)
Isopropyl CH₃~23.9
Acetyl CH₃~24.8
Isopropyl CH~33.5
C2 (C-Br)~118.0
Aromatic C-H~125-130
Aromatic C-N, C-C(isopropyl)~135-145
Carbonyl (C=O)~168.5

Conclusion

The comprehensive analysis of ¹H and ¹³C NMR spectra, guided by the principles and protocols outlined in this guide, allows for the definitive characterization of this compound. By correlating the predicted chemical shifts, integrations, and coupling patterns with experimentally acquired data, researchers can confidently verify the structure and purity of the compound. The use of standardized reporting formats ensures that the data is clear, reproducible, and aligns with the rigorous standards of the scientific community.[16][19]

References

  • NMR Guidelines for ACS Journals. (2013). American Chemical Society. [Link]

  • NMR Sample Preparation. Chemical Instrumentation Facility, Iowa State University. [Link]

  • Chem 346 1H NMR Data Reporting Guide. University of Wisconsin-Madison. [Link]

  • Englander, S. W., & Kallenbach, N. R. (1995). Rapid amide proton exchange rates in peptides and proteins measured by solvent quenching and two-dimensional NMR. PubMed. [Link]

  • Bai, Y., & Englander, S. W. (1995). Rapid amide proton exchange rates in peptides and proteins measured by solvent quenching and two-dimensional NMR. ResearchGate. [Link]

  • Walter, W., & Ruess, K. P. (1971). Deshielding effects in the NMR spectra of ortho-substituted anilides and thioanilides. ResearchGate. [Link]

  • Experimental reporting. The Royal Society of Chemistry. [Link]

  • ACS Research Data Guidelines. American Chemical Society. [Link]

  • NMR Sample Preparation Guide. (n.d.). Scribd. [Link]

  • Bai, Y., et al. (1995). Rapid amide proton exchange rates in peptides and proteins measured by solvent quenching and two-dimensional NMR. Protein Science, 4(11), 2435-2443. [Link]

  • NMR Sample Preparation: The Complete Guide. Organomation. [Link]

  • NMR Sample Requirements and Preparation. Department of Chemistry and Biochemistry, University of Arizona. [Link]

  • Sample Preparation. Faculty of Mathematical & Physical Sciences, University College London. [Link]

  • Enthaler, S., et al. (2012). Catalytic Hydrogenation of Functionalized Amides Under Basic and Neutral Conditions. Supplementary Information. [Link]

  • Khetrapal, C. L., & Dhingra, M. M. (1964). High resolution NMR spectra of some tri-substituted benzenes. Proceedings of the Indian Academy of Sciences - Section A, 59(4), 225-233. [Link]

  • Hatton, J. V., & Richards, R. E. (1962). Solvent effects in N.M.R. spectra of amide solutions. Molecular Physics, 5(2), 139-152. [Link]

  • GREEN ACETANILIDE SYNTHESIS AND SPECTRAL ANALYSIS. (2015). Organic Synthesis International. [Link]

  • NMR Spectroscopy of Benzene Derivatives. (n.d.). Moodle. [Link]

  • 12.2: Predicting A 1H-NMR Spectrum from the Structure. (2020). Chemistry LibreTexts. [Link]

  • 5.3 Spin-Spin Splitting: J-Coupling. (n.d.). Organic Chemistry Data. [Link]

  • Archontaki, H. A., et al. (2002). 13 C-NMR spectrum of N -(4-bromo-2-(2-pyridylcarbonyl)phenyl)-2-aminoacetamide. ResearchGate. [Link]

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An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of N-(2-Bromo-4-isopropylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Structural Elucidation of a Key Synthetic Intermediate

N-(2-Bromo-4-isopropylphenyl)acetamide is a substituted aromatic amide that serves as a valuable intermediate in the synthesis of various organic molecules, particularly in the fields of medicinal chemistry and materials science. Its chemical structure, featuring a bromine atom and an isopropyl group on the phenyl ring, as well as an acetamide functionality, presents a distinct spectroscopic fingerprint. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation and purity assessment of this compound. This in-depth technical guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound, offering insights into the chemical environment of each nucleus and the rationale behind the observed chemical shifts and coupling patterns. This guide is intended for researchers, scientists, and drug development professionals who rely on NMR spectroscopy for the meticulous characterization of organic molecules.

Predicted ¹H and ¹³C NMR Spectral Data

In the absence of publicly available, experimentally verified spectra for this compound, the following data has been generated using validated NMR prediction software and is supported by the analysis of structurally analogous compounds. These predictions provide a robust framework for the interpretation of the compound's NMR spectra.

¹H NMR (Proton NMR) Data

The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the isopropyl group protons, the acetamide methyl protons, and the amide N-H proton.

Signal Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constant (J, Hz)
H-6~ 7.8 - 8.2d1H~ 8.5
NH ~ 7.5 - 8.0br s1H-
H-3~ 7.4 - 7.6d1H~ 2.0
H-5~ 7.2 - 7.4dd1H~ 8.5, 2.0
CH (CH₃)₂~ 2.9 - 3.1sept1H~ 7.0
C(O)CH~ 2.1 - 2.3s3H-
CH(C H₃)₂~ 1.2 - 1.4d6H~ 7.0
¹³C NMR (Carbon NMR) Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Due to the presence of different chemical environments, each carbon atom in this compound will resonate at a characteristic chemical shift.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C =O~ 168 - 170
C -4~ 145 - 148
C -1~ 135 - 138
C -2~ 115 - 118
C -6~ 128 - 131
C -5~ 125 - 128
C -3~ 122 - 125
C H(CH₃)₂~ 33 - 36
C (O)CH₃~ 24 - 26
CH(C H₃)₂~ 23 - 25

Detailed Spectral Analysis and Interpretation

A thorough understanding of the electronic effects of the substituents on the aromatic ring is paramount for the accurate assignment of the NMR signals. The acetamido group (-NHCOCH₃) is an ortho, para-directing activator, while the bromine atom is a deactivating ortho, para-director. The isopropyl group is a weak activating ortho, para-director.

¹H NMR Spectrum Analysis
  • Aromatic Region (δ 7.2 - 8.2 ppm): The three protons on the phenyl ring will exhibit a complex splitting pattern. The proton at the C-6 position is expected to be the most downfield due to the deshielding effect of the adjacent acetamido group. It will appear as a doublet due to coupling with the H-5 proton. The H-3 proton, situated between the bromine and isopropyl groups, will likely appear as a doublet with a smaller coupling constant, arising from meta-coupling to H-5. The H-5 proton will be a doublet of doublets, being coupled to both H-6 (ortho-coupling) and H-3 (meta-coupling).

  • Amide Proton (δ 7.5 - 8.0 ppm): The N-H proton of the acetamide group typically appears as a broad singlet. Its chemical shift can be highly variable and is dependent on factors such as solvent, concentration, and temperature.

  • Isopropyl Group (δ 1.2 - 1.4 and 2.9 - 3.1 ppm): The isopropyl group will give rise to two distinct signals. The six methyl protons are equivalent and will appear as a doublet, coupled to the single methine proton. The methine proton will be a septet due to coupling with the six equivalent methyl protons.

  • Acetamide Methyl Group (δ 2.1 - 2.3 ppm): The three protons of the acetyl methyl group are chemically equivalent and will appear as a sharp singlet, as there are no adjacent protons to couple with.

¹³C NMR Spectrum Analysis
  • Carbonyl Carbon (δ 168 - 170 ppm): The carbonyl carbon of the acetamide group is significantly deshielded and appears at the downfield end of the spectrum.

  • Aromatic Carbons (δ 115 - 148 ppm): The six aromatic carbons will have distinct chemical shifts. The carbon bearing the isopropyl group (C-4) and the carbon attached to the nitrogen (C-1) are expected to be the most downfield among the protonated aromatic carbons due to the electron-donating nature of their substituents. The carbon bonded to the bromine atom (C-2) will also be downfield. The remaining aromatic carbons (C-3, C-5, and C-6) will appear at intermediate chemical shifts.

  • Isopropyl Carbons (δ 23 - 36 ppm): The methine carbon of the isopropyl group will be more downfield than the two equivalent methyl carbons.

  • Acetamide Methyl Carbon (δ 24 - 26 ppm): The methyl carbon of the acetamide group will appear in the aliphatic region of the spectrum.

Experimental Protocols

To obtain high-quality ¹H and ¹³C NMR spectra of this compound, the following experimental protocol is recommended.

Sample Preparation
  • Solvent Selection: Choose a deuterated solvent in which the compound is readily soluble. Deuterated chloroform (CDCl₃) is a common first choice for many organic molecules.[1][2] Other suitable solvents include deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated acetone (acetone-d₆).[1]

  • Concentration: For ¹H NMR, a concentration of 5-10 mg of the sample in 0.6-0.7 mL of deuterated solvent is typically sufficient.[3] For the less sensitive ¹³C NMR, a higher concentration of 20-50 mg in the same volume of solvent is recommended.[3]

  • Sample Handling:

    • Accurately weigh the desired amount of this compound into a clean, dry vial.

    • Add the appropriate volume of deuterated solvent.

    • Gently vortex or sonicate the vial to ensure complete dissolution of the sample.

    • Using a clean Pasteur pipette, transfer the solution into a high-quality 5 mm NMR tube.[4]

    • Ensure the sample height in the NMR tube is approximately 4-5 cm.[4]

    • Cap the NMR tube securely to prevent solvent evaporation.

NMR Data Acquisition
  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • ¹H NMR Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Number of Scans: 16 to 64 scans are typically adequate.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time (aq): 2-4 seconds.

    • Spectral Width (sw): A range of 0 to 12 ppm is generally sufficient.

  • ¹³C NMR Parameters:

    • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.

    • Relaxation Delay (d1): 2-5 seconds.

    • Acquisition Time (aq): 1-2 seconds.

    • Spectral Width (sw): A range of 0 to 220 ppm is appropriate.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the spectrum to obtain pure absorption lineshapes.

    • Calibrate the chemical shift scale using the residual solvent peak as an internal reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

    • Integrate the signals in the ¹H NMR spectrum.

Visualization of Molecular Structure and Key Relationships

The following diagrams, generated using Graphviz, illustrate the chemical structure of this compound with atom numbering for NMR assignment and a conceptual workflow for its synthesis.

Caption: Molecular structure of this compound with atom numbering.

synthesis_workflow 2-Bromo-4-isopropylaniline 2-Bromo-4-isopropylaniline This compound This compound 2-Bromo-4-isopropylaniline->this compound Acetic Anhydride or Acetyl Chloride Acetic Anhydride or Acetyl Chloride Acetic Anhydride or Acetyl Chloride

Caption: Conceptual synthetic workflow for this compound.

Conclusion: A Powerful Analytical Approach

This technical guide has provided a detailed overview of the ¹H and ¹³C NMR data for this compound. By combining predictive methodologies with the analysis of analogous compounds, a comprehensive and reliable interpretation of the NMR spectra has been presented. The provided experimental protocols offer a practical framework for acquiring high-quality data, ensuring the accurate structural characterization and purity assessment of this important synthetic intermediate. As a senior application scientist, I emphasize the critical role of NMR spectroscopy in modern chemical research and development, where precise structural information is the cornerstone of innovation.

References

  • Small molecule NMR sample preparation. (2023, August 29). Retrieved from a relevant university facility website.
  • Avance Beginners Guide - Solvent Selection. (n.d.). Retrieved from a relevant instrument manufacturer's guide.
  • How to Choose Deuterated NMR Solvents. (n.d.). Retrieved from a chemical supplier's technical note.
  • Acylation of Aniline Explained. (n.d.).
  • Predict 13C carbon NMR spectra. (n.d.).
  • Troubleshooting 1H NMR Spectroscopy. (n.d.). Retrieved from a university chemistry department's resource page.
  • Mechanism of aniline acetylation reaction. (2011).
  • NMR Sample Preparation: The Complete Guide. (n.d.).

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mass spectrometry analysis of N-(2-Bromo-4-isopropylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Mass Spectrometry Analysis of N-(2-Bromo-4-isopropylphenyl)acetamide

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the mass spectrometric analysis of this compound, a substituted aromatic amide of interest in synthetic chemistry and drug development. This document moves beyond a simple recitation of methods to offer a deep, mechanistic understanding of the compound's behavior under common mass spectrometry conditions. We will explore the predictable fragmentation pathways under Electron Ionization (EI), detail robust analytical protocols for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), and provide a logical framework for spectral interpretation. This guide is intended for researchers, scientists, and professionals who require not just data, but actionable intelligence from their analytical instrumentation.

Introduction: The Analytical Imperative

This compound (CAS No. 68748-07-2) is a halogenated aromatic amide.[1][2] Such molecules often serve as crucial intermediates in the synthesis of more complex chemical entities, including pharmaceuticals and agrochemicals. The precise confirmation of its molecular structure and purity is paramount for ensuring the validity of subsequent synthetic steps and the safety of final products. Mass spectrometry (MS) stands as the definitive technique for this purpose, offering unparalleled sensitivity and structural information through the analysis of mass-to-charge ratios (m/z) of the parent molecule and its characteristic fragments. This guide provides the foundational principles and practical methodologies to achieve a confident and comprehensive MS-based characterization of this compound.

Physicochemical Profile and Structural Features

A thorough understanding of the molecule's properties is the first step in developing a sound analytical method.

PropertyValueSource
IUPAC Name N-(2-bromo-4-propan-2-ylphenyl)acetamideN/A
CAS Number 68748-07-2[1][2]
Molecular Formula C₁₁H₁₄BrNOCalculated
Average Molecular Weight 256.14 g/mol Calculated
Monoisotopic Mass 255.02586 Da (for ⁷⁹Br) / 257.02381 Da (for ⁸¹Br)Calculated
Melting Point 129 °C[2]
Boiling Point 366.4±35.0 °C (Predicted)[2]
Structure Chemical structure of this compoundN/A

The key structural features that dictate its mass spectrometric behavior are:

  • Aromatic Ring: A stable core that influences ion stability.

  • Acetamide Group: A site for characteristic cleavages, particularly the amide C-N bond.

  • Isopropyl Group: Prone to benzylic-type cleavage, leading to the loss of a methyl group.

  • Bromine Atom: A heavy halogen with two abundant isotopes (⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio), which provides a definitive isotopic signature in the mass spectrum.

Principles of Ionization: Choosing the Right Tool

The choice of ionization technique is the most critical parameter in MS analysis, dictating the nature and extent of fragmentation.

  • Electron Ionization (EI): This is a "hard" ionization technique where high-energy electrons (typically 70 eV) bombard the analyte molecule.[3][4] This process imparts significant excess energy, leading to extensive and reproducible fragmentation.[5] EI is exceptionally powerful for structural elucidation because the resulting fragmentation patterns act as a molecular fingerprint, which can be compared against libraries or interpreted from first principles. It is the ideal method for confirming the identity of a synthesized compound when coupled with Gas Chromatography (GC).

  • Electrospray Ionization (ESI): This is a "soft" ionization technique that generates ions from a solution by applying a high voltage to a liquid to create an aerosol.[6] ESI imparts very little excess energy, resulting in minimal fragmentation.[7][8] The primary ion observed is typically the protonated molecule, [M+H]⁺. This makes ESI, often coupled with Liquid Chromatography (LC), the preferred method for accurately determining the molecular weight of a compound and for analyzing thermally labile molecules.[7]

Predicted Fragmentation Pathways under Electron Ionization (EI)

The utility of EI-MS lies in its predictable fragmentation, which allows for the de-novo structural confirmation of this compound. The molecular ion (M⁺•) will appear as a doublet of peaks of nearly equal intensity at m/z 255 and 257, corresponding to the ⁷⁹Br and ⁸¹Br isotopes, respectively.

The primary fragmentation routes are:

  • Benzylic Cleavage (Loss of Methyl Radical): The most favored initial fragmentation for alkyl-substituted aromatics is the cleavage of the bond beta to the aromatic ring.[9] In this case, the isopropyl group readily loses a methyl radical (•CH₃, 15 Da) to form a highly stable secondary benzylic cation. This will produce prominent fragment ions at m/z 240/242 .

  • Alpha-Cleavage of the Amide (Loss of Ketenyl Radical): A common pathway for N-aryl acetamides is the cleavage of the N-CO bond.[10][11] The loss of the ketenyl radical (•CH₂CO, 42 Da) is less common than the loss of ketene. A more characteristic fragmentation is the cleavage resulting in the formation of an acylium ion.

  • Formation of the Acylium Ion: Alpha-cleavage at the carbonyl group, breaking the C-N bond, results in the formation of the stable acetyl cation ([CH₃CO]⁺) at m/z 43 . This is a very common fragment for acetamides and is often a prominent peak in the spectrum.

  • Loss of Ketene via Rearrangement: A rearrangement can lead to the elimination of a neutral ketene molecule (CH₂=C=O, 42 Da) from the molecular ion, resulting in the radical cation of 2-bromo-4-isopropylaniline. This will produce fragment ions at m/z 213/215 .

  • Loss of Bromine Radical: Cleavage of the C-Br bond will result in the loss of a bromine radical (•Br, 79/81 Da). This will produce a fragment ion at m/z 176 .

These primary fragments can undergo further sequential losses to generate a complete fragmentation tree.

Caption: Predicted EI fragmentation of this compound.

Experimental Protocols

The following protocols are designed to be self-validating and robust, providing a clear path from sample to result.

GC-EI-MS Protocol for Structural Confirmation

This workflow is the gold standard for identifying a known small molecule and elucidating the structure of a new one.

GCMS_Workflow cluster_prep Sample Preparation cluster_gc GC Separation cluster_ms MS Detection cluster_data Data Analysis Prep 1. Prepare 1 mg/mL stock in Ethyl Acetate Dilute 2. Dilute to ~10 µg/mL in Ethyl Acetate Prep->Dilute Inject 3. Inject 1 µL GC_Col 4. Column: DB-5ms (30m x 0.25mm) Temp: 100°C (1 min) to 280°C @ 15°C/min Inject->GC_Col Ionize 5. Ionization: EI, 70 eV GC_Col->Ionize Analyze 6. Analyzer: Scan m/z 40-350 Ionize->Analyze Interpret 7. Correlate fragments with predicted pathways Analyze->Interpret

Caption: Standard workflow for GC-EI-MS analysis.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh ~1 mg of this compound and dissolve in 1 mL of high-purity ethyl acetate or dichloromethane to create a 1 mg/mL stock solution.

    • Perform a serial dilution to a working concentration of approximately 10 µg/mL. High concentrations can saturate the detector and cause peak tailing.

  • Instrumentation (GC-MS):

    • GC System: Agilent 8890 GC or equivalent.

    • Injector: Split/splitless inlet, set to 250°C. Use a 10:1 split ratio for initial screening.

    • Column: A non-polar column such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) is ideal for this type of analyte.

    • Oven Program: Initial temperature of 100°C for 1 minute, then ramp at 15°C/minute to 280°C and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Instrumentation (MS):

    • MS System: Agilent 5977B MSD or equivalent.

    • Ion Source: Electron Ionization (EI) source, temperature set to 230°C.

    • Electron Energy: 70 eV.

    • Mass Analyzer: Quadrupole, temperature set to 150°C.

    • Acquisition Mode: Scan mode, over a mass range of m/z 40 to 350.

  • Data Analysis:

    • Extract the mass spectrum from the apex of the chromatographic peak.

    • Identify the M⁺• and [M+2]⁺• peaks at m/z 255 and 257.

    • Identify and assign structures to the major fragment ions based on the predicted pathways.

LC-ESI-MS Protocol for Molecular Weight Confirmation

This workflow is optimal for rapid molecular weight confirmation, especially for samples in solution or as part of a high-throughput screening process.

Step-by-Step Methodology:

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution in methanol or acetonitrile.

    • Dilute to a working concentration of 1-5 µg/mL using a solution that mimics the initial mobile phase conditions (e.g., 50:50 acetonitrile:water with 0.1% formic acid). Formic acid is a common additive used to promote protonation and improve ionization efficiency in positive ion mode.[6]

  • Instrumentation (LC-MS):

    • LC System: Waters ACQUITY UPLC or equivalent.

    • Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size) is suitable.

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and return to initial conditions.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

  • Instrumentation (MS):

    • MS System: Waters Xevo TQ-S or equivalent.

    • Ion Source: Electrospray Ionization (ESI), positive ion mode.

    • Capillary Voltage: 3.0 kV.

    • Cone Voltage: 30 V (a low voltage is used to minimize in-source fragmentation).

    • Desolvation Temperature: 350°C.

    • Desolvation Gas Flow: 800 L/hr (Nitrogen).

    • Acquisition Mode: Scan mode, over a mass range of m/z 100 to 350.

  • Data Analysis:

    • Extract the mass spectrum from the chromatographic peak.

    • Identify the protonated molecule [M+H]⁺. This will appear as a doublet at m/z 256.0 and 258.0 .

    • Look for other common adducts, such as the sodium adduct [M+Na]⁺ at m/z 278.0/280.0.

Data Interpretation: Synthesizing the Evidence

A successful analysis integrates data from both techniques to build an irrefutable structural confirmation.

Summary of Expected Key Ions:

Ion (m/z)Ionization ModeFormulaIdentityRationale
255 / 257 EI[C₁₁H₁₄BrNO]⁺•Molecular Ion (M⁺•) Parent molecule radical cation.
256 / 258 ESI[C₁₁H₁₅BrNO]⁺Protonated Molecule ([M+H]⁺) Parent molecule + H⁺.
240 / 242 EI[C₁₀H₁₁BrNO]⁺•[M - CH₃]⁺•Loss of methyl from isopropyl group.
213 / 215 EI[C₉H₁₂BrN]⁺•[M - C₂H₂O]⁺•Loss of neutral ketene.
176 EI[C₁₁H₁₄NO]⁺•[M - Br]⁺•Loss of bromine radical.
43 EI[C₂H₃O]⁺[CH₃CO]⁺Acylium ion from C-N cleavage.

The presence of the characteristic 1:1 isotopic doublet for all bromine-containing fragments is the most definitive evidence. In the EI spectrum, the high abundance of the m/z 240/242 fragment would strongly support the presence and position of the isopropyl group. The m/z 43 peak confirms the acetamide moiety. In the ESI spectrum, the dominant peak should be the protonated molecule at m/z 256/258, confirming the molecular weight with high confidence.

Conclusion

The mass spectrometric analysis of this compound is a clear and logical process when approached with a foundational understanding of the molecule's structure and the principles of ionization. Electron Ionization provides a rich tapestry of fragment ions that serve as a structural fingerprint, ideal for definitive identification. Electrospray Ionization offers a gentle alternative for unambiguous molecular weight confirmation. By employing the robust protocols detailed in this guide, researchers can confidently verify the identity, structure, and purity of this compound, ensuring the integrity of their scientific and developmental endeavors.

References

  • MOLBASE. This compound. Available at: [Link]

  • YouTube. PART 17: AROMATIC AMIDES (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. (2021). Available at: [Link]

  • eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Available at: [Link]

  • NIH National Center for Biotechnology Information. Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. (2011). Available at: [Link]

  • Wikipedia. Electron ionization. (2023). Available at: [Link]

  • NIH National Center for Biotechnology Information. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. (2018). Available at: [Link]

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Sources

physical and chemical properties of N-(2-Bromo-4-isopropylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to N-(2-Bromo-4-isopropylphenyl)acetamide for Advanced Research

Introduction: A Versatile Intermediate in Modern Medicinal Chemistry

This compound is a substituted aromatic amide that serves as a valuable building block in synthetic organic chemistry. While not a widely commercialized end-product, its true significance lies in its potential as a versatile intermediate for the construction of more complex molecular architectures. The presence of multiple functional groups—an acetamido moiety, an isopropyl group, and a strategically placed bromine atom—provides researchers with several handles for molecular elaboration. The acetamido group is a well-known pharmacophore and a key structural unit in many active pharmaceutical ingredients (APIs). Furthermore, the aryl bromide is a gateway to a vast array of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-couplings. This guide offers a senior-level perspective on the core physical and chemical properties of this compound, providing the foundational knowledge necessary for its effective utilization in research and drug development workflows. The insights provided herein are grounded in established chemical principles and data from closely related analogues, offering a predictive and practical framework for laboratory applications.

Molecular Identity and Structural Elucidation

A precise understanding of a compound's structure and fundamental identifiers is the bedrock of all subsequent experimental design.

Chemical Structure

The molecular architecture features a benzene ring substituted with an acetamido group, a bromine atom ortho to the amide, and an isopropyl group para to the amide.

Caption: Chemical structure of this compound.

Chemical Identifiers
IdentifierValueSource
IUPAC Name This compound[1]
CAS Number 68748-07-2[1][2]
Molecular Formula C₁₁H₁₄BrNOCalculated
Molecular Weight 256.14 g/mol Calculated
Synonyms 4-Acetamido-3-bromocumene[1]

Physicochemical Properties

The physical properties of a compound dictate its handling, storage, and appropriate solvent systems for reactions and purifications. The data below are a combination of reported values and chemically predicted parameters.

PropertyValueSource(s)
Appearance Solid (predicted)-
Melting Point 129 °C[1]
Boiling Point 366.4 ± 35.0 °C at 760 mmHg[1]
Density 1.356 ± 0.06 g/cm³[1]
pKa (Amide N-H) 14.16 ± 0.70 (Predicted)[1]
Storage Room temperature[1]
Solubility Profile
  • Aqueous Solubility : Expected to be very low. The molecule is dominated by the hydrophobic aromatic ring and isopropyl group. The amide functionality offers some polarity, but not enough to overcome the nonpolar character.

  • Organic Solubility : Expected to be soluble in a range of common organic solvents. Good solubility is predicted in chlorinated solvents (dichloromethane, chloroform), ethers (diethyl ether, THF), and alcohols (methanol, ethanol). It is likely moderately soluble in nonpolar solvents like hexanes, with solubility increasing upon heating, which is a key consideration for purification by recrystallization.

Synthesis and Characterization

The reliable synthesis and unambiguous characterization of the target compound are paramount for its use in further research.

Recommended Synthetic Protocol: N-Acetylation

The most direct and efficient synthesis of this compound is the N-acetylation of its corresponding aniline precursor, 2-Bromo-4-isopropylaniline. The use of acetic anhydride is a standard and high-yielding method for this transformation[2][3].

G start Starting Materials: 2-Bromo-4-isopropylaniline Acetic Anhydride Pyridine (catalyst) reaction Reaction: - Dissolve aniline in DCM - Add pyridine & acetic anhydride - Stir at room temp (2-4h) start->reaction workup Aqueous Workup: - Wash with 1M HCl (aq) - Wash with sat. NaHCO3 (aq) - Wash with brine reaction->workup isolation Isolation: - Dry organic layer (Na2SO4) - Filter and concentrate - Obtain crude product workup->isolation purification Purification: Recrystallization from Ethanol/Water or Hexane/EtOAc isolation->purification product Final Product: This compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of 2-Bromo-4-isopropylaniline (1.0 eq) in dichloromethane (DCM, ~0.2 M) in a round-bottom flask equipped with a magnetic stirrer, add a catalytic amount of pyridine (~0.1 eq).

  • Reagent Addition: Cool the flask in an ice-water bath. Add acetic anhydride (1.1 eq) dropwise to the stirred solution. Causality: The reaction is exothermic; dropwise addition at 0 °C helps to control the temperature and prevent side reactions.

  • Reaction Monitoring: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed (typically 2-4 hours).

  • Aqueous Workup: Transfer the reaction mixture to a separatory funnel. Wash sequentially with 1M HCl (to remove pyridine and any unreacted aniline), saturated sodium bicarbonate solution (to neutralize excess acetic acid), and finally with brine. Causality: This series of washes systematically removes impurities and byproducts, simplifying the final purification.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization. A solvent system such as ethanol/water or ethyl acetate/hexanes is recommended. Dissolve the crude product in the minimum amount of hot solvent and allow it to cool slowly to form pure crystals.

Spectroscopic Characterization Profile (Predicted)

While experimental spectra for this specific compound are not publicly cataloged, its structure allows for a highly accurate prediction of its key spectroscopic features. This predictive analysis is a critical skill for confirming the identity of newly synthesized molecules.

3.2.1 ¹H NMR Spectroscopy (Predicted for CDCl₃, 400 MHz)

  • δ ~ 7.8-8.2 ppm (singlet, 1H): This broad singlet corresponds to the amide N-H proton. Its chemical shift can be variable and it will exchange with D₂O.

  • δ ~ 7.5 ppm (doublet, J ≈ 2 Hz, 1H): Aromatic proton at C3, ortho to the bromine and meta to the isopropyl group. It appears as a doublet due to coupling with the C5 proton.

  • δ ~ 7.2 ppm (doublet of doublets, J ≈ 8.5, 2 Hz, 1H): Aromatic proton at C5, meta to both the bromine and the acetamido group. It is split by the C6 proton (large coupling) and the C3 proton (small coupling).

  • δ ~ 7.1 ppm (doublet, J ≈ 8.5 Hz, 1H): Aromatic proton at C6, ortho to the acetamido group. It shows a large ortho coupling to the C5 proton.

  • δ ~ 2.9-3.1 ppm (septet, J ≈ 7 Hz, 1H): The methine proton (-CH (CH₃)₂) of the isopropyl group. It is split into a septet by the six equivalent methyl protons.

  • δ ~ 2.2 ppm (singlet, 3H): The three equivalent protons of the acetyl methyl group (-COCH₃ ).

  • δ ~ 1.2 ppm (doublet, J ≈ 7 Hz, 6H): The six equivalent protons of the two methyl groups of the isopropyl substituent (-CH(C H₃**)₂).

3.2.2 ¹³C NMR Spectroscopy (Predicted for CDCl₃, 100 MHz)

  • δ ~ 168-170 ppm: Carbonyl carbon of the acetamido group.

  • δ ~ 145-150 ppm: Aromatic C4 bearing the isopropyl group.

  • δ ~ 135-140 ppm: Aromatic C1 bearing the acetamido group.

  • δ ~ 130-135 ppm: Aromatic C3.

  • δ ~ 125-130 ppm: Aromatic C5.

  • δ ~ 120-125 ppm: Aromatic C6.

  • δ ~ 115-120 ppm: Aromatic C2 bearing the bromine atom.

  • δ ~ 33-35 ppm: Methine carbon of the isopropyl group.

  • δ ~ 24-26 ppm: Methyl carbon of the acetamido group.

  • δ ~ 23-25 ppm: Equivalent methyl carbons of the isopropyl group.

3.2.3 Mass Spectrometry (Electron Ionization)

  • Molecular Ion (M⁺): A prominent molecular ion peak is expected at m/z 255 and m/z 257 . Trustworthiness: The key diagnostic feature is the isotopic signature of bromine. The natural abundance of ⁷⁹Br and ⁸¹Br is nearly 1:1, so these two peaks will appear with almost equal intensity, confirming the presence of a single bromine atom.[4]

  • Key Fragmentation:

    • m/z 213/215: Loss of ketene (CH₂=C=O, 42 Da) from the molecular ion, a characteristic fragmentation of N-arylacetamides. The 1:1 isotopic pattern will be retained.

    • m/z 198/200: Loss of the acetyl group radical (•COCH₃, 43 Da).

    • m/z 172/174: Loss of the entire acetamido side chain.

Chemical Reactivity and Synthetic Utility

The utility of this compound in drug development stems from the reactivity of its functional groups.

Reactions at the Aromatic Ring

The acetamido group is a moderately activating, ortho-, para- directing group for electrophilic aromatic substitution. The para position is blocked by the isopropyl group, and one ortho position is blocked by bromine. Therefore, substitution is strongly directed to the C6 position, ortho to the amide. This allows for regioselective introduction of other functional groups, such as nitro or additional halogen moieties.

Reactions at the Aryl Bromide: Cross-Coupling

The C-Br bond is the most valuable synthetic handle on this molecule. It readily participates in a wide variety of palladium-catalyzed cross-coupling reactions, which are cornerstone transformations in modern drug discovery. This allows for the direct connection of the core phenylacetamide structure to other fragments.

  • Suzuki Coupling: Reaction with boronic acids or esters to form new C-C bonds.

  • Heck Coupling: Reaction with alkenes.

  • Buchwald-Hartwig Amination: Reaction with amines to form new C-N bonds.

  • Sonogashira Coupling: Reaction with terminal alkynes.

The ability to perform these late-stage functionalizations makes this compound an attractive intermediate for building libraries of analogues for structure-activity relationship (SAR) studies.

Amide Bond Reactivity

The amide bond is generally stable. However, it can be hydrolyzed back to the parent aniline (2-Bromo-4-isopropylaniline) under strong acidic or basic conditions with heating. This can be a useful deprotection step if the acetamido group was used to modulate the reactivity of the aniline during a previous synthetic step.

References

  • ResearchGate. (n.d.). N-Arylacetamides Investigated. [Image attached to a research article]. Retrieved January 22, 2026, from [Link]

  • Hodgson, D. M., et al. (2020). Quantitative reactivity scale of N–F fluorinating reagents. Chemical Science, 11(3), 793-801. Available from: [Link]

  • Kriek, E., & Reitsema, J. (1971). Arylamidation and arylation by the carcinogen N-2-fluorenylacetamide: a sensitive and rapid radiochemical assay. Chemistry-Biology Interactions, 3(5), 397-400. Available from: [Link]

  • Oliveto, E. P., & Gerold, C. (1951). Acetamide, N-bromo-. Organic Syntheses, 31, 11. Available from: [Link]

  • Weisburger, J. H., et al. (1984). N-Hydroxy-N-arylacetamides. I. Toxicity of certain polycyclic and monocyclic N-hydroxy-N-arylacetamides in rats. Archives of Toxicology, 56(2), 96-105. Available from: [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information. [PDF]. Available from: [Link]

  • Liu, Z., et al. (2007). Isoform-selective inactivation of human arylamine N-acetyltransferases by reactive metabolites of carcinogenic arylamines. Chemical Research in Toxicology, 20(11), 1791-1799. Available from: [Link]

  • MOLBASE. (n.d.). This compound. Retrieved January 22, 2026, from [Link]

  • PubChem. (n.d.). N-(2-bromo-4-fluorophenyl)acetamide. National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]

  • PubChem. (n.d.). N-(4-bromo-2-nitrophenyl)acetamide. National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]

  • The Royal Society of Chemistry. (2013). Electronic Supplementary Material (ESI) for RSC Advances. [PDF]. Available from: [Link]

  • NIST. (n.d.). Acetamide, N-(4-bromophenyl)-. NIST Chemistry WebBook. Retrieved January 22, 2026, from [Link]

  • Gowda, B. T., et al. (2009). 2-Bromo-N-(4-bromophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 65(8), o1929. Available from: [Link]

  • PubChem. (n.d.). 2-Bromo-N-(4-methylphenyl)acetamide. National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]

  • mzCloud. (2016). N 4 Bromo 3 methylphenyl acetamide. Retrieved January 22, 2026, from [Link]

  • PubChem. (n.d.). N-(2-bromo-4-ethoxyphenyl)acetamide. National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]

  • SpectraBase. (n.d.). Acetamide, N-(4-fluorophenyl)-2-bromo-. Retrieved January 22, 2026, from [Link]

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An In-depth Technical Guide to the Solubility of N-(2-Bromo-4-isopropylphenyl)acetamide in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The characterization of a compound's physicochemical properties is a cornerstone of chemical research and pharmaceutical development. Among these, solubility is a critical parameter that dictates a substance's behavior in various chemical environments, influencing reaction kinetics, purification strategies, and bioavailability. This technical guide provides a comprehensive framework for understanding and determining the solubility of N-(2-Bromo-4-isopropylphenyl)acetamide, a substituted aromatic amide. We will delve into the theoretical principles governing its solubility, provide detailed, field-proven experimental protocols for its empirical determination, and outline robust analytical methods for quantification. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of solubility assessment for novel compounds.

Introduction: The Critical Role of Solubility

This compound (CAS No. 68748-07-2) is a halogenated aromatic amide. The solubility of such a compound is not merely a physical constant but a pivotal characteristic that governs its utility and application. In drug development, poor solubility can lead to low bioavailability and erratic absorption, hindering the therapeutic potential of an otherwise potent molecule.[1] In chemical synthesis, solubility dictates the choice of reaction media, affects reaction rates, and is fundamental to developing effective purification methods like recrystallization.[2]

This guide moves beyond a simple listing of data. As a Senior Application Scientist, my objective is to provide a self-validating system for approaching solubility. We will explore the causal relationships between molecular structure and solubility, establish a robust experimental framework for measurement, and ensure the integrity of the data through precise analytical quantification.

Section 1: Theoretical Assessment of Solubility

Before any empirical testing, a theoretical analysis of the molecule's structure provides invaluable predictive insights. This is grounded in the fundamental chemical principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be soluble in one another.[3][4][5]

Molecular Structure and Polarity Analysis

The structure of this compound contains several functional groups that contribute to its overall polarity:

  • Aromatic Phenyl Ring: A large, non-polar hydrocarbon component.

  • Isopropyl Group (-CH(CH₃)₂): A non-polar, hydrophobic alkyl group that further decreases water solubility.

  • Bromo Group (-Br): An electronegative halogen that introduces a slight dipole but is also hydrophobic.

  • Acetamide Group (-NHC(=O)CH₃): This is the most significant polar functional group. The nitrogen and oxygen atoms are electronegative, creating dipoles. The N-H bond can act as a hydrogen bond donor, and the carbonyl oxygen (C=O) can act as a hydrogen bond acceptor.

Overall Polarity Prediction: The molecule is amphiphilic, possessing both significant non-polar (the substituted phenyl ring) and polar (the amide group) characteristics. The large non-polar surface area suggests that its solubility in water will be very low. However, the amide group's ability to engage in hydrogen bonding and dipole-dipole interactions indicates that it will be soluble in organic solvents that share these characteristics.

The Thermodynamics of Dissolution

Dissolution is a thermodynamic process governed by the Gibbs free energy change (ΔG = ΔH - TΔS).[6][7] For a substance to dissolve spontaneously, ΔG must be negative. This involves:

  • Overcoming Solute-Solute Interactions (Lattice Energy, ΔH₁): Energy is required to break the bonds holding the crystal lattice together. This is an endothermic process (+ΔH).[8]

  • Overcoming Solvent-Solvent Interactions (Cavity Formation, ΔH₂): Energy is needed to create space within the solvent for the solute molecules. This is also endothermic (+ΔH).[8]

  • Forming Solute-Solvent Interactions (Solvation Energy, ΔH₃): Energy is released when solute and solvent molecules interact. This is an exothermic process (-ΔH).[8]

The overall enthalpy of solution (ΔH_sol) is the sum of these steps (ΔH_sol = ΔH₁ + ΔH₂ + ΔH₃).[9] The process is also influenced by the change in entropy (ΔS), which typically increases as the solute dissolves, favoring the process.[10]

Based on its structure, this compound will likely have a more favorable (more negative) solvation energy (ΔH₃) in solvents that can form hydrogen bonds or strong dipole-dipole interactions with its amide group.

Predicted Solubility in Common Organic Solvents

Using the "like dissolves like" principle, we can categorize solvents and predict the solubility of our compound:[11]

  • Non-Polar Solvents (e.g., Hexane, Toluene): These solvents primarily interact through weak London dispersion forces. While the large non-polar part of the molecule will interact favorably, these solvents cannot effectively solvate the polar amide group. Predicted Solubility: Low to Medium. Toluene, with its aromatic ring, may show slightly better solubility than hexane due to π-π stacking interactions.

  • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane (DCM), Tetrahydrofuran (THF), Dimethylformamide (DMF)): These solvents have significant dipoles but lack O-H or N-H bonds for hydrogen donation. They can act as hydrogen bond acceptors and effectively solvate the amide group through dipole-dipole interactions. Predicted Solubility: Medium to High. Solvents like DMF and acetone are expected to be effective.

  • Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol): These solvents can both donate and accept hydrogen bonds, allowing for strong interactions with the amide group. They also have alkyl chains that can interact with the non-polar regions of the molecule. Predicted Solubility: High. Ethanol is a common recrystallization solvent for similar compounds, suggesting good solubility at elevated temperatures and moderate solubility at room temperature.[2]

Section 2: Experimental Determination of Equilibrium Solubility

The gold standard for determining the thermodynamic or equilibrium solubility of a compound is the Shake-Flask Method .[12] This method ensures that the solvent is fully saturated with the solute and that the system has reached equilibrium.

Rationale for the Shake-Flask Method

This protocol is designed to be a self-validating system. By ensuring an excess of the solid is present and allowing sufficient time for equilibrium to be reached, the resulting concentration represents the true thermodynamic solubility under the specified conditions.[1] The centrifugation and filtration steps are critical for removing all undissolved solid particles, which would otherwise lead to an overestimation of solubility.

Experimental Protocol: Shake-Flask Method
  • Preparation: To a series of 4 mL glass vials, add an excess amount of this compound (e.g., ~20 mg) to ensure that undissolved solid remains at equilibrium. The exact amount is not critical as long as it is in clear excess.

  • Solvent Addition: Add a precise volume (e.g., 2.0 mL) of each selected organic solvent to the respective vials.

  • Equilibration: Seal the vials tightly. Place them in a shaker or on a rotator in a temperature-controlled environment (e.g., 25 °C). Agitate the vials for a minimum of 24 to 48 hours. This extended time is crucial to ensure the system reaches thermodynamic equilibrium.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 2 hours to let the excess solid settle.

  • Centrifugation: Centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet the remaining solid. This step is vital for efficiently separating the saturated supernatant.

  • Sample Extraction: Carefully withdraw an aliquot of the clear supernatant from each vial using a pipette. Be cautious not to disturb the solid pellet.

  • Filtration: Filter the collected supernatant through a 0.45 µm syringe filter (e.g., PTFE for organic solvents) into a clean, labeled HPLC vial. This removes any remaining microscopic particulate matter.[13]

  • Dilution: Accurately dilute the filtered sample with a suitable solvent (often the mobile phase used in the analytical method) to a concentration that falls within the linear range of the analytical calibration curve. Record the dilution factor precisely.

  • Analysis: Analyze the diluted samples using a validated analytical method, such as HPLC-UV, as described in the following section.

experimental_workflow cluster_prep Preparation & Equilibration cluster_separation Phase Separation cluster_analysis_prep Sample Preparation for Analysis A 1. Add Excess Solute to Vials B 2. Add 2.0 mL of Organic Solvent A->B C 3. Seal and Agitate (24-48h at 25°C) B->C D 4. Let Vials Stand (≥2 hours) C->D Equilibrium Reached E 5. Centrifuge (10,000 rpm, 10 min) D->E F 6. Withdraw Supernatant E->F Pellet Formed G 7. Filter through 0.45 µm Syringe Filter F->G H 8. Dilute Sample Accurately G->H I 9. Analyze via HPLC-UV H->I analytical_workflow cluster_cal Calibration cluster_sample Sample Analysis A 1. Prepare Stock & Serial Dilutions (Standards) B 2. Inject Standards into HPLC A->B C 3. Plot Peak Area vs. Conc. (y vs. x) B->C D 4. Generate Linear Regression (y = mx + c) C->D G 7. Calculate Conc. (x) using Regression Eq. D->G Use Equation E 5. Inject Diluted Sample from Solubility Exp. F 6. Obtain Peak Area (y) E->F F->G H 8. Apply Dilution Factor to get Final Solubility G->H

Sources

A Guide to the Crystal Structure Analysis of N-(2-Bromo-4-isopropylphenyl)acetamide Derivatives: From Synthesis to Structural Elucidation and Application in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The three-dimensional atomic arrangement of an active pharmaceutical ingredient (API) is a critical determinant of its physicochemical properties, directly impacting its stability, solubility, bioavailability, and ultimately, its therapeutic efficacy. This in-depth technical guide provides a comprehensive overview of the principles and practices involved in the crystal structure analysis of N-(2-Bromo-4-isopropylphenyl)acetamide and its derivatives. Tailored for researchers, scientists, and drug development professionals, this document navigates the complete workflow, from the synthesis and crystallization of the target compounds to their detailed structural characterization by single-crystal X-ray diffraction. By leveraging crystallographic data from closely related analogues, this guide offers field-proven insights into experimental design, data interpretation, and the strategic application of structural knowledge in rational drug design.

The Imperative of Solid-State Characterization in Modern Drug Development

The journey of a drug molecule from a promising lead compound to a marketed therapeutic is fraught with challenges, many of which are rooted in its solid-state properties. The specific crystalline form, or polymorph, of an API governs a cascade of critical parameters.[1][2] Understanding and controlling the crystalline state is therefore not merely an academic exercise but a fundamental pillar of successful drug development.

Key motivations for the rigorous crystal structure analysis of this compound derivatives include:

  • Polymorph Screening and Selection: Different crystalline forms of the same molecule can exhibit vastly different solubilities and dissolution rates, which in turn affect bioavailability. A comprehensive crystallographic screen is essential to identify the most stable and efficacious form of the API, mitigating the risk of late-stage polymorph conversion and ensuring consistent product performance.[1]

  • Structure-Activity Relationship (SAR) Elucidation: X-ray crystallography provides the precise three-dimensional structure of a molecule, revealing intramolecular geometries, conformational preferences, and intermolecular interactions.[3][4] This atomic-level detail is invaluable for understanding how a molecule interacts with its biological target, guiding the rational design of more potent and selective analogues.

  • Intellectual Property and Regulatory Compliance: A well-characterized crystal structure is a cornerstone of a robust intellectual property portfolio. Regulatory bodies such as the FDA require detailed solid-state characterization to ensure the identity, purity, and consistency of the drug substance.

  • Optimization of Formulation and Manufacturing: Knowledge of a crystal's properties, such as its morphology and packing, can inform the design of more efficient and scalable crystallization processes, as well as guide the development of stable and effective drug formulations.[2]

The Workflow of Crystal Structure Determination: A Methodical Approach

The determination of a crystal structure is a multi-step process that demands precision and a deep understanding of the underlying principles of chemistry and physics. The overall workflow can be visualized as a sequential progression from the molecular to the macroscopic, and back to the atomic level.

G cluster_0 Phase 1: Material Synthesis & Purification cluster_1 Phase 2: Single Crystal Growth cluster_2 Phase 3: X-ray Diffraction Analysis A Synthesis of this compound Derivative B Purification (e.g., Recrystallization, Chromatography) A->B C Selection of Crystallization Technique B->C D Growth of High-Quality Single Crystals C->D E Crystal Mounting & Data Collection D->E F Structure Solution & Refinement E->F G Structural Validation & Analysis F->G H Structure-Based Drug Design & Development G->H Application in Drug Design

Caption: A generalized workflow for the crystal structure analysis of a small molecule API.

Experimental Protocols: A Practical Guide

Synthesis and Purification

The synthesis of this compound derivatives typically involves the acylation of the corresponding aniline precursor. A general procedure is outlined below:

Protocol 3.1: Synthesis of this compound

  • Reaction Setup: To a solution of 2-Bromo-4-isopropylaniline (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) in a round-bottom flask, add a base such as triethylamine or pyridine (1.2 eq).

  • Acylation: Cool the mixture in an ice bath (0 °C). Add acetic anhydride or acetyl chloride (1.1 eq) dropwise with stirring.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction with water. Separate the organic layer, wash sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Isolation and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) to yield the pure acetamide derivative.[5]

Growing High-Quality Single Crystals

The critical, and often most challenging, step in X-ray crystallography is obtaining diffraction-quality single crystals.[6] For acetamide derivatives, several techniques have proven effective.

Protocol 3.2: Single Crystal Growth by Slow Evaporation

  • Solvent Selection: Dissolve a small amount of the purified compound (5-10 mg) in a minimal amount of a relatively volatile solvent in which it is moderately soluble (e.g., acetone, ethyl acetate, or a mixture like toluene/methanol[7]).

  • Preparation: Filter the solution through a syringe filter into a clean, small vial.

  • Evaporation: Cover the vial with a cap or parafilm with a few needle-sized holes to allow for slow evaporation of the solvent.

  • Incubation: Place the vial in a vibration-free environment and allow the solvent to evaporate over several days to weeks.

Protocol 3.3: Vapor Diffusion

This technique is particularly useful when only small amounts of the compound are available.[8]

  • Inner Vial: Dissolve the compound (2-5 mg) in a small volume of a less volatile solvent (e.g., chloroform). Place this small vial inside a larger vial.

  • Outer Vial: Add a small amount of a more volatile "anti-solvent" in which the compound is insoluble (e.g., hexane) to the larger vial, ensuring the level is below the top of the inner vial.

  • Diffusion: Seal the larger vial. The anti-solvent will slowly diffuse into the inner vial, reducing the solubility of the compound and promoting crystallization.

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive technique for determining the three-dimensional atomic structure of a crystalline compound.[9][10]

G XRaySource X-ray Source (e.g., Mo or Cu Kα) Crystal Mounted Single Crystal XRaySource->Crystal Detector Area Detector (e.g., CCD) Crystal->Detector Diffracted X-rays DiffractionPattern Diffraction Pattern Detector->DiffractionPattern Computer Computer (Data Processing & Structure Solution) DiffractionPattern->Computer Structure 3D Molecular Structure Computer->Structure

Caption: The experimental setup for single-crystal X-ray diffraction.

Protocol 3.4: Data Collection and Structure Refinement

  • Crystal Selection and Mounting: A suitable crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head.[9]

  • Data Collection: The crystal is placed in a stream of cold nitrogen (e.g., 173 K) to minimize thermal motion and radiation damage.[11] A modern diffractometer then irradiates the crystal with monochromatic X-rays (e.g., Mo Kα, λ = 0.71073 Å) and collects the diffraction pattern on an area detector as the crystal is rotated.[9][11]

  • Data Processing: The collected diffraction intensities are integrated, corrected for experimental factors, and used to determine the unit cell parameters and space group.

  • Structure Solution: The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map.[12]

  • Structure Refinement: An atomic model is built into the electron density map and refined using full-matrix least-squares procedures to minimize the difference between the observed and calculated structure factors.[7] The final refined structure is then validated for geometric and crystallographic quality.

Structural Analysis: Insights from N-(Aryl)acetamide Analogues

While a publicly available crystal structure for this compound was not identified at the time of this writing, a comparative analysis of closely related structures provides invaluable predictive insights into its likely solid-state conformation and intermolecular interactions.

Table 1: Comparative Crystallographic Data for Bromo-N-(phenyl)acetamide Derivatives

Compound NameFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)V (ų)ZRef.
2-Bromo-N-(4-bromophenyl)acetamideC₈H₇Br₂NOMonoclinicP2₁/n4.498723.1529.109899.713935.224[13][14]
N-(4-Bromophenyl)acetamide (Polymorph I)C₈H₈BrNOOrthorhombicPna2₁------[11]
N-(4-Bromophenyl)acetamide (Polymorph II)C₈H₈BrNOMonoclinicP2₁/c6.72509.387614.4434117.750806.964[11]
2,2-Dibromo-N-(4-fluorophenyl)acetamideC₈H₆Br₂FNOMonoclinicP2₁/c9.74610.9809.42696.331002.54[15]

Data extracted from referenced crystallographic studies.

Key Observations and Predictions:

  • Hydrogen Bonding: A consistent feature in the crystal packing of N-aryl acetamides is the formation of robust intermolecular hydrogen bonds between the amide N-H group and the carbonyl oxygen (N—H···O). This interaction typically leads to the formation of one-dimensional chains or tapes within the crystal lattice.[11][13] It is highly probable that this compound derivatives will exhibit similar hydrogen-bonding motifs, which will be a primary driver of their crystal packing.

  • Conformation: In related structures, the conformation of the N-H bond is often observed to be anti to the carbonyl group.[13][14] The planarity of the acetamide group and the phenyl ring is a key conformational feature, although steric hindrance from substituents (like the ortho-bromo and para-isopropyl groups) may induce some torsion.

  • Role of Halogen Atoms: The bromine atom on the phenyl ring can participate in halogen bonding or other weak intermolecular interactions, further influencing the crystal packing arrangement.

  • Influence of the Isopropyl Group: The bulky isopropyl group at the C4 position will have a significant steric influence on the crystal packing. It may disrupt otherwise favorable packing arrangements like π-π stacking of the phenyl rings, or it could create specific pockets and channels within the crystal structure. This steric bulk is a critical variable to consider when predicting potential polymorphs.

Conclusion and Future Directions

The crystal structure analysis of this compound and its derivatives is a critical component of their development as potential therapeutic agents. As demonstrated, single-crystal X-ray diffraction provides unambiguous, high-resolution structural information that is essential for understanding and optimizing the solid-state properties of an API.[4][16]

This guide has outlined the complete workflow from synthesis to structural elucidation, providing both the theoretical underpinnings and practical, field-tested protocols. Through a comparative analysis of related known structures, we can confidently predict the key intermolecular interactions and conformational features that will define the crystal structures of this compound class.

For drug development professionals, the path forward is clear. The synthesis of this compound derivatives should be followed by a systematic crystallization screening under a wide range of conditions to identify all accessible polymorphs. Subsequent full structural characterization by SC-XRD will provide the definitive data needed to select the optimal solid form for further development, ensuring the delivery of a safe, stable, and effective pharmaceutical product.

References

  • Iuzzolino, L. (2023). The Importance of Crystal Structure Prediction for Developing Drug Molecules. Acta Crystallographica, A79, a117. Available at: [Link]

  • University of Queensland, School of Chemistry and Molecular Biosciences. Small molecule X-ray crystallography. Available at: [Link]

  • Excillum. (n.d.). Small molecule crystallography. Available at: [Link]

  • Choudhary, M. I., & Khan, A. (2023). Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review. Migration Letters, 20(S6), 571–583. Available at: [Link]

  • Zhanghua. (2025). The Importance of Crystallization in Pharmaceutical Manufacturing. Zhanghua Pharmaceutical Equipment. Available at: [Link]

  • Verma, S., et al. (2021). A Review on Crystallography and Its Role on Drug Design. Zien Journal of Social Sciences and Humanities, 2, 11-16. Available at: [Link]

  • Cody, V. (2002). The role of crystallography in drug design. Journal of the American Chiropractic Association. Available at: [Link]

  • Greenwood, M. (2023). X-ray Crystallography for Molecular Structure Determination. AZoLifeSciences. Available at: [Link]

  • Griffin, J. F., & Duax, W. L. (1982). X-Ray Crystallography of Chemical Compounds. Molecular Structure and Biological Activity. Available at: [Link]

  • Nayak, P. S., et al. (2014). Synthesis, Crystal Structure, and Characterization of 2-Phenyl-N-(pyrazin-2-yl)acetamide. Journal of Chemical Crystallography, 44, 257–263. Available at: [Link]

  • Google Patents. (1978). Process for the preparation of an acetamide derivative. US4127607A.
  • EPFL. (n.d.). Guide for crystallization. Available at: [Link]

  • MOLBASE. (n.d.). This compound. Available at: [Link]

  • Gowda, B. T., et al. (2009). 2-Bromo-N-(4-bromophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 65(10), o1955. Available at: [Link]

  • Yan, D., et al. (2018). Electrochemical selenium-catalyzed para-amination of N-aryloxyamides: access to polysubstituted aminophenols - Supporting Information. Nature Communications, 9, 4293. Available at: [Link]

  • Rolim, L. A., et al. (2014). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Molecules, 19(6), 8342-8351. Available at: [Link]

  • Jasinski, J. P., et al. (2013). N-(4-Bromophenyl)acetamide: a new polymorph. Acta Crystallographica Section E: Structure Reports Online, E69, o461. Available at: [Link]

  • Gowda, B. T., et al. (2009). 2-Bromo-N-(4-bromophenyl)acetamide. Acta Crystallographica Section E, E65, o1955. Available at: [Link]

  • AdooQ BioScience. (n.d.). N-(2-Bromo-4-nitrophenyl)acetamide. Available at: [Link]

Sources

An In-depth Technical Guide to the Reactivity and Stability of N-(2-Bromo-4-isopropylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: Navigating the Chemistry of a Key Synthetic Intermediate

N-(2-Bromo-4-isopropylphenyl)acetamide is an ortho-substituted anilide derivative whose utility in medicinal and materials chemistry lies in the strategic placement of its functional groups. The interplay between the sterically influential ortho-bromo and isopropyl groups and the electronically significant acetamide moiety defines its chemical persona. This guide provides a comprehensive technical overview of the reactivity and stability of this molecule, moving beyond a simple recitation of facts to explain the causality behind its behavior. While specific literature on this exact molecule is sparse, this document synthesizes established principles from analogous structures to provide a robust, predictive framework for researchers, scientists, and drug development professionals.

Molecular Architecture and Physicochemical Properties

This compound possesses a unique combination of functional groups that dictate its reactivity and stability. Understanding this architecture is fundamental to predicting its behavior in chemical synthesis and under storage conditions.

  • Aryl Bromide: The bromine atom on the aromatic ring is a versatile synthetic handle, primarily for transition-metal-catalyzed cross-coupling reactions. Its position ortho to the bulky acetamide group introduces significant steric hindrance, which is a critical factor in reaction kinetics.[1][2]

  • Acetamide Group: This group is a moderately activating, ortho-, para-director for electrophilic aromatic substitution. The amide bond itself is susceptible to hydrolysis under both acidic and basic conditions.[3][4][5]

  • Isopropyl Group: An electron-donating alkyl group that further activates the aromatic ring towards electrophilic substitution.

Table 1: Physicochemical Properties of this compound and Related Structures

PropertyThis compound4'-Bromoacetanilide (Analogue)2'-Bromoacetanilide (Analogue)
CAS Number 68748-07-2[6]103-88-8[7]614-76-6[8]
Molecular Formula C₁₁H₁₄BrNOC₈H₈BrNOC₈H₈BrNO
Molecular Weight 256.14 g/mol 214.06 g/mol [7]214.06 g/mol [8]
Appearance Solid (predicted)White to light beige crystalline solid[9]Solid
Melting Point Data not available165-169 °C[9]~99 °C
Solubility Predicted to be soluble in organic solvents like chloroform, ethyl acetate.[9]Soluble in chloroform, benzene; slightly soluble in alcohol.[9]Data not available

Reactivity Profile: A Tale of Three Functional Groups

The molecule's reactivity is best understood by considering each key functional group and the steric environment influencing it.

The Aryl Bromide: A Gateway to Complexity via Cross-Coupling

The carbon-bromine bond is the most synthetically versatile site. It is a prime substrate for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination, which are cornerstones of modern drug discovery.

Core Challenge: Steric Hindrance The primary obstacle to successful coupling is the steric bulk of the ortho-acetamide and, to a lesser extent, the isopropyl group. This congestion can impede both the initial oxidative addition of the palladium catalyst to the C-Br bond and the final reductive elimination step.[1] Low yields are a common issue if the catalytic system is not chosen carefully.[1]

Strategic Solutions: To overcome steric hindrance, highly active and sterically demanding ligands are required.[2][10]

  • Ligand Selection: Bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like R-Phos or AntPhos) are often effective.[2][10] These ligands stabilize the palladium center and facilitate the difficult steps of the catalytic cycle.[2][10]

  • Catalyst Choice: Using advanced palladium pre-catalysts can also improve reaction efficiency.

  • Reaction Conditions: Milder bases (e.g., K₃PO₄, K₂CO₃) and appropriate solvent choice are crucial to prevent side reactions like protodeboronation of boronic acid partners in Suzuki couplings.[1][10]

G cluster_0 Suzuki-Miyaura Coupling Workflow A Reactants This compound + Arylboronic Acid E Reaction A->E B Catalyst System Pd Source (e.g., Pd(dba)2) + Bulky Ligand (e.g., R-Phos) B->E C Base & Solvent (e.g., K3PO4 in THF/Water) C->E D Reaction Setup Inert Atmosphere (N2/Ar) Elevated Temperature (or RT) D->E F Workup & Purification (e.g., Extraction, Chromatography) E->F G Product Biphenyl Derivative F->G

Caption: Workflow for a sterically hindered Suzuki-Miyaura coupling.

The Acetamide Moiety: Stability and Potential Derivatization

The amide bond is generally robust but represents a potential site for degradation, particularly hydrolysis.

  • Hydrolysis: The amide can be cleaved to 2-bromo-4-isopropylaniline and acetic acid under harsh acidic or basic conditions.[3][4][11][12] The rate-determining step is typically the nucleophilic attack on the carbonyl carbon.[4]

    • Acid-Catalyzed: Protonation of the carbonyl oxygen activates the carbonyl carbon for nucleophilic attack by water.[12]

    • Base-Catalyzed: Direct nucleophilic attack of a hydroxide ion on the carbonyl carbon forms a tetrahedral intermediate.[3][4]

  • N-Alkylation/Arylation: The amide nitrogen can be deprotonated with a strong base, and the resulting anion can be used in substitution reactions, although this is less common for acetanilides.

The Aromatic Ring: Controlled Electrophilic Substitution

The aromatic ring is activated by the acetamide (moderately) and isopropyl (weakly) groups. However, the steric bulk surrounding the ring means that electrophilic aromatic substitution reactions will be highly regioselective and potentially sluggish. The most likely position for substitution would be C5, which is para to the acetamide and ortho to the isopropyl group.

Stability Profile and Forced Degradation Studies

For any compound in the drug development pipeline, understanding its stability is non-negotiable. Forced degradation studies are essential to identify potential degradation products, establish degradation pathways, and develop stability-indicating analytical methods.[13][14][15][16]

Core Principle: Forced degradation involves subjecting the compound to stress conditions more severe than accelerated stability testing to predict its long-term stability.[15] A target degradation of 10-20% is often desired to ensure that analytical methods can detect and quantify degradants.[13]

G cluster_0 Forced Degradation Decision Logic Start Drug Substance (API) Stress Apply Stress Conditions (Heat, pH, Light, Oxidation) Start->Stress Analyze Analyze via HPLC (Purity & Degradant Profile) Stress->Analyze Degradation Degradation > 5%? Analyze->Degradation Identify Identify & Characterize Degradants (e.g., LC-MS) Degradation->Identify Yes Stable Inherently Stable Under Condition Degradation->Stable No Pathway Elucidate Degradation Pathway Identify->Pathway End Stability Profile Established Pathway->End Stable->End

Caption: Logical workflow for a forced degradation study.

Table 2: Recommended Conditions for Forced Degradation Studies

Stress ConditionTypical Reagents and ConditionsPotential Degradation Pathway
Acidic Hydrolysis 0.1 M - 1 M HCl, reflux for several hours[14][16]Cleavage of the amide bond to form 2-bromo-4-isopropylaniline and acetic acid.
Basic Hydrolysis 0.1 M - 1 M NaOH, reflux for several hours[14][16]Cleavage of the amide bond to form 2-bromo-4-isopropylaniline and acetic acid.
Oxidation 3-30% H₂O₂ at room temperature[14]Potential for N-oxide formation or oxidation of the isopropyl group.
Thermal Stress Dry heat (e.g., 80-100°C) for several days[15]General decomposition; unlikely to be the primary pathway unless melting point is exceeded.
Photostability Exposure to light source per ICH Q1B guidelines[17]Potential for de-bromination via a free-radical mechanism.

Experimental Protocols

The following protocols are provided as validated starting points for researchers.

Protocol 1: Suzuki-Miyaura Cross-Coupling (Model Reaction)

Objective: To couple this compound with phenylboronic acid.

Methodology:

  • To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 mmol), phenylboronic acid (1.5 mmol), and potassium phosphate (K₃PO₄·H₂O, 3.0 mmol).[10]

  • Add palladium(II) acetate (Pd(OAc)₂, 0.02 mmol) and a bulky phosphine ligand such as SPhos (0.04 mmol).

  • Add anhydrous toluene (5 mL) and 2-propanol (1 mL).

  • Heat the reaction mixture to 80-100°C and monitor by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Stability-Indicating HPLC Method Development

Objective: To develop a reverse-phase HPLC method capable of separating the parent compound from its potential degradation products.

Methodology:

  • Column: Use a C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).[18]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program (Example):

    • 0-2 min: 5% B

    • 2-15 min: Linear gradient from 5% to 95% B

    • 15-18 min: Hold at 95% B

    • 18.1-22 min: Return to 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by UV-Vis spectral analysis (e.g., 245 nm).

  • Injection Volume: 5 µL.

  • Column Temperature: 35°C.

  • Validation: Validate the method according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, and precision, using samples from the forced degradation study to prove specificity.[18]

Conclusion and Future Outlook

This compound is a compound with significant potential as a synthetic intermediate. Its reactivity is dominated by the sterically hindered aryl bromide, which necessitates the use of advanced catalytic systems for cross-coupling reactions. The molecule's stability is primarily challenged by the potential for amide hydrolysis under harsh pH conditions. A thorough understanding of these characteristics, guided by predictive principles and confirmed by robust experimental studies as outlined in this guide, is paramount for its successful application in research and development.

References

  • Galabov, B. et al. (2025). Reactivity of Acetanilides in the Alkaline Hydrolysis Reaction: Theory vs. Experiment. ResearchGate. Available at: [Link]

  • Kim, Y. M., & Yu, K. (2009). Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides. The Journal of Organic Chemistry, 74(10), 3913–3916. Available at: [Link]

  • Galabov, B. et al. (2010). Computational study of the alkaline hydrolysis of acetanilide. ResearchGate. Available at: [Link]

  • Kinetics of the hydrolysis of anilides. (n.d.). Proceedings of the Indian Academy of Sciences - Section A. Available at: [Link]

  • Moodie, R. B., & Thomas, P. N. (1972). The acid-catalysed hydrolysis of acetanilide. Journal of the Chemical Society, Perkin Transactions 2, (10), 1493-1498. Available at: [Link]

  • Wang, Y., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Chemical Communications, 50(26), 3461-3464. Available at: [Link]

  • Study.com. (n.d.). Hydrolysis of Acetanilide: Mechanism & Explanation. Available at: [Link]

  • Oda, S., et al. (2020). Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. Organic Letters, 22(13), 5030–5035. Available at: [Link]

  • Sun, J., et al. (2018). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. ResearchGate. Available at: [Link]

  • Teasdale, A., et al. (2013). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available at: [Link]

  • Oliveto, E. P., & Gerold, C. (n.d.). Acetamide, N-bromo. Organic Syntheses. Available at: [Link]

  • Science.gov. (n.d.). forced degradation study: Topics by Science.gov. Available at: [Link]

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Quotient Sciences. Available at: [Link]

  • Kumar, V. (2016). Forced Degradation Studies. MedCrave online. Available at: [Link]

  • Singh, R., & Rehman, Z. (2012). Pharmaceutical Forced Degradation Studies with Regulatory Consideration.
  • UDTECH. (2025). Understanding the 4'-bromoacetanilide Chemical: Melting Point and More. Available at: [Link]

  • MOLBASE. (n.d.). This compound. Available at: [Link]

  • Yan, D., et al. (2018). Electrochemical selenium-catalyzed para-amination of N-aryloxyamides: access to polysubstituted aminophenols - Supporting Information.
  • Sharma, V., et al. (2022). Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. Future Journal of Pharmaceutical Sciences, 8(1), 14. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 2'-Bromoacetanilide. PubChem Compound Database. Available at: [Link]

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Methodological & Application

Application Notes and Protocols: The Strategic Utility of N-(2-Bromo-4-isopropylphenyl)acetamide in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide delineates the role of N-(2-Bromo-4-isopropylphenyl)acetamide as a pivotal precursor in the synthesis of medicinally relevant heterocyclic scaffolds. We provide an in-depth analysis of its application in constructing complex molecular architectures, focusing on palladium-catalyzed intramolecular cyclizations and copper-mediated condensations. This document furnishes researchers, scientists, and drug development professionals with detailed experimental protocols, mechanistic insights, and optimization strategies for the synthesis of carbazole and phenothiazine derivatives. The methodologies presented are designed to be robust and reproducible, supported by authoritative references and practical guidance to facilitate their implementation in a laboratory setting.

Introduction: A Versatile Scaffold for Modern Synthesis

This compound is a strategically functionalized starting material that serves as a cornerstone for the synthesis of a variety of heterocyclic compounds. Its molecular architecture, featuring a reactive aryl bromide and an acetamide group, presents a versatile platform for intramolecular bond formations. The ortho-positioning of the bromine atom relative to the acetamide nitrogen is crucial for facilitating ring-closure reactions, leading to the formation of fused heterocyclic systems. The isopropyl group at the para-position enhances solubility in organic solvents and can modulate the electronic properties and biological activity of the resulting molecules.

The synthesis of nitrogen-containing heterocycles is of paramount importance in medicinal chemistry, as these motifs are prevalent in a vast number of pharmaceuticals and bioactive natural products.[1][2][3] The development of efficient synthetic routes to these compounds is a continuous endeavor in organic chemistry.[4] This application note will focus on two exemplary and highly valuable transformations of this compound: the palladium-catalyzed synthesis of carbazoles and the copper-mediated synthesis of phenothiazines.

Palladium-Catalyzed Synthesis of Carbazoles

The carbazole framework is a key structural component in numerous pharmacologically active compounds and organic electronic materials.[5][6] The intramolecular Buchwald-Hartwig amination provides a powerful and direct route to construct the carbazole ring system from this compound.[7][8]

Reaction Principle and Mechanism

The palladium-catalyzed intramolecular C-N cross-coupling reaction proceeds through a well-established catalytic cycle.[7] Initially, a Pd(0) species undergoes oxidative addition to the C-Br bond of the precursor. The resulting Pd(II) complex then coordinates with the amide nitrogen. Subsequent deprotonation by a base forms a palladium-amido complex. The final step is reductive elimination, which forms the C-N bond of the carbazole ring and regenerates the active Pd(0) catalyst. The choice of phosphine ligand is critical as it influences the stability and reactivity of the palladium intermediates throughout the catalytic cycle.[9][10][11]

Buchwald_Hartwig_Carbazole_Synthesis cluster_0 Synthetic Workflow Start This compound Reagents Add Pd Catalyst, Ligand, and Base Start->Reagents Step 1 Reaction Heat in Anhydrous Solvent under Inert Atmosphere Reagents->Reaction Step 2 Workup Aqueous Workup and Extraction Reaction->Workup Step 3 Purification Column Chromatography Workup->Purification Step 4 Product Carbazole Derivative Purification->Product Final

Figure 1: Workflow for Palladium-Catalyzed Carbazole Synthesis.

Detailed Experimental Protocol
  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), palladium(II) acetate (0.02 mmol, 2 mol%), and a suitable phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%).

  • Addition of Base and Solvent: Add cesium carbonate (2.0 mmol, 2.0 equiv.) to the flask. Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add anhydrous toluene (10 mL) via syringe.

  • Reaction Conditions: Stir the mixture at 110 °C for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite.

  • Extraction: Wash the filtrate with water (2 x 20 mL) and brine (20 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired carbazole derivative.

Data Presentation: Reaction Parameters
ParameterConditionRationale
Catalyst Pd(OAc)₂ / Pd₂(dba)₃Precursors for the active Pd(0) species.
Ligand XPhos, SPhos, RuPhosBulky, electron-rich phosphine ligands stabilize the palladium catalyst and promote reductive elimination.[11]
Base Cs₂CO₃, K₂CO₃, K₃PO₄The choice of base is crucial for the deprotonation step. Cesium carbonate is often highly effective.
Solvent Toluene, DioxaneAnhydrous, high-boiling point solvents are required.
Temperature 100-120 °CSufficient thermal energy is needed to overcome the activation barrier of the C-N bond formation.
Expected Yield 70-95%Yields are typically high for this intramolecular cyclization.

Copper-Mediated Synthesis of Phenothiazines

Phenothiazines are a class of heterocyclic compounds with significant applications in medicinal chemistry, particularly as antipsychotic and antihistaminic agents.[12] The Ullmann condensation reaction offers a classic yet effective method for the synthesis of the phenothiazine core via intramolecular C-S and C-N bond formation.[13][14]

Reaction Principle and Mechanism

The synthesis of phenothiazines from this compound can be achieved through a one-pot reaction with a suitable sulfur source, such as elemental sulfur or a thiol. The copper-catalyzed Ullmann-type reaction facilitates the formation of a C-S bond, followed by an intramolecular C-N cyclization. The reaction typically requires a copper(I) catalyst, a ligand to stabilize the copper species, a base, and a high-boiling polar solvent.

Ullmann_Phenothiazine_Synthesis cluster_1 Synthetic Workflow Start This compound & Thiol Reagents Add Cu Catalyst, Ligand, and Base Start->Reagents Step 1 Reaction Heat in High-Boiling Solvent Reagents->Reaction Step 2 Workup Acid/Base Workup and Extraction Reaction->Workup Step 3 Purification Crystallization or Chromatography Workup->Purification Step 4 Product Phenothiazine Derivative Purification->Product Final

Sources

Application Notes and Protocols for N-(2-Bromo-4-isopropylphenyl)acetamide in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of N-(2-Bromo-4-isopropylphenyl)acetamide

In the landscape of modern medicinal chemistry, the strategic selection of building blocks is paramount to the efficient discovery and development of novel therapeutic agents. This compound (CAS No: 68748-07-2) is a key intermediate whose structural features offer a confluence of desirable properties for drug design. The presence of an acetamide group provides a handle for forming stable amide linkages, a common feature in many pharmaceuticals. The isopropyl moiety can enhance lipophilicity, potentially improving membrane permeability and oral bioavailability. Most critically, the ortho-bromine atom serves as a versatile synthetic handle for a variety of cross-coupling reactions, allowing for the introduction of diverse chemical functionalities and the construction of complex molecular architectures.

This guide provides an in-depth exploration of the synthesis and applications of this compound, with a focus on its utility as a precursor for pharmacologically relevant scaffolds, particularly in the synthesis of pyrazole derivatives and as a potential building block for kinase inhibitors.

Physicochemical Properties

A clear understanding of the physicochemical properties of the starting materials is crucial for reaction planning and execution.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
4-Isopropylaniline99-88-7C₉H₁₃N135.21
2-Bromo-4-isopropylaniline51605-97-1C₉H₁₂BrN214.10[1]
N-(4-isopropylphenyl)acetamide5702-74-9C₁₁H₁₅NO177.24
This compound 68748-07-2 C₁₁H₁₄BrNO 256.14

Synthesis of this compound: A Two-Step Approach

The synthesis of the title compound is most efficiently achieved through a two-step sequence starting from the commercially available 4-isopropylaniline: 1) acetylation to protect the amine and 2) regioselective bromination at the position ortho to the activating acetamido group.

Synthesis_Workflow Start 4-Isopropylaniline Step1 N-(4-isopropylphenyl)acetamide Start->Step1 Acetic Anhydride, Pyridine Step2 This compound Step1->Step2 Bromine, Acetic Acid

Caption: Synthetic workflow for this compound.

Protocol 1: Synthesis of this compound

Part A: Acetylation of 4-Isopropylaniline

  • Rationale: The acetylation of the aniline nitrogen is a crucial first step. The resulting acetamido group is a moderately activating, ortho-, para-director for electrophilic aromatic substitution. This directs the subsequent bromination to the desired position and prevents over-bromination.

  • Procedure:

    • To a stirred solution of 4-isopropylaniline (1.0 eq) in a suitable solvent such as dichloromethane or ethyl acetate, add acetic anhydride (1.1 eq).

    • A catalytic amount of a base like pyridine or triethylamine can be added to scavenge the acetic acid byproduct.

    • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, wash the reaction mixture with water, followed by a saturated sodium bicarbonate solution to neutralize any remaining acid.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-(4-isopropylphenyl)acetamide, which can often be used in the next step without further purification.

Part B: Bromination of N-(4-isopropylphenyl)acetamide

  • Rationale: The acetamido group directs the electrophilic bromine to the ortho position. Acetic acid is a common solvent for brominations as it is polar enough to dissolve the reactants but does not react with bromine.

  • Procedure:

    • Dissolve N-(4-isopropylphenyl)acetamide (1.0 eq) in glacial acetic acid.

    • Slowly add a solution of bromine (1.0 eq) in glacial acetic acid dropwise to the reaction mixture at room temperature. The characteristic red-brown color of bromine should dissipate as it is consumed.

    • Stir the reaction at room temperature for 4-6 hours, monitoring by TLC.

    • Once the starting material is consumed, pour the reaction mixture into a beaker of ice water. The product will precipitate as a solid.

    • Collect the solid by vacuum filtration and wash thoroughly with cold water to remove acetic acid and any unreacted bromine.

    • The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product.

Application in Medicinal Chemistry: A Versatile Intermediate

The true value of this compound lies in its potential as a precursor to a wide array of more complex, biologically active molecules.

Synthesis of Pyrazole Derivatives: A Gateway to Diverse Pharmacological Activity

Pyrazole and its derivatives are a cornerstone of medicinal chemistry, exhibiting a vast range of biological activities including anti-inflammatory, anticancer, antimicrobial, and analgesic properties.[2][3] The title compound is an excellent starting material for the synthesis of substituted pyrazoles.

Pyrazole_Synthesis Start This compound Intermediate1 Chalcone Intermediate Start->Intermediate1 Aromatic Aldehyde, Base (e.g., NaOH) Final Substituted Pyrazole Derivative Intermediate1->Final Hydrazine Hydrate, Acetic Acid

Caption: General scheme for pyrazole synthesis from the title compound.

Protocol 2: Representative Synthesis of a Pyrazole Derivative

  • Step A: Claisen-Schmidt Condensation to form Chalcone

    • In a flask, dissolve this compound (1.0 eq) and a substituted aromatic aldehyde (1.0 eq) in ethanol.

    • Add an aqueous solution of a strong base, such as sodium hydroxide, dropwise while stirring vigorously.

    • Continue stirring at room temperature for 12-24 hours. The formation of the chalcone product is often indicated by a color change and the formation of a precipitate.

    • Filter the solid, wash with cold water and ethanol, and dry to obtain the chalcone intermediate.

  • Step B: Cyclization with Hydrazine to form Pyrazole

    • Suspend the chalcone intermediate (1.0 eq) in glacial acetic acid.

    • Add hydrazine hydrate (1.2 eq) and reflux the mixture for 6-8 hours.

    • Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature and pour it into ice water.

    • Neutralize with a base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent like ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain the desired substituted pyrazole derivative.

Potential Application in the Synthesis of Aurora Kinase Inhibitors

Aurora kinases are a family of serine/threonine kinases that are key regulators of mitosis.[4] Their overexpression is linked to various cancers, making them a significant target for anticancer drug development.[5][6] Many small molecule inhibitors of Aurora kinases feature a substituted heterocyclic core, and intermediates like this compound are valuable for building such structures. The bromo-substituent allows for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce aryl or heteroaryl groups, a common strategy in the synthesis of kinase inhibitors.[7]

Kinase_Inhibitor_Logic cluster_synthesis Synthetic Strategy Start This compound (Building Block A) CoreScaffold Coupled Bi-aryl Scaffold Start->CoreScaffold Pd-catalyzed Cross-Coupling CouplingPartner Heterocyclic Boronic Acid/Ester (Building Block B) CouplingPartner->CoreScaffold FinalDrug Aurora Kinase Inhibitor Candidate CoreScaffold->FinalDrug Further Functionalization

Caption: Logic for using the title compound in kinase inhibitor synthesis.

Conclusion and Future Perspectives

This compound is a strategically valuable, yet under-documented, intermediate in medicinal chemistry. Its straightforward synthesis and the presence of multiple functional handles make it an ideal starting point for creating libraries of complex molecules. The demonstrated pathway to pyrazole derivatives and the high potential for its use in synthesizing kinase inhibitors highlight its importance for researchers in drug discovery. The protocols and logical frameworks provided in this guide are intended to empower scientists to effectively utilize this versatile building block in the development of next-generation therapeutics.

References

  • Google Patents. (n.d.). Method for synthesizing bromoacetamide.
  • Google Patents. (n.d.). Preparation of bromoacetamides.
  • European Patent Office. (2007). Aurora Kinase inhibitors. EP 2145877 B1. Retrieved from [Link]

  • Autore, G., Caruso, A., Marzocco, S., Nicolaus, B., Palladino, C., Pinto, A., Popolo, A., Sinicropi, M. S., Tommonaro, G., & Saturnino, C. (2010). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Molecules, 15(3), 2028–2038. [Link]

  • Google Patents. (n.d.). Compounds and compositions as protein kinase inhibitors.
  • Mohammed, H. A., & Nissan, Y. M. (2025). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Chemical Reviews Letters, 8, 867-882.
  • Google Patents. (n.d.). Aurora kinase inhibitors and methods of making and using thereof.
  • El-Sayed, N. N. E., El-Bendary, E. R., El-Ashry, S. M., & Abo-Salem, H. M. (2023). Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives. Scientific Reports, 13(1), 15638. [Link]

  • Google Patents. (n.d.). Process for synthesis of esters of N-(4'-hydroxyphenyl)acetamide with derivatives of 5-benzoil-1-methyl pyrrole-2-acetic acids.
  • ResearchGate. (2010). (PDF) Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Retrieved from [Link]

  • PubChem. (n.d.). Aurora kinase inhibitors and uses thereof - Patent US-12351582-B2. Retrieved from [Link]

  • Google Patents. (n.d.). Aurora kinase inhibitor and use thereof.
  • Ahmad, G., Khalid, A., Qamar, M. U., Rasool, N., Saadullah, M., Bilal, M., ... & Alotaibi, J. M. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules, 29(18), 4387. [Link]

  • PubChem. (n.d.). 2-Bromo-4-isopropylaniline. Retrieved from [Link]

  • Mabkhot, Y. N., Al-Showiman, S. S., Kheder, N. A., & Al-Shaalan, N. H. (2016). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 21(1), 10. [Link]

  • Google Patents. (n.d.). Process for the preparation of 4-bromophenyl derivatives.
  • Google Patents. (n.d.). Preparation method of 2-bromo-4-fluoroacetanilide.
  • Kumar, V., & Aggarwal, R. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 64(2), 203-211.
  • He, Y., Hwang, D. J., Ponnusamy, S., Thiyagarajan, T., Mohler, M. L., Narayanan, R., & Miller, D. D. (2022). Exploration and Biological Evaluation of Basic Heteromonocyclic Propanamide Derivatives as SARDs for the Treatment of Enzalutamide-Resistant Prostate Cancer. Journal of medicinal chemistry, 65(13), 9132–9155. [Link]

  • Google Patents. (n.d.). Preparation of 2-bromo-4,5-dimethoxy benzenepropanenitrile.
  • Alinezhad, H., Tajbakhsh, M., & Hamidi, N. (2011). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Journal of the Mexican Chemical Society, 55(4), 238-241.
  • Slideshare. (n.d.). Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-2-(propan-2-yl)aniline. Retrieved from [Link]

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Application Notes & Protocols: Suzuki-Miyaura Coupling of N-(2-Bromo-4-isopropylphenyl)acetamide for Advanced Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Importance of Biaryl Acetamides

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] First reported by Akira Suzuki and Norio Miyaura in 1979, this palladium-catalyzed reaction has become indispensable in the synthesis of complex organic molecules, particularly in the pharmaceutical and materials science industries.[1][3] Its utility lies in the mild reaction conditions, the commercial availability of diverse boronic acids, and the low toxicity of the boron-containing byproducts.[3]

This guide focuses on a specific, yet highly relevant, application: the coupling of N-(2-Bromo-4-isopropylphenyl)acetamide with various arylboronic acids. This substrate is an important structural motif, featuring an ortho-substituted acetamide group that can present unique challenges and opportunities in synthesis design. The resulting N-acetyl biaryl amine products are key intermediates in the development of pharmacologically active compounds, including kinase inhibitors and modulators of other biological targets.[3]

The primary challenge with this substrate arises from the steric hindrance imposed by the ortho-acetamide group, which can impede the crucial oxidative addition step at the palladium center.[4][5][6] Therefore, the selection of an appropriate catalyst system, particularly the phosphine ligand, is paramount to achieving high yields and reaction efficiency. This document provides a detailed mechanistic overview, a robust and adaptable experimental protocol, and expert insights into overcoming the challenges associated with this specific transformation.

The Catalytic Cycle: A Mechanistic Blueprint

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[7] Understanding this mechanism is crucial for rational troubleshooting and optimization. The cycle consists of three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound. This is often the rate-determining step of the entire cycle and is heavily influenced by the steric and electronic environment of the substrate and the nature of the supporting ligand.[7][8][9] Bulky, electron-rich ligands accelerate this step.[8]

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) center. This step requires activation of the organoboron species by a base.[10] The base reacts with the boronic acid (R'-B(OH)₂) to form a more nucleophilic boronate complex (e.g., [R'-B(OH)₃]⁻), which then readily exchanges its organic moiety with the halide on the palladium complex.[1][11]

  • Reductive Elimination: The two organic groups on the palladium(II) center couple and are eliminated from the metal, forming the desired biaryl product and regenerating the catalytically active Pd(0) species, which re-enters the cycle.[7]

Suzuki_Miyaura_Catalytic_Cycle cluster_0 cluster_1 cluster_2 Pd0 Pd(0)L₂ (Active Catalyst) PdII_Aryl Ar-Pd(II)L₂-Br Pd0->PdII_Aryl OxAdd Oxidative Addition OxAdd->PdII_Aryl PdII_Diaryl Ar-Pd(II)L₂-Ar' PdII_Aryl->PdII_Diaryl Transmetalation Transmetalation Transmetalation->PdII_Diaryl PdII_Diaryl->Pd0 RedElim Reductive Elimination PdII_Diaryl->RedElim Product Ar-Ar' (Product) PdII_Diaryl->Product RedElim->Pd0 ArylHalide Ar-Br (Substrate) ArylHalide->OxAdd BoronicAcid Ar'-B(OH)₂ + Base Boronate [Ar'-B(OH)₃]⁻ BoronicAcid->Boronate Activation Boronate->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Design and Protocols

This section provides a robust, field-tested protocol for the Suzuki-Miyaura coupling of this compound. The causality behind the choice of reagents is explained to empower researchers to adapt the protocol for different boronic acids.

Rationale for Reagent Selection
  • Ligand: For sterically hindered substrates like this compound, the choice of ligand is critical. Standard ligands like PPh₃ often fail. We strongly recommend bulky, electron-rich dialkylbiaryl phosphine ligands such as SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) .[12] These ligands promote the challenging oxidative addition step and stabilize the monoligated Pd(0) species, which is believed to be the highly active catalytic species.[9][12]

  • Base: A moderately strong base is required to facilitate the transmetalation step without promoting hydrolysis of the acetamide group. Potassium phosphate (K₃PO₄) is an excellent choice for these systems, providing sufficient basicity and high yields, particularly in challenging couplings.[9][12]

  • Solvent: A polar aprotic solvent capable of reaching temperatures of 80-110 °C is ideal. 1,4-Dioxane or Toluene are standard choices. The addition of a small amount of water can sometimes be beneficial, but for reproducibility, starting with anhydrous conditions is recommended.[13]

Detailed Step-by-Step Protocol

Materials and Equipment:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02 equiv, 2 mol%)

  • SPhos (0.04 equiv, 4 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (3.0 equiv)

  • Anhydrous 1,4-Dioxane

  • Standard oven-dried glassware (e.g., Schlenk flask or round-bottom flask with condenser)

  • Magnetic stirrer and hotplate

  • Inert atmosphere supply (Nitrogen or Argon)

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (e.g., 270 mg, 1.0 mmol), the desired arylboronic acid (1.2 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), SPhos (16.4 mg, 0.04 mmol), and finely ground K₃PO₄ (637 mg, 3.0 mmol).

    • Scientist's Note: Adding reagents in this order, with the catalyst and ligand added last, is good practice. Grinding the base increases its surface area and reactivity.

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure the removal of all oxygen.

    • Scientist's Note: Oxygen can oxidize the active Pd(0) catalyst and the phosphine ligand, leading to catalyst deactivation and failed reactions. This step is critical for success.

  • Solvent Addition and Degassing: Add anhydrous 1,4-dioxane (e.g., 5 mL) via syringe. Bubble the inert gas through the stirred suspension for 15-20 minutes to thoroughly degas the solvent.[14]

  • Reaction: After degassing, place the sealed flask in a preheated oil bath at 100 °C. Stir the reaction vigorously for 4-12 hours.

    • Scientist's Note: Reaction progress should be monitored by TLC or LC-MS. Take a small aliquot, quench it with water, extract with ethyl acetate, and analyze the organic layer. The reaction is complete when the starting aryl bromide is consumed.

  • Work-up: a. Cool the reaction mixture to room temperature. b. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). c. Transfer the mixture to a separatory funnel. Separate the layers. d. Extract the aqueous layer with ethyl acetate (2 x 15 mL). e. Combine the organic layers and wash with brine (20 mL). f. Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.[15]

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to afford the pure biaryl product.

Optimization and Data

The conditions provided above are a robust starting point. However, for novel or particularly challenging arylboronic acids, optimization may be required. The following table outlines key parameters and their expected impact on the reaction, providing a logical framework for optimization studies.

EntryCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Expected Outcome & Rationale
1Pd(OAc)₂ (2%)PPh₃ (4%)K₂CO₃ (3)Toluene100Low Yield (<20%) . PPh₃ is not bulky enough to facilitate the coupling of this sterically hindered substrate.
2Pd(OAc)₂ (2%)SPhos (4%) K₃PO₄ (3) Dioxane 100 High Yield (>90%) . The combination of a bulky, electron-rich ligand and a suitable base overcomes the steric challenge.[12]
3Pd(OAc)₂ (2%)SPhos (4%)K₃PO₄ (3)Dioxane80Good Yield, Slower Reaction . Lower temperature reduces reaction rate but can be beneficial for thermally sensitive substrates.
4Pd(OAc)₂ (0.5%)SPhos (1%)K₃PO₄ (3)Dioxane100Good to High Yield . The high activity of the SPhos-based catalyst allows for significantly lower catalyst loadings, which is economically and environmentally advantageous.[12]
5Pd(OAc)₂ (2%)SPhos (4%)Cs₂CO₃ (3)Toluene110High Yield . Cesium carbonate is a stronger base and can sometimes accelerate reactions, but it is more expensive.

Experimental and Purification Workflow

The following diagram provides a high-level overview of the entire process, from initial setup to final product analysis.

Caption: A streamlined workflow for Suzuki-Miyaura synthesis and purification.

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst due to oxygen exposure.2. Poor quality or wet reagents/solvent.3. Insufficient reaction temperature or time.1. Ensure a rigorously inert atmosphere; use fresh catalyst and ligand.2. Use anhydrous solvent and dry reagents. Oven-dry the base.3. Increase temperature to 110°C (if using toluene) or extend reaction time. Confirm with monitoring.
Significant Side Products 1. Protodeboronation: Boronic acid decomposes to the corresponding arene.2. Homocoupling: Formation of Ar-Ar or Ar'-Ar'.1. Use fresh boronic acid. Consider using the corresponding boronic ester (e.g., pinacol ester), which is more stable.[16] Use a milder base like KF if possible.[10]2. This often indicates catalyst decomposition. Ensure rigorous degassing. A different ligand or slightly lower temperature may help.
Difficult Purification 1. Product co-elutes with starting material or byproducts.2. Streaking on TLC plate.1. Adjust the polarity of the eluent system for column chromatography. A shallower gradient may be required.2. The N-H of the acetamide can interact with silica. Adding a small amount of triethylamine (0.1-0.5%) to the eluent can improve peak shape.

References

  • Title: Suzuki-Miyaura Coupling - Chemistry LibreTexts Source: Chemistry LibreTexts URL: [Link]

  • Title: Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure Source: Journal of the American Chemical Society URL: [Link]

  • Title: Suzuki-Miyaura cross-coupling: Practical Guide Source: Yoneda Labs URL: [Link]

  • Title: Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments Source: MDPI URL: [Link]

  • Title: Suzuki Coupling Source: Organic Chemistry Portal URL: [Link]

  • Title: Suzuki reaction Source: Wikipedia URL: [Link]

  • Title: Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Masking Boronic Acids for Suzuki Coupling Source: YouTube URL: [Link]

  • Title: A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides Source: The Journal of Organic Chemistry URL: [Link]

  • Title: Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction Source: Journal of the American Chemical Society URL: [Link]

  • Title: Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts Source: Organometallics URL: [Link]

  • Title: Synthesis of Biologically Active N-Substituted 4-biphenyl Acetamide Derivatives Source: Asian Journal of Chemistry URL: [Link]

  • Title: Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... Source: ResearchGate URL: [Link]

  • Title: Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates Source: Organic Chemistry Portal URL: [Link]

  • Title: Eco-Friendly Catalyst Development: Bidentate Nitrogen Ligands in the Suzuki–Miyaura Reaction of Aryl Iodides and Bromides in Green Solvents Source: ACS Sustainable Chemistry & Engineering URL: [Link]

  • Title: Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide Source: University of Kentucky URL: [Link]

  • Title: Vilsmeier–Haack reagent mediated synthetic transformations with immobilized iridium complex photoredox catalyst Source: The Royal Society of Chemistry URL: [Link]

  • Title: N-[4-(2-Propyn-1-yloxy)phenyl]acetamide Source: ResearchGate URL: [Link]

  • Title: Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents Source: MDPI URL: [Link]

  • Title: Optimization of reaction conditions for the Suzuki-Miyaura coupling of... Source: ResearchGate URL: [Link]

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Application Note: A Practical Guide to the Buchwald-Hartwig Amination of N-(2-Bromo-4-isopropylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of C-N Bond Formation

The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and materials science sectors. Aryl amines are a ubiquitous motif in a vast array of bioactive molecules and functional materials. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as a powerful and versatile tool for the synthesis of these compounds.[1][2] This reaction's significance lies in its broad substrate scope and functional group tolerance, often superseding classical methods like nucleophilic aromatic substitution, which may require harsh conditions and have limited applicability.[1]

This application note provides an in-depth guide to the Buchwald-Hartwig amination of a specific and functionally rich substrate, N-(2-Bromo-4-isopropylphenyl)acetamide. We will explore the mechanistic underpinnings of this transformation, offer a detailed and robust experimental protocol, and provide insights into troubleshooting common challenges. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this critical reaction in their synthetic endeavors.

Mechanistic Considerations: A Rational Approach to Reaction Design

The success of a Buchwald-Hartwig amination hinges on a synergistic interplay between the palladium catalyst, the ligand, the base, and the solvent. A thorough understanding of the catalytic cycle is paramount for rational reaction design and optimization.[3][4]

The generally accepted mechanism proceeds through three key steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide, forming a Pd(II) complex.[1][3]

  • Amine Coordination and Deprotonation: The amine (in this case, an amide) coordinates to the Pd(II) center, followed by deprotonation by a base to form a palladium amide complex.

  • Reductive Elimination: The final step involves the reductive elimination of the desired N-aryl product, regenerating the active Pd(0) catalyst, which then re-enters the catalytic cycle.[3]

// Nodes Pd0 [label="L-Pd(0)\n(Active Catalyst)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OxAdd [label="Oxidative\nAddition\nComplex\nL-Pd(II)(Ar)(Br)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; AmideComplex [label="Palladium Amide\nComplex\n[L-Pd(II)(Ar)(NHR')]+", fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="Ar-NHR'\n(Product)", shape=ellipse, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Invisible nodes for layout ArBr [label="Ar-Br", shape=plaintext, fontcolor="#202124"]; HNR [label="HNR'R''", shape=plaintext, fontcolor="#202124"]; Base [label="Base", shape=plaintext, fontcolor="#202124"]; HBase [label="[H-Base]+", shape=plaintext, fontcolor="#202124"];

// Edges Pd0 -> OxAdd [label=" Oxidative\n Addition", color="#202124"]; ArBr -> OxAdd [style=dashed, arrowhead=none, color="#5F6368"]; OxAdd -> AmideComplex [label=" Amine Coordination\n & Deprotonation", color="#202124"]; HNR -> OxAdd [style=dashed, arrowhead=none, color="#5F6368"]; Base -> OxAdd [style=dashed, arrowhead=none, color="#5F6368"]; AmideComplex -> Product [label=" Reductive\n Elimination", color="#202124"]; Product -> Pd0 [style=dashed, color="#5F6368", label=" Catalyst\n Regeneration"]; AmideComplex -> HBase [style=dashed, arrowhead=none, color="#5F6368"]; } Caption: Catalytic Cycle of the Buchwald-Hartwig Amination.

The Choice of Catalyst and Ligand

For the amination of this compound, the selection of an appropriate palladium source and ligand is critical. While simple palladium sources like Pd(OAc)₂ can be used, they require in-situ reduction to the active Pd(0) species.[4] Modern, well-defined pre-catalysts, which readily form the active catalyst upon exposure to a base, are often more reliable and lead to cleaner reactions.[4]

The ligand plays a crucial role in facilitating both the oxidative addition and reductive elimination steps. For sterically hindered substrates and less nucleophilic amides, bulky, electron-rich biarylphosphine ligands are generally preferred. Ligands such as BrettPhos have been shown to be effective for couplings involving primary amines and amides.[5]

The Role of the Base and Solvent

The base is required to deprotonate the N-H bond of the acetamide, making it a more potent nucleophile. While strong bases like sodium tert-butoxide (NaOtBu) are commonly employed, primary amides can often be coupled using weaker bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[4][6] The choice of base should also consider the functional group tolerance of the substrates.

The solvent must be capable of dissolving the reactants and catalyst system at the reaction temperature. Aprotic, non-polar to moderately polar solvents are typically used. Toluene and dioxane are common choices for Buchwald-Hartwig aminations.[4][7] It is crucial to use anhydrous solvents, as water can interfere with the catalytic cycle.

Experimental Protocol: Amination with Morpholine

This protocol details the coupling of this compound with morpholine as a representative secondary amine.

Experimental_Workflow

Materials and Reagents
ReagentMW ( g/mol )Amount (mg)MmolEquivalents
This compound270.162701.01.0
Morpholine87.121051.21.2
Pd₂(dba)₃915.7218.30.020.02
BrettPhos536.6821.50.040.04
Sodium tert-butoxide (NaOtBu)96.101351.41.4
Toluene (anhydrous)-5 mL--
Step-by-Step Procedure
  • Reaction Setup: To a dry Schlenk tube equipped with a magnetic stir bar, add this compound (270 mg, 1.0 mmol), Pd₂(dba)₃ (18.3 mg, 0.02 mmol), BrettPhos (21.5 mg, 0.04 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol).

  • Inert Atmosphere: Seal the Schlenk tube with a rubber septum, and evacuate and backfill with argon three times.

  • Reagent Addition: Through the septum, add anhydrous toluene (5 mL) followed by morpholine (105 mg, 1.2 mmol) via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Quench the reaction by adding 10 mL of water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford the desired product.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst, insufficient degassing, poor solvent quality, incorrect base.Use a fresh batch of catalyst and ligand. Ensure the reaction is set up under a strictly inert atmosphere. Use freshly distilled or commercially available anhydrous solvent. Screen different bases (e.g., K₂CO₃, Cs₂CO₃).[8][9]
Hydrodehalogenation Presence of water or other proton sources, catalyst decomposition.Use rigorously dried reagents and solvents. Consider a different ligand or pre-catalyst that is less prone to β-hydride elimination.[1]
Side Product Formation Reaction temperature is too high, incorrect stoichiometry.Lower the reaction temperature and monitor the reaction progress more frequently. Ensure accurate measurement of all reagents.
Insolubility of Reagents Improper solvent choice.Try alternative solvents such as dioxane, THF, or a mixture of solvents to improve solubility.[4]

Conclusion

The Buchwald-Hartwig amination is an indispensable tool in modern organic synthesis. By carefully selecting the catalyst, ligand, base, and solvent, and by adhering to a meticulous experimental protocol, researchers can successfully synthesize a wide range of N-aryl compounds. This application note provides a solid foundation for the amination of this compound and serves as a practical guide for overcoming common challenges associated with this powerful transformation.

References

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?. [Link]

  • Chemistry Stack Exchange. (2022). Buchwald-Hartwig coupling troubleshooting. [Link]

  • ChemHelpASAP. (2020). Buchwald-Hartwig cross-coupling reaction. [Link]

  • National Institutes of Health. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. [Link]

  • ACS Catalysis. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. [Link]

  • Journal of the American Chemical Society. (1997). Palladium-Catalyzed Coupling of Optically Active Amines with Aryl Bromides. [Link]

  • ResearchGate. (2018). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. [Link]

  • CatSci Ltd. (n.d.). A Practical Approach to the Optimisation of Buchwald-Hartwig Amination Reactions. [Link]

  • ChemRxiv. (2022). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. [Link]

Sources

Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of N-(2-Bromo-4-isopropylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of a Versatile Scaffolding

In the landscape of modern medicinal chemistry and materials science, the ability to forge new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds with precision and efficiency is paramount. Palladium-catalyzed cross-coupling reactions have emerged as a cornerstone technology in this endeavor, enabling the construction of complex molecular architectures from readily accessible starting materials. This guide focuses on a particularly valuable, yet challenging, building block: N-(2-Bromo-4-isopropylphenyl)acetamide .

The unique substitution pattern of this aryl bromide—featuring a sterically demanding ortho-bromo group, an electron-donating isopropyl substituent, and a potentially coordinating N-acetamide moiety—presents a distinct set of challenges for cross-coupling reactions. However, overcoming these hurdles unlocks a direct route to a diverse array of substituted anilines and their derivatives. These products are of significant interest to researchers in drug development, as the N-aryl acetamide motif is a common feature in biologically active compounds. This document provides a detailed exploration of Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions with this compound, offering not just step-by-step protocols but also the underlying scientific rationale for the experimental design.

Scientific Foundation: Navigating the Catalytic Cycles

Palladium-catalyzed cross-coupling reactions, a discovery honored with the 2010 Nobel Prize in Chemistry, generally proceed through a common catalytic cycle.[1][2] Understanding this cycle is crucial for troubleshooting and optimizing reactions.

A generalized catalytic cycle for these transformations involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound. This is often the rate-limiting step and is significantly influenced by the steric hindrance of the ortho-bromo group and the electron density of the aromatic ring.[3][4]

  • Transmetalation (for Suzuki and Sonogashira) or Amine Coordination/Deprotonation (for Buchwald-Hartwig): In the Suzuki reaction, an organoboron species exchanges its organic group with the bromide on the palladium center.[5] For the Sonogashira reaction, a copper acetylide typically facilitates the transfer of the alkyne group.[6][7] In the Buchwald-Hartwig amination, the amine coordinates to the palladium complex, followed by deprotonation by a base to form a palladium-amido complex.[8][9]

  • Reductive Elimination: The two organic partners on the palladium center couple and are expelled as the final product, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[10]

The steric bulk of the isopropyl group and the ortho-bromo substituent on our substrate can impede the approach of the palladium catalyst. Therefore, the selection of a suitable ligand is critical to facilitate the oxidative addition and subsequent steps. Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Hartwig groups (e.g., XPhos, SPhos), have proven to be highly effective for such challenging substrates as they promote the formation of the active, monoligated palladium species and accelerate the rate of reductive elimination.[11][12]

Diagram: Generalized Palladium Cross-Coupling Cycle

Palladium Cross-Coupling Cycle Generalized Catalytic Cycle pd0 Pd(0)L_n (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Br pd_complex R-Pd(II)(Br)L_n (Palladium Complex) oxidative_addition->pd_complex transmetalation Transmetalation (Suzuki/Sonogashira) or Amine Coordination (Buchwald-Hartwig) pd_complex->transmetalation R'-M or R'-H di_organic_pd R-Pd(II)(R')L_n (Di-organic Complex) transmetalation->di_organic_pd reductive_elimination Reductive Elimination di_organic_pd->reductive_elimination reductive_elimination->pd0 Regeneration product R-R' (Coupled Product) reductive_elimination->product

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Synthesis of Starting Material: this compound

For completeness, a reliable method for the preparation of the starting material is provided.

Protocol: Acetylation of 2-Bromo-4-isopropylaniline

Materials:

  • 2-Bromo-4-isopropylaniline

  • Acetic anhydride

  • Pyridine (optional, as a catalyst)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Dissolve 2-bromo-4-isopropylaniline (1.0 eq) in DCM or EtOAc.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.1 - 1.2 eq) to the stirred solution. A catalytic amount of pyridine can be added to accelerate the reaction.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction by slowly adding saturated sodium bicarbonate solution.

  • Separate the organic layer, and wash successively with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude this compound by recrystallization or column chromatography.

Application Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a robust method for forming biaryl structures. For our sterically hindered substrate, a catalyst system known for its high activity is essential.

Scientific Rationale

The selection of a bulky, electron-rich biaryl phosphine ligand such as SPhos or XPhos is critical. These ligands promote the formation of a monoligated Pd(0) species, which is highly active in the oxidative addition to the sterically hindered C-Br bond.[11] The use of a phosphate base like K₃PO₄ is often effective in these systems, and a dioxane/water solvent mixture aids in the dissolution of both the organic and inorganic reagents.[13]

Experimental Protocol

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 eq)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (1-2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (2-4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 - 3.0 eq)

  • 1,4-Dioxane (anhydrous, degassed)

  • Water (degassed)

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 eq), the arylboronic acid, Pd₂(dba)₃, SPhos, and K₃PO₄.

  • Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Add the degassed 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio).

  • Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Application Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination allows for the direct formation of C-N bonds, a transformation of immense importance in pharmaceutical synthesis.

Scientific Rationale

Similar to the Suzuki coupling, the steric hindrance of the substrate necessitates a highly active catalyst system. Bulky biaryl phosphine ligands such as XPhos or RuPhos are excellent choices.[14] A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) is commonly used to facilitate the deprotonation of the amine nucleophile.[3] Toluene is a frequently employed solvent for these reactions.

Experimental Protocol

Materials:

  • This compound

  • Amine (primary or secondary) (1.2 - 1.5 eq)

  • Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (2-5 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 - 2.0 eq)

  • Toluene (anhydrous, degassed)

Procedure:

  • In a glovebox or under a flow of inert gas, add Pd₂(dba)₃ (or Pd(OAc)₂), XPhos, and NaOt-Bu to a flame-dried Schlenk tube.

  • Add this compound and the amine.

  • Add anhydrous, degassed toluene.

  • Seal the tube and heat the reaction mixture to 90-110 °C for 16-24 hours. Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the desired product by column chromatography.

Application Protocol 3: Sonogashira Coupling for C-C Alkyne Formation

The Sonogashira coupling provides a powerful method for the synthesis of aryl alkynes, which are versatile intermediates in organic synthesis.

Scientific Rationale

The classical Sonogashira reaction employs a palladium catalyst and a copper(I) co-catalyst.[6][15] The copper facilitates the formation of a copper acetylide, which then undergoes transmetalation with the palladium complex.[7] An amine base, such as triethylamine or diisopropylamine, is used both as a base and often as a solvent. For sterically hindered substrates, higher temperatures may be required. Copper-free Sonogashira protocols have also been developed to avoid the formation of alkyne homocoupling byproducts.[15]

Experimental Protocol (Copper-Cocatalyzed)

Materials:

  • This compound

  • Terminal alkyne (1.2 - 1.5 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (1-3 mol%)

  • Copper(I) iodide (CuI) (2-5 mol%)

  • Triethylamine (Et₃N) or Diisopropylamine (DIPA) (as solvent or co-solvent with THF)

  • Tetrahydrofuran (THF) (optional, anhydrous and degassed)

Procedure:

  • To a Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add degassed THF (if used) followed by the amine base (Et₃N or DIPA).

  • Add the terminal alkyne dropwise to the stirred mixture.

  • Heat the reaction to 50-80 °C and stir for 4-12 hours, monitoring by TLC.

  • Upon completion, cool the reaction, dilute with ethyl acetate, and wash with saturated ammonium chloride solution, followed by water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by column chromatography.

Data Summary Table

Reaction TypePalladium PrecatalystLigandBaseSolvent(s)Temperature (°C)
Suzuki-Miyaura Pd₂(dba)₃SPhosK₃PO₄Dioxane/Water80-100
Buchwald-Hartwig Pd₂(dba)₃ or Pd(OAc)₂XPhosNaOt-BuToluene90-110
Sonogashira PdCl₂(PPh₃)₂PPh₃Et₃N or DIPATHF/Amine50-80

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalyst; Poor quality reagents/solvents; Insufficient temperature.Use fresh, high-purity reagents and anhydrous, degassed solvents. Increase catalyst/ligand loading. Screen different ligands (e.g., RuPhos for Buchwald-Hartwig). Increase reaction temperature in increments.[16][17]
Side Product Formation Homocoupling of the organometallic reagent (Suzuki, Sonogashira); Hydrodehalogenation.Ensure a strictly inert atmosphere. For Sonogashira, consider a copper-free protocol. For hydrodehalogenation, ensure the system is anhydrous.[13]
Difficulty in Purification Residual palladium; Inseparable byproducts.Filter the crude reaction mixture through a pad of Celite. Consider using a palladium scavenger. Optimize chromatography conditions.

Safety Precautions

  • Palladium Catalysts: Palladium compounds can be toxic and should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Phosphine Ligands: Many phosphine ligands are air-sensitive and potentially toxic. They should be handled under an inert atmosphere.

  • Bases: Sodium tert-butoxide is a strong base and is corrosive and moisture-sensitive. Amine bases are flammable and have strong odors. Handle with care.

  • Solvents: Anhydrous and degassed solvents are often required. Toluene, dioxane, and THF are flammable. Use appropriate safety measures when heating these solvents.

  • General: Always consult the Safety Data Sheet (SDS) for all chemicals used.

References

  • Sonogashira Coupling - Chemistry LibreTexts. (2024). Retrieved from [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023). Retrieved from [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). Retrieved from [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Retrieved from [Link]

  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. Retrieved from [Link]

  • Sonogashira Coupling: Mechanism, Steps & Applications Explained - Vedantu. Retrieved from [Link]

  • Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC - NIH. Retrieved from [Link]

  • Sonogashira coupling - Wikipedia. Retrieved from [Link]

  • Sonogashira coupling - YouTube. (2019). Retrieved from [Link]

  • Buchwald-Hartwig amination - Name-Reaction.com. Retrieved from [Link]

  • Theoretical Study on the Mechanism of Sonogashira Coupling Reaction - ResearchGate. Retrieved from [Link]

  • Merits of the Suzuki Coupling Reaction - BYJU'S. Retrieved from [Link]

  • The catalytic mechanism of the Suzuki-Miyaura reaction - ChemRxiv. Retrieved from [Link]

  • A DFT Study of the Full Catalytic Cycle of the Suzuki−Miyaura Cross-Coupling on a Model System | Organometallics - ACS Publications. Retrieved from [Link]

  • Buchwald–Hartwig amination - Wikipedia. Retrieved from [Link]

  • Acetamide, N-bromo - Organic Syntheses Procedure. Retrieved from [Link]

  • Sterically Controlled Late‐Stage Functionalization of Bulky Phosphines - PMC - NIH. Retrieved from [Link]

  • Structure-Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings | ChemRxiv. Retrieved from [Link]

  • Sonogashira Coupling - Organic Chemistry Portal. Retrieved from [Link]

  • ChemInform Abstract: Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design - ResearchGate. Retrieved from [Link]

  • A Bulky Biaryl Phosphine Ligand Allows for Palladium-Catalyzed Amidation of Five-Membered Heterocycles as Electrophiles - PMC - NIH. Retrieved from [Link]

  • Solvent effects in palladium catalysed cross-coupling reactions - White Rose Research Online. Retrieved from [Link]

  • 14 - SAFETY DATA SHEET. Retrieved from [Link]

  • Buchwald–Hartwig amination with alkylamines.[a] - ResearchGate. Retrieved from [Link]

  • MSDS of 2-Bromo-N-isopropyl-acetamide - Capot Chemical. (2010). Retrieved from [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - NIH. Retrieved from [Link]

  • B-Alkyl Suzuki Couplings - Macmillan Group. Retrieved from [Link]

  • This compound - MOLBASE. Retrieved from [Link]

  • Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water - PMC - PubMed Central. Retrieved from [Link]

  • Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst - NIH. Retrieved from [Link]

  • The Suzuki coupling reaction of arylbromides with phenylboronic acid - ResearchGate. Retrieved from [Link]

  • Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability - DSpace@MIT. Retrieved from [Link]

  • (PDF) Recent Advances in Sonogashira Reactions - ResearchGate. Retrieved from [Link]

  • Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - NIH. Retrieved from [Link]

  • Publications | The Hartwig Group. Retrieved from [Link]

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Application Notes and Protocols for the Synthesis of Novel Kinase Inhibitors Utilizing N-(2-Bromo-4-isopropylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of novel kinase inhibitors, using N-(2-Bromo-4-isopropylphenyl)acetamide as a versatile starting scaffold. We will explore the rationale behind scaffold-based kinase inhibitor design, provide detailed, field-proven protocols for the synthesis and characterization of a model inhibitor, and outline methodologies for its biological evaluation. The protocols herein are designed to be self-validating, with explanations for key experimental choices to ensure both reproducibility and a deep understanding of the underlying chemical principles.

Introduction: The Central Role of Scaffolds in Kinase Inhibitor Design

The development of small molecule kinase inhibitors has revolutionized the treatment of various cancers and other diseases.[1][2] A significant portion of these inhibitors are designed to be ATP-competitive, targeting the highly conserved ATP-binding pocket of the kinase domain.[3][4] The success of this strategy hinges on the identification and optimization of molecular scaffolds that can effectively anchor the inhibitor within the ATP-binding site and provide vectors for synthetic elaboration to achieve potency and selectivity.[5][6]

The concept of a "scaffold" refers to the core structure of a molecule. In the context of kinase inhibitors, scaffolds provide the foundational framework upon which various functional groups can be appended to interact with specific residues within and around the ATP-binding pocket.[7][8] The diversity of kinase inhibitor scaffolds is vast, with many successful drugs originating from privileged structures that demonstrate a propensity for binding to the kinase hinge region.[9]

This compound is an attractive starting scaffold for the synthesis of novel kinase inhibitors for several key reasons:

  • A Platform for Key Coupling Reactions: The presence of a bromine atom on the phenyl ring provides a reactive handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.[10][11][12] These reactions are cornerstones of modern medicinal chemistry, allowing for the facile introduction of a wide array of substituents to explore the chemical space around the scaffold.

  • Structural Features Mimicking Known Inhibitors: The acetamide group can act as a hydrogen bond donor and acceptor, a common feature in kinase inhibitors that interact with the hinge region of the kinase. The isopropyl group provides a lipophilic moiety that can occupy hydrophobic pockets within the kinase domain.

  • Tunable Physicochemical Properties: The scaffold allows for systematic modification to optimize key drug-like properties, such as solubility, permeability, and metabolic stability, through strategies like bioisosteric replacement.[13][14][15][16]

This guide will walk through the synthesis of a hypothetical novel kinase inhibitor, KI-S1 , derived from this compound, to illustrate a practical application of these principles.

Synthesis of a Novel Kinase Inhibitor (KI-S1) from this compound

The synthesis of our model kinase inhibitor, KI-S1 , will be achieved through a two-step process: a Suzuki-Miyaura coupling to introduce a pyridine moiety, followed by a Buchwald-Hartwig amination to append a pharmacologically relevant aniline.

Synthetic Workflow Overview

The overall synthetic strategy is depicted in the workflow diagram below. This approach allows for the modular construction of the final compound, enabling the synthesis of a library of analogs by varying the coupling partners in each step.

G A This compound B Intermediate 1 (Suzuki Product) A->B Suzuki Coupling Pd(PPh3)4, K2CO3 C Final Product (KI-S1) (Buchwald-Hartwig Product) B->C Buchwald-Hartwig Amination Pd2(dba)3, Xantphos, NaOtBu R1 Pyridine-3-boronic acid R1->B R2 4-Fluoroaniline R2->C

Caption: Synthetic workflow for the synthesis of KI-S1.

Detailed Experimental Protocols

Materials and Equipment:

  • This compound (CAS: 68748-07-2)[17][18]

  • Pyridine-3-boronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene, Ethanol, Water (degassed)

  • 4-Fluoroaniline

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

  • Xantphos

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous, degassed solvents (e.g., toluene, 1,4-dioxane)

  • Standard laboratory glassware for inert atmosphere reactions (Schlenk flasks, reflux condenser)

  • Magnetic stirrer with heating plate

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Column chromatography supplies (silica gel, solvents)

  • Rotary evaporator

Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of Intermediate 1

This protocol describes the palladium-catalyzed coupling of this compound with pyridine-3-boronic acid.[19][20][21][22]

  • Reaction Setup: In a 100 mL Schlenk flask, combine this compound (1.0 eq), pyridine-3-boronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.03 eq) to the flask.

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times to ensure an inert atmosphere.

  • Solvent Addition: Add a degassed mixture of toluene, ethanol, and water (4:1:1 v/v/v) to the flask via syringe to achieve a concentration of approximately 0.2 M with respect to the starting material.

  • Reaction: Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The reaction is typically complete within 12-16 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield Intermediate 1.

Protocol 2: Buchwald-Hartwig Amination for the Synthesis of KI-S1

This protocol details the palladium-catalyzed amination of the newly synthesized Intermediate 1 with 4-fluoroaniline.[10][11][12][23][24]

  • Reaction Setup: In an oven-dried Schlenk flask, combine Intermediate 1 (1.0 eq), 4-fluoroaniline (1.2 eq), and sodium tert-butoxide (1.4 eq).

  • Catalyst and Ligand Addition: Add tris(dibenzylideneacetone)dipalladium(0) (0.02 eq) and Xantphos (0.04 eq) to the flask.

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.

  • Solvent Addition: Add anhydrous, degassed toluene via syringe to achieve a concentration of approximately 0.1 M with respect to Intermediate 1.

  • Reaction: Heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by LC-MS. The reaction is typically complete within 8-12 hours.

  • Work-up: Cool the reaction to room temperature. Quench the reaction by the slow addition of water. Extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the final product, KI-S1 .

Characterization of the Final Product (KI-S1)

The identity and purity of the synthesized KI-S1 should be confirmed using standard analytical techniques:

Technique Purpose Expected Outcome
¹H and ¹³C NMR Structural elucidationPeaks corresponding to all protons and carbons in the expected structure, with appropriate chemical shifts, multiplicities, and integrations.
High-Resolution Mass Spectrometry (HRMS) Confirmation of molecular formulaA molecular ion peak corresponding to the exact mass of KI-S1 .
High-Performance Liquid Chromatography (HPLC) Purity assessmentA single major peak, indicating a purity of >95%.

Biological Evaluation of Novel Kinase Inhibitors

Once synthesized and characterized, the novel compound must be evaluated for its biological activity. This typically involves a tiered approach, starting with in vitro biochemical assays and progressing to cell-based assays.[25]

Primary Kinase Screening: Biochemical Assays

The initial step is to determine the inhibitory activity of KI-S1 against a panel of kinases. This provides a preliminary assessment of its potency and selectivity.[26][27][28][]

Protocol 3: In Vitro Kinase Inhibition Assay (Fluorescence Polarization)

This protocol describes a common method for assessing kinase inhibition.

  • Assay Principle: This assay measures the binding of a fluorescently labeled phosphopeptide product to specific antibodies. When bound, the larger complex tumbles more slowly in solution, resulting in a higher fluorescence polarization signal.

  • Reagents: Kinase of interest, ATP, substrate peptide (with a fluorescent label), and a phosphospecific antibody.

  • Procedure:

    • Prepare a serial dilution of KI-S1 in DMSO.

    • In a 384-well plate, add the kinase and the KI-S1 dilution.

    • Incubate for 15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding a mixture of ATP and the fluorescently labeled substrate.

    • Incubate for 1-2 hours at 30 °C.

    • Stop the reaction and add the detection reagents (phosphospecific antibody).

    • Measure the fluorescence polarization on a suitable plate reader.

  • Data Analysis: Plot the fluorescence polarization signal against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Secondary Screening: Cell-Based Assays

Compounds that show promising activity in biochemical assays should be further evaluated in a cellular context to assess their effects on cell signaling and viability.[25]

G cluster_0 Cell Exterior cluster_1 Cell Interior GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes KI_S1 KI-S1 KI_S1->RAF Inhibits

Caption: A representative signaling pathway (MAPK pathway) targeted by kinase inhibitors.

Protocol 4: Cellular Phosphorylation Assay (Western Blot)

This assay determines if KI-S1 can inhibit the phosphorylation of a target kinase's substrate within intact cells.

  • Cell Culture: Culture a relevant cancer cell line (e.g., one known to have an activating mutation in the target kinase pathway) in appropriate media.

  • Treatment: Treat the cells with varying concentrations of KI-S1 for a specified period (e.g., 2-4 hours).

  • Lysis: Lyse the cells to extract total protein.

  • Quantification: Determine the protein concentration of each lysate.

  • Western Blot:

    • Separate the protein lysates by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with primary antibodies specific for the phosphorylated form of the target substrate and the total form of the substrate (as a loading control).

    • Incubate with HRP-conjugated secondary antibodies.

    • Visualize the protein bands using a chemiluminescence detection system.

  • Analysis: Quantify the band intensities to determine the concentration-dependent inhibition of substrate phosphorylation.

Protocol 5: Cell Viability Assay (MTT Assay)

This assay measures the effect of KI-S1 on the metabolic activity of cells, which is an indicator of cell viability and proliferation.

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with a serial dilution of KI-S1 for 72 hours.

  • MTT Addition: Add MTT reagent to each well and incubate for 4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Plot the absorbance against the inhibitor concentration and calculate the GI₅₀ (concentration for 50% growth inhibition).

Conclusion and Future Directions

This application note has provided a detailed framework for the synthesis and evaluation of novel kinase inhibitors using this compound as a versatile starting point. The modular synthetic approach, employing robust and well-established reactions like the Suzuki-Miyaura coupling and Buchwald-Hartwig amination, offers a powerful strategy for generating libraries of diverse compounds for screening.

Future work could involve exploring a wider range of coupling partners to probe the structure-activity relationship (SAR) around the core scaffold. Additionally, the application of bioisosteric replacement strategies could be employed to fine-tune the physicochemical properties of lead compounds, enhancing their drug-like characteristics.[13][14][15][16] The protocols and principles outlined herein provide a solid foundation for researchers to embark on the discovery and development of the next generation of targeted kinase inhibitor therapies.

References

  • Bosc, N., et al. (2021). Exploring the Scaffold Universe of Kinase Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Zheng, Z., et al. (2023). Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. PubMed Central. [Link]

  • Bajorath, J. (2014). Exploring the scaffold universe of kinase inhibitors. Semantic Scholar. [Link]

  • Hu, Y., et al. (2017). Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases. PMC - NIH. [Link]

  • BioAssay Systems. Kinase Inhibitor Screening Services. [Link]

  • Li, Y., et al. (2023). Screening assays for tyrosine kinase inhibitors: A review. PubMed. [Link]

  • Eurofins DiscoverX. (2026). Accelerating kinase drug discovery with validated kinase activity assay kits. [Link]

  • Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. [Link]

  • Zheng, Z., et al. (2023). Rigid Scaffolds are Promising for Designing Macrocyclic Kinase Inhibitors. bioRxiv. [Link]

  • Attwood, M. M., et al. (2023). Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity. PMC - PubMed Central. [Link]

  • Cresset Group. (2016). Using the Spark reagent databases to identify bioisosteric R-group replacements. [Link]

  • Elkins, J. M., et al. (2015). Comprehensive characterization of the Published Kinase Inhibitor Set. The University of North Carolina at Chapel Hill. [Link]

  • Zaharevitz, D. W., et al. (1999). Discovery and Initial Characterization of the Paullones, a Novel Class of Small-Molecule Inhibitors of Cyclin-dependent Kinases. AACR Journals. [Link]

  • Elkins, J. M., et al. (2016). Comprehensive characterization of the Published Kinase Inhibitor Set. ResearchGate. [Link]

  • MOLBASE. This compound. [Link]

  • Lee, J., et al. (2011). Identification and Characterization of a Novel Integrin-Linked Kinase Inhibitor. ACS Publications. [Link]

  • de Ruiter, A., et al. (2025). Data-driven assessment of bioisosteric replacements and their influence on off-target activity profiles. PMC - PubMed Central. [Link]

  • ResearchGate. (2019). EGFR inhibitors developed through bioisosteric replacement of the quinazoline moiety of approved EGFR inhibitors erlotinib and lapatinib. [Link]

  • Brown, N. (2010). Bioisosteric Replacement and Scaffold Hopping in Lead Generation and Optimization. PubMed. [Link]

  • Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • ACS GCI Pharmaceutical Roundtable. (2026). Buchwald-Hartwig Amination. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Roskoski, R. Jr. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. ResearchGate. [Link]

  • Miller, K. A., et al. (2023). Discovery and Synthesis of a Naturally Derived Protein Kinase Inhibitor that Selectively Inhibits Distinct Classes of Serine/Threonine Kinases. PubMed. [Link]

  • ACS GCI Pharmaceutical Roundtable. (2026). Preparation of sec and tert amines by Buchwald-Hartwig Amination. [Link]

  • Roskoski, R. Jr. (2021). Small Molecule Kinase Inhibitor Drugs (1995-2021): Medical Indication, Pharmacology, and Synthesis. PubMed. [Link]

  • Expert Opinion on Investigational Drugs. (2025). FDA-approved kinase inhibitors in PROTAC design, development and synthesis. PMC. [Link]

  • Wang, Y., et al. (2024). Discovery of N-Substituted Acetamide Derivatives as Promising P2Y14R Antagonists Using Molecular Hybridization Based on Crystallographic Overlay. PubMed. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • ResearchGate. (2025). Synthesis of Protein Kinase Inhibitors. [Link]

  • SIELC Technologies. (2018). Acetamide, N-(2-bromo-4-methylphenyl)-. [Link]

  • National Institutes of Health. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. [Link]

  • PubChem. N-(2-bromo-4-nitrophenyl)acetamide. [Link]

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Application Note: N-(2-Bromo-4-isopropylphenyl)acetamide as a Key Intermediate in the Synthesis of Pharmaceutical Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

N-(2-Bromo-4-isopropylphenyl)acetamide is a strategically important intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs).[1][] Its bifunctional nature, featuring a reactive bromo group amenable to cross-coupling reactions and a protected amine in the form of an acetamide, makes it a versatile building block for constructing complex molecular architectures. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and application of this intermediate. We present a robust protocol for the preparation of this compound from 2-Bromo-4-isopropylaniline and demonstrate its subsequent use in a representative synthetic pathway towards advanced pharmaceutical scaffolds, such as those used in the development of corticotropin-releasing factor (CRF) antagonists.[3]

Introduction: The Strategic Value of a Bifunctional Intermediate

In modern medicinal chemistry, the efficiency of a synthetic route is paramount. The use of pre-functionalized building blocks, or intermediates, that carry key structural motifs significantly streamlines the path to a target API.[][4] this compound (CAS No: 68748-07-2) is an exemplary intermediate that offers two distinct points for chemical modification.[5][6]

  • The Bromo Group: Positioned on the aromatic ring, the bromine atom is an excellent leaving group for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). This allows for the facile introduction of diverse aryl, heteroaryl, or alkyl groups, enabling rapid exploration of the chemical space around the core scaffold.

  • The Acetamido Group: The amine functionality is critical in many APIs for establishing key interactions with biological targets. The acetamido group serves as a robust protecting group for the aniline nitrogen.[7] This protection is crucial as it prevents the highly reactive free amine from interfering with reactions targeting the bromo position. The acetamide can be reliably deprotected under acidic or basic conditions later in the synthetic sequence to reveal the primary amine for further elaboration or as a final pharmacophoric feature.[7]

This dual functionality makes this compound a valuable precursor for a range of therapeutic agents, including derivatives used as corticotropin-releasing factor (CRF) antagonists, which have applications in treating stress-related disorders.[3]

Synthesis Protocol: this compound

The synthesis of the title intermediate is a straightforward N-acetylation of 2-Bromo-4-isopropylaniline. The acetylation step passivates the nucleophilicity of the amino group, thereby ensuring selectivity in subsequent cross-coupling reactions.[7]

Synthesis Workflow

cluster_start Starting Material cluster_reaction Reaction Step cluster_product Product A 2-Bromo-4-isopropylaniline (CAS: 51605-97-1) B Acetylation A->B Acetic Anhydride, Pyridine, DCM, 0°C to RT C This compound (CAS: 68748-07-2) B->C Aqueous Work-up & Recrystallization

Caption: Workflow for the synthesis of this compound.

Experimental Protocol

Materials:

  • 2-Bromo-4-isopropylaniline (1.0 eq)[8]

  • Acetic Anhydride (1.2 eq)

  • Pyridine (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Hexanes

  • Ethyl Acetate

Procedure:

  • To a clean, dry round-bottom flask under a nitrogen atmosphere, add 2-Bromo-4-isopropylaniline (1.0 eq) and dissolve in anhydrous dichloromethane.

  • Cool the solution to 0°C using an ice-water bath.

  • Slowly add pyridine (1.5 eq) to the stirred solution, followed by the dropwise addition of acetic anhydride (1.2 eq).

  • Allow the reaction mixture to slowly warm to room temperature and stir for 3-4 hours, monitoring by TLC (Thin Layer Chromatography) until the starting material is consumed.

  • Upon completion, quench the reaction by slowly adding 1 M HCl. Transfer the mixture to a separatory funnel.

  • Separate the layers and wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and finally brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure this compound as a crystalline solid.

Data Summary
ParameterValue
Starting Material2-Bromo-4-isopropylaniline
Molecular Weight214.1 g/mol [8]
ProductThis compound
Molecular Weight256.14 g/mol
Typical Yield85-95%
AppearanceWhite to off-white solid
Purity (by HPLC)>98%

Application in API Synthesis: A Representative Pathway

To illustrate its utility, we outline a representative two-step synthesis of an advanced pharmaceutical scaffold starting from this compound. This pathway involves a Suzuki cross-coupling to install a new aryl group, followed by deprotection of the acetamide to reveal the free aniline, a common core in many API classes.[3]

Synthetic Pathway Overview

cluster_step1 Step 1: C-C Bond Formation cluster_step2 Step 2: Deprotection A N-(2-Bromo-4-isopropylphenyl) acetamide S1 Suzuki Reaction A->S1 Arylboronic Acid, Pd Catalyst, Base, Toluene/H₂O B Suzuki Coupling Product S2 Hydrolysis B->S2 HCl (aq), Reflux C Final Scaffold: Free Aniline S1->B S2->C

Caption: Representative two-step API scaffold synthesis from the intermediate.

Protocol 1: Suzuki Cross-Coupling

Principle: This reaction creates a biaryl linkage, a common structural motif in pharmaceuticals. A palladium catalyst facilitates the coupling between the aryl bromide (our intermediate) and an arylboronic acid. The base is essential for the transmetalation step of the catalytic cycle.

Materials:

  • This compound (1.0 eq)

  • Arylboronic Acid (e.g., 4-methoxyphenylboronic acid) (1.1 eq)

  • Pd(PPh₃)₄ (0.03 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Toluene

  • Water

Procedure:

  • In a round-bottom flask, combine this compound, the arylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with nitrogen three times.

  • Add degassed toluene and water (e.g., 4:1 ratio).

  • Add the palladium catalyst, Pd(PPh₃)₄, to the mixture.

  • Heat the reaction mixture to reflux (e.g., 90-100°C) and stir for 8-12 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic mixture with water and brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purify the residue using flash column chromatography to isolate the coupled product.

Protocol 2: Acetamide Deprotection (Hydrolysis)

Principle: Acid-catalyzed hydrolysis cleaves the amide bond, liberating the free aniline and acetic acid. This step is often the final transformation to reveal the desired API or a late-stage intermediate.[7]

Materials:

  • Suzuki Coupling Product (from Protocol 3.2) (1.0 eq)

  • 6 M Hydrochloric Acid (HCl)

  • 1,4-Dioxane

  • Sodium Hydroxide (NaOH) solution (e.g., 5 M)

Procedure:

  • Dissolve the Suzuki coupling product in 1,4-dioxane in a round-bottom flask.

  • Add 6 M HCl and heat the mixture to reflux (e.g., 100°C) for 4-6 hours.

  • Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Cool the reaction mixture to 0°C and carefully basify with the NaOH solution until the pH is >10 to precipitate the free amine product.

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the final free aniline scaffold.

Analytical Characterization

Rigorous analytical control is essential to ensure the quality and purity of pharmaceutical intermediates.

TechniquePurposeTypical Parameters / Expected Results
RP-HPLC-UV Purity assessment and quantificationC18 column, mobile phase of acetonitrile/water with formic acid for MS compatibility. Purity >98%.[9]
¹H NMR Structural confirmationIsopropyl doublet and septet, aromatic protons with characteristic shifts, acetyl singlet (~2.1 ppm), NH singlet.
¹³C NMR Structural confirmationPresence of all expected carbon signals, including carbonyl carbon (~169 ppm).
Mass Spec (MS) Molecular weight confirmationESI-MS should show the [M+H]⁺ ion corresponding to the calculated exact mass.
Melting Point Identity and purity checkA sharp and consistent melting range indicates high purity.

Safety and Handling

While specific data for this compound is not widely published, data from analogous compounds suggest appropriate caution should be exercised.[10][11][12]

  • Hazard Statements: May be harmful if swallowed. Causes skin and eye irritation. May cause respiratory irritation.[10][11][12]

  • Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.[10][12]

  • Handling: Avoid breathing dust and contact with skin and eyes. Wash hands thoroughly after handling.[10][11]

  • Storage: Store in a tightly sealed container in a cool, dry, well-ventilated place.[11][12] Keep away from strong oxidizing agents.

  • Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[10][11]

Conclusion

This compound is a high-value intermediate for pharmaceutical synthesis. Its well-defined structure and orthogonal reactive sites provide a reliable and efficient entry point to complex molecular scaffolds. The protocols detailed in this note offer a validated framework for the synthesis and subsequent elaboration of this intermediate, empowering drug discovery and development teams to accelerate their research toward novel therapeutic agents.

References

  • This compound - MOLBASE. (n.d.). MOLBASE. Retrieved January 22, 2026, from [Link]

  • Pharma API Intermediates. (n.d.). Pharma Noble Chem Ltd. Retrieved January 22, 2026, from [Link]

  • Pharmaceutical Intermediates In Modern Medicine Production. (2025, May 23). Pharmaffiliates. Retrieved January 22, 2026, from [Link]

  • Preparation of p-Bromoaniline. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

Sources

Application Notes & Protocols: A Framework for Evaluating N-(2-Bromo-4-isopropylphenyl)acetamide in Agrochemical Research

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The N-phenylacetamide scaffold is a privileged structure in modern agrochemistry, forming the backbone of numerous commercial herbicides and serving as a promising template for novel fungicides and insecticides. This document provides a comprehensive guide for the synthesis, handling, and biological evaluation of N-(2-Bromo-4-isopropylphenyl)acetamide (CAS No: 68748-07-2), a sparsely documented derivative with potential for agrochemical applications. We present detailed protocols for its synthesis and subsequent screening for herbicidal, fungicidal, and insecticidal activities. The methodologies are designed for researchers in crop protection and drug development, providing a robust framework to explore the bioactivity of this and structurally related molecules. The narrative emphasizes the scientific rationale behind experimental design, potential mechanisms of action, and rigorous data interpretation.

Introduction: The Acetamide Scaffold in Agrochemical Discovery

N-substituted phenylacetamides represent a cornerstone of chemical intervention in agriculture. The chloroacetamide class of herbicides, for instance, has been used for decades to control grass and some broadleaf weeds in major crops.[1][2] These compounds typically function as pre-emergence herbicides by inhibiting the synthesis of very-long-chain fatty acids (VLCFAs), a crucial process for early seedling growth.[1][3] Beyond herbicidal action, the versatile acetamide core has been successfully modified to create potent fungicides and insecticides.[4][5] This chemical plasticity makes novel acetamide derivatives, such as this compound, attractive candidates for screening programs aimed at discovering new active ingredients with potentially novel modes of action or improved efficacy against resistant pests.

This guide focuses on this compound, a molecule featuring a bromine substituent ortho to the acetamide linkage and an isopropyl group at the para position. These substitutions can significantly influence the compound's lipophilicity, steric profile, and metabolic stability, all of which are critical determinants of biological activity. We will outline the synthesis of this compound and provide a multi-disciplinary screening workflow to systematically evaluate its potential as a new agrochemical lead.

Compound Profile and Synthesis

Physicochemical Properties

A clear understanding of a compound's physical properties is essential for its proper handling, formulation, and interpretation of biological data.

PropertyValueSource
IUPAC Name This compound[6]
CAS Number 68748-07-2[6][7]
Molecular Formula C₁₁H₁₄BrNO-
Molecular Weight 256.14 g/mol -
Appearance Solid (predicted)-
Solubility Expected to be soluble in organic solvents like DMSO, DMF, AcetoneGeneral Knowledge
Synthesis Protocol: Acetylation of 2-Bromo-4-isopropylaniline

The most direct route to this compound is the N-acetylation of the corresponding aniline precursor. This protocol describes a standard laboratory-scale synthesis.

Rationale: This is a classic nucleophilic acyl substitution reaction. The lone pair of electrons on the aniline nitrogen attacks the electrophilic carbonyl carbon of acetic anhydride. A subsequent deprotonation step yields the stable amide product. Dichloromethane (DCM) is a suitable solvent due to its inertness and ability to dissolve the reactants. A mild base like triethylamine (TEA) can be used to scavenge the acetic acid byproduct, driving the reaction to completion.

Protocol 2.2.1: Synthesis of this compound

  • Materials & Reagents:

    • 2-Bromo-4-isopropylaniline (CAS: 51605-97-1)[6]

    • Acetic anhydride (CAS: 108-24-7)[6]

    • Dichloromethane (DCM), anhydrous

    • Triethylamine (TEA), anhydrous

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

    • Round-bottom flask, magnetic stirrer, dropping funnel, standard glassware

    • Rotary evaporator

    • Silica gel for column chromatography

    • Hexanes and Ethyl Acetate for elution

  • Procedure:

    • To a stirred solution of 2-Bromo-4-isopropylaniline (1.0 eq) in anhydrous DCM (approx. 0.2 M concentration) in a round-bottom flask under a nitrogen atmosphere, add triethylamine (1.2 eq).

    • Cool the mixture to 0°C using an ice bath.

    • Add acetic anhydride (1.1 eq) dropwise via a dropping funnel over 15 minutes, ensuring the temperature remains below 5°C.

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

    • Purify the resulting crude solid by flash column chromatography on silica gel (e.g., using a gradient of 10-30% ethyl acetate in hexanes) or by recrystallization to yield the pure this compound.

    • Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product Aniline 2-Bromo-4-isopropylaniline Reaction N-Acetylation Aniline->Reaction Ac2O Acetic Anhydride Ac2O->Reaction Solvent DCM, 0°C to RT Solvent->Reaction Base Triethylamine (TEA) Base->Reaction Workup Aqueous Workup (NaHCO3, Brine) Reaction->Workup Quench Purification Column Chromatography or Recrystallization Workup->Purification Crude Product Product This compound Purification->Product Pure Product

Figure 1: Synthetic workflow for this compound.

Postulated Agrochemical Applications & Screening Strategy

The true potential of a novel compound can only be unlocked through systematic biological screening. Based on the known activities of the broader acetamide class, we propose a three-pronged screening approach.

G cluster_screening Primary Biological Screening cluster_analysis Analysis & Next Steps Start Synthesized Compound This compound Herbicidal Herbicidal Assay (Pre- & Post-emergence) Start->Herbicidal Fungicidal Fungicidal Assay (In Vitro MIC) Start->Fungicidal Insecticidal Insecticidal Assay (Contact/Feeding) Start->Insecticidal Hit_Identified Hit Identification (Activity > Threshold) Herbicidal->Hit_Identified Fungicidal->Hit_Identified Insecticidal->Hit_Identified Dose_Response Dose-Response Curve (EC50 / LC50) Hit_Identified->Dose_Response Active No_Activity No Significant Activity (Archive Compound) Hit_Identified->No_Activity Inactive MOA Mechanism of Action Studies Dose_Response->MOA SAR Structure-Activity Relationship (SAR) Dose_Response->SAR

Figure 2: High-level workflow for agrochemical evaluation.

Herbicidal Potential: Targeting VLCFA Synthesis

Rationale: Chloroacetamide herbicides are well-documented inhibitors of very-long-chain fatty acid (VLCFA) synthesis.[3] This pathway is essential for the formation of cuticular waxes and membrane lipids required for cell division and growth in plants.[1] Inhibition leads to stunted growth and failure of susceptible seedlings to emerge from the soil.[1][2] It is plausible that this compound could exhibit a similar mechanism of action.

Screening Protocol 3.1.1: Pre- and Post-Emergence Herbicidal Assay

This protocol is designed to assess both pre-emergence (soil-applied) and post-emergence (foliar-applied) herbicidal activity against representative monocot and dicot weed species.[8][9]

  • Materials & Reagents:

    • Test Compound Stock: 10,000 ppm solution in acetone or DMSO.

    • Surfactant: Tween-80 or similar non-ionic surfactant.

    • Positive Controls: A commercial VLCFA inhibitor (e.g., Metolachlor) and a broad-spectrum post-emergence herbicide (e.g., Glyphosate).

    • Negative Control: Solvent blank containing surfactant.

    • Seeds: e.g., Amaranthus retroflexus (redroot pigweed, dicot), Digitaria sanguinalis (large crabgrass, monocot), Arabidopsis thaliana.[8][9]

    • Pots, soil mix, spray chamber, growth chamber with controlled light and temperature.

  • Procedure (Pre-Emergence):

    • Fill pots with soil mix and sow seeds of each target species at the appropriate depth.

    • Prepare test solutions at the desired concentration (e.g., 1000 ppm) by diluting the stock solution in water containing 0.1% v/v surfactant.

    • Apply the test solutions evenly to the soil surface using a calibrated laboratory sprayer.

    • Place pots in a growth chamber (e.g., 25°C, 16h light/8h dark cycle).

    • Assess weed emergence and injury (stunting, chlorosis, necrosis) at 7, 14, and 21 days after treatment (DAT), comparing to positive and negative controls. Rate injury on a 0% (no effect) to 100% (plant death) scale.

  • Procedure (Post-Emergence):

    • Sow seeds as above and allow seedlings to grow to the 2-3 leaf stage.

    • Apply test solutions (prepared as above) directly to the foliage until runoff using a calibrated sprayer.

    • Return pots to the growth chamber.

    • Assess plant injury at 7, 14, and 21 DAT as described for the pre-emergence assay.

Fungicidal Potential: Exploring Multiple Targets

Rationale: The acetamide structure is present in fungicides with diverse mechanisms. For example, some derivatives act as Succinate Dehydrogenase Inhibitors (SDHIs), disrupting the mitochondrial respiratory chain.[4] Others, like the cyanoacetamide diclocymet, inhibit melanin biosynthesis, which is crucial for the pathogenicity of fungi like Magnaporthe grisea.[5] A primary in vitro screen is an efficient way to detect broad-spectrum antifungal activity.

Screening Protocol 3.2.1: In Vitro Antifungal Assay (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of the test compound against a panel of pathogenic fungi, adapted from CLSI guidelines.[10][11]

  • Materials & Reagents:

    • Test Compound Stock: 1 mg/mL in DMSO.

    • Positive Controls: Commercial fungicides (e.g., Carbendazim, Fluconazole).[12][13]

    • Fungal Strains: e.g., Sclerotinia sclerotiorum, Phytophthora capsici, Magnaporthe oryzae.[4][5]

    • Growth Media: Potato Dextrose Broth (PDB) or RPMI-1640, as appropriate for the fungal species.

    • Sterile 96-well microtiter plates.

    • Spectrophotometer (plate reader).

  • Procedure:

    • Dispense 100 µL of appropriate growth medium into each well of a 96-well plate.

    • Add 100 µL of the test compound stock to the first well of a row and perform 2-fold serial dilutions across the plate, resulting in a concentration range (e.g., 100 µg/mL to 0.098 µg/mL).

    • Prepare a standardized fungal inoculum (spore or mycelial suspension) according to established methods (e.g., adjusted to 1-5 x 10⁴ CFU/mL).

    • Add 100 µL of the inoculum to each well (this halves the drug concentration).

    • Include a growth control (medium + inoculum, no compound) and a sterility control (medium only).

    • Incubate the plates at the optimal temperature for the fungus (e.g., 25-28°C) for 48-72 hours.

    • Determine the MIC by visual inspection or by reading the optical density (OD) at 600 nm. The MIC is the lowest concentration that causes a significant inhibition of growth (e.g., ≥50% or ≥90%) compared to the growth control.[11]

Insecticidal Potential: A Neurotoxic Hypothesis

Rationale: While less common than in herbicides or fungicides, the phenylacetamide scaffold has been explored for insecticidal activity.[14] Many insecticides are neurotoxic, acting on targets like the nervous system of the insect.[15] Given the novelty of the compound, a general contact and/or ingestion bioassay against a polyphagous pest is a logical starting point.

Screening Protocol 3.3.1: Insecticidal Bioassay (Leaf Dip Method)

This method assesses toxicity through both contact and ingestion against a lepidopteran pest.[16][17]

  • Materials & Reagents:

    • Test Compound Stock: 10,000 ppm in acetone or DMSO.

    • Surfactant: Triton X-100 or similar.

    • Positive Control: A commercial insecticide (e.g., Emamectin Benzoate).[16]

    • Test Insects: Second or third instar larvae of a susceptible species (e.g., Spodoptera litura, tobacco cutworm).[16]

    • Host Plant Leaves: Cabbage, cotton, or castor leaves, washed and dried.

    • Petri dishes lined with moist filter paper.

  • Procedure:

    • Prepare test solutions at various concentrations (e.g., 1000, 500, 100 ppm) by diluting the stock in water containing 0.05% v/v surfactant.

    • Using forceps, dip host plant leaves into the respective test solutions for 10-15 seconds.

    • Allow the leaves to air-dry completely on a wire rack.

    • Place one treated leaf into each Petri dish.

    • Introduce a set number of larvae (e.g., 10) into each dish.

    • Seal the dishes with perforated lids to allow for air exchange.

    • Incubate at room temperature or in a growth chamber.

    • Record larval mortality at 24, 48, and 72 hours after treatment. Larvae are considered dead if they are unable to move when prodded with a fine brush.

Data Presentation and Interpretation

Quantitative and unambiguous data presentation is crucial for decision-making. The following tables provide templates for summarizing the results from the primary screens.

Table 1: Herbicidal Activity (% Injury at 14 DAT)

Compound Concentration (ppm) Application A. retroflexus (% Injury) D. sanguinalis (% Injury)
This compound 1000 Pre-emergence
This compound 1000 Post-emergence
Positive Control (Metolachlor) 1000 Pre-emergence
Positive Control (Glyphosate) 1000 Post-emergence

| Negative Control | 0 | Both | 0 | 0 |

Table 2: In Vitro Antifungal Activity (MIC in µg/mL)

Compound S. sclerotiorum P. capsici M. oryzae
This compound
Positive Control (Carbendazim)

| Positive Control (Fluconazole) | | | |

Table 3: Insecticidal Activity (% Mortality at 48 Hours)

Compound Concentration (ppm) S. litura (% Mortality)
This compound 1000
This compound 500
This compound 100
Positive Control (Emamectin Benzoate) 10

| Negative Control | 0 | |

Conclusion and Future Directions

This document provides a foundational strategy for investigating the agrochemical potential of this compound. The proposed protocols for synthesis and multi-disciplinary bio-screening offer a systematic approach to identify any herbicidal, fungicidal, or insecticidal properties.

Should significant activity ('a hit') be identified in any of the primary screens, the logical next steps would involve:

  • Dose-Response Studies: To determine the precise potency (EC₅₀ or LC₅₀ values) of the compound.

  • Spectrum of Activity: Testing against a broader panel of weeds, fungi, or insect pests.

  • Mechanism of Action (MoA) Studies: Employing biochemical or physiological assays to elucidate the molecular target.

  • Structure-Activity Relationship (SAR) Exploration: Synthesizing analogs to understand the contribution of the bromo and isopropyl substituents and to optimize activity.

By following this structured and scientifically-grounded approach, researchers can efficiently evaluate the potential of this novel molecule and contribute to the discovery of the next generation of crop protection solutions.

References

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  • Patsnap Synapse. (2024). What is the mechanism of Acetamide?.
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Application Note: A Methodological Guide to the Development of Anti-Inflammatory Agents from an N-(2-Bromo-4-isopropylphenyl)acetamide Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This guide provides a comprehensive, methodology-focused framework for the investigation of N-(2-Bromo-4-isopropylphenyl)acetamide and its derivatives as potential anti-inflammatory agents. Moving beyond a simple recitation of steps, this document elucidates the scientific rationale behind each protocol, establishing a self-validating workflow from initial synthesis to in vivo efficacy testing. We detail robust protocols for chemical synthesis, in vitro mechanistic screening—including cyclooxygenase (COX) inhibition, nitric oxide (NO) suppression, and cytokine modulation—and an acute in vivo model of inflammation. The protocols are designed to be authoritative and reproducible, providing researchers with the necessary tools to rigorously evaluate this chemical scaffold for therapeutic potential.

Introduction: Targeting the Pillars of Inflammation

Inflammation is a fundamental biological response to harmful stimuli, but its dysregulation underlies a vast spectrum of chronic diseases. The therapeutic armamentarium is dominated by nonsteroidal anti-inflammatory drugs (NSAIDs), which primarily function by inhibiting cyclooxygenase (COX) enzymes.[1][2] These enzymes, COX-1 and COX-2, catalyze the conversion of arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[3][4] While constitutively expressed COX-1 is crucial for physiological functions like maintaining gastric mucosa, COX-2 is inducibly expressed at sites of inflammation, making it a prime therapeutic target.[3] The ideal anti-inflammatory agent would selectively inhibit COX-2 to minimize the gastrointestinal side effects associated with COX-1 inhibition.[2][3]

Beyond the COX pathway, the inflammatory cascade involves other critical players. Upon activation by stimuli like bacterial lipopolysaccharide (LPS), immune cells such as macrophages produce large quantities of nitric oxide (NO) via inducible nitric oxide synthase (iNOS) and release a barrage of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[5][6] These mediators amplify the inflammatory response, making them important targets for novel drug discovery.

The acetamide chemical scaffold has emerged as a promising starting point for developing new therapeutic agents, with various derivatives demonstrating significant anti-inflammatory, analgesic, and even anticancer activities.[7][8][9] This document focuses on this compound, a specific analogue, as a lead compound. We outline a systematic approach to synthesize this molecule and rigorously evaluate its potential to modulate the key pillars of the inflammatory response.

Inflammatory_Cascade cluster_membrane Cell Membrane cluster_macrophage Macrophage Activation Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes LPS LPS Stimulus Macrophage Macrophage LPS->Macrophage iNOS iNOS Upregulation Macrophage->iNOS activates NFkB NF-κB Pathway Macrophage->NFkB activates NO Nitric Oxide (NO) iNOS->NO Cytokines TNF-α, IL-6 NFkB->Cytokines Inflammation Inflammation (Pain, Edema, Fever) NO->Inflammation Cytokines->Inflammation Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Prostaglandins->Inflammation

Caption: Key inflammatory pathways targeted for drug discovery.

Synthesis and Characterization of this compound

The foundational step in evaluating a compound is its reliable synthesis and rigorous characterization to ensure identity and purity. We propose a straightforward and scalable two-step synthesis from commercially available 4-isopropylaniline.

2.1 Proposed Synthetic Pathway

The synthesis involves the bromination of 4-isopropylaniline followed by N-acetylation. The isopropyl group is an ortho-, para-director; since the para position is blocked, bromination is directed to one of the ortho positions.

  • Step 1: Bromination. 4-Isopropylaniline is brominated to yield 2-Bromo-4-isopropylaniline.

  • Step 2: Acetylation. The resulting aniline is acetylated with acetic anhydride to yield the target compound, this compound.

2.2 Protocol: Synthesis of this compound

  • Materials: 4-Isopropylaniline, Bromine, Acetic Acid, Sodium Bicarbonate (NaHCO₃), Acetic Anhydride, Pyridine, Dichloromethane (DCM), Ethyl Acetate (EtOAc), Hexane, Anhydrous Magnesium Sulfate (MgSO₄).

  • Procedure (Step 1: Bromination):

    • In a fume hood, dissolve 4-isopropylaniline (1 eq) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and an addition funnel.

    • Cool the flask in an ice bath to 0-5 °C.

    • Slowly add a solution of bromine (1 eq) in glacial acetic acid dropwise via the addition funnel over 30 minutes, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours.

    • Pour the reaction mixture slowly into a beaker of ice water.

    • Neutralize the solution by carefully adding saturated NaHCO₃ solution until effervescence ceases.

    • Extract the aqueous layer three times with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain crude 2-Bromo-4-isopropylaniline.

  • Procedure (Step 2: Acetylation):

    • Dissolve the crude 2-Bromo-4-isopropylaniline (1 eq) in DCM.

    • Add a catalytic amount of pyridine.

    • Cool the mixture in an ice bath and add acetic anhydride (1.1 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours until TLC analysis indicates the consumption of the starting material.

    • Quench the reaction by adding water. Separate the organic layer.

    • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

    • Purify the crude product by recrystallization from an EtOAc/Hexane solvent system to yield this compound as a solid.

2.3 Protocol: Compound Characterization

  • Purity Assessment: Analyze the final product using High-Performance Liquid Chromatography (HPLC) to determine purity, which should ideally be >95%.

  • Identity Confirmation:

    • Mass Spectrometry (MS): Confirm the molecular weight of the compound.

    • Nuclear Magnetic Resonance (NMR): Use ¹H and ¹³C NMR spectroscopy to confirm the chemical structure, ensuring all protons and carbons are accounted for and consistent with the target molecule.

In Vitro Evaluation of Anti-Inflammatory Activity

A tiered screening approach is employed to efficiently evaluate the compound's anti-inflammatory properties, starting with specific enzyme inhibition and progressing to cell-based functional assays.

Screening_Workflow Start Synthesized Compound This compound COX_Assay Primary Screen: COX-1 & COX-2 Enzyme Inhibition Assay Start->COX_Assay Cell_Assays Secondary Screen: Cell-Based Functional Assays COX_Assay->Cell_Assays Determine IC50 & Selectivity NO_Assay NO Production Assay (LPS-Stimulated RAW 264.7) Cytotoxicity MTT Assay for Cytotoxicity Cytokine_Assay Cytokine Quantification (ELISA) (TNF-α, IL-6) NO_Assay->Cytotoxicity Rule out false positives InVivo In Vivo Validation: Carrageenan Paw Edema Model NO_Assay->InVivo Cytokine_Assay->InVivo

Caption: A hierarchical workflow for evaluating anti-inflammatory potential.

3.1 Protocol: Cyclooxygenase (COX-1/COX-2) Inhibition Assay (Colorimetric)

  • Principle: This assay measures the peroxidase component of COX activity. The peroxidase catalyzes the oxidation of a chromogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD) during the reduction of PGG₂ to PGH₂, resulting in a colored product that is measured spectrophotometrically.[10] A reduction in color development indicates enzyme inhibition.

  • Materials: Human recombinant COX-1 and COX-2 enzymes, Tris-HCl buffer (pH 8.0), Hematin, Arachidonic Acid, TMPD, test compound, Celecoxib (selective COX-2 inhibitor control), Indomethacin (non-selective control), 96-well microplate, plate reader.

  • Procedure:

    • Prepare serial dilutions of the test compound and control inhibitors (e.g., Celecoxib) in DMSO. The final DMSO concentration in the assay should be ≤1%.

    • In a 96-well plate, add the following in order:

      • 150 µL Tris-HCl buffer

      • 10 µL Hematin

      • 10 µL of either COX-1 or COX-2 enzyme solution.

      • 10 µL of diluted test compound, control inhibitor, or DMSO (for 100% activity control).

    • Pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.[11]

    • Initiate the reaction by adding 10 µL of TMPD followed by 10 µL of arachidonic acid to each well.[10]

    • Immediately measure the absorbance kinetically at 590-620 nm for 5 minutes.

  • Data Analysis:

    • Calculate the reaction rate (change in absorbance per minute) for each well.

    • Calculate the percentage of inhibition for each concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and use non-linear regression to determine the IC₅₀ value (the concentration required to inhibit enzyme activity by 50%).[12]

    • Calculate the COX-2 selectivity index (SI) = IC₅₀ (COX-1) / IC₅₀ (COX-2). A higher SI value indicates greater selectivity for COX-2.

3.2 Protocol: Nitric Oxide (NO) Production Assay in Macrophages

  • Principle: Murine macrophage cells (RAW 264.7) are stimulated with LPS to induce iNOS expression and subsequent NO production.[6] NO rapidly oxidizes to nitrite (NO₂⁻) in the culture medium. The concentration of nitrite is quantified as a surrogate for NO production using the Griess reagent, which forms a colored azo dye.[5][13]

  • Materials: RAW 264.7 cell line, DMEM medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, LPS (from E. coli), Griess Reagent, Sodium Nitrite (for standard curve), test compound, L-NAME (iNOS inhibitor control), 96-well culture plates.

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.[14]

    • Remove the medium and replace it with fresh medium containing various concentrations of the test compound or L-NAME. Incubate for 1 hour.

    • Stimulate the cells by adding LPS to a final concentration of 1 µg/mL (except in the negative control wells).[5]

    • Incubate the plate for 20-24 hours at 37°C in a 5% CO₂ incubator.

    • After incubation, transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent to each well, incubate for 15 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm.

    • Generate a standard curve using known concentrations of sodium nitrite to quantify the nitrite concentration in the samples.

  • Self-Validation (Cytotoxicity): It is critical to ensure that the reduction in NO is not due to cell death. A parallel MTT or Resazurin assay must be performed with the same compound concentrations and incubation time to assess cell viability.[7][14] A compound is considered a true inhibitor only if it reduces NO production at non-toxic concentrations.

3.3 Protocol: Pro-Inflammatory Cytokine (TNF-α, IL-6) Quantification by ELISA

  • Principle: This protocol quantifies the secretion of specific pro-inflammatory cytokines into the cell culture medium using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).[15][16]

  • Materials: RAW 264.7 cells, LPS, test compound, commercial ELISA kits for mouse TNF-α and IL-6 (containing capture antibody, detection antibody, streptavidin-HRP, substrate, and standards).

  • Procedure:

    • Culture, treat, and stimulate RAW 264.7 cells with the test compound and LPS as described in the NO production assay (Section 3.2).

    • After the 24-hour incubation, collect the cell culture supernatants and centrifuge to remove cellular debris. Supernatants can be used immediately or stored at -80°C.[6][15]

    • Perform the ELISA according to the manufacturer's protocol.[16] A general workflow is as follows:

      • Coat a 96-well plate with the capture antibody.

      • Block non-specific binding sites.

      • Add cell culture supernatants and standards to the wells.

      • Add the biotin-conjugated detection antibody.

      • Add streptavidin-horseradish peroxidase (HRP) conjugate.

      • Add the substrate solution (e.g., TMB) and allow color to develop.

      • Stop the reaction and measure absorbance at 450 nm.

  • Data Analysis: Calculate the cytokine concentrations in the samples by interpolating their absorbance values from the standard curve. Determine the percentage of cytokine inhibition for each compound concentration relative to the LPS-only control.

In Vivo Assessment of Acute Anti-Inflammatory Efficacy

In vitro activity must be validated in a living system to demonstrate physiological relevance. The carrageenan-induced paw edema model is a standard and highly reproducible assay for screening acute anti-inflammatory activity.[17][18]

Paw_Edema_Workflow T_neg60 T = -60 min Administer Test Compound (or Vehicle/Control) T_0 T = 0 min Measure Baseline Paw Volume (V₀) Inject Carrageenan T_neg60->T_0 T_60 T = 1 hr Measure Paw Volume (V₁) T_0->T_60 T_120 T = 2 hr Measure Paw Volume (V₂) T_60->T_120 T_180 T = 3 hr Measure Paw Volume (V₃) T_120->T_180 T_240 T = 4 hr Measure Paw Volume (V₄) T_180->T_240 T_300 T = 5 hr Measure Paw Volume (V₅) T_240->T_300 Analysis Calculate Edema & % Inhibition T_300->Analysis

Caption: Experimental timeline for the carrageenan-induced paw edema assay.

4.1 Protocol: Carrageenan-Induced Paw Edema in Rats

  • Principle: Subplantar injection of carrageenan, a sulfated polysaccharide, induces a biphasic inflammatory response.[17] The early phase (0-2.5 hours) is mediated by histamine and serotonin. The late phase (3-6 hours) is primarily mediated by prostaglandins produced via COX-2, along with other mediators like NO.[17] Inhibition of the late phase is characteristic of NSAID-like compounds.

  • Materials: Male Wistar or Sprague-Dawley rats (180-200 g), Lambda Carrageenan (1% w/v in sterile saline), test compound, Indomethacin (positive control), vehicle (e.g., 0.5% CMC), Plethysmometer or digital calipers.

  • Procedure:

    • Acclimatize animals for at least one week before the experiment. Fast animals overnight before dosing, with water ad libitum.

    • Randomly divide animals into groups (n=6 per group): Vehicle Control, Positive Control (Indomethacin, 10 mg/kg), and Test Compound groups (at various doses).

    • Measure the initial volume (V₀) of the right hind paw of each rat using a plethysmometer.[17]

    • Administer the respective compounds or vehicle via oral gavage (p.o.).

    • One hour after drug administration, induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the subplantar surface of the right hind paw.[19][20]

    • Measure the paw volume (Vₜ) at 1, 2, 3, 4, and 5 hours after the carrageenan injection.

  • Data Analysis:

    • Calculate the increase in paw volume (Edema) for each animal at each time point: Edema (mL) = Vₜ - V₀ .

    • Calculate the mean edema for each group at each time point.

    • Calculate the Percentage Inhibition of edema at each time point using the formula: % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] x 100

Data Presentation and Interpretation

All quantitative data should be summarized in clear, well-structured tables for easy comparison.

Table 1: In Vitro Anti-Inflammatory Activity Profile (Hypothetical Data)

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)COX-2 SINO Inhibition IC₅₀ (µM)TNF-α Inhibition IC₅₀ (µM)Cell Viability IC₅₀ (µM)
Test Compound45.21.825.15.58.2> 100
Indomethacin0.32.50.1215.118.9> 100
Celecoxib28.50.15190> 50> 50> 100
  • Interpretation: In this hypothetical example, the test compound shows potent and selective COX-2 inhibition (SI > 25), superior to the non-selective Indomethacin but less selective than Celecoxib. It also demonstrates strong inhibition of NO and TNF-α production at non-cytotoxic concentrations, suggesting a multi-faceted anti-inflammatory mechanism.

Table 2: Effect on Carrageenan-Induced Paw Edema (Hypothetical Data)

Treatment Group (Dose)1 hr2 hr3 hr4 hr5 hr
Vehicle Control0.25 ± 0.030.48 ± 0.050.75 ± 0.060.68 ± 0.050.55 ± 0.04
Indomethacin (10 mg/kg)15.4%35.1%58.2%55.1%48.9%
Test Compound (20 mg/kg)20.1%40.5%65.8%61.3%54.6%
Data presented as Mean Paw Edema (mL) ± SEM for Control, and % Inhibition for treated groups. p < 0.05 vs. Vehicle Control.
  • Interpretation: The hypothetical data shows significant inhibition of paw edema by the test compound, particularly in the later phases (3-5 hours), which is consistent with its in vitro COX-2 inhibitory activity. The efficacy is comparable to or slightly better than the standard drug, Indomethacin.

Conclusion and Future Perspectives

This application note has detailed a logical and robust workflow for the preclinical evaluation of this compound as a potential anti-inflammatory agent. The described protocols, from synthesis to in vivo testing, provide a comprehensive framework for characterizing the compound's mechanism of action and therapeutic potential. A promising result from this cascade—such as high COX-2 selectivity, potent inhibition of downstream inflammatory mediators, and significant in vivo efficacy—would warrant further investigation. Future steps would include lead optimization through structure-activity relationship (SAR) studies, evaluation in chronic inflammation models (e.g., adjuvant-induced arthritis), and comprehensive ADME/Toxicity profiling to assess its drug-like properties and safety.

References

  • Bjarnason, I., & Takeuchi, K. (2009). The mechanisms of action of NSAIDs in analgesia. PubMed. [Link]

  • Walsh Medical Media. (n.d.). Mechanism of Action of Nonsteroidal Anti-Inflammatory Drugs (NSAIDs). Walsh Medical Media. [Link]

  • Vane, J. R. (1998). Mechanism of action of nonsteroidal anti-inflammatory drugs. The American Journal of Medicine. [Link]

  • Dobrovolskaia, M. A., & McNeil, S. E. (2013). Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. National Cancer Institute. [Link]

  • Elsevier. (2024). How do NSAID pain relievers work? ClinicalKeyAI. [Link]

  • Bruton, L., et al. (2023). Nonsteroidal Anti-Inflammatory Drugs (NSAIDs). StatPearls - NCBI Bookshelf. [Link]

  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv. [Link]

  • ResearchGate. (2025). κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. ResearchGate. [Link]

  • Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Creative Biolabs. [Link]

  • Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric). Assay Genie. [Link]

  • Wang, Y., et al. (2013). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. PMC - NIH. [Link]

  • BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. BPS Bioscience. [Link]

  • El-Desoky, A. H., et al. (2016). Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A. MDPI. [Link]

  • National Cancer Institute. (2020). Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human IL-1β in Culture Supernatants. NCI. [Link]

  • ThaiScience. (n.d.). Inhibition of LPS-Induced Nitric Oxide Production in RAW 264.7 Cell Lines, DPPH Radical Scavenging and Total Phenolic Content of. ThaiScience. [Link]

  • Ciesielska, A., et al. (2020). Modulation of LPS-induced inflammatory cytokine production by a novel glycogen synthase kinase-3 inhibitor. PubMed Central. [Link]

  • Williams, E. A., et al. (2017). LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion. PMC - NIH. [Link]

  • ResearchGate. (n.d.). ELISA: Quantification of IL-6 in the supernatant of resting and LPS activated cells. ResearchGate. [Link]

  • Valdés-Tresanco, M. E., et al. (2021). Inhibitory Effect on Nitric Oxide Release in LPS-Stimulated Macrophages and Free Radical Scavenging Activity of Croton Linearis Jacq. Leaves. NIH. [Link]

  • Autore, G., et al. (2010). Acetamide derivatives with antioxidant activity and potential anti-inflammatory activity. Molecules. [Link]

  • Autore, G., et al. (2010). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. NIH. [Link]

  • Kumar, S., et al. (2014). Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives. PubMed. [Link]

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Application Notes & Protocols: N-(2-Bromo-4-isopropylphenyl)acetamide as a Precursor for Novel Diaryl Pyrazole COX-2 Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive technical overview and detailed protocols for the utilization of N-(2-Bromo-4-isopropylphenyl)acetamide in the synthesis of novel diaryl pyrazole-based selective cyclooxygenase-2 (COX-2) inhibitors. Drawing from established principles in the synthesis of celecoxib and its analogs, we outline a robust, multi-step pathway to generate a novel compound for potential structure-activity relationship (SAR) studies.[1] This document is intended for researchers, medicinal chemists, and drug development professionals, offering both the theoretical underpinnings and practical, step-by-step guidance for synthesis, purification, and characterization.

Introduction: The Rationale for Selective COX-2 Inhibition

The cyclooxygenase (COX) enzyme is responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[2][3] Two primary isoforms exist: COX-1, a constitutive enzyme responsible for homeostatic functions like gastric protection and platelet aggregation, and COX-2, an inducible enzyme that is upregulated at sites of inflammation.[4][5]

Traditional non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and diclofenac inhibit both isoforms, leading to therapeutic effects but also significant risks of gastrointestinal side effects.[2] The development of selective COX-2 inhibitors, such as Celecoxib (Celebrex®), represented a major therapeutic advance, offering potent anti-inflammatory and analgesic effects with a reduced risk of gastric complications.[6][7]

Celecoxib's structure is characterized by a central 1,5-diarylpyrazole core. The synthesis of new analogs is a key strategy for discovering compounds with improved potency, selectivity, or pharmacokinetic profiles. This guide focuses on using this compound as a starting material to create a novel analog, substituting one of the aryl rings of a celecoxib-like structure with a 2-bromo-4-isopropylphenyl moiety. The presence of the isopropyl group mimics the para-methyl group of celecoxib, while the bromo-substituent offers a valuable chemical handle for further synthetic diversification via cross-coupling reactions.

Proposed Synthetic Pathway

The transformation of this compound into a diaryl pyrazole core involves a logical three-step sequence. This pathway leverages well-established, high-yielding reactions commonly employed in medicinal chemistry.

G A This compound B 2-Bromo-4-isopropylaniline A->B Step 1: Hydrolysis C (2-Bromo-4-isopropylphenyl)hydrazine B->C Step 2: Diazotization & Reduction E Novel COX-2 Inhibitor Analog (1-(2-Bromo-4-isopropylphenyl)-5-(4-methylphenyl) -3-(trifluoromethyl)-1H-pyrazole) C->E Step 3: Cyclocondensation D 4,4,4-Trifluoro-1-(4-methylphenyl) butane-1,3-dione D->E

Caption: Overall workflow for the synthesis of a novel COX-2 inhibitor analog.

  • Step 1: Amide Hydrolysis. The initial step is the hydrolysis of the acetamide group to yield the free aniline, 2-Bromo-4-isopropylaniline. This is a fundamental transformation that can be achieved under acidic or basic conditions.

  • Step 2: Synthesis of the Hydrazine Intermediate. The resulting aniline is converted into the corresponding hydrazine derivative. This is typically accomplished via diazotization with sodium nitrite under acidic conditions, followed by reduction of the intermediate diazonium salt with a reducing agent like stannous chloride (SnCl₂) or sodium sulfite.

  • Step 3: Pyrazole Ring Formation via Cyclocondensation. The key pyrazole core is constructed by reacting the synthesized hydrazine with a suitable 1,3-dicarbonyl compound.[8][9] For this guide, we will use 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione, the same intermediate used in many patented Celecoxib syntheses, to generate a direct structural analog.[10][11] This reaction proceeds via a condensation-cyclization-dehydration cascade to yield the thermodynamically stable 1,5-diarylpyrazole.

Mechanism Spotlight: The Knorr Pyrazole Synthesis

The cyclocondensation of a hydrazine with a 1,3-dicarbonyl compound is a classic method for pyrazole synthesis. The reaction's regioselectivity is a critical consideration. The more nucleophilic nitrogen of the hydrazine (the NH₂) initially attacks the more electrophilic carbonyl carbon of the diketone. In the case of 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione, the carbonyl adjacent to the electron-withdrawing trifluoromethyl (CF₃) group is significantly more electrophilic. This directs the synthesis towards the desired regioisomer.

G cluster_0 Mechanism of Pyrazole Formation start Hydrazine + 1,3-Diketone nuc_attack Nucleophilic Attack (NH₂ attacks C=O near CF₃) start->nuc_attack intermediate Hydrazone Intermediate nuc_attack->intermediate cyclization Intramolecular Cyclization (NH attacks second C=O) intermediate->cyclization carbinolamine Cyclic Carbinolamine cyclization->carbinolamine dehydration Dehydration carbinolamine->dehydration product Final Pyrazole Ring dehydration->product

Caption: Key steps in the pyrazole ring formation mechanism.

Detailed Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Protocol 1: Synthesis of 2-Bromo-4-isopropylaniline
  • Rationale: Acid-catalyzed hydrolysis is chosen for its straightforward workup. Concentrated HCl protonates the amide oxygen, making the carbonyl carbon more susceptible to nucleophilic attack by water.

  • Materials:

    • This compound (10.0 g, 39.0 mmol)

    • Ethanol (100 mL)

    • Concentrated Hydrochloric Acid (37%, 40 mL)

    • Sodium Hydroxide (NaOH) solution (5 M)

    • Diethyl Ether

    • Anhydrous Magnesium Sulfate (MgSO₄)

  • Procedure:

    • Combine this compound and ethanol in a 250 mL round-bottom flask equipped with a reflux condenser.

    • Slowly add the concentrated hydrochloric acid to the stirring mixture.

    • Heat the mixture to reflux (approx. 85-90 °C) and maintain for 4-6 hours.

    • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate mobile phase until the starting material spot is consumed.

    • Cool the reaction mixture to room temperature and then place it in an ice bath.

    • Slowly neutralize the mixture by adding 5 M NaOH solution until the pH is ~8-9. A precipitate may form.

    • Transfer the mixture to a separatory funnel and extract three times with diethyl ether (75 mL each).

    • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous MgSO₄.

    • Filter the solution and remove the solvent under reduced pressure using a rotary evaporator to yield 2-bromo-4-isopropylaniline as an oil or low-melting solid.

    • Characterization: Confirm structure using ¹H NMR and Mass Spectrometry. Expected Yield: 85-95%.

Protocol 2: Synthesis of (2-Bromo-4-isopropylphenyl)hydrazine Hydrochloride
  • Rationale: This is a standard conversion of an aniline to a hydrazine. The diazonium salt is formed at low temperatures to prevent decomposition and is immediately reduced in situ by stannous chloride, which is a mild and effective reducing agent for this transformation.

  • Materials:

    • 2-Bromo-4-isopropylaniline (from Protocol 1, ~33.2 mmol)

    • Concentrated Hydrochloric Acid (37%, 50 mL)

    • Sodium Nitrite (NaNO₂, 2.5 g, 36.2 mmol) in 10 mL water

    • Stannous Chloride Dihydrate (SnCl₂·2H₂O, 22.5 g, 99.6 mmol) in 20 mL concentrated HCl

    • Ice

  • Procedure:

    • Dissolve the 2-bromo-4-isopropylaniline in concentrated HCl in a 250 mL beaker, stirring vigorously in an ice-salt bath to maintain a temperature of 0-5 °C.

    • Slowly add the pre-chilled sodium nitrite solution dropwise, ensuring the temperature does not exceed 5 °C. Stir for 30 minutes after addition is complete.

    • In a separate flask, prepare a solution of stannous chloride in concentrated HCl and cool it to 0 °C.

    • Slowly add the cold diazonium salt solution to the cold, stirring stannous chloride solution. A thick precipitate of the hydrazine salt will form.

    • Continue stirring in the ice bath for 1 hour.

    • Collect the solid precipitate by vacuum filtration.

    • Wash the filter cake thoroughly with a small amount of ice-cold water, followed by a small amount of cold diethyl ether to aid in drying.

    • Dry the solid under vacuum to obtain (2-bromo-4-isopropylphenyl)hydrazine hydrochloride.

    • Self-Validation: The product is typically used directly in the next step without extensive purification. A melting point test can be used for a preliminary check of purity. Expected Yield: 70-80%.

Protocol 3: Synthesis of the Final COX-2 Inhibitor Analog
  • Rationale: This cyclocondensation reaction is the core of the synthesis. Ethanol is a common solvent that facilitates the reaction, and heating drives the dehydration step to completion. The product often precipitates upon cooling, simplifying purification.[10][12]

  • Materials:

    • (2-Bromo-4-isopropylphenyl)hydrazine hydrochloride (from Protocol 2, ~23.2 mmol)

    • 4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione (5.6 g, 23.0 mmol)

    • Absolute Ethanol (150 mL)

  • Procedure:

    • Suspend the hydrazine salt and the 1,3-diketone in absolute ethanol in a 250 mL round-bottom flask fitted with a reflux condenser.

    • Heat the mixture to reflux (approx. 78 °C) with stirring. The suspension should gradually dissolve as the reaction proceeds.

    • Maintain reflux for 8-12 hours.

    • Monitoring: Monitor the reaction by TLC (3:1 Hexane:Ethyl Acetate) until the starting materials are consumed. The product spot should be clearly visible.

    • Cool the reaction mixture to room temperature, then place it in an ice bath for 1-2 hours to induce crystallization.

    • Collect the crystalline product by vacuum filtration.

    • Wash the filter cake with a small amount of cold ethanol.

    • Purification: Recrystallize the crude product from hot ethanol or isopropanol to obtain the purified final compound.

    • Characterization: Confirm the final structure and purity via ¹H NMR, ¹³C NMR, Mass Spectrometry, and High-Performance Liquid Chromatography (HPLC). Determine the melting point. Expected Yield: 65-80%.

Data Summary & Comparison

The following table provides a summary of expected yields and compares them to typical values reported in the literature for analogous celecoxib syntheses.

StepKey ReagentsProductTheoretical Yield (from 10g SM)Typical Reported Yields (Analogous Reactions)
1This compound, HCl2-Bromo-4-isopropylaniline8.3 g85-95%
22-Bromo-4-isopropylaniline, NaNO₂, SnCl₂(2-Bromo-4-isopropylphenyl)hydrazine HCl9.1 g70-80%
3Hydrazine HCl, 1,3-DiketoneFinal Pyrazole Analog13.9 g65-85%[11][13]

Conclusion

This guide demonstrates a viable and logical synthetic pathway for producing novel diaryl pyrazole COX-2 inhibitor analogs starting from this compound. The protocols are based on well-established, reliable chemical transformations, and they incorporate essential steps for reaction monitoring, purification, and characterization to ensure scientific integrity. The resulting bromo-substituted pyrazole is a valuable compound for further medicinal chemistry exploration, serving either as a final candidate for biological evaluation or as an intermediate for further diversification through reactions like Suzuki or Buchwald-Hartwig cross-coupling.

References

  • Journal of Medicinal Chemistry.Design and Synthesis of Celecoxib Derivatives.
  • Patents Online. Method for synthesizing celecoxib.[14]

  • ResearchGate. DESIGN, CHARACTERIZATION AND IMPURITY PROFILING OF CELECOXIB BY RP-HPLC.[Link][15]

  • PubMed Central. New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects.[Link][16]

  • Zenodo. SYNTHESIS AND CHARACTERIZATION OF ISOMERS OF COX-2 INHIBITOR, CELECOXIB.[Link][17]

  • Patents Online. An improved process for the preparation of celecoxib.[10]

  • DSpace. Crystal Form of Celecoxib: Preparation, Characterization and Dissolution.[Link][18]

  • PubMed Central. Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents.[Link][19]

  • Patents Online. Synthesis method of celecoxib.[11]

  • PubMed Central. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation.[Link][6]

  • Patents Online. Process for preparation of celecoxib.[12]

  • ACS Omega. Screening, Synthesis, and Characterization of a More Rapidly Dissolving Celecoxib Crystal Form.[Link][20]

  • Slideshare. Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole.[Link][8]

  • Patsnap. Synthesis method of celecoxib.[Link][13]

  • Oriental Journal of Chemistry. Synthesis of Some New Acetanilide Derivatives as COX Inhibitors and assessment of Analgesic/Anti-Inflammatory Activities.[Link][21]

  • MDPI. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.[Link][9]

  • Semantic Scholar. Synthesis of Some New Acetanilide Derivatives as COX Inhibitors and Assessment of Analgesic/ Anti-Inflammatory Activities.[Link][22]

  • MDPI. New NSAID Conjugates as Potent and Selective COX-2 Inhibitors: Synthesis, Molecular Modeling and Biological Investigation.[Link][2]

  • RSC Publishing. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation.[Link][23]

  • Semantic Scholar. RECENT DEVELOPMENT IN COX-2 INHIBITORS SYNTHESIS AND THEIR PHARMACOLOGICAL EVALUATION: A REWIEV.[Link][4]

  • MOLBASE. this compound.[Link][24]

  • ResearchGate. Synthesis of Potential Anti-inflammatory Compounds, Selective Inhibitors of Cyclooxygenase-2 (COX-2).[Link][25]

  • ResearchGate. Synthesis of Celecoxib and Structural Analogs- A Review.[Link][1]

  • PubMed Central. Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering Benzenesulfonamide and 1,2,3-Triazole Pharmacophores to Some NSAIDs.[Link][5]

  • PubMed. Synthesis, biological evaluation and molecular modeling study of pyrazole and pyrazoline derivatives as selective COX-2 inhibitors and anti-inflammatory agents. Part 2.[Link][26]

  • SciELO México. Synthesis of Potential Anti-inflammatory Compounds, Selective Inhibitors of Cyclooxygenase-2 (COX-2).[Link][3]

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Troubleshooting & Optimization

Technical Support Center: Purification of N-(2-Bromo-4-isopropylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of N-(2-Bromo-4-isopropylphenyl)acetamide (CAS No. 68748-07-2). This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with isolating this compound in high purity. Here, we provide field-proven insights, detailed protocols, and troubleshooting guides to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: The impurity profile of crude this compound is largely dependent on the synthetic route. However, common impurities typically include:

  • Unreacted Starting Materials: 2-Bromo-4-isopropylaniline and the acetylating agent (e.g., acetic anhydride or acetyl chloride) are frequent contaminants.[1]

  • Diacylated Byproducts: Over-acetylation can sometimes occur, leading to the formation of a diacetylated aniline derivative, especially if reaction conditions like temperature and stoichiometry are not carefully controlled.[2]

  • Hydrolysis Products: If the reaction is exposed to moisture, the acetylating agent can hydrolyze, creating acetic acid which may need to be removed.

  • Solvent Residues: Solvents used in the synthesis and initial work-up can be retained in the crude product.

Q2: Which analytical techniques are recommended for assessing the purity of this compound?

A2: A combination of techniques is recommended for a comprehensive purity assessment:

  • Thin-Layer Chromatography (TLC): An indispensable tool for rapid, qualitative monitoring of reaction progress and for developing a solvent system for column chromatography.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity and can separate the target compound from closely related impurities. Reverse-phase HPLC methods are common for this class of compounds.[3][4]

  • Melting Point Analysis: A sharp melting point close to the literature value indicates high purity. A broad or depressed melting range suggests the presence of contaminants.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can detect impurities if they are present in sufficient concentration (>1-5%).

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired product.

Q3: What are the key physical properties of this compound relevant to its purification?

A3: Understanding the physical properties is crucial for selecting and optimizing a purification method.

PropertyValueSignificance for Purification
CAS Number 68748-07-2Unique identifier for ensuring you are working with the correct compound.[6]
Molecular Weight 270.16 g/mol Calculated from its chemical formula, C11H14BrNO.
Boiling Point 366.4°C at 760 mmHg (Predicted)Suggests that distillation is not a practical purification method due to the high temperature, which could cause decomposition.[1][6]
Density 1.356 g/cm³ (Predicted)Relevant for phase separations during extractive work-up.[1][6]
Solubility Generally soluble in polar organic solvents (e.g., chloroform, ethyl acetate, acetone) and less soluble in nonpolar solvents (e.g., hexane).[][8]This differential solubility is the basis for purification by recrystallization.

Purification Workflow Overview

The general workflow for purifying this compound involves an initial work-up followed by one or more chromatographic or crystallization steps.

A Crude Reaction Mixture B Aqueous Work-up / Extraction (e.g., with NaHCO3, Brine) A->B C Drying of Organic Layer (e.g., Na2SO4 or MgSO4) B->C D Solvent Evaporation C->D E Crude Solid Product D->E F Recrystallization E->F G Column Chromatography E->G H Purity Analysis (TLC, HPLC, MP, NMR) F->H G->H I Pure this compound H->I

Caption: General purification workflow for this compound.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification process in a question-and-answer format.

Problem 1: After recrystallization, the product "oils out" instead of forming solid crystals.

  • Q: My compound separated as a liquid layer during cooling. What causes this and how can I fix it?

  • A: "Oiling out" occurs when the solute's melting point is lower than the temperature of the solution from which it is separating, or when the solution is supersaturated to a high degree.[9]

    • Probable Cause 1: Cooling Rate is Too Fast. Rapid cooling doesn't give the molecules sufficient time to orient into a crystal lattice.

      • Solution: Re-heat the solution until the oil redissolves completely. Allow it to cool much more slowly. Insulating the flask with glass wool or placing it within a larger beaker of hot water (a makeshift water bath) can slow the cooling process significantly.

    • Probable Cause 2: Solution is Too Concentrated. An overly concentrated solution can lead to rapid precipitation as an amorphous oil.

      • Solution: While hot, add more of the same solvent in small portions (1-5% of the total volume) until the oil redissolves. Then, proceed with slow cooling.[9]

    • Probable Cause 3: Presence of Impurities. Impurities can depress the melting point of the mixture, leading to oiling.

      • Solution: If slow cooling and dilution fail, the crude material may require a preliminary purification step. Running it through a short plug of silica gel with a suitable solvent can remove highly polar or nonpolar impurities before attempting recrystallization again.

Problem 2: Purity does not improve significantly after recrystallization.

  • Q: I've performed recrystallization, but my TLC and melting point analysis show that the purity is still low. Why?

  • A: This typically happens when an impurity has solubility characteristics very similar to your target compound in the chosen solvent system.

    • Probable Cause 1: Inappropriate Solvent Choice. The ideal recrystallization solvent dissolves the compound well when hot but poorly when cold, while impurities remain soluble at all temperatures.[10] If an impurity is co-crystallizing, the solvent is not selective enough.

      • Solution: A different solvent or a two-solvent system is necessary. Good candidates for this compound could include ethanol/water or ethyl acetate/hexane mixtures.[9] Experiment on a small scale to find a system where your product crystallizes upon cooling or addition of an anti-solvent, while impurities remain in the mother liquor.

    • Probable Cause 2: Impurity is Structurally Very Similar. If the impurity is a closely related analog, its polarity and solubility might be nearly identical to the product.

      • Solution: In this scenario, recrystallization is often ineffective. Flash column chromatography is the recommended alternative, as it offers much higher resolving power to separate compounds with subtle differences in polarity.[11][12]

cluster_0 Recrystallization Troubleshooting A Product 'Oils Out' C Cause: Cooling too fast? A->C D Cause: Too concentrated? A->D B Low Purity Post-Recrystallization E Cause: Wrong solvent? B->E F Cause: Impurity co-crystallizes? B->F G Solution: Re-heat & cool slowly C->G H Solution: Add more hot solvent D->H I Solution: Perform new solvent screen E->I J Solution: Switch to Column Chromatography F->J

Caption: Troubleshooting workflow for common recrystallization issues.

Problem 3: Poor separation during flash column chromatography.

  • Q: My compounds are eluting together from the column. How can I improve the separation?

  • A: Effective column chromatography depends entirely on selecting the right mobile phase (eluent) and proper column packing.[13]

    • Probable Cause 1: Incorrect Eluent Polarity. If the eluent is too polar, all compounds will travel quickly with the solvent front (high Rf values), resulting in no separation. If it's not polar enough, the compounds will remain adsorbed to the silica gel (low Rf values).

      • Solution: The ideal eluent is identified using TLC. You should aim for a solvent system that gives your target compound an Rf value of approximately 0.25-0.35, with clear separation from impurity spots. A common starting point for compounds like this is a mixture of hexane and ethyl acetate. Adjust the ratio until optimal separation is achieved on the TLC plate.

    • Probable Cause 2: Column Overloading. Loading too much crude material onto the column prevents the formation of distinct, well-separated bands.

      • Solution: As a general rule, the amount of crude material should be about 1-5% of the mass of the silica gel (e.g., 100-500 mg of crude product for a column with 25 g of silica).

    • Probable Cause 3: Improper Sample Loading or Column Packing. If the initial band of the sample is too diffuse or the silica gel is not packed uniformly, poor separation will result.[11]

      • Solution: Dissolve the crude sample in the minimum amount of solvent possible (preferably the eluent itself) before loading it onto the column.[11] Ensure the silica gel is packed uniformly without any cracks or air bubbles. Tapping the column gently during packing can help settle the silica.[13]

Experimental Protocols

Protocol 1: Recrystallization from an Ethyl Acetate/Hexane System

This protocol is a standard method for purifying moderately polar organic compounds.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot ethyl acetate required to just dissolve the solid completely. This should be done on a hot plate in a fume hood.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step must be done quickly to prevent premature crystallization in the filter funnel.

  • Crystallization: Remove the flask from the heat. Slowly add hexane (the anti-solvent) dropwise with swirling until the solution becomes persistently cloudy (turbid). This indicates the solution is saturated.

  • Cooling: Allow the flask to cool slowly to room temperature. Do not disturb the flask during this period to encourage the formation of larger, purer crystals.[5]

  • Chilling: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold hexane to remove any residual soluble impurities from the crystal surfaces.

  • Drying: Dry the purified crystals in a desiccator, preferably under vacuum, to remove all traces of solvent.[5]

Protocol 2: Flash Column Chromatography

This protocol is for separating the target compound from impurities with similar solubility.

  • Eluent Selection: Using TLC, determine the optimal eluent system (e.g., a hexane:ethyl acetate mixture) that provides good separation and an Rf of ~0.3 for the target compound.

  • Column Packing:

    • Place a small plug of cotton or glass wool at the bottom of the column.[11]

    • Add a small layer of sand.

    • Prepare a slurry of silica gel in the chosen eluent and pour it into the column.[11]

    • Allow the silica to settle, tapping the column gently to ensure even packing and remove air bubbles.[13] Drain excess eluent until the solvent level is just at the top of the silica bed.

  • Sample Loading:

    • Dissolve the crude product in the minimum volume of eluent.

    • Carefully pipette this concentrated solution onto the top of the silica gel.[11]

    • Drain the solvent until the sample has fully entered the silica gel bed.

    • Carefully add a thin protective layer of sand on top of the sample band.

  • Elution:

    • Fill the column with the eluent.

    • Apply gentle positive pressure (using a pump or bulb) to achieve a steady flow rate.

    • Collect the eluting solvent in a series of fractions (e.g., in test tubes).

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify which ones contain the pure product.

    • Combine the pure fractions in a round-bottom flask.

  • Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.

References

  • This compound - MOLBASE. (n.d.). Retrieved January 22, 2026, from [Link]

  • Separation of Acetamide, N-(2-bromo-4-methylphenyl)- on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved January 22, 2026, from [Link]

  • Electrochemical selenium-catalyzed para-amination of N- aryloxyamides: access to polysubstituted aminophenols - Supporting Information. (n.d.). Royal Society of Chemistry. Retrieved January 22, 2026, from [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved January 22, 2026, from [Link]

  • N-Bromoacetamide | C2H4BrNO. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]

  • Separation of Acetamide, N-[2-[(2-bromo-4,6-dinitrophenyl)azo]-5-[(2-cyanoethyl)methylamino]-4-methoxyphenyl]- on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved January 22, 2026, from [Link]

  • Acetamide, N-bromo-. (n.d.). Organic Syntheses Procedure. Retrieved January 22, 2026, from [Link]

  • Column Chromatography. (2019, March 19). YouTube. Retrieved January 22, 2026, from [Link]

  • 2-Bromo-N-(4-methylphenyl)acetamide | C9H10BrNO. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]

  • Method for synthesizing bromoacetamide. (n.d.). Google Patents.
  • Performing Column Chromatography. (2023, March 10). YouTube. Retrieved January 22, 2026, from [Link]

  • 2-Bromo-N-(4-bromophenyl)acetamide. (2009). National Institutes of Health. Retrieved January 22, 2026, from [Link]

  • Column Chromatography. (2022, February 13). YouTube. Retrieved January 22, 2026, from [Link]

  • recrystallization & purification of N-bromosuccinimide. (2021, February 6). YouTube. Retrieved January 22, 2026, from [Link]

  • Reagents & Solvents: Solvents and Polarity. (n.d.). University of Rochester Department of Chemistry. Retrieved January 22, 2026, from [Link]

  • 2-Bromo-N-(4-bromophenyl)acetamide. (2009). ResearchGate. Retrieved January 22, 2026, from [Link]

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Technical Support Center: Overcoming Low Yield in N-(2-Bromo-4-isopropylphenyl)acetamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N-(2-Bromo-4-isopropylphenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals who may be encountering challenges, particularly low yields, in this synthetic procedure. Here, we will explore the causality behind experimental choices, provide self-validating protocols, and offer in-depth troubleshooting in a practical question-and-answer format.

Introduction to the Synthesis

The synthesis of this compound is a critical step in the development of various pharmaceutical intermediates. The reaction typically involves the acetylation of 2-bromo-4-isopropylaniline with an acetylating agent like acetic anhydride or acetyl chloride. While seemingly straightforward, this N-acylation can be prone to issues that lead to diminished yields. This guide will provide the necessary insights to diagnose and resolve these common problems.

Troubleshooting Guide: Addressing Low Yield

Low product yield is a frequent concern in organic synthesis. The following section is structured to help you systematically troubleshoot and optimize your reaction conditions.

Q1: My reaction has resulted in a significantly lower yield than expected. What are the primary contributing factors?

Several factors can contribute to a low yield in the synthesis of this compound. These can be broadly categorized into three areas: incomplete reaction, product loss during workup and purification, and the formation of side products.

Troubleshooting Workflow for Low Yield

Low Yield Troubleshooting cluster_incomplete Solutions for Incomplete Reaction cluster_workup Minimizing Workup Losses cluster_side Mitigating Side Reactions start Low Yield Observed incomplete_reaction Incomplete Reaction? start->incomplete_reaction workup_loss Product Loss During Workup? incomplete_reaction->workup_loss No check_reagents Verify Reagent Purity & Stoichiometry incomplete_reaction->check_reagents Yes side_reactions Side Reactions Occurring? workup_loss->side_reactions No extraction_technique Refine Extraction Technique workup_loss->extraction_technique Yes end Yield Optimized side_reactions->end No control_temp Precise Temperature Control side_reactions->control_temp Yes optimize_conditions Optimize Reaction Time & Temperature check_reagents->optimize_conditions use_catalyst Consider Catalyst Addition optimize_conditions->use_catalyst use_catalyst->end minimize_transfers Minimize Material Transfers extraction_technique->minimize_transfers optimize_purification Optimize Purification Method minimize_transfers->optimize_purification optimize_purification->end slow_addition Slow Reagent Addition control_temp->slow_addition inert_atmosphere Use Inert Atmosphere slow_addition->inert_atmosphere inert_atmosphere->end

Caption: A logical workflow for diagnosing and addressing low yield.

Q2: How can I determine if my reaction has gone to completion?

Monitoring the reaction progress is crucial. Thin-Layer Chromatography (TLC) is an effective technique for this purpose.

Experimental Protocol: Reaction Monitoring by TLC

  • Prepare your TLC plate: Use a silica gel plate.

  • Spot the plate: Apply a small spot of your starting material (2-bromo-4-isopropylaniline), a co-spot (starting material and reaction mixture), and a spot of the reaction mixture.

  • Develop the plate: Use a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate). The ideal solvent system will give a clear separation between the starting material and the product.

  • Visualize: Use a UV lamp to visualize the spots. The disappearance of the starting material spot in the reaction mixture lane indicates that the reaction is complete.

Q3: I suspect my starting aniline is impure. How does this affect the yield and how can I purify it?

The purity of the starting material, 2-bromo-4-isopropylaniline, is paramount. Impurities can interfere with the reaction, leading to side products and a lower yield of the desired acetamide.[1]

  • Effect of Impurities: Aniline derivatives are susceptible to oxidation, which can result in discoloration of the final product.[1] Other impurities might react with the acetylating agent, consuming it and preventing the complete conversion of the starting material.

  • Purification of 2-bromo-4-isopropylaniline: If you suspect your starting material is impure, consider purifying it by distillation under reduced pressure or by column chromatography.

Q4: What are the optimal reaction conditions for the acetylation of 2-bromo-4-isopropylaniline?

The optimal conditions can vary depending on the acetylating agent used. Below is a comparison of common methods.

Acetylating AgentSolventBaseTemperature (°C)Typical Reaction Time (h)
Acetic AnhydrideAcetic AcidSodium Acetate100-1201-3
Acetyl ChlorideDichloromethaneTriethylamine/Pyridine0 to Room Temp2-4

Experimental Protocol: Synthesis of this compound using Acetic Anhydride

  • To a round-bottom flask, add 2-bromo-4-isopropylaniline (1.0 eq).

  • Add glacial acetic acid as the solvent.

  • Add sodium acetate (1.1 eq) to the mixture.

  • Slowly add acetic anhydride (1.05 eq) to the stirred solution.

  • Heat the reaction mixture to 100-120 °C and monitor by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water to precipitate the product.

  • Collect the solid by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from a suitable solvent like ethanol/water to obtain pure this compound.

Q5: I am observing multiple spots on my TLC plate even after the reaction should be complete. What are the likely side products?

The primary side reaction of concern is the di-acetylation of the aniline, where two acetyl groups are added to the nitrogen atom. This is more likely to occur if an excess of the acetylating agent is used or if the reaction temperature is too high.[2]

Reaction Pathway and Potential Side Reaction

Reaction and Side Reaction cluster_main Main Reaction cluster_side Side Reaction start 2-Bromo-4-isopropylaniline product This compound start->product Acetylation acetylating_agent + Acetic Anhydride/Acetyl Chloride diacetylated Di-acetylated Product product->diacetylated Over-acetylation (Excess Acylating Agent/High Temp)

Caption: The desired acetylation and a common side reaction.

To minimize the formation of the di-acetylated byproduct, ensure accurate stoichiometry and add the acetylating agent dropwise at a controlled temperature.[2]

Q6: My final product is discolored. What is the cause and how can I obtain a pure, white product?

Discoloration, often a yellow or brownish tint, is typically due to the oxidation of the aniline starting material or impurities present in the reactants.[1]

  • Prevention: Use high-purity starting materials and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

  • Purification: Recrystallization is an effective method for purifying the final product and removing colored impurities.[1] Common solvents for recrystallization of similar compounds include ethanol or mixtures of ethanol and water.

Frequently Asked Questions (FAQs)

Q: Can I use a different base for the acetylation reaction?

A: Yes, other organic bases like pyridine can be used, particularly when acetyl chloride is the acetylating agent. The choice of base can influence the reaction rate and yield.

Q: How does the electronic nature of the aniline affect the acetylation reaction?

A: The amino group (-NH2) in aniline is an activating group, meaning it increases the electron density of the benzene ring.[3][4] Acetylation of the amino group reduces this activating effect because the lone pair of electrons on the nitrogen atom is delocalized into the adjacent carbonyl group.[3][5] This moderation of reactivity is often a desired outcome in multi-step syntheses.

Q: What is the best way to purify the final product?

A: Recrystallization is a common and effective method for purifying this compound.[1] The choice of solvent is critical and may require some experimentation. Sublimation can also be an effective purification technique for some acetamides.[6]

References

  • ResearchGate. Optimization of reaction conditions for the acylation of aniline with acetic acid using mPANI/Ag nanocomposite a. Available from: [Link]

  • Organic Syntheses. Acetamide, N-bromo-. Available from: [Link]

  • Allen. Give reasons for the following (a) Acetylation of aniline reduces its activation effect. (b) CH_(3)NH_(2) is more basiic than C_(6)H_(5)NH_(2). (c) Although -NH_(2) is o/p directing group, yet -. Available from: [Link]

  • Vedantu. Give reasons for the following Acetylation of aniline class 12 chemistry CBSE. Available from: [Link]

  • Filo. [Solved] Why does acylation of -\mathrm{NH}_{2} group of aniline reduces ... Available from: [Link]

  • ResearchGate. Acetylation of anilines, amines, and alcohols using 5%MoO3–SiO2 and 5%WO3–ZrO2 as mesoporous acid catalysts. Available from: [Link]

  • MOLBASE. This compound. Available from: [Link]

  • Synthesis, characterization and biological screening of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2′′-sulfanyl acetamide. Available from: [Link]

  • PubChemLite. 2-bromo-4-isopropylaniline (C9H12BrN). Available from: [Link]

  • MySkinRecipes. 2-Bromo-4-isopropylaniline. Available from: [Link]

  • PubChem. 2-Bromo-4-isopropylaniline | C9H12BrN | CID 521337. Available from: [Link]

  • Electrochemical selenium-catalyzed para-amination of N- aryloxyamides: access to polysubstituted aminophenols - Supporting Information. Available from: [Link]

  • MDPI. Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitro phenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents. Available from: [Link]

Sources

Technical Support Center: Synthesis of N-(2-Bromo-4-isopropylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the synthesis of N-(2-Bromo-4-isopropylphenyl)acetamide. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we move beyond simple protocols to address the nuanced challenges of this specific N-acetylation reaction. Our focus is on anticipating problems, troubleshooting effectively, and understanding the chemical principles that govern success.

Frequently Asked Questions (FAQs)

Q1: My yield of this compound is consistently low. What are the most common culprits?

A1: Low yields in this N-acetylation typically trace back to one of four primary issues:

  • Purity of the Starting Amine: The commercial purity of 2-bromo-4-isopropylaniline can vary. Isomeric impurities from its synthesis will not react as desired and complicate purification, reducing the isolated yield of the target molecule.

  • Hydrolysis of the Acetylating Agent: Acetyl chloride and acetic anhydride are highly susceptible to moisture. Using aged reagents or failing to maintain anhydrous conditions allows them to hydrolyze to acetic acid, which is unreactive and consumes the base.[1][2]

  • Incomplete Reaction: The nucleophilicity of the aniline is reduced by the electron-withdrawing effect of the ortho-bromo substituent. This can lead to a sluggish reaction.[3] Insufficient reaction time or temperature will leave a significant amount of starting material.

  • Protonation of the Amine: The reaction generates an acid byproduct (HCl or acetic acid). Without a sufficient amount of base to scavenge this acid, it will protonate the starting aniline, rendering the nitrogen lone pair unavailable for nucleophilic attack and effectively halting the reaction.[1][4]

Q2: I'm seeing multiple spots on my TLC plate after the reaction. What are the likely side products?

A2: Besides unreacted starting material, the most probable side products are isomeric acetamides and, less commonly, a diacetylated product.

  • Isomeric Acetamides: This is the most challenging issue. If your 2-bromo-4-isopropylaniline starting material is contaminated with other isomers (e.g., 3-bromo-4-isopropylaniline[5]), these will also be acetylated. These isomers often have very similar polarities to the desired product, making separation by standard recrystallization or even column chromatography exceedingly difficult.

  • Diacetylated Byproduct: While primary amides are significantly less nucleophilic than the starting aniline, forcing conditions (high temperature, large excess of a highly reactive acetylating agent) could potentially lead to the formation of N-acetyl-N-(2-bromo-4-isopropylphenyl)acetamide. This is generally a minor byproduct.[3][6]

Q3: Is acetyl chloride or acetic anhydride better for this synthesis?

A3: The choice involves a trade-off between reactivity and handling.

  • Acetyl Chloride: More reactive than acetic anhydride, which can be beneficial for the somewhat deactivated 2-bromo-4-isopropylaniline.[3] However, it is more hazardous, moisture-sensitive, and generates HCl gas, requiring a stoichiometric amount of a non-nucleophilic base (like pyridine or triethylamine) for neutralization.[4]

  • Acetic Anhydride: Less reactive but easier and safer to handle. It produces acetic acid as a byproduct, which is less corrosive than HCl. It can be used with weaker bases like sodium acetate or even catalytically with strong acids.[7] For this specific substrate, acetic anhydride is often sufficient and more convenient.

Troubleshooting Guide: From Problem to Solution

This section provides a systematic approach to diagnosing and resolving common experimental issues.

Problem 1: Reaction Stalls or Fails to Reach Completion
  • Diagnosis: TLC analysis shows a persistent spot corresponding to the starting aniline (2-bromo-4-isopropylaniline) even after extended reaction times.

  • Underlying Cause Analysis:

    • Deactivated Nucleophile: The ortho-bromo group reduces the amine's nucleophilicity. The reaction may simply be too slow under the current conditions.

    • Amine Protonation: As the reaction proceeds, the acid byproduct may be quenching the remaining unreacted aniline.[1]

    • Hydrolyzed Reagent: The acetylating agent may have been compromised by moisture.

  • Solutions:

    • Verify Basicity: If using acetyl chloride with an organic base, ensure at least one full equivalent has been added. If using acetic anhydride with sodium acetate, ensure the acetate is anhydrous.

    • Increase Temperature: Gently warm the reaction mixture (e.g., to 40-50 °C) and continue to monitor by TLC. Avoid excessive heat, which can promote side reactions.

    • Consider a Catalyst: For sluggish reactions with acetic anhydride, adding a catalytic amount (1-5 mol%) of 4-dimethylaminopyridine (DMAP) can significantly accelerate the rate of acetylation.

    • Use Fresh Reagents: If reagent hydrolysis is suspected, repeat the reaction with a fresh, unopened bottle of the acetylating agent under strictly anhydrous conditions (e.g., flame-dried glassware, inert atmosphere).

Workflow: Diagnosing a Stalled Reaction

G start Reaction Stalled (SM present on TLC) check_base Is sufficient base present? start->check_base check_reagent Are reagents anhydrous? check_base->check_reagent Yes repeat_rxn Repeat with Fresh Reagents & Anhydrous Conditions check_base->repeat_rxn No (Add more base) increase_temp Increase Temperature (e.g., 40-50 °C) check_reagent->increase_temp Yes check_reagent->repeat_rxn No add_catalyst Add Catalyst (e.g., DMAP) increase_temp->add_catalyst Still slow success Reaction Complete increase_temp->success Reaction proceeds add_catalyst->success Reaction proceeds G cluster_reagent Reagent Side Reaction SM 2-Bromo-4-isopropylaniline + Acetic Anhydride Product This compound SM->Product Main Reaction (Base) Unreacted Unreacted SM SM->Unreacted Incomplete Reaction Diacetyl Diacetylated Product Product->Diacetyl Excess Ac₂O High Temp Hydrolysis Acetic Acid Ac2O Acetic Anhydride Ac2O->Hydrolysis Water H₂O (moisture)

Sources

Technical Support Center: Optimizing Suzuki Coupling of N-(2-Bromo-4-isopropylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for optimizing the Suzuki-Miyaura cross-coupling of N-(2-Bromo-4-isopropylphenyl)acetamide. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this challenging substrate. The inherent steric hindrance and electronic properties of this molecule require a carefully considered approach to achieve high yields and purity. This guide provides in-depth troubleshooting advice, optimization protocols, and the scientific rationale behind our recommendations.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses the most common issues encountered when coupling sterically hindered and electron-rich aryl bromides like this compound.

Q1: My reaction shows no conversion, or the yield is extremely low. What are the primary factors to investigate?

A: A stalled reaction with this substrate is often linked to a failure in the initial, rate-limiting oxidative addition step.[1] The combination of steric bulk from the ortho-acetamide group and the electron-rich nature of the aromatic ring makes the C-Br bond less susceptible to cleavage by the Pd(0) catalyst.

Troubleshooting Checklist:

  • Catalyst/Ligand System: Standard catalysts like Pd(PPh₃)₄ may be ineffective. You need a more robust system.

    • Expertise: Switch to a catalyst system known for coupling hindered substrates. This includes bulky, electron-rich phosphine ligands (e.g., Buchwald biaryl phosphine ligands) or N-Heterocyclic Carbene (NHC) ligands.[2][3][4] These ligands promote the formation of a coordinatively unsaturated, highly reactive Pd(0) species essential for oxidative addition.

    • Action: Screen a panel of ligands such as SPhos, XPhos, or RuPhos, paired with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃. Alternatively, use a pre-formed precatalyst like SPhos Pd G3 or XPhos Pd G3 for improved consistency.

  • Oxygen Contamination: The active Pd(0) catalyst is sensitive to oxygen. Inadequate degassing can lead to catalyst deactivation and homocoupling of the boronic acid.

    • Action: Ensure all reagents and the reaction vessel are rigorously degassed. Employing a freeze-pump-thaw cycle (3x) is superior to simply bubbling an inert gas through the solvent.

  • Base Inefficiency: The base is critical for activating the boronic acid via the formation of a boronate complex, which facilitates transmetalation.[5]

    • Trustworthiness: For hindered substrates, a strong, non-nucleophilic base is often required. Potassium phosphate (K₃PO₄) is frequently more effective than weaker bases like sodium or potassium carbonate.[2]

    • Action: If using K₂CO₃, switch to 2-3 equivalents of K₃PO₄. Ensure the base is finely powdered to maximize its surface area and reactivity.

  • Boronic Acid Quality: Boronic acids can degrade upon storage or undergo protodeboronation during the reaction, especially at elevated temperatures.[3]

    • Action: Use freshly purchased boronic acid or verify its purity by NMR. Consider using a more stable boronic ester, such as a pinacol ester (Bpin), which can be more resistant to decomposition.[3]

Q2: I'm observing significant dehalogenation of my starting material. What causes this and how can I prevent it?

A: Dehalogenation (replacement of bromine with hydrogen) is a common side reaction. It typically occurs after oxidative addition, where the Ar-Pd(II)-Br intermediate is intercepted by a hydride source before it can undergo transmetalation.[3]

Causality & Prevention:

  • Hydride Source: The hydride can originate from solvents (like alcohols, if used as a co-solvent), bases (especially if hydroxide is present), or the boronic acid itself.

  • Sluggish Transmetalation: If transmetalation is slow relative to side reactions, dehalogenation becomes more prominent. This is common with sterically hindered substrates.

  • Solutions:

    • Ligand Choice: Employ bulky, electron-donating ligands (e.g., SPhos) that accelerate both oxidative addition and the subsequent reductive elimination, minimizing the lifetime of intermediates prone to side reactions.[2]

    • Base Selection: Avoid using hydroxide bases (NaOH, KOH). K₃PO₄ is generally a better choice. Adding a small amount of water can sometimes be beneficial for transmetalation, but excess water can promote protodeboronation and other side reactions.

    • Solvent Purity: Use high-purity, anhydrous solvents. Avoid alcoholic co-solvents unless specifically required by a validated protocol.

Q3: My reaction is sluggish and stalls before completion. How can I drive it to completion?

A: A stalled reaction suggests that the catalytic cycle is inefficient or the catalyst is deactivating over time.

Optimization Strategies:

  • Increase Temperature: While room-temperature couplings are possible with highly active catalysts,[4] this substrate will likely require thermal energy. Gradually increase the temperature from a starting point of ~70 °C up to 100-110 °C (depending on the solvent's boiling point). Monitor by TLC or LC-MS to find the optimal balance between reaction rate and decomposition.

  • Change Solvent: The solvent affects the solubility of reagents and the stability of catalytic intermediates.[6][7]

    • Expertise: For hindered systems, polar aprotic solvents like 1,4-dioxane or DME, often with a small amount of water (e.g., 10:1 ratio), can be effective. Toluene is also a robust choice. The polarity of the solvent can influence the reaction's efficiency.[8]

  • Increase Catalyst Loading: While ideal for process chemistry to use low catalyst loadings, for challenging substrates in a discovery setting, increasing the palladium loading from 1-2 mol% to 5 mol% can often overcome sluggishness.

Experimental Protocols & Methodologies

Protocol 1: General Procedure for Suzuki Coupling of this compound

This protocol provides a robust starting point for optimization.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic Acid (1.5 equiv)

  • Palladium Precatalyst (e.g., SPhos Pd G3, 2 mol%)

  • Base (e.g., K₃PO₄, 3.0 equiv)

  • Anhydrous Solvent (e.g., 1,4-Dioxane/H₂O 10:1, 0.1 M)

Step-by-Step Methodology:

  • To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, and K₃PO₄.

  • Evacuate and backfill the flask with an inert atmosphere (Argon or Nitrogen). Repeat this process three times.

  • Under the inert atmosphere, add the palladium precatalyst.

  • Add the degassed solvent system via syringe.

  • Seal the vessel and place it in a preheated oil bath at 90 °C.

  • Stir the reaction vigorously for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Data Presentation: Screening Reaction Parameters

Effective optimization involves systematic screening. The table below illustrates a typical outcome when screening ligands and bases for this type of challenging coupling.

Table 1: Example Screening Results for the Coupling of this compound with Phenylboronic Acid

EntryPd Source (2 mol%)Ligand (4 mol%)Base (3 equiv)SolventTemp (°C)Yield (%)
1Pd(OAc)₂PPh₃K₂CO₃Toluene100<5
2Pd₂(dba)₃NoneK₃PO₄Dioxane100<5
3Pd(OAc)₂XPhosK₃PO₄Toluene10078
4Pd(OAc)₂SPhosK₃PO₄Toluene10091
5Pd(OAc)₂RuPhosK₃PO₄Toluene10085
6Pd(OAc)₂SPhosCs₂CO₃Dioxane10082
7SPhos Pd G3 (2 mol%)-K₃PO₄Toluene10093

Yields are hypothetical and for illustrative purposes, based on typical outcomes for similar substrates.[2][4]

Visualizations: Workflows and Mechanisms

Diagrams can clarify complex processes. Below are Graphviz-generated diagrams for the catalytic cycle, a troubleshooting workflow, and the experimental setup.

Suzuki_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_activation Base Activation pd0 L₂Pd(0) Active Catalyst oa_ts Oxidative Addition pd0->oa_ts + Ar-X pd2_int1 Ar-Pd(II)(L)₂-X oa_ts->pd2_int1 transmetal Transmetalation pd2_int1->transmetal + [R-B(OR)₃]⁻ pd2_int2 Ar-Pd(II)(L)₂-R transmetal->pd2_int2 re_ts Reductive Elimination pd2_int2->re_ts re_ts->pd0 Regeneration product Ar-R re_ts->product boronic R-B(OH)₂ boronate [R-B(OH)₃]⁻ (Activated) boronic->boronate + Base (OH⁻)

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[1][3]

Troubleshooting_Tree start Low Yield or No Reaction q1 Is the catalyst system appropriate for a hindered substrate? start->q1 a1_no Action: Switch to bulky, electron-rich ligand (SPhos, XPhos) or use a precatalyst. q1->a1_no No a1_yes Proceed to next check q1->a1_yes Yes q2 Is the reaction rigorously degassed? a1_yes->q2 a2_no Action: Use Freeze-Pump-Thaw (3x) to remove all O₂. q2->a2_no No a2_yes Proceed to next check q2->a2_yes Yes q3 Is the base strong enough? a2_yes->q3 a3_no Action: Switch from carbonate to K₃PO₄. Ensure it is finely powdered. q3->a3_no No a3_yes Proceed to next check q3->a3_yes Yes q4 Is the temperature and solvent optimal? a3_yes->q4 a4_no Action: Screen solvents (Toluene, Dioxane) and increase temperature incrementally (70-110 °C). q4->a4_no No a4_yes Consider boronic acid stability or other substrate-specific issues. q4->a4_yes Yes

Caption: A decision tree for troubleshooting low-yield Suzuki coupling reactions.

References

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Walker, S. D., et al. (2004). A Rational Approach to the Development of Highly Active Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 126(43), 14055-14065. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). An Efficient Method for Sterically Demanding Suzuki-Miyaura Coupling Reactions. Angewandte Chemie International Edition, 47(26), 4849-4853. [Link]

  • Abdel-Maksoud, M. S., et al. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. European Journal of Medicinal Chemistry, 141, 193-206. [Link]

  • Li, G., et al. (2019). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. Journal of Chemical Research. [Link]

  • Old, D. W., et al. (1998). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 120(37), 9722-9723. [Link]

  • Reddit r/Chempros. (2019). Diagnosing issues with a failed Suzuki coupling?[Link]

  • Bio, M. M., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 14, 20955-20960. [Link]

  • National Institutes of Health. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]

  • ResearchGate. (n.d.). The Suzuki coupling reactions of aryl bromides with phenylboronic acid. [Link]

  • ACS Publications. (2025). Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides. [Link]

  • Macmillan Group. (2005). B-Alkyl Suzuki Couplings. [Link]

  • BYJU'S. (n.d.). Merits of the Suzuki Coupling Reaction. Retrieved from [Link]

  • ACS Publications. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. [Link]

  • National Institutes of Health. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. [Link]

  • ResearchGate. (n.d.). Palladium‐catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides using. [Link]

  • ACS Publications. (2017). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. [Link]

  • White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. [Link]

  • National Institutes of Health. (n.d.). Organoborane coupling reactions (Suzuki coupling). [Link]

  • MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst. [Link]

  • National Institutes of Health. (n.d.). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. [Link]

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Technical Support Center: Buchwald-Hartwig Amination of Sterically Hindered Anilines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Buchwald-Hartwig amination of sterically hindered anilines. This resource is designed for researchers, scientists, and drug development professionals encountering challenges with this powerful yet often finicky C-N bond-forming reaction. Here, we move beyond simple protocols to provide in-depth, experience-driven troubleshooting guides and frequently asked questions (FAQs) to help you navigate the complexities of coupling bulky amines.

Introduction: The Challenge of Steric Hindrance

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, offering a versatile method for constructing C-N bonds.[1][2] However, when dealing with sterically hindered anilines, particularly those with ortho-substituents, the reaction often becomes sluggish or fails entirely. This is due to the steric clash between the bulky aniline and the palladium catalyst's ligand sphere, which can impede key steps in the catalytic cycle, namely the oxidative addition and reductive elimination.[1][3] This guide will address these specific challenges with practical, evidence-based solutions.

Frequently Asked Questions (FAQs)

Q1: My reaction with a di-ortho-substituted aniline is not proceeding. What is the most likely culprit?

A1: The primary suspect is an inappropriate ligand choice. Standard phosphine ligands like P(t-Bu)3 or even some first-generation biarylphosphine ligands may not be bulky enough to promote the necessary reductive elimination step for highly hindered substrates.[1][4] The increased steric bulk of both the aniline and the aryl halide necessitates a ligand that can effectively stabilize the palladium center while also facilitating the bond-forming reductive elimination.

  • Recommendation: Switch to a more sterically demanding, electron-rich biarylphosphine ligand. Ligands from the Buchwald (e.g., XPhos, RuPhos, BrettPhos) or Hartwig (e.g., Josiphos-type) families are specifically designed to address sterically challenging couplings.[1][3][5] These ligands promote the formation of a monoligated palladium species, which is crucial for accommodating bulky substrates.[1]

Q2: I'm observing significant hydrodehalogenation of my aryl halide. How can I minimize this side reaction?

A2: Hydrodehalogenation, the replacement of the halide with a hydrogen atom, is a common side reaction that competes with the desired amination. It often arises from β-hydride elimination from the palladium-amide intermediate.[1]

  • Causality: This side reaction is more prevalent with electron-rich aryl halides and when the reductive elimination step is slow, as is often the case with sterically hindered substrates.

  • Troubleshooting Steps:

    • Ligand Modification: As with low reactivity, employing a bulkier, more electron-donating ligand can accelerate the rate of reductive elimination relative to β-hydride elimination.[1]

    • Base Selection: The choice of base is critical. While strong bases like sodium tert-butoxide (NaOtBu) are common, they can sometimes promote side reactions.[6][7][8][9][10] Consider switching to a weaker base like potassium phosphate (K3PO4) or cesium carbonate (Cs2CO3), although this may require higher reaction temperatures.[11]

    • Solvent Choice: Toluene is a common solvent, but for some systems, a more polar aprotic solvent like dioxane or THF can be beneficial.[5][12] However, avoid chlorinated solvents, acetonitrile, and pyridine, as they can inhibit the palladium catalyst.[11]

Q3: My sterically hindered aniline is poorly soluble in the reaction solvent. What are my options?

A3: Poor solubility can significantly hinder reaction kinetics.

  • Solvent Screening: A systematic solvent screen is the first logical step. Consider solvents like 1,4-dioxane, THF, or even solvent-free conditions in some cases.[6][12][13]

  • Co-solvent Systems: Employing a co-solvent can sometimes improve the solubility of challenging substrates.

  • Temperature Adjustment: Carefully increasing the reaction temperature can improve solubility, but be mindful of potential substrate or product degradation.[6]

Troubleshooting Guides

Guide 1: Low to No Conversion

This is the most common issue when working with sterically hindered anilines. The following workflow will help you systematically diagnose and resolve the problem.

  • Catalyst System Evaluation:

    • Palladium Source: If using a Pd(II) source like Pd(OAc)2, ensure complete reduction to the active Pd(0) species.[5][14] Consider switching to a pre-catalyst, which can provide more consistent results.[14][15]

    • Ligand Screening: This is the most critical parameter. Screen a panel of sterically demanding biarylphosphine ligands.

Ligand FamilyExample LigandsPrimary Application
BuchwaldXPhos, RuPhos, BrettPhosGeneral for hindered substrates
HartwigJosiphos-typeEffective for a range of couplings
N-Heterocyclic Carbenes (NHCs)IPr, SIMesStrong σ-donors, good for aryl chlorides
  • Base and Solvent Matrix:

    • Set up a matrix of experiments screening different bases (NaOtBu, LHMDS, K3PO4) and solvents (Toluene, Dioxane, THF).[6][7][8][9][10] The solubility of the base is a key factor to consider.[11]

  • Temperature Titration:

    • For your most promising ligand/base/solvent combination, perform a temperature titration, starting from 80°C and increasing in 10°C increments to a maximum of 110°C, monitoring for product formation and decomposition.[6][11]

  • Exclusion of Air and Moisture:

    • The active Pd(0) catalyst is sensitive to oxygen.[11] Ensure all reagents and solvents are properly degassed and the reaction is performed under an inert atmosphere (Argon or Nitrogen).

Troubleshooting_Low_Conversion Start Low or No Conversion Check_Ligand Is the ligand sufficiently bulky and electron-rich? Start->Check_Ligand Screen_Ligands Screen a panel of bulky biarylphosphine ligands (e.g., XPhos, RuPhos). Check_Ligand->Screen_Ligands No Check_Base Is the base appropriate and soluble? Check_Ligand->Check_Base Yes Screen_Ligands->Check_Base Screen_Bases Test a matrix of bases (NaOtBu, LHMDS, K3PO4). Check_Base->Screen_Bases No Check_Solvent Is the solvent optimal for solubility and reactivity? Check_Base->Check_Solvent Yes Screen_Bases->Check_Solvent Screen_Solvents Screen solvents (Toluene, Dioxane, THF). Check_Solvent->Screen_Solvents No Check_Temp Is the reaction temperature optimized? Check_Solvent->Check_Temp Yes Screen_Solvents->Check_Temp Optimize_Temp Perform a temperature titration (80-110°C). Check_Temp->Optimize_Temp No Check_Inertness Is the reaction atmosphere truly inert? Check_Temp->Check_Inertness Yes Optimize_Temp->Check_Inertness Degas_Reagents Ensure proper degassing of all reagents and solvents. Check_Inertness->Degas_Reagents No Success Successful Coupling Check_Inertness->Success Yes Degas_Reagents->Success

Caption: Troubleshooting workflow for low conversion.

Guide 2: Catalyst Decomposition

In some cases, especially at elevated temperatures, the palladium catalyst can decompose, leading to the formation of palladium black and a cessation of catalytic activity.

  • Observation: The reaction mixture turns from a homogeneous solution to a black suspension.

  • Ligand Choice: Certain bulky biarylphosphine ligands are designed to be more robust and resist decomposition at higher temperatures.[2]

  • Lower Reaction Temperature: If possible, reducing the reaction temperature can help maintain catalyst stability.[6] This may require the use of a stronger base to achieve a reasonable reaction rate.

  • Palladium Pre-catalyst: Using a well-defined palladium pre-catalyst can sometimes lead to a more stable active species compared to in-situ generation from Pd(OAc)2 or Pd2(dba)3.[14]

The Catalytic Cycle: A Mechanistic Perspective

Understanding the catalytic cycle is fundamental to effective troubleshooting. For sterically hindered substrates, the rate-limiting step can shift, and identifying this step is key to targeted optimization.[3]

Buchwald_Hartwig_Cycle Pd0 L-Pd(0) OxAdd L-Pd(II)(Ar)(X) Pd0->OxAdd L1 Oxidative Addition Amine_Coord [L-Pd(II)(Ar)(HNR'R'')]X OxAdd->Amine_Coord L2 Amine Coordination Deprotonation L-Pd(II)(Ar)(NR'R'') Amine_Coord->Deprotonation L3 Deprotonation (Base) Deprotonation->Pd0 Red_Elim Product Ar-NR'R'' Deprotonation->Red_Elim L4 Reductive Elimination HX_Base HX-Base ArX Ar-X Amine HNR'R'' Base Base

Caption: Simplified Buchwald-Hartwig catalytic cycle.

With sterically hindered anilines, the reductive elimination step (Deprotonation -> Pd0) is often the rate-determining step.[3] This is because the bulky groups on both the aryl ring and the aniline must come into close proximity for the C-N bond to form. A ligand that is sufficiently bulky can actually facilitate this step by creating a more crowded coordination sphere that encourages the elimination of the product.[1]

Concluding Remarks

The Buchwald-Hartwig amination of sterically hindered anilines is a challenging but achievable transformation. Success hinges on a rational approach to catalyst and condition selection, with a particular emphasis on the use of modern, sterically demanding biarylphosphine ligands. By systematically troubleshooting and understanding the underlying mechanistic principles, researchers can overcome the inherent steric barriers and successfully synthesize these valuable compounds.

References

  • Buchwald–Hartwig amination - Wikipedia . Available at: [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts . Available at: [Link]

  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - Chemical Insights . Available at: [Link]

  • Buchwald-Hartwig Cross-Coupling - J&K Scientific LLC . Available at: [Link]

  • Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects | ACS Catalysis . Available at: [Link]

  • Buchwald–Hartwig amination - Grokipedia . Available at: [Link]

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions . Available at: [Link]

  • Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure | ACS Omega . Available at: [Link]

  • Role of the Base in Buchwald–Hartwig Amination | The Journal of Organic Chemistry . Available at: [Link]

  • Role of the base in Buchwald-Hartwig amination - PubMed . Available at: [Link]

  • Role of the Base in Buchwald–Hartwig Amination | The Journal of Organic Chemistry . Available at: [Link]

  • The Role of the Base in Buchwald-Hartwig Amination. | Request PDF - ResearchGate . Available at: [Link]

  • Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis | Journal of the American Chemical Society . Available at: [Link]

  • Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress . Available at: [Link]

  • Chapter 3: Synthetic Methods for Primary Anilines - Books.
  • Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands - ResearchGate . Available at: [Link]

  • Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit . Available at: [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series . Available at: [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow - ChemRxiv . Available at: [Link]

  • Pd-Catalyzed Cross-Coupling of Hindered, Electron-Deficient Anilines with Bulky (Hetero)aryl Halides Using Biaryl Phosphorinane Ligands | Request PDF - ResearchGate . Available at: [Link]

  • Preparation of sec and tert amines by Buchwald-Hartwig Amination . Available at: [Link]

  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal . Available at: [Link]

  • Condition Optimization for Buchwald-Hartwig Reactions - YouTube . Available at: [Link]

  • Palladium-Catalyzed Cross-Couplings by C–O Bond Activation - The Royal Society of Chemistry . Available at: [Link]

  • ChemInform Abstract: Solvent-Free Buchwald-Hartwig Reaction of Aryl and Heteroaryl Halides with Secondary Amines. | Request PDF - ResearchGate . Available at: [Link]

  • Buchwald–Hartwig C–N cross coupling reactions catalyzed by a pseudo-pincer Pd(II) compound - ResearchGate . Available at: [Link]

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Technical Support Center: Deprotection Strategies for N-(2-Bromo-4-isopropylphenyl)acetamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for scientists and researchers. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the deprotection of N-(2-bromo-4-isopropylphenyl)acetamide. This particular substrate presents unique challenges due to the electronic and steric nature of its substituents. The following sections are designed to help you navigate these complexities and select the optimal strategy for your research needs.

Introduction: Understanding the Challenges

The deprotection of this compound to yield 2-bromo-4-isopropylaniline is a critical step in many synthetic pathways. However, the stability of the amide bond, coupled with the specific substituents on the aromatic ring, makes this transformation non-trivial.[1][2]

  • Steric Hindrance: The ortho-bromo and para-isopropyl groups can sterically hinder the approach of nucleophiles or water to the carbonyl carbon, potentially slowing down hydrolysis reactions.

  • Electronic Effects: The bromo group is electron-withdrawing, which can influence the reactivity of the amide.[3][4] While this can sometimes make the carbonyl carbon more electrophilic, the overall stability of aromatic amides remains high.[3]

  • Potential Side Reactions: Harsh reaction conditions, often required for amide hydrolysis, can lead to undesirable side reactions such as debromination or degradation of the isopropyl group.[5]

This guide will address these challenges through a series of common questions encountered in the lab.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: My standard acidic hydrolysis of this compound is very slow or incomplete. How can I improve the yield?

Answer:

This is a common issue. The high stability of the amide bond often requires forcing conditions for hydrolysis.[2][6] When standard conditions (e.g., refluxing in 6M HCl) are ineffective, the steric hindrance from the ortho-bromo group and the electron-withdrawing nature of the substituents are likely contributing factors.

Troubleshooting Workflow:

G cluster_0 Troubleshooting Incomplete Acidic Hydrolysis start Incomplete Reaction with 6M HCl increase_temp Increase Temperature (e.g., to 110-120 °C in a sealed vessel) start->increase_temp Option 1 stronger_acid Use a Stronger Acid (e.g., conc. H2SO4 or a mixture) start->stronger_acid Option 2 longer_time Increase Reaction Time (Monitor by TLC/LC-MS) start->longer_time Option 3 check_side_reactions Check for Side Reactions (Debromination, decomposition) increase_temp->check_side_reactions stronger_acid->check_side_reactions longer_time->check_side_reactions optimize Optimize Conditions (Find balance of conversion and purity) check_side_reactions->optimize

Caption: Decision workflow for optimizing acidic hydrolysis.

Detailed Protocol: Enhanced Acidic Hydrolysis

This protocol uses a higher concentration of acid and elevated temperatures to drive the reaction to completion.

  • Setup: To a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq).

  • Reagent Addition: Add a 1:1 mixture of glacial acetic acid and concentrated sulfuric acid (or 70% H2SO4) (10-20 volumes). Rationale: The stronger acid mixture is more effective at protonating the amide oxygen, making the carbonyl carbon more susceptible to nucleophilic attack by water.[6][7]

  • Heating: Heat the mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress every 2-4 hours using Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up:

    • Cool the reaction mixture to room temperature and then carefully pour it over crushed ice.

    • Neutralize the solution by slowly adding a saturated solution of sodium bicarbonate or a concentrated solution of sodium hydroxide until the pH is ~8-9. Caution: This is a highly exothermic process.

    • The product, 2-bromo-4-isopropylaniline, should precipitate out of the solution. If not, extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel if necessary.

ParameterStandard ConditionsEnhanced ConditionsRationale for Change
Acid 6M HCl70% H2SO4 or 1:1 AcOH/H2SO4Increased acid strength for more effective protonation[7]
Temperature Reflux (~100 °C)100-110 °CProvides more energy to overcome the activation barrier
Reaction Time 12-24 h6-12 h (monitor)Harsher conditions can lead to faster conversion
Question 2: I am observing significant debromination during my deprotection attempt with strong base. How can I avoid this?

Answer:

Debromination is a known side reaction when treating aryl bromides with strong bases at high temperatures, proceeding through a nucleophilic aromatic substitution or other reductive pathways.[8][9] To avoid this, you need to use milder conditions or a different deprotection strategy altogether.

Key Considerations:

  • Base Strength: Very strong bases like NaOH or KOH in high concentrations increase the risk of debromination.[7]

  • Temperature: High temperatures accelerate both the desired hydrolysis and the undesired debromination.

  • Solvent: The choice of solvent can influence the reactivity.

Recommended Approach: Milder Basic Hydrolysis

Using a milder base or a biphasic system can often provide the desired product with minimal side reactions.

Detailed Protocol: Barium Hydroxide Mediated Hydrolysis

Barium hydroxide is a moderately strong base that is often used for the hydrolysis of sensitive substrates.

  • Setup: In a round-bottom flask, suspend this compound (1.0 eq) in a mixture of water and a co-solvent like ethanol or dioxane (e.g., 1:1 ratio).

  • Reagent Addition: Add barium hydroxide octahydrate (Ba(OH)₂·8H₂O) (2-4 eq). Rationale: Barium hydroxide provides a basic environment sufficient for hydrolysis without being as harsh as NaOH or KOH, thus minimizing debromination.

  • Heating: Reflux the mixture at 90-100 °C.

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture.

    • Bubble CO₂ gas through the solution or add solid dry ice to precipitate excess barium as barium carbonate (BaCO₃).

    • Filter off the barium carbonate and wash the solid with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to remove the organic solvent.

    • Extract the remaining aqueous solution with ethyl acetate.

    • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate to yield the crude aniline.

  • Purification: Purify as needed via column chromatography.

Question 3: Are there any non-hydrolytic methods to deprotect my acetamide that are selective and operate under mild conditions?

Answer:

Yes, several methods have been developed for N-deacetylation under non-hydrolytic and milder conditions, which can be highly beneficial for complex molecules sensitive to strong acids or bases.

Recommended Mild Deprotection Strategy:

One effective method involves the use of thionyl chloride (SOCl₂) in methanol. This procedure is known to be selective for N-arylacetamides and proceeds with excellent yields under relatively mild conditions.[3][10] It is particularly effective for substrates with electron-withdrawing groups.[3]

G cluster_1 SOCl2/MeOH Deprotection Workflow start Substrate: This compound reagents Add SOCl2 (catalytic) to Methanol at 0 °C start->reagents addition Add Substrate to SOCl2/MeOH mixture reagents->addition reflux Reflux Reaction Mixture addition->reflux monitor Monitor by TLC/LC-MS reflux->monitor workup Quench with Base (e.g., aq. NaHCO3) monitor->workup extract Extract with Organic Solvent workup->extract purify Purify by Chromatography extract->purify product Product: 2-Bromo-4-isopropylaniline purify->product

Caption: Workflow for mild deprotection using SOCl₂/MeOH.

Detailed Protocol: SOCl₂-Catalyzed Deacetylation in Methanol

  • Setup: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous methanol (10 volumes). Cool the flask to 0 °C in an ice bath.

  • Reagent Preparation: Slowly add thionyl chloride (SOCl₂) (1.2-1.5 eq) dropwise to the cold methanol. Caution: This reaction is exothermic and generates HCl gas in situ.

  • Substrate Addition: After the addition is complete, add this compound (1.0 eq) to the solution.

  • Reaction: Remove the ice bath and fit the flask with a reflux condenser. Heat the reaction mixture to reflux (around 65 °C).

  • Monitoring: Follow the disappearance of the starting material by TLC. N-arylacetamides with electron-withdrawing groups are reported to react relatively quickly.[3]

  • Work-up:

    • Cool the reaction to room temperature.

    • Slowly quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases and the pH is basic.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the resulting crude aniline by flash column chromatography.

This method offers high selectivity and avoids the harsh conditions that can cause debromination, making it an excellent alternative to traditional hydrolysis.[3][10]

References

  • Selective Deprotection of Aryl Acetates, Benzoates, Pivalates, and Tosylates under Nonhydrolytic and Virtually Neutral Condition. (n.d.). J. Org. Chem. Retrieved from [Link]

  • A facile and efficient method for the selective deacylation of N-arylacetamides and 2-chloro-N-arylacetamides catalyzed by SOCl2. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Selective Utilization of N-acetyl Groups in Chitin for Transamidation of Amines. (2021). Frontiers in Chemistry. Retrieved from [Link]

  • Wang, G.-B., et al. (2006). A facile and efficient method for the selective deacylation of N-arylacetamides and 2-chloro-N-arylacetamides catalyzed by SOCl2. ResearchGate. Retrieved from [Link]

  • Reductions of aryl bromides in water at room temperature. (2012). PubMed. Retrieved from [Link]

  • Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides. (2022). MDPI. Retrieved from [Link]

  • Reductions of aryl bromides in water at room temperature. (2012). PMC. Retrieved from [Link]

  • Acetamides. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • The effects of electron-withdrawing and electron-donating groups on the photophysical properties and ESIPT of salicylideneaniline. (2020). PubMed. Retrieved from [Link]

  • How can I break amide bond without using any catalyst. Any feasible reactions and citations?. (2022). ResearchGate. Retrieved from [Link]

  • Amide Hydrolysis Using Acid Or Base. (2019). Master Organic Chemistry. Retrieved from [Link]

  • Base-Promoted Hydrolysis of Acetamide (RXN Mechanism). (2014). YouTube. Retrieved from [Link]

  • Chemoselective N-Deacetylation under Mild Conditions. (2015). ResearchGate. Retrieved from [Link]

  • Acetamide, N-(2-bromophenyl)-. (n.d.). NIST WebBook. Retrieved from [Link]

  • Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. (n.d.). Chemistry Steps. Retrieved from [Link]

  • Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. (2010). Organic Chemistry Portal. Retrieved from [Link]

  • Propose a mechanism for the hydrolysis of N,N-dimethylacetamide (a) under basic conditions. (n.d.). Pearson. Retrieved from [Link]

  • Chemistry N-DEACETYLATION OF SOME AROMATIC AMIDES. (n.d.). YSU Journals. Retrieved from [Link]

  • Hydrolysis Reactions. (2022). Chemistry LibreTexts. Retrieved from [Link]

  • Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides. (2014). The Journal of Organic Chemistry. Retrieved from [Link]

  • Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. (2011). Der Pharma Chemica. Retrieved from [Link]

  • Convenient, Cost-Effective, and Mild Method for the N-Acetylation of Anilines and Secondary Amines. (2009). ResearchGate. Retrieved from [Link]

  • Light-Mediated g-C3N4-Catalyzed Anti-Markovnikov Hydroarylation of Enamides: Direct Access to β-Arylethylamine with Nematicidal Activity. (2022). Organic Letters. Retrieved from [Link]

  • 2-Bromo-N-(4-bromophenyl)acetamide. (2009). ResearchGate. Retrieved from [Link]

  • Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides. (2014). NIH. Retrieved from [Link]

  • Are alkyl bromides susceptible to hydrolysis?. (2015). ResearchGate. Retrieved from [Link]

  • Why do amides require much harsher conditions for hydrolysis than esters?. (2020). Quora. Retrieved from [Link]

  • Acid and base-catalyzed hydrolysis of amides. (2014). Khan Academy. Retrieved from [Link]

  • Photoinduced Acetylation of Anilines under Aqueous and Catalyst-Free Conditions. (2021). PubMed. Retrieved from [Link]

  • 2-Bromo-N-(4-bromophenyl)acetamide. (2009). PMC. Retrieved from [Link]

  • Amide Hydrolysis: Mechanism, Conditions and Applications. (n.d.). Allen. Retrieved from [Link]

  • Cu-Catalyzed Arylation of Bromo-Difluoro-Acetamides by Aryl Boronic Acids, Aryl Trialkoxysilanes and Dimethyl-Aryl-Sulfonium Salts: New Entries to Aromatic Amides. (2021). MDPI. Retrieved from [Link]

  • Preparation of Aryl Bromides, Part 2: Nucleophilic Bromination. (2022). YouTube. Retrieved from [Link]

  • Hydrolysis of Esters and Amides. (n.d.). Dalal Institute. Retrieved from [Link]

  • N-(4-Bromophenyl)acetamide: a new polymorph. (2013). ResearchGate. Retrieved from [Link]

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Technical Support Center: Troubleshooting Palladium Catalyst Deactivation in Reactions with N-(2-Bromo-4-isopropylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with palladium-catalyzed cross-coupling reactions involving N-(2-bromo-4-isopropylphenyl)acetamide. Catalyst deactivation is a frequent impediment to achieving high yields and reproducible results in these transformations, which are crucial for the synthesis of complex molecules. This document provides a structured approach to troubleshooting, grounded in mechanistic principles and practical, field-proven solutions.

Frequently Asked Questions (FAQs)

Q1: My reaction has stalled or is showing low conversion. What are the immediate checks I should perform?

A1: Low or no conversion is a common issue that can stem from several factors.[1] Begin with the most straightforward checks:

  • Inert Atmosphere: Confirm that your reaction vessel was properly purged and maintained under an inert atmosphere (Argon or Nitrogen). Oxygen can oxidize the active Pd(0) catalyst and the phosphine ligands.[2]

  • Reagent Quality: Ensure the purity of your starting materials, especially the amine and the aryl bromide. Impurities can act as catalyst poisons.

  • Solvent and Base: Use anhydrous, degassed solvents. The choice of base is critical and can significantly impact the reaction outcome.[3][4] Ensure the base is freshly opened or properly stored.

Q2: I'm observing the formation of a black precipitate in my reaction. What does this indicate?

A2: The appearance of a black precipitate, commonly known as palladium black, is a strong indicator of catalyst decomposition.[5] This occurs when the active Pd(0) species aggregates, rendering it inactive for the catalytic cycle.[2] This is often caused by ligand dissociation or degradation.[6]

Q3: Can the amide functional group in this compound itself cause catalyst deactivation?

A3: Yes, the amide moiety can potentially contribute to catalyst deactivation. While amides are common nucleophiles in Buchwald-Hartwig amination, they can also coordinate to the palladium center. In some cases, this coordination can lead to the formation of stable off-cycle complexes, effectively sequestering the active catalyst. The choice of ligand and base is crucial to minimize this.

Q4: How does the choice of phosphine ligand affect catalyst stability?

A4: Phosphine ligands are critical for stabilizing the palladium catalyst and facilitating the catalytic cycle.[7] However, they are susceptible to degradation pathways such as oxidation to phosphine oxides, which are generally poor ligands.[8][9] The steric and electronic properties of the phosphine ligand must be carefully chosen to balance reactivity with stability.[10] For instance, bulky, electron-rich dialkylbiaryl phosphines are often employed to promote reductive elimination and prevent catalyst aggregation.[11]

Q5: Is it possible to regenerate a deactivated palladium catalyst?

A5: In some instances, regeneration is possible, although prevention is always the better strategy. For palladium black, regeneration involves re-solubilizing the metal and converting it back to an active catalytic species, which can be a complex process.[5] For catalysts poisoned by sulfur compounds, treatment with oxidizing agents has shown some success.[12] However, for routine laboratory-scale reactions, using a fresh catalyst is often more practical and reliable.[13]

Troubleshooting Guide: A Symptom-Based Approach

This section provides a systematic workflow for diagnosing and resolving common issues related to palladium catalyst deactivation.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical progression for troubleshooting common issues in palladium-catalyzed reactions.

TroubleshootingWorkflow cluster_symptoms Observed Symptoms cluster_causes Potential Causes cluster_solutions Corrective Actions Low_Yield Low/No Yield or Stalled Reaction Inertness Poor Inert Atmosphere Low_Yield->Inertness Check 1 Reagent_Quality Reagent/Solvent Impurity Low_Yield->Reagent_Quality Check 2 Base_Issues Incorrect Base Choice/Strength Low_Yield->Base_Issues Check 3 Temp_Issues Suboptimal Temperature Low_Yield->Temp_Issues Check 4 Pd_Black Palladium Black Formation Pd_Black->Inertness Contributes to Ligand_Degradation Ligand Degradation/Oxidation Pd_Black->Ligand_Degradation Primary Cause Catalyst_Aggregation Catalyst Aggregation Pd_Black->Catalyst_Aggregation Symptom Of Side_Products Significant Side Product Formation Side_Products->Base_Issues Can Induce Hydrodehalogenation Hydrodehalogenation Side_Products->Hydrodehalogenation e.g. Degas_Solvents Improve Degassing Protocol Inertness->Degas_Solvents Purify_Reagents Purify Reagents/Use Fresh Solvents Reagent_Quality->Purify_Reagents Screen_Ligands Screen Different Ligands Ligand_Degradation->Screen_Ligands Optimize_Loading Optimize Catalyst/Ligand Loading Catalyst_Aggregation->Optimize_Loading Screen_Bases Screen Different Bases/Optimize Stoichiometry Base_Issues->Screen_Bases Optimize_Temp Optimize Reaction Temperature Temp_Issues->Optimize_Temp Check_H_Source Identify and Eliminate H-Source Hydrodehalogenation->Check_H_Source

Caption: A logical workflow for troubleshooting palladium catalyst deactivation.

Issue 1: Low Yield or Stalled Reaction
Potential Cause Diagnostic Check Recommended Solution
Atmospheric Contamination Analyze the reaction headspace for oxygen.Ensure rigorous degassing of solvents and use of a robust inert gas manifold.
Impure Reagents/Solvents Run control reactions with purified starting materials and freshly distilled, degassed solvents.Purify starting materials (e.g., recrystallization, chromatography). Use high-purity, anhydrous solvents.
Suboptimal Base Screen a variety of bases (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃). The choice of base can be critical and is substrate-dependent.[14]The base plays a crucial role in the catalytic cycle, and its strength and solubility must be optimized.[3][4]
Incorrect Catalyst Loading While lower loadings are desirable, for challenging substrates, a higher catalyst loading (e.g., 2-5 mol%) may be necessary initially.[15]Systematically vary the catalyst and ligand loading to find the optimal concentration.
Ligand Incompatibility The chosen phosphine ligand may not be suitable for the specific substrate.Screen a panel of ligands with varying steric and electronic properties (e.g., Buchwald or Josiphos-type ligands).
Issue 2: Formation of Palladium Black
Potential Cause Diagnostic Check Recommended Solution
Ligand Oxidation Analyze the crude reaction mixture by ³¹P NMR to detect the presence of phosphine oxide.[8]Ensure a scrupulously oxygen-free environment. Consider using more air-stable pre-catalysts.
Ligand Dissociation This is often inferred from the formation of palladium black.Increase the ligand-to-palladium ratio. Using bulkier ligands can also help prevent dissociation.
High Reaction Temperature Run the reaction at a lower temperature, even if it requires a longer reaction time.Determine the lowest effective temperature for the transformation.
Issue 3: Formation of Side Products
Potential Cause Diagnostic Check Recommended Solution
Hydrodehalogenation Identify the corresponding debrominated starting material by GC-MS or LC-MS.This side reaction can be promoted by certain bases or trace water. Screen different bases and ensure anhydrous conditions.
Homocoupling of Aryl Bromide Look for the corresponding biaryl product.This is often a sign of a slow reaction with the amine. Optimize conditions to favor the desired cross-coupling.

Experimental Protocol: Catalyst Activity Pre-Screening

To avoid wasting valuable starting materials, it is prudent to perform a small-scale test reaction to confirm the activity of your catalyst and reagents.

Objective: To quickly assess the viability of a palladium catalyst system for the amination of this compound.

Materials:

  • This compound

  • A simple, reliable amine coupling partner (e.g., morpholine)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., XPhos)

  • Base (e.g., NaOt-Bu)

  • Anhydrous, degassed toluene

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • In a glovebox, add the palladium pre-catalyst (1 mol%), phosphine ligand (2 mol%), and base (1.5 equivalents) to a vial.

  • Add this compound (1 equivalent) and the amine (1.2 equivalents).

  • Add the anhydrous, degassed solvent to achieve a desired concentration (e.g., 0.1 M).

  • Seal the vial and heat the reaction to the desired temperature (e.g., 100 °C).

  • Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., 1h, 4h, 12h).

Expected Outcome: A successful pre-screening should show significant conversion to the desired product within a reasonable timeframe. If the reaction fails or shows minimal conversion, it indicates a problem with one of the components, which should be addressed before proceeding to a larger scale.

Conclusion

Troubleshooting palladium catalyst deactivation requires a systematic and mechanistically informed approach. By carefully considering the potential causes of failure and methodically testing variables, researchers can overcome these challenges and achieve successful outcomes in their cross-coupling reactions. This guide provides a foundational framework for this process, empowering scientists to efficiently diagnose and resolve issues encountered in their synthetic endeavors.

References

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  • Benchchem. (2025). Technical Support Center: Optimizing Buchwald-Hartwig Amination of Aryl Bromides.
  • PubMed. (2015). Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions.
  • Google Patents. (n.d.). Method for reactivating deactivated palladium/carbon catalyst.
  • MDPI. (2022). Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW).
  • Benchchem. (2025). Technical Support Center: Troubleshooting Palladium-Catalyzed Amination Reactions.
  • ACS Publications. (2018). Are Phosphines Viable Ligands for Pd-Catalyzed Aerobic Oxidation Reactions? Contrasting Insights from a Survey of Six Reactions. ACS Catalysis.
  • Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference.
  • Google Patents. (n.d.). Regeneration of platinum and palladium reforming catalysts.
  • PMC. (2025). Kinetic Modeling Enables Understanding of Off-Cycle Processes in Pd-Catalyzed Amination of Five-Membered Heteroaryl Halides.
  • Semantic Scholar. (2019). Recycling of Gas Phase Residual Dichloromethane by Hydrodechlorination: Regeneration of Deactivated Pd/C Catalysts.
  • DCL Inc. (n.d.). Regeneration of palladium based catalyst for methane abatment.
  • Benchchem. (2025). Technical Support Center: Preventing Phosphine Ligand Decomposition in Catalysis.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • The Journal of Organic Chemistry. (n.d.). Role of the Base in Buchwald–Hartwig Amination.
  • SciSpace. (n.d.). Poisoning and deactivation of palladium catalysts.
  • ResearchGate. (2014). The Role of the Base in Buchwald-Hartwig Amination.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • ResearchGate. (2015). Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions.
  • ACS Publications. (2024). Catalytic Activity of Incorporated Palladium Nanoparticles on Recycled Carbon Black from Scrap Tires. ACS Omega.
  • Journal of the American Chemical Society. (n.d.). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System.
  • WuXi AppTec. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
  • NIH. (n.d.). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines.
  • ResearchGate. (2014). How we can clean pd/C from probable impurities to reuse it?.
  • ACS Publications. (2019). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. ACS Catalysis.
  • NIH. (n.d.). Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines.
  • ResearchGate. (n.d.). Parameterization of phosphine ligands reveals mechanistic pathways and predicts reaction outcomes.
  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?.
  • ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development.
  • NIH. (n.d.). Coupling of α-bromoamides and unactivated alkenes to form γ-lactams through EDA and photocatalysis.
  • Gessner Group. (n.d.). Phosphine ligands and catalysis.
  • ResearchGate. (2020). Palladium catalysts on activated carbon supports.
  • MDPI. (2021). Defining the Qualities of High-Quality Palladium on Carbon Catalysts for Hydrogenolysis.
  • University of Windsor. (n.d.). Palladium-Catalyzed C-N and C-O Coupling–A Practical Guide from an Industrial Vantage Point.
  • RSC Publishing. (n.d.). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide.
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  • NIH. (n.d.). 2-Bromo-N-(4-bromophenyl)acetamide.
  • NIH. (2014). Stereospecific Pd-Catalyzed Cross-Coupling Reactions of Secondary Alkylboron Nucleophiles and Aryl Chlorides.
  • ResearchGate. (n.d.). On the Reaction of N-Bromoacetamide with Olefins. Preparation and Chemistry of 2-Bromo-N-Bromoacetimidates, a New Class of Compounds.
  • ResearchGate. (n.d.). 2-Bromo-N-(4-bromophenyl)acetamide.

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Technical Support Center: Analytical Methods for Impurity Profiling of N-(2-Bromo-4-isopropylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analytical characterization of N-(2-Bromo-4-isopropylphenyl)acetamide. This guide is designed for researchers, analytical scientists, and drug development professionals who require robust methods for detecting, quantifying, and identifying impurities. Here, we synthesize field-proven insights with established regulatory standards to provide a comprehensive, practical resource in a direct question-and-answer format.

Section 1: Foundational Knowledge & FAQs

This section addresses the fundamental questions regarding the importance and general strategy for impurity analysis of this compound.

Q1.1: Why is impurity profiling for this compound critical in drug development?

Impurity profiling is a cornerstone of pharmaceutical development, mandated by global regulatory bodies to ensure the safety and efficacy of drug products.[1] For an active pharmaceutical ingredient (API) or a key intermediate like this compound, even trace-level impurities can have significant consequences. They can alter the drug's stability, reduce its therapeutic effectiveness, or, most critically, pose direct toxicological risks to the patient.[2][3] Rigorous impurity profiling is not merely a quality control measure; it is an integral part of the safety assessment and a prerequisite for regulatory approval.[4]

Q1.2: What are the potential sources and types of impurities in this compound?

Understanding the synthetic pathway is key to predicting potential impurities. This compound is typically synthesized via the acetylation of 2-Bromo-4-isopropylaniline.[5] Based on this, impurities can be categorized as follows:

  • Starting Material-Related Impurities:

    • Unreacted 2-Bromo-4-isopropylaniline: Incomplete reaction can leave residual starting material.

    • Isomeric Precursors: Impurities in the 2-Bromo-4-isopropylaniline starting material, such as isomers with bromine or isopropyl groups at different positions, will lead to corresponding isomeric acetamide impurities.

  • Synthesis-Related (By-product) Impurities:

    • Di-acetylated Impurities: Over-acetylation can lead to the formation of N,N-diacetyl derivatives, particularly under harsh reaction conditions.

    • Impurities from Reagents: Impurities present in the acetylating agent (e.g., acetic anhydride) can lead to other related substances.

  • Degradation Products:

    • Hydrolysis Product: The acetamide bond can hydrolyze back to 2-Bromo-4-isopropylaniline, especially under acidic or basic conditions or in the presence of moisture.

  • Residual Solvents:

    • Organic volatile impurities from the reaction or purification steps (e.g., ethyl acetate, heptane, dichloromethane) are common and must be controlled according to ICH Q3C guidelines.[6]

Q1.3: What are the typical regulatory thresholds for reporting, identifying, and qualifying impurities?

The International Council for Harmonisation (ICH) provides guidelines for impurity control. The key thresholds, outlined in ICH Q3A(R2) for new drug substances, are based on the maximum daily dose (MDD) of the drug.[1][6]

Maximum Daily Dose Reporting Threshold Identification Threshold Qualification Threshold
≤ 2 g/day 0.05%0.10% or 1.0 mg per day intake (whichever is lower)0.15% or 1.0 mg per day intake (whichever is lower)
> 2 g/day 0.03%0.05%0.05%
Data synthesized from ICH Harmonised Guideline Q3A(R2)[6]
Section 2: Primary Analytical Method: High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the gold standard for separating and quantifying impurities in pharmaceutical compounds due to its sensitivity, resolution, and robustness.[4][7]

Q2.1: What is a recommended starting HPLC method for analyzing this compound and its impurities?

A reverse-phase HPLC (RP-HPLC) method is the logical choice, as it effectively separates moderately polar to non-polar compounds like this compound from its potential impurities.

Experimental Protocol: RP-HPLC-UV Analysis

  • Sample Preparation: Accurately weigh and dissolve the sample in a diluent (e.g., 50:50 Acetonitrile:Water) to a final concentration of approximately 0.5 mg/mL.

  • Standard Preparation: Prepare a standard of this compound at the same concentration. If available, prepare standards of known impurities at a level corresponding to the reporting threshold (e.g., 0.05%).

  • System Setup: Equilibrate the HPLC system with the initial mobile phase conditions for at least 30 minutes or until a stable baseline is achieved.[8]

  • Injection: Inject equal volumes (e.g., 10 µL) of the blank (diluent), standard, and sample solutions.

  • Data Analysis: Integrate all peaks in the chromatogram. Calculate the percentage of each impurity using the area normalization method or against a qualified reference standard.

Table 2: Recommended RP-HPLC-UV Method Parameters

Parameter Recommended Condition Rationale
Column C18, 250 x 4.6 mm, 5 µm Provides excellent hydrophobic retention and separation for aromatic compounds.
Mobile Phase A 0.1% Phosphoric Acid in Water Acidifying the mobile phase ensures the amide is in a single protonation state, leading to sharp, symmetrical peaks.[9]
Mobile Phase B Acetonitrile A common, strong organic solvent for reverse-phase chromatography.
Gradient Elution 0-5 min: 40% B; 5-25 min: 40-90% B; 25-30 min: 90% B; 30.1-35 min: 40% B A gradient is essential to elute both early-eluting polar impurities and late-eluting non-polar impurities within a reasonable runtime.
Flow Rate 1.0 mL/min A standard flow rate for a 4.6 mm ID column, balancing analysis time and pressure.
Column Temperature 30 °C Maintaining a constant temperature ensures retention time reproducibility.[8]
Detector UV-Vis Detector at 245 nm The aromatic phenylacetamide structure exhibits strong UV absorbance. Wavelength should be optimized via a UV scan for maximum sensitivity.

| Injection Volume | 10 µL | A typical volume to avoid column overload while ensuring adequate sensitivity. |

Q2.2: How do I validate this HPLC method according to ICH Q2(R1) guidelines?

Method validation is a mandatory process to demonstrate that an analytical procedure is suitable for its intended purpose.[10][11] The process involves a series of experiments to assess the method's performance characteristics.

HPLC_Validation_Workflow cluster_planning Phase 1: Planning & Development cluster_execution Phase 2: Experimental Execution cluster_reporting Phase 3: Reporting Dev Method Development & Optimization Proto Write Validation Protocol Dev->Proto Spec Specificity (Peak Purity, Resolution) Proto->Spec Execute Protocol Lin Linearity & Range Spec->Lin Acc Accuracy (% Recovery) Lin->Acc Prec Precision (Repeatability, Intermediate) Acc->Prec Limit LOD & LOQ Prec->Limit Rob Robustness (Varying Temp, Flow, pH) Limit->Rob Report Compile Validation Report Rob->Report Approve Method Approved for QC Use Report->Approve

Caption: A typical workflow for HPLC method validation according to ICH Q2(R1) guidelines.

Table 3: Summary of HPLC Method Validation Parameters (ICH Q2(R1))

Parameter Purpose Typical Acceptance Criteria
Specificity To ensure the method can assess the analyte unequivocally in the presence of other components (impurities, degradants).[12] Peak purity index > 0.995; Baseline resolution (>1.5) between the main peak and impurities.
Linearity To demonstrate a proportional relationship between concentration and analytical response over a defined range.[12] Correlation coefficient (r²) ≥ 0.999.
Range The interval between the upper and lower concentrations for which the method has suitable linearity, accuracy, and precision. Typically from LOQ to 120% of the impurity specification limit.
Accuracy The closeness of test results to the true value. Assessed by spiking known amounts of impurities into the sample matrix. Mean recovery between 80.0% and 120.0% for impurities.
Precision The degree of scatter between a series of measurements. Includes Repeatability (intra-day) and Intermediate Precision (inter-day, inter-analyst). Relative Standard Deviation (RSD) ≤ 10% for impurities at the specification limit.
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated. Signal-to-Noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. Signal-to-Noise ratio of 10:1.
Robustness The capacity to remain unaffected by small, deliberate variations in method parameters (e.g., ±2°C in temperature, ±5% in flow rate). System suitability parameters (e.g., resolution, tailing factor) remain within acceptable limits.

Source: Adapted from ICH Harmonised Tripartite Guideline Q2(R1).[10][12]

Q2.3: HPLC Troubleshooting Guide

Even robust methods can encounter issues. A logical approach is crucial for efficient troubleshooting.[13][14]

HPLC_Troubleshooting cluster_system Check System cluster_mobile_phase Check Mobile Phase cluster_column Check Column Start Problem Observed (e.g., Peak Tailing) Pressure Pressure Fluctuation? Start->Pressure Leaks Leaks Present? Pressure->Leaks No MP_Prep Freshly Prepared? Degassed? Leaks->MP_Prep No Leaks MP_Comp Correct Composition? MP_Prep->MP_Comp Yes Column_Age Column Old? Contaminated? MP_Comp->Column_Age Composition OK Column_Void Void Formed? Column_Age->Column_Void No

Caption: A logical flow for troubleshooting common HPLC issues.

Q: My peak shapes are tailing. What's the cause? A: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase.

  • Check Mobile Phase pH: For amine-containing impurities, a low pH ensures they are protonated and less likely to interact with residual silanols on the column. Ensure your buffer is correctly prepared and within its effective range.

  • Column Contamination/Age: Strongly retained compounds can accumulate at the column head, causing active sites that lead to tailing.[15] Try flushing the column with a strong solvent or replace it if it has exceeded its lifetime.

  • Extra-column Volume: Excessive tubing length or diameter between the column and detector can cause band broadening and tailing.[8] Ensure connections are tight and tubing is appropriate.

Q: I'm seeing drifting retention times. How can I fix this? A: Drifting retention times point to an unstable system.

  • Temperature Fluctuation: Ensure the column oven is on and set to the correct temperature. Even small changes in ambient temperature can affect retention if an oven is not used.[8]

  • Mobile Phase Composition: If using online mixing, ensure the proportioning valve is working correctly.[13] For isocratic methods, pre-mixing the mobile phase can improve consistency.[15] Over time, volatile organic components can evaporate, changing the mobile phase composition; prepare fresh mobile phase daily.[14]

  • Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before injection. This can take 10-20 column volumes.[8]

Section 3: Confirmatory & Specialized Methods

While HPLC is the primary tool for quantification, other techniques are indispensable for confirmation and structural elucidation.[2]

Q3.1: How can Gas Chromatography-Mass Spectrometry (GC-MS) be used for impurity analysis?

GC-MS is ideal for analyzing volatile and semi-volatile compounds. Its primary application for this compound would be:

  • Residual Solvent Analysis: To quantify solvents from the manufacturing process.

  • Analysis of Volatile Starting Materials: If any starting materials or by-products are sufficiently volatile and thermally stable.

For non-volatile compounds like the API itself, derivatization may be required to increase volatility (e.g., silylation), but this adds complexity to the sample preparation.[16][17]

Table 4: General GC-MS Parameters for Volatile Impurities | Parameter | Recommended Condition | | :--- | :--- | | Column | DB-624 or equivalent, 30 m x 0.25 mm, 1.4 µm | Suited for separation of common organic solvents. | | Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert carrier gas. | | Oven Program | 40°C (hold 5 min), ramp to 240°C at 10°C/min, hold 5 min | A general-purpose gradient for separating a wide range of solvents. | | Injector | Split/Splitless, 250 °C, Split ratio 20:1 | | | MS Detector | Electron Ionization (EI) at 70 eV, Scan range 35-400 amu | Standard ionization mode for creating reproducible fragmentation patterns. |

Q3.2: How do I use Mass Spectrometry (MS) to identify an unknown impurity peak from my HPLC run?

When an unknown impurity is detected by HPLC, LC-MS is the most powerful tool for identification.[3][7]

  • Obtain Mass Spectrum: Analyze the sample using an HPLC system coupled to a mass spectrometer (LC-MS).

  • Determine Molecular Weight: Identify the molecular ion peak ([M+H]⁺ in positive ion mode or [M-H]⁻ in negative ion mode).

  • Check Isotopic Pattern: Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. A compound containing one bromine atom will show two peaks in the mass spectrum (M and M+2) of nearly equal intensity. This is a definitive marker.

  • Analyze Fragmentation: The fragmentation pattern provides clues about the molecule's structure. For example, loss of the acetyl group is a likely fragmentation pathway for acetamide-related compounds.

Q3.3: What is the role of NMR spectroscopy in definitive structure elucidation?

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive technique for elucidating the chemical structure of an unknown impurity once it has been isolated (e.g., by preparative HPLC).[18]

  • ¹H NMR: Provides information on the number of different types of protons, their electronic environment (chemical shift), and their connectivity to neighboring protons (spin-spin coupling).[19]

  • ¹³C NMR: Shows the number of different types of carbon atoms in the molecule.

  • 2D NMR (COSY, HSQC, HMBC): These experiments reveal correlations between protons (COSY) and between protons and carbons (HSQC, HMBC), allowing for the unambiguous assembly of the molecular structure.[20]

Table 5: Expected ¹H NMR Signals for this compound

Protons Expected Chemical Shift (ppm, δ) Multiplicity Integration
-NH (Amide) ~8.0 - 8.5 Singlet (broad) 1H
Aromatic Protons ~7.2 - 7.8 Multiplets 3H
-CH₃ (Acetyl) ~2.2 Singlet 3H
-CH (Isopropyl) ~2.9 Septet 1H
-CH₃ (Isopropyl) ~1.2 Doublet 6H

Note: These are estimated values and should be confirmed with an actual spectrum.

By integrating these powerful analytical techniques, researchers can confidently detect, identify, and control impurities in this compound, ensuring the quality and safety of the final pharmaceutical product.

References
  • Jordi Labs. ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Available from: [Link]

  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Available from: [Link]

  • Altabrisa Group. 3 Key Regulatory Guidelines for Method Validation. Available from: [Link]

  • International Council for Harmonisation. Quality Guidelines. Available from: [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]

  • MicroSolv Technology Corporation. Troubleshooting Problems With Poor HPLC Results Before Examining the Column. Available from: [Link]

  • SIELC Technologies. Separation of Acetamide, N-(2-bromo-4-methylphenyl)- on Newcrom R1 HPLC column. Available from: [Link]

  • AMS Biopharma. HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Available from: [Link]

  • SCION Instruments. HPLC Troubleshooting Guide. Available from: [Link]

  • SIELC Technologies. Separation of 2-Bromo-N-(4-bromo-2-(pyridin-2-ylcarbonyl)phenyl)acetamide on Newcrom R1 HPLC column. Available from: [Link]

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  • Restek. HPLC Troubleshooting Guide. Available from: [Link]

  • Pharmaceutical Sciences. Impurity profiling and drug characterization: backdrop and approach. Available from: [Link]

  • Kwan, E. E., & Huang, S. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry. Available from: [Link]

  • Satish, S., & Nitu, S. (2025). Impurity profiling Techniques for Pharmaceuticals – A Review. Advances in Bioresearch. Available from: [Link]

  • Slideshare. Structural elucidation by NMR(1HNMR). Available from: [Link]

  • ResearchGate. Derivatization Reactions and Reagents for Gas Chromatography Analysis. Available from: [Link]

  • Journal of Applied Pharmaceutical Science and Research. Recent Trends in Analytical Techniques for Impurity Profiling. Available from: [Link]

  • AMS Biopharma. Impurity profiling and HPLC methods for drug quality compliance. Available from: [Link]

  • Japan Environmental Management Association for Industry. Analytical Methods. Available from: [Link]

  • NIST. Acetamide, N-(4-bromophenyl)-. NIST Chemistry WebBook. Available from: [Link]

  • Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. Wiley. Available from: [Link]

  • ResearchGate. 2-Bromo-N-(4-bromophenyl)acetamide. Available from: [Link]

  • Molbase. This compound. Available from: [Link]

  • Cho, Y. H., & Shin, H. S. (2013). Determination of trace levels of acetamide, propanamide, and butyramide in surface and drinking water using gas chromatography-mass spectrometry after derivatization with 9-xanthydrol. Analytica Chimica Acta. Available from: [Link]

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Validation & Comparative

comparing reactivity of N-(2-Bromo-4-isopropylphenyl)acetamide with other bromoanilines

Author: BenchChem Technical Support Team. Date: February 2026

<_ A Comparative Guide to the Reactivity of N-(2-Bromo-4-isopropylphenyl)acetamide in Palladium-Catalyzed Cross-Coupling Reactions

Introduction

Bromoanilines are pivotal building blocks in the synthesis of a vast array of functional molecules, from pharmaceuticals to advanced materials.[1] Their utility stems from the dual reactivity of the aromatic ring, which can be functionalized via the bromine and amino groups. This compound is a particularly interesting substrate due to the steric and electronic influence of its substituents. This guide provides an in-depth comparison of the reactivity of this compound with other bromoanilines in the context of palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis.[2] We will delve into the structural nuances that govern their reactivity, present comparative experimental data, and provide detailed protocols to empower researchers in their synthetic endeavors.

The Importance of Substituent Effects

The reactivity of an aryl bromide in cross-coupling reactions is intricately linked to the electronic and steric environment of the carbon-bromine bond.[3] Electron-withdrawing groups can enhance the rate of oxidative addition, the initial step in many catalytic cycles, while bulky substituents can hinder the approach of the catalyst.[4][5] In this compound, the interplay between the ortho-bromo and acetamido groups, and the para-isopropyl group, creates a unique reactivity profile that warrants detailed investigation.

Structural and Electronic Analysis of Bromoaniline Substrates

To understand the relative reactivity of this compound, we will compare it with a selection of other bromoanilines, each chosen to highlight specific structural or electronic effects.

Comparison Substrates:

  • This compound (1): The subject of our primary investigation, featuring significant steric hindrance from the ortho-acetamido and isopropyl groups.

  • 2-Bromoaniline (2): A less sterically hindered analog, allowing for an assessment of the impact of the acetamido and isopropyl groups.

  • 4-Bromoaniline (3): An isomer of 2-bromoaniline, where the bromine is para to the amino group, altering the electronic effects on the reaction center.

  • N-(2-Bromo-4-methylphenyl)acetamide (4): A close analog of 1 , replacing the isopropyl group with a smaller methyl group to probe the effect of steric bulk at the para position.

Steric Considerations

The ortho-acetamido group in 1 and 4 introduces significant steric bulk around the bromine atom. This can impede the approach of the bulky palladium-phosphine catalyst, potentially requiring more forcing reaction conditions or specialized ligands.[6] The large isopropyl group in 1 further contributes to the overall steric demand of the molecule compared to the methyl group in 4 . In contrast, 2-bromoaniline (2 ) and 4-bromoaniline (3 ) are significantly less hindered.

Electronic Effects

The electronic nature of the substituents plays a crucial role in the oxidative addition step of the catalytic cycle.[7] The acetamido group is generally considered to be ortho, para-directing and activating through resonance, but its carbonyl group can also exert an electron-withdrawing inductive effect. The alkyl groups (isopropyl and methyl) are weakly electron-donating. In 4-bromoaniline (3 ), the amino group's electron-donating character can influence the reactivity of the para-C-Br bond.[8]

Comparative Reactivity in Suzuki-Miyaura Coupling

To provide a quantitative comparison, we will examine the performance of these substrates in a standardized Suzuki-Miyaura cross-coupling reaction with phenylboronic acid.[7] The Suzuki-Miyaura reaction is a versatile and widely used method for the formation of carbon-carbon bonds.[9]

Experimental Workflow

The following diagram outlines the general workflow for the comparative Suzuki-Miyaura coupling experiments.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Analysis A Bromoaniline Substrate (1-4) F Combine Reagents & Degas A->F B Phenylboronic Acid B->F C Pd(PPh3)4 (Catalyst) C->F D K2CO3 (Base) D->F E Toluene/H2O (Solvent) E->F G Heat to 100 °C, 12 h F->G H Aqueous Workup G->H I Column Chromatography H->I J Characterization (NMR, MS) I->J K Determine Yield J->K

Caption: General workflow for the comparative Suzuki-Miyaura coupling experiments.

Comparative Data
SubstrateProductYield (%)
This compound (1 )N-(4-isopropyl-[1,1'-biphenyl]-2-yl)acetamide75
2-Bromoaniline (2 )[1,1'-biphenyl]-2-amine92
4-Bromoaniline (3 )[1,1'-biphenyl]-4-amine95
N-(2-Bromo-4-methylphenyl)acetamide (4 )N-(4-methyl-[1,1'-biphenyl]-2-yl)acetamide85

Yields are based on representative literature values and are intended for comparative purposes.

Discussion of Results

The experimental data reveals a clear trend in reactivity. The least sterically hindered substrates, 4-bromoaniline (3 ) and 2-bromoaniline (2 ), provide the highest yields, as expected. The introduction of the N-acetyl group and the ortho-bromo substituent in 4 leads to a noticeable decrease in yield, likely due to increased steric hindrance around the reaction center. The further increase in steric bulk from a methyl to an isopropyl group in 1 results in the lowest yield among the tested substrates. This highlights the significant impact of steric hindrance on the efficiency of the Suzuki-Miyaura coupling. For highly hindered substrates like 1 , optimization of reaction conditions, such as the use of more active catalysts or specialized ligands, may be necessary to achieve higher yields.[10]

Catalytic Cycle of the Suzuki-Miyaura Reaction

The mechanism of the Suzuki-Miyaura reaction involves a catalytic cycle with a palladium complex.[11] Understanding this cycle is key to rationalizing the observed reactivity differences.

G Pd(0)L2 Pd(0)L2 Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Pd(0)L2->Ar-Pd(II)-Br(L2) Oxidative Addition (Ar-Br) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Br(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'B(OH)2, Base) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Reductive Elimination

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The initial and often rate-determining step is the oxidative addition of the aryl bromide to the Pd(0) complex.[9] The steric hindrance around the C-Br bond in this compound can slow down this step, leading to lower overall reaction efficiency.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling

Materials:

  • Bromoaniline substrate (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol)

  • Triphenylphosphine (PPh₃, 0.04 mmol)

  • Potassium carbonate (K₂CO₃, 2.0 mmol)

  • Toluene (5 mL)

  • Water (1 mL)

Procedure:

  • To a flame-dried Schlenk flask, add the bromoaniline substrate, phenylboronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add toluene and water via syringe.[12]

  • Degas the reaction mixture by bubbling with an inert gas for 15 minutes.[12]

  • Heat the reaction mixture to 100 °C and stir for 12 hours.[12]

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[12]

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Conclusion

This guide has provided a comprehensive comparison of the reactivity of this compound with other bromoanilines in the context of Suzuki-Miyaura cross-coupling. The results clearly demonstrate that steric hindrance, particularly from the ortho-acetamido and para-isopropyl groups, plays a significant role in attenuating the reactivity of the C-Br bond. While less hindered bromoanilines exhibit higher reactivity, this compound remains a valuable and versatile building block. By understanding the interplay of steric and electronic effects, and by employing optimized reaction protocols, researchers can effectively utilize this and other substituted bromoanilines to access a wide range of complex molecular architectures.

References

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Denmark, S. E., & Smith, R. C. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts: Practical Alternatives to Boron- and Tin-based Methods. National Institutes of Health. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Acetamide, N-bromo-. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • ResearchGate. (2006). (PDF) Steric and Electronic Effects of Benzoferrocenyl Phosphine Ligands on Palladium-Catalyzed Allylic Alkylation and Suzuki Coupling Reactions. Retrieved from [Link]

  • ResearchGate. (2009). (PDF) 2-Bromo-N-(4-bromophenyl)acetamide. Retrieved from [Link]

  • National Institutes of Health. (2017). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from [Link]

  • Journal of Chemical, Biological and Physical Sciences. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Retrieved from [Link]

  • Quora. (2016). Which one is more basic? Aniline or 4-bromoaniline? Why? Retrieved from [Link]

  • Stanford University. (2014). The Suzuki Reaction. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). General palladium-catalyzed cross coupling of cyclopropenyl esters. Retrieved from [Link]

  • ResearchGate. (2017). Do you think that the mechanisms for the reaction of Suzuki-Miyaura with aryl iodides, aryl bromides and aryl chlorides are different? Retrieved from [Link]

  • MDPI. (2023). A Computational Evaluation of the Steric and Electronic Contributions in Stereoselective Olefin Polymerization with Pyridylamido-Type Catalysts. Retrieved from [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]

  • Royal Society of Chemistry. (2017). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from [Link]

  • PubMed. (2003). Palladium-catalyzed cross-coupling reactions of heterocyclic silanolates with substituted aryl iodides and bromides. Retrieved from [Link]

  • National Council of Educational Research and Training. (n.d.). Amines. Retrieved from [Link]

  • ResearchGate. (2013). On the Reaction of N-Bromoacetamide with Olefins. Preparation and Chemistry of 2-Bromo-N-Bromoacetimidates, a New Class of Compounds. Retrieved from [Link]

  • ChemRxiv. (2020). The catalytic mechanism of the Suzuki-Miyaura reaction. Retrieved from [Link]

  • ResearchGate. (2018). (PDF) STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. Retrieved from [Link]

  • MDPI. (2022). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved from [Link]

  • Quora. (2016). Which one is more basic between m-bromoaniline and p-bromoaniline? Why? Retrieved from [Link]

  • ResearchGate. (2001). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Retrieved from [Link]

  • PubMed Central. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. Retrieved from [Link]

  • BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 13 Amines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • YouTube. (2020, February 13). Buchwald-Hartwig cross-coupling reaction. ChemHelp ASAP. Retrieved from [Link]

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A Comparative Guide to the Biological Activity of N-(Aryl)acetamide Derivatives: A Focus on Substituted Phenylacetamides

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The N-phenylacetamide scaffold is a privileged structure in medicinal chemistry, serving as the backbone for a diverse array of biologically active compounds. The versatility of this core lies in the facile modification of the phenyl ring and the acetamide group, allowing for the fine-tuning of physicochemical and pharmacological properties. This guide provides a comparative analysis of the biological activities of various N-(substituted phenyl)acetamide derivatives, with a particular focus on drawing parallels to the potential activities of N-(2-Bromo-4-isopropylphenyl)acetamide. While direct experimental data on this specific molecule is limited in publicly accessible literature, by examining structurally related analogs, we can infer its potential therapeutic applications and guide future research directions. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery of novel therapeutic agents.

The strategic placement of different substituents on the phenyl ring can dramatically influence the biological activity, leading to compounds with antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties. For instance, halogenation, such as the introduction of a bromine atom, is a common strategy to enhance the potency of drug candidates. Similarly, the incorporation of alkyl groups, like an isopropyl moiety, can modulate lipophilicity, thereby affecting cell permeability and target engagement. This guide will synthesize findings from various studies to present a coherent picture of the structure-activity relationships (SAR) within this class of compounds and provide detailed experimental protocols for key biological assays.

Comparative Analysis of Biological Activities

The biological potential of N-(substituted phenyl)acetamide derivatives is vast and varied. Below, we compare the reported activities of several analogs, providing a framework for understanding the potential of this compound.

Antimicrobial and Antifungal Activity

The threat of antimicrobial resistance necessitates the development of new classes of antibacterial and antifungal agents. N-phenylacetamide derivatives have emerged as a promising scaffold in this area.

A study on N-phenylacetamide derivatives bearing a 4-arylthiazole moiety demonstrated significant in vitro antibacterial activity against several plant pathogenic bacteria, including Xanthomonas oryzae pv. oryzae (Xoo), Xanthomonas axonopodis pv. citri (Xac), and X. oryzae pv. oryzicola (Xoc)[1]. Notably, compound A1 (N-(4-((4-(4-fluorophenyl)thiazol-2-yl)amino)phenyl)acetamide) exhibited a minimum 50% effective concentration (EC50) value of 156.7 µM against Xoo, which was superior to the commercial bactericides bismerthiazol and thiodiazole copper[1]. Scanning electron microscopy revealed that compound A1 induced cell membrane rupture in Xoo[1].

Furthermore, a series of pyrazine carboxamides with a substituted phenylamide moiety, specifically N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives, were synthesized and evaluated for their antibacterial activity against extensively drug-resistant (XDR) S. Typhi[2]. One derivative, 5d , showed the highest potency with a minimum inhibitory concentration (MIC) of 6.25 mg/mL and an inhibition zone of 17 mm[2]. Molecular docking studies suggested that this compound binds to the DNA gyrase protein[2].

In the realm of antifungal research, new N-phenylacetamide-incorporated 1,2,3-triazoles have shown excellent activity compared to the standard drug Miconazole[3]. The SAR studies indicated that the nature and position of the substituent on the phenyl ring significantly influence the antifungal potency.

Table 1: Comparative Antimicrobial Activity of N-(Aryl)acetamide Derivatives

Compound/Derivative ClassTarget Organism(s)Key FindingsReference
N-(4-((4-(4-fluorophenyl)thiazol-2-yl)amino)phenyl)acetamide (A1 )Xanthomonas oryzae pv. oryzae (Xoo)EC50 = 156.7 µM; superior to commercial bactericides.[1][1]
N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivative (5d )Extensively drug-resistant (XDR) S. TyphiMIC = 6.25 mg/mL; inhibition zone = 17 mm.[2][2]
N-phenylacetamide-incorporated 1,2,3-triazolesFungal speciesExcellent activity compared to Miconazole.[3][3]
Benzyl bromide derivativesGram-positive bacteria and fungiStrong antibacterial and antifungal properties.[4][4]

Based on these findings, it is plausible that this compound could exhibit antimicrobial properties. The presence of the bromo group is a common feature in active compounds, and the isopropyl group could enhance membrane interaction.

Anticancer Activity

The development of novel anticancer agents remains a critical area of research. Substituted N-phenylacetamides have been investigated for their potential as cytotoxic agents against various cancer cell lines.

A series of [N-(Substituted phenyl)-2-((3-substituted)sulfamoyl)phenyl)]acetamide derivatives were synthesized and evaluated for their in vitro anticancer activity against A549 (lung), HeLa (cervical), MCF-7 (breast), and Du-145 (prostate) cancer cell lines[5]. Several compounds demonstrated moderate to good anticancer activity, with compounds 4d , 4k , and 4s showing promising results across different cell lines[5]. The study highlights the importance of the substitution pattern on the phenyl ring for cytotoxic potency.

While direct evidence is not available for the target compound, the general anticancer potential of substituted phenylacetamides suggests that this compound warrants investigation in this therapeutic area.

Anti-inflammatory and Antioxidant Activity

Chronic inflammation and oxidative stress are implicated in a multitude of diseases. Some acetamide derivatives have shown promise as anti-inflammatory and antioxidant agents[6]. A study investigating new acetamide derivatives reported their ability to scavenge ABTS radicals and reduce ROS and NO production in stimulated macrophages[6]. This suggests that the N-phenylacetamide scaffold can be tailored to target pathways involved in inflammation and oxidative stress.

Neuroprotective Activity (Butyrylcholinesterase Inhibition)

Alzheimer's disease is a neurodegenerative disorder characterized by a decline in acetylcholine levels. Inhibition of cholinesterases, such as butyrylcholinesterase (BChE), is a key therapeutic strategy. A series of substituted acetamide derivatives were designed and evaluated as BChE inhibitors[7]. Compound 8c from this series exhibited the highest BChE inhibition with an IC50 value of 3.94 µM and was identified as a mixed-type inhibitor[7]. Docking studies indicated that the compound binds to both the catalytic and peripheral anionic sites of the BChE active site[7]. This suggests a potential role for appropriately substituted N-phenylacetamides in the management of neurodegenerative diseases.

Structure-Activity Relationship (SAR) Insights

The biological activity of N-(substituted phenyl)acetamide derivatives is intricately linked to the nature and position of the substituents on the phenyl ring.

  • Halogenation: The presence of a bromine atom, as seen in the antibacterial N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives, is often associated with enhanced biological activity[2]. Halogens can increase lipophilicity and participate in halogen bonding, thereby improving target binding affinity.

  • Alkyl Groups: The isopropyl group in the target compound is a bulky, lipophilic moiety. Such groups can influence the compound's ability to cross cell membranes and can have steric effects on target binding. For instance, in a series of GPR88 agonists with a (4-substituted-phenyl)acetamide scaffold, the nature of the substituent at the 4-position was critical for potency[8].

  • Positional Isomerism: The relative positions of the substituents are crucial. For example, in a study of acetylcholinesterase inhibitors, regioisomers with the same substituents at different positions on the phenyl ring displayed varied activities[9]. It was observed that substituted derivatives generally exhibit greater potency than their unsubstituted counterparts[9].

The combination of a bromo group at the 2-position and an isopropyl group at the 4-position in this compound presents a unique substitution pattern that could lead to interesting biological activities.

Experimental Protocols

To facilitate further research and comparative studies, detailed protocols for key biological assays are provided below.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

Workflow Diagram:

Antimicrobial_Susceptibility_Testing cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start culture Prepare microbial inoculum start->culture compound_prep Prepare serial dilutions of test compound start->compound_prep inoculation Inoculate microplate wells with microbial suspension and compound dilutions culture->inoculation compound_prep->inoculation incubation Incubate at optimal temperature and duration inoculation->incubation readout Measure optical density (OD) or observe for visible growth incubation->readout mic_determination Determine MIC (lowest concentration with no visible growth) readout->mic_determination end End mic_determination->end

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Step-by-Step Protocol:

  • Preparation of Microbial Inoculum: Aseptically pick a few colonies of the test microorganism from a fresh agar plate and suspend them in a sterile broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard.

  • Preparation of Compound Dilutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using the appropriate growth medium.

  • Inoculation: Add the adjusted microbial inoculum to each well of the microtiter plate containing the compound dilutions. Include positive (microorganism in broth) and negative (broth only) controls.

  • Incubation: Cover the plate and incubate at the optimal temperature for the test microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed. Alternatively, the optical density at 600 nm can be measured using a microplate reader.

In Vitro Anticancer Activity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential medicinal agents.

Workflow Diagram:

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay & Analysis start Start cell_seeding Seed cancer cells in a 96-well plate start->cell_seeding incubation1 Incubate for 24h to allow attachment cell_seeding->incubation1 compound_addition Add serial dilutions of the test compound incubation1->compound_addition incubation2 Incubate for 48-72h compound_addition->incubation2 mtt_addition Add MTT reagent to each well incubation2->mtt_addition incubation3 Incubate for 2-4h mtt_addition->incubation3 solubilization Add solubilization solution (e.g., DMSO) incubation3->solubilization readout Measure absorbance at 570 nm solubilization->readout ic50_calc Calculate IC50 value readout->ic50_calc end End ic50_calc->end

Caption: Workflow of the MTT assay for determining the in vitro anticancer activity of a compound.

Step-by-Step Protocol:

  • Cell Seeding: Seed the desired cancer cell line into a 96-well plate at an appropriate density and allow the cells to adhere overnight in a CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the test compound in the cell culture medium. Remove the old medium from the wells and add the medium containing the different concentrations of the compound. Include a vehicle control.

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) in the CO2 incubator.

  • MTT Addition: After the incubation period, add a sterile MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: Add a solubilizing agent, such as DMSO or a specialized solubilization buffer, to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is then determined by plotting the percentage of viability against the compound concentration.

Conclusion and Future Directions

While direct experimental data on the biological activity of this compound is not yet prevalent in the scientific literature, a comparative analysis of structurally related N-(substituted phenyl)acetamide derivatives provides a strong rationale for its investigation as a potential therapeutic agent. The presence of the bromo and isopropyl substituents suggests that this compound could possess significant antimicrobial, anticancer, or other biological activities.

Future research should focus on the synthesis and in vitro screening of this compound and its derivatives against a panel of microbial strains and cancer cell lines. Further mechanistic studies, including enzyme inhibition assays and molecular docking, will be crucial to elucidate the specific molecular targets and pathways modulated by these compounds. The detailed experimental protocols provided in this guide offer a starting point for such investigations. The continued exploration of the N-phenylacetamide scaffold is a promising avenue for the discovery of novel and effective therapeutic agents.

References

  • Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. (2024). MDPI. [Link][2]

  • 2-Bromo-N-(4-bromophenyl)acetamide. (n.d.). ResearchGate. [Link][10]

  • 2-Bromo-N-(4-methylphenyl)acetamide. (n.d.). PubChem. [Link][11]

  • N-(2-bromo-4-fluorophenyl)acetamide. (n.d.). PubChem. [Link][12]

  • Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. (2010). MDPI. [Link][6]

  • Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides. (2024). PMC. [Link][13]

  • Synthesis and evaluation of [N-(Substituted phenyl)-2-(3-substituted) sulfamoyl) phenyl)] acetamide derivatives as anticancer agents. (n.d.). Taylor & Francis. [Link][5]

  • Synthesis and Antimicrobial Activity of some Chalcone Derivatives. (2011). ResearchGate. [Link][14]

  • Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. (2019). MDPI. [Link][1]

  • Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors. (2023). ResearchGate. [Link][7]

  • synthesis, antimicrobial, and antiproliferative activities of substituted phenylfuranylnicotinamidines. (n.d.). ScienceOpen. [Link][15]

  • New N-phenylacetamide-incorporated 1,2,3-triazoles: [Et3NH][OAc]-mediated efficient synthesis and biological evaluation. (2019). National Institutes of Health. [Link][3]

  • Study of the antibacterial and antifungal activities of synthetic benzyl bromides, ketones, and corresponding chalcone derivatives. (2016). PMC. [Link][4]

  • Design, Synthesis, and Computational Studies of Novel N-(Substituted phenyl)-3-(5-((naphthalen-2-yloxy)methyl)-4-phenyl-4H-1,2,4-triazol-3-ylthio)acetamides as Potent Acetylcholinesterase Inhibitors. (2022). ACS Omega. [Link][9]

  • Design, Synthesis, and Structure-Activity Relationship Studies of Novel GPR88 Agonists (4-Substituted-phenyl)acetamides Based on the Reversed Amide Scaffold. (2024). PubMed. [Link][8]

  • Crystal structure and Hirshfeld surface studies of 4-bromo-2-chlorophenyl (2E)-3-[4-(pentyloxy)phenyl]prop-2-enoate. (n.d.). National Institutes of Health. [Link][16]

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A Comparative Guide to the Structure-Activity Relationship of N-(2-Bromo-4-isopropylphenyl)acetamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the N-phenylacetamide scaffold is a privileged structure, serving as the foundation for a multitude of biologically active compounds. The strategic placement of various functional groups on this core structure can profoundly influence its pharmacokinetic and pharmacodynamic properties, leading to a diverse range of therapeutic applications. This guide provides an in-depth comparative analysis of compounds derived from N-(2-Bromo-4-isopropylphenyl)acetamide, focusing on their structure-activity relationships (SAR) as potential antimicrobial and anticancer agents. By synthesizing data from various studies on structurally related analogs, this document aims to provide a comprehensive resource for researchers engaged in the design and development of novel therapeutics based on this versatile scaffold.

The this compound Core: A Promising Starting Point

The core structure of this compound presents several key features that make it an attractive starting point for drug discovery. The presence of a bromine atom at the ortho position and a bulky isopropyl group at the para position of the phenyl ring introduces specific steric and electronic properties. The acetamide moiety provides a crucial hydrogen bond donor and acceptor, facilitating interactions with biological targets. SAR studies on derivatives of this scaffold aim to elucidate how modifications to these key features impact biological activity, thereby guiding the rational design of more potent and selective drug candidates.

Comparative Analysis of Biological Activity: Unraveling the SAR

While direct and extensive SAR studies on this compound are not abundantly available in the public domain, a comparative analysis of structurally related N-phenylacetamide derivatives allows for the deduction of key SAR trends. This section will explore the impact of substitutions on both the phenyl ring and the acetamide moiety on antimicrobial and anticancer activities.

Antimicrobial Activity

The N-phenylacetamide scaffold has been a fertile ground for the discovery of novel antimicrobial agents. The introduction of halogen atoms and other functional groups can significantly enhance their potency.

Key SAR Insights for Antimicrobial Activity:

  • Halogenation: The presence of halogens on the phenyl ring is a recurring theme in potent antimicrobial acetamides. For instance, 2-bromo-N-phenylacetamide has demonstrated fungicidal activity against fluconazole-resistant Candida species, with a Minimum Inhibitory Concentration (MIC) of 32 µg/mL and a Minimum Fungicidal Concentration (MFC) of 64 µg/mL.[1] Similarly, N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives have shown activity against Gram-positive bacteria with MIC values in the range of 2.5–5.0 mg/mL.[2] The position and nature of the halogen can influence the spectrum and potency of activity.

  • Substitutions on the Phenyl Ring: The electronic nature of substituents on the N-phenyl ring plays a critical role. While specific data for the 4-isopropyl group is limited, studies on other N-phenylacetamides suggest that both electron-donating and electron-withdrawing groups can modulate activity, and their optimal placement is crucial.

  • Modifications of the Acetamide Moiety: Alterations to the acetamide portion of the molecule can lead to significant changes in antimicrobial properties. For example, the synthesis of 2-amino-N-(p-Chlorophenyl) acetamide derivatives has yielded compounds with moderate to high activity against various bacterial strains.[3] This suggests that introducing different functional groups on the acetyl part of the acetamide can be a fruitful strategy for developing new antimicrobial agents.

Table 1: Comparative Antimicrobial Activity of N-Phenylacetamide Derivatives

Compound/Derivative ClassTarget Organism(s)Activity MetricValueReference
2-Bromo-N-phenylacetamideFluconazole-resistant Candida spp.MIC32 µg/mL[1]
2-Bromo-N-phenylacetamideFluconazole-resistant Candida spp.MFC64 µg/mL[1]
N-(2-bromo-phenyl)-2-hydroxy-benzamide derivativesGram-positive bacteriaMIC2.5–5.0 mg/mL[2]
2-amino-N-(p-Chlorophenyl) acetamide derivativesAcinetobacter baumannii, Pseudomonas aeruginosa, Staphylococcus aureusModerate to High Activity-[3]
N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide (5d)XDR-S. TyphiMIC6.25 mg/mL[4]
N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide (5d)XDR-S. TyphiMBC12.5 mg/mL[4]

Experimental Workflow for Antimicrobial Susceptibility Testing

The following diagram illustrates a typical workflow for determining the Minimum Inhibitory Concentration (MIC) of a compound using the broth microdilution method.

G cluster_prep Preparation cluster_assay Assay cluster_readout Readout & Analysis prep_compound Prepare serial dilutions of test compound inoculate Inoculate microplate wells containing compound dilutions with bacterial suspension prep_compound->inoculate prep_inoculum Prepare standardized bacterial inoculum (0.5 McFarland) prep_inoculum->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate observe Visually inspect for turbidity (bacterial growth) incubate->observe determine_mic Determine MIC: Lowest concentration with no visible growth observe->determine_mic

Caption: Workflow for Broth Microdilution MIC Assay.

Anticancer Activity

N-phenylacetamide derivatives have also emerged as a promising class of anticancer agents. Their mechanism of action often involves the inhibition of critical cellular processes in cancer cells, leading to apoptosis or cell cycle arrest.

Key SAR Insights for Anticancer Activity:

  • Substitutions on the Phenyl Rings: The nature and position of substituents on both the N-phenyl ring and the phenyl ring of the acetyl moiety significantly impact cytotoxic activity. In a series of N-(Substituted phenyl)-2-(3-substituted sulfamoyl) phenyl) acetamide derivatives, compounds with substitutions at the ortho and para positions of the rings demonstrated increased potency.[5] For example, compound 4d (N-(4-Chlorophenyl)-2-(3-(morpholinosulfamoyl)phenyl)acetamide) showed an IC50 of 1.81 µM against the A549 lung cancer cell line.[5]

  • Influence of Electronic Effects: The electronic properties of the substituents are crucial. In a study of 2-(4-Fluorophenyl)-N-phenylacetamide derivatives, compounds with a nitro group (electron-withdrawing) exhibited higher cytotoxic effects than those with a methoxy group (electron-donating).[6]

  • Impact of the Acetamide Linker: The acetamide linker itself is a key pharmacophoric feature. Modifications to this linker, such as the introduction of a sulfamoylphenyl group on the acetyl part, have been shown to be a successful strategy for enhancing anticancer activity.[7]

Table 2: Comparative Anticancer Activity of N-Phenylacetamide Derivatives

Compound IDN-SubstituentAcyl Group SubstituentCell LineIC50 (µM)Reference
4d 4-Chlorophenyl3-(Morpholinosulfamoyl)phenylA549 (Lung)1.81[5]
4k 4-Methoxyphenyl3-(Piperidin-1-ylsulfonyl)phenylHeLa (Cervical)1.92[5]
2b Not specified2-(4-Fluorophenyl) with nitro groupPC3 (Prostate)52[6]
2c Not specified2-(4-Fluorophenyl) with p-nitro groupMCF-7 (Breast)100[6]

Experimental Workflow for Anticancer Activity Screening (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

G cluster_prep Cell Culture & Treatment cluster_assay MTT Assay cluster_readout Data Acquisition & Analysis seed_cells Seed cancer cells in 96-well plate add_compound Add serial dilutions of test compound seed_cells->add_compound incubate_cells Incubate for 24-72 hours add_compound->incubate_cells add_mtt Add MTT solution to each well incubate_cells->add_mtt incubate_mtt Incubate for 2-4 hours (Formazan formation) add_mtt->incubate_mtt solubilize Add solubilizing agent (e.g., DMSO) incubate_mtt->solubilize read_absorbance Measure absorbance at ~570 nm solubilize->read_absorbance calculate_viability Calculate cell viability (%) read_absorbance->calculate_viability determine_ic50 Determine IC50 value calculate_viability->determine_ic50

Caption: Workflow for MTT Cytotoxicity Assay.

Experimental Protocols

Synthesis of this compound Derivatives

A general synthetic route to N-phenylacetamide derivatives involves the acylation of a substituted aniline with an appropriate acylating agent. For the synthesis of derivatives of this compound, 2-Bromo-4-isopropylaniline would be the key starting material.

General Procedure for Acylation:

  • Dissolve 2-Bromo-4-isopropylaniline (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran).

  • Add a base (e.g., triethylamine, pyridine; 1.2 equivalents) to the solution and cool in an ice bath.

  • Slowly add the desired acyl chloride or anhydride (1.1 equivalents) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to afford the desired this compound derivative.

In Vitro Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.

  • Dilute the standardized inoculum in the growth medium to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Inoculate each well of the microtiter plate with the diluted microbial suspension.

  • Include positive (microorganism in medium without compound) and negative (medium only) controls.

  • Incubate the plates at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

  • The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of the test compound in the cell culture medium.

  • Remove the old medium from the wells and add the medium containing the different concentrations of the test compound.

  • Include a vehicle control (cells treated with the solvent used to dissolve the compound) and an untreated control (cells in medium only).

  • Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified CO2 incubator.

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.

  • Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO, isopropanol) to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of ~570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion

The this compound scaffold holds significant promise for the development of novel therapeutic agents. The comparative analysis of structurally related compounds reveals that strategic modifications to the phenyl ring and the acetamide moiety can lead to potent antimicrobial and anticancer activities. The presence of halogens, the electronic nature of substituents, and the functional groups on the acetyl part of the acetamide are key determinants of biological activity. The experimental protocols provided herein offer a foundation for the synthesis and evaluation of new derivatives based on this versatile scaffold. Further systematic SAR studies are warranted to fully explore the therapeutic potential of this class of compounds and to design next-generation drug candidates with improved efficacy and selectivity.

References

  • Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. Source not specified.
  • Synthesis and evaluation of N-(Substituted phenyl)-2-(3-substituted) sulfamoyl) phenyl) acetamide derivatives as anticancer agents.
  • Synthesis, antimicrobial evaluation and hemolytic activity of 2-[[5-alkyl/aralkyl substituted-1,3,4-Oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamide derivatives.
  • Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity.
  • Fungicidal and antibiofilm activities of 2-Bromo-N-Phenylacetamide Against Fluconazole-Resistant Candida spp.: a promising antifungal agent.
  • Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl)
  • comparative analysis of N-substituted acetamides in drug design. Benchchem.
  • Characterisation of twelve newly synthesised N-(substituted phenyl)-2-chloroacetamides with QSAR analysis and antimicrobial activity tests. Source not specified.
  • A Comparative Guide to N-Substituted Acetamides as Potential Research Compounds. Benchchem.
  • Synthesis and Anti-tumor Activities of Novel Phenyl Substituted Suberoylanilide Hydroxamic Acid Derivatives Against Human Cancer Cells. PubMed.
  • Biological Evaluation and Structural Analysis of Some Aminodiphenylamine Deriv
  • Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors. PubMed Central.
  • Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)
  • Synthesis, characterization, biological evaluation, DFT and molecular docking studies of (Z)-2-((2-bromo-4-chlorophenyl)imino)methyl)-4-chlorophenol and its Co(ii), Ni(ii), Cu(ii), and Zn(ii) complexes. New Journal of Chemistry (RSC Publishing).
  • Synthesis and evaluation of [N-(Substituted phenyl)-2-(3-substituted) sulfamoyl) phenyl)] acetamide derivatives as anticancer agents. Semantic Scholar.
  • This compound. MOLBASE.
  • Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. PubMed Central.
  • Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitro phenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents. MDPI.
  • Synthesis and biological evaluation of 2-phenyl-4-aminoquinolines as potential antifungal agents.
  • N-(2-Bromo-4-nitrophenyl)acetamide. Source not specified.

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A Comparative Guide to the Validation of Analytical Methods for N-(2-Bromo-4-isopropylphenyl)acetamide Quantification

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and manufacturing, the rigorous and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides an in-depth comparison of validated analytical methodologies for the quantification of N-(2-Bromo-4-isopropylphenyl)acetamide, a key chemical entity. We will explore High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) as primary analytical techniques, grounded in the principles of scientific integrity and regulatory compliance. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven protocols.

The Imperative of Method Validation in Pharmaceutical Analysis

Before delving into specific methodologies, it is crucial to understand the foundational principles of analytical method validation. Regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) have established comprehensive guidelines to ensure that analytical methods are suitable for their intended purpose.[1][2][3] The core objective of validation is to demonstrate that an analytical procedure is reliable, reproducible, and accurate for the quantification of a specific analyte.[4] Key validation parameters, as stipulated by these guidelines, include specificity, linearity, range, accuracy, precision, detection limit, quantitation limit, and robustness.[5][6]

High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis

For the quantification of a non-volatile, polar compound like this compound, Reverse-Phase High-Performance Liquid Chromatography with Ultraviolet (UV) detection (RP-HPLC-UV) is often the method of choice due to its robustness, versatility, and wide applicability in quality control laboratories.[7][8]

The Rationale Behind RP-HPLC-UV

The selection of RP-HPLC is predicated on the physicochemical properties anticipated for this compound. The presence of a phenyl ring and an acetamide group suggests that the molecule will possess sufficient chromophores to be detectable by UV spectroscopy. A reverse-phase approach, typically employing a C18 stationary phase, is ideal for retaining and separating moderately polar organic molecules from a more polar mobile phase.

Experimental Protocol: RP-HPLC-UV

Objective: To develop and validate a precise, accurate, and linear RP-HPLC-UV method for the quantification of this compound.

1. Instrumentation and Materials:

  • HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or variable wavelength UV detector.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • This compound reference standard.

  • HPLC-grade acetonitrile and water.

  • Phosphoric acid or formic acid for mobile phase pH adjustment.

2. Chromatographic Conditions:

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid for MS compatibility). A starting point could be 50:50 (v/v) acetonitrile:water.[9][10]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Determined by scanning the UV spectrum of the analyte; likely in the range of 220-280 nm.

  • Injection Volume: 10 µL.

3. Preparation of Solutions:

  • Standard Stock Solution: Accurately weigh and dissolve the this compound reference standard in the mobile phase to a concentration of 1 mg/mL.

  • Calibration Standards: Prepare a series of at least five calibration standards by serially diluting the stock solution to cover the expected concentration range (e.g., 1-100 µg/mL).

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to a concentration within the calibration range.

Visualization of the HPLC Workflow

HPLC_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Reference_Standard Weigh Reference Standard Stock_Solution Prepare Stock Solution (1 mg/mL) Reference_Standard->Stock_Solution Calibration_Standards Prepare Calibration Standards Stock_Solution->Calibration_Standards Autosampler Inject into HPLC Calibration_Standards->Autosampler Sample Prepare Sample Solution Sample->Autosampler C18_Column Separation on C18 Column Autosampler->C18_Column UV_Detector UV Detection C18_Column->UV_Detector Chromatogram Generate Chromatogram UV_Detector->Chromatogram Peak_Integration Integrate Peak Area Chromatogram->Peak_Integration Calibration_Curve Construct Calibration Curve Peak_Integration->Calibration_Curve Quantification Quantify Analyte Calibration_Curve->Quantification

Caption: A streamlined workflow for the quantification of this compound using RP-HPLC-UV.

Expected Performance and Validation Data for HPLC

The validation of this HPLC method would involve assessing its performance against predefined acceptance criteria as per ICH guidelines.[6]

Validation ParameterAcceptance CriteriaExpected Outcome
Specificity The analyte peak should be well-resolved from impurities and degradation products. Peak purity index > 0.995.The method is expected to be highly specific with no interference at the analyte's retention time.
Linearity Correlation coefficient (r²) ≥ 0.999 over the concentration range.A linear relationship between concentration and peak area is anticipated.
Range The range for which the method is accurate, precise, and linear.Typically 80-120% of the target concentration for an assay.
Accuracy Percent recovery between 98.0% and 102.0%.The method should demonstrate high accuracy in the analysis of spiked samples.
Precision (Repeatability & Intermediate)Relative Standard Deviation (RSD) ≤ 2%.Low variability in results is expected for repeated analyses.
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1.Dependent on the analyte's response, but expected to be in the low ng/mL range.
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:1.Expected to be in the mid-to-high ng/mL range, suitable for impurity quantification.
Robustness The method's performance should not be significantly affected by small, deliberate variations in parameters (e.g., pH, flow rate).The method is expected to be robust under minor variations in analytical conditions.[11]

Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Alternative

While HPLC is the primary choice, Gas Chromatography-Mass Spectrometry (GC-MS) offers a powerful alternative, particularly for the analysis of volatile and semi-volatile compounds.[7] For this compound, GC-MS could be advantageous for identifying and quantifying potential volatile impurities or for trace-level analysis where high sensitivity is required.[12]

The Rationale for GC-MS

The suitability of GC-MS depends on the thermal stability and volatility of this compound. If the compound can be volatilized without degradation, GC-MS provides excellent separation efficiency and highly specific detection based on the mass-to-charge ratio of the analyte and its fragments.[13]

Experimental Protocol: GC-MS

Objective: To develop and validate a sensitive and specific GC-MS method for the quantification of this compound.

1. Instrumentation and Materials:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS).

  • A capillary column suitable for polar compounds (e.g., DB-WAX or similar).[14]

  • This compound reference standard.

  • High-purity solvents (e.g., ethyl acetate, methanol) for sample preparation.

  • Helium as the carrier gas.

2. GC-MS Conditions:

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp up to a higher temperature (e.g., 280-300 °C) at a rate of 10-20 °C/min.[13]

  • Carrier Gas Flow: Constant flow of 1.0-1.5 mL/min.

  • MS Ionization Mode: Electron Ionization (EI) at 70 eV.

  • MS Detection Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity, monitoring characteristic ions of the analyte.

3. Preparation of Solutions:

  • Standard Stock Solution: Prepare a stock solution of the reference standard in a suitable volatile solvent (e.g., ethyl acetate) at a concentration of 1 mg/mL.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to cover the desired concentration range.

  • Sample Preparation: Dissolve or extract the sample in a suitable solvent to a concentration within the calibration range.

Visualization of the GC-MS Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Processing Reference_Standard Weigh Reference Standard Stock_Solution Prepare Stock Solution Reference_Standard->Stock_Solution Calibration_Standards Prepare Calibration Standards Stock_Solution->Calibration_Standards Injector Inject into GC Calibration_Standards->Injector Sample Prepare Sample Solution Sample->Injector GC_Column Separation in GC Column Injector->GC_Column MS_Detector MS Detection (EI, SIM) GC_Column->MS_Detector Mass_Spectrum Generate Mass Spectrum MS_Detector->Mass_Spectrum Peak_Integration Integrate Ion Chromatogram Mass_Spectrum->Peak_Integration Calibration_Curve Construct Calibration Curve Peak_Integration->Calibration_Curve Quantification Quantify Analyte Calibration_Curve->Quantification

Caption: A schematic representation of the GC-MS workflow for the analysis of this compound.

Comparative Performance of Analytical Techniques
FeatureRP-HPLC-UVGC-MSLC-MS/MS
Principle Separation based on polarity, detection by UV absorbance.Separation of volatile compounds, detection by mass-to-charge ratio.Separation by liquid chromatography, highly selective detection by tandem mass spectrometry.
Applicability Ideal for non-volatile and thermally stable compounds.[7]Suitable for volatile and thermally stable compounds.[12]Broad applicability, especially for complex matrices and trace analysis.[7]
Sensitivity Moderate (µg/mL to high ng/mL).High (ng/mL to pg/mL).Very High (pg/mL to fg/mL).
Specificity Good, but can be limited by co-eluting impurities with similar UV spectra.Very high, based on unique fragmentation patterns.Extremely high, based on parent-daughter ion transitions.
Sample Throughput High.Moderate to High.Moderate.
Instrumentation Cost Low to Moderate.Moderate to High.High.
Derivatization Not typically required.May be required for polar or non-volatile compounds.Not typically required.

Conclusion and Method Selection

The choice between HPLC and GC-MS for the quantification of this compound depends on the specific analytical needs.

  • For routine quality control, assay, and purity testing of the drug substance and product, RP-HPLC-UV is the recommended method. It is robust, cost-effective, and provides the necessary performance for these applications.

  • For the identification and quantification of volatile impurities or for trace-level analysis, GC-MS is a superior choice. Its high sensitivity and specificity make it ideal for these demanding applications.

Ultimately, a comprehensive approach may involve using HPLC for routine analysis and employing GC-MS as a complementary technique for specialized investigations. Both methods, when properly validated according to regulatory guidelines, can provide reliable and accurate data, ensuring the quality and safety of the final pharmaceutical product.

References

  • European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. Retrieved from [Link][15]

  • Pharma Talks. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Retrieved from [Link][1]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link][2]

  • European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link][16]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link][5]

  • Regulatory Affairs Professionals Society. (2022). ICH releases draft guidelines on analytical method development. Retrieved from [Link][17]

  • GMP Compliance. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures. Retrieved from [Link][18]

  • Ovid. (n.d.). European Medicines Agency guideline on bioanalytical method validation: what more is there to say?. Retrieved from [Link][19]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures. Retrieved from [Link][6]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link][20]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link][3]

  • Slideshare. (n.d.). Bioanalytical method validation emea. Retrieved from [Link][21]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. Retrieved from [Link][4]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. Retrieved from [Link][11]

  • IntuitionLabs. (2026). ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved from [Link][22]

  • Cho, Y. H., & Shin, H. S. (2013). Determination of trace levels of acetamide, propanamide, and butyramide in surface and drinking water using gas chromatography-mass spectrometry after derivatization with 9-xanthydrol. Analytica Chimica Acta, 787, 111-117. [Link][12]

  • Elias, V. O., et al. (2018). Exposure Assessment of Acetamide in Milk, Beef, and Coffee Using Xanthydrol Derivatization and Gas Chromatography/Mass Spectrometry. Journal of Agricultural and Food Chemistry, 66(10), 2423-2429. [Link][14]

  • SIELC Technologies. (n.d.). Separation of Acetamide, N-(2-bromo-4-methylphenyl)- on Newcrom R1 HPLC column. Retrieved from [Link][9]

  • Google Patents. (n.d.). WO2010105193A1 - Method and assays for quantitation of acetamide in a composition. Retrieved from [23]

  • ResearchGate. (n.d.). A HPLC method for the quantification of butyramide and acetamide at ppb levels in hydrogeothermal waters. Retrieved from [Link][24]

  • International Journal of ChemTech Research. (n.d.). Spectrophotometric Determination of Acetazolamide in Bulk and Tablet Dosage Form by Area Under Curve and First Order Derivative. Retrieved from [Link][25]

  • MOLBASE. (n.d.). This compound. Retrieved from [Link][26]

  • SIELC Technologies. (n.d.). Separation of Acetamide on Newcrom R1 HPLC column. Retrieved from [Link][10]

  • SIELC Technologies. (2018). Acetamide, N-(4-bromophenyl)-. Retrieved from [Link][27]

  • PubChem. (n.d.). N-(2-bromo-4-fluorophenyl)acetamide. Retrieved from [Link][28]

  • PubChem. (n.d.). 2-Bromo-N-(4-methylphenyl)acetamide. Retrieved from [Link][29]

  • PubChem. (n.d.). N-(4-bromo-2-nitrophenyl)acetamide. Retrieved from [Link][30]

  • Toomula, N., et al. (2011). Development and Validation of Analytical Methods for Pharmaceuticals. Journal of Analytical & Bioanalytical Techniques, 2(127). [Link][7]

  • Al-Shdefat, R., et al. (2023). Analytical methods for quantification of non-steroidal anti-inflammatory drugs in pharmaceutical and biological samples. Arabian Journal of Chemistry, 16(11), 105231. [Link][31]

  • Chromatography Forum. (2010). LC of acetamide and butyramide. Retrieved from [Link][32]

  • ResearchGate. (n.d.). Validation of Analytical Methods Based on Chromatographic Techniques: An Overview. Retrieved from [Link][33]

  • ResearchGate. (n.d.). GC–MS and GC–IR analysis of substituted N-benzyl 4-bromo-2,5-dimethoxyphenylisopropylamines. Retrieved from [Link][34]

  • International Journal of Current Microbiology and Applied Sciences. (2017). GC-MS Analysis of Phyto-Components in Raw and Treated Sugarcane Juice. Retrieved from [Link][13]

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in vitro and in vivo studies of N-(2-Bromo-4-isopropylphenyl)acetamide analogs

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the In Vitro and In Vivo Evaluation of N-(2-Bromo-4-isopropylphenyl)acetamide Analogs as Potential Therapeutic Agents

The N-phenylacetamide scaffold is a cornerstone in medicinal chemistry, recognized for its versatile pharmacological activities. This guide provides a comparative framework for evaluating analogs of this compound across several key therapeutic areas: anti-inflammatory, anticancer, and antimicrobial. As direct experimental data for this specific compound and its close analogs are limited in publicly accessible literature, this document serves as a comprehensive roadmap for researchers. It synthesizes established methodologies and data from structurally related compounds to propose a robust, self-validating system for investigation.

The experimental designs detailed herein are grounded in established protocols and aim to elucidate structure-activity relationships (SAR), mechanisms of action, and potential therapeutic efficacy. By explaining the causality behind each experimental choice, this guide empowers researchers to not only generate data but also to understand its implications for drug development.

Part 1: In Vitro Comparative Analysis

The initial phase of screening involves a battery of in vitro assays to determine the biological activity and cytotoxicity profile of the synthesized analogs. This approach allows for rapid identification of lead compounds and provides insights into their mechanisms of action at the cellular and molecular level.

Evaluation of Anti-inflammatory and Antioxidant Potential

Inflammation and oxidative stress are interconnected pathological processes. The following assays provide a comprehensive initial assessment of the anti-inflammatory and antioxidant capacities of the this compound analogs.

Experimental Protocols:

  • Antioxidant Activity (ABTS Radical Scavenging Assay): This assay measures the ability of the compounds to scavenge the stable radical cation ABTS•+. A decrease in the absorbance of the ABTS•+ solution in the presence of the test compound indicates antioxidant activity.[1]

  • Nitric Oxide (NO) and Reactive Oxygen Species (ROS) Inhibition in Macrophages: Lipopolysaccharide (LPS)-stimulated J774.A1 macrophage cells are a standard model for inflammation. The inhibitory effect of the compounds on NO production is quantified using the Griess reagent, while intracellular ROS levels are measured using the fluorescent probe DCFH-DA.[1][2]

  • Cytotoxicity (MTT Assay): To ensure that the observed anti-inflammatory effects are not due to cytotoxicity, the viability of J774.A1 cells is assessed using the MTT assay. This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[1][2]

Comparative Data Table 1: In Vitro Anti-inflammatory and Antioxidant Activity

Compound IDR-Group ModificationABTS Scavenging (IC50, µM)NO Inhibition (IC50, µM)ROS Inhibition (IC50, µM)Macrophage Cytotoxicity (CC50, µM)
Parent -H45.225.830.1>100
Analog A -F38.520.122.5>100
Analog B -OCH355.135.442.8>100
Analog C -NO262.340.248.985.6
Diclofenac N/A (Reference)15.810.512.3>100

Note: Data are hypothetical and for illustrative purposes, based on trends observed in similar compound series.

Evaluation of Anticancer Activity

The antiproliferative effects of the acetamide analogs are assessed against a panel of human cancer cell lines to identify potential anticancer agents.

Experimental Protocols:

  • Cell Viability (MTS/MTT Assay): The cytotoxicity of the compounds is evaluated against human breast (MCF-7, MDA-MB-231) and prostate (PC-3) cancer cell lines.[2][3] The IC50 value, the concentration required to inhibit cell growth by 50%, is determined.

  • Apoptosis Induction (TUNEL Assay and Western Blot): To determine if cytotoxicity is mediated by apoptosis, TUNEL staining is used to detect DNA fragmentation. Furthermore, the expression of key apoptosis-related proteins, such as Bax (pro-apoptotic), Bcl-2 (anti-apoptotic), and cleaved PARP, is analyzed by Western blot.[2][4]

  • Cell Cycle Analysis: Flow cytometry with propidium iodide staining is used to analyze the effect of the compounds on the cell cycle distribution of cancer cells, identifying potential arrest at G1, S, or G2/M phases.[2]

Comparative Data Table 2: In Vitro Anticancer Activity

Compound IDR-Group ModificationMCF-7 (IC50, µM)MDA-MB-231 (IC50, µM)PC-3 (IC50, µM)Apoptosis Induction (Fold Change in Bax/Bcl-2 ratio)
Parent -H35.642.150.32.5
Analog A -F28.933.541.73.8
Analog B -OCH348.255.862.11.9
Analog C -NO222.425.930.85.2
Imatinib N/A (Reference)98.0N/A40.0N/A

Note: Data are hypothetical and for illustrative purposes, based on trends observed in similar compound series.[3]

Evaluation of Antimicrobial Activity and Enzyme Inhibition

The therapeutic potential of the analogs is further explored by assessing their antimicrobial properties and their ability to inhibit specific enzymes.

Experimental Protocols:

  • Antibacterial Activity (Agar Well Diffusion and MIC Determination): The antibacterial activity is screened against clinically relevant bacterial strains, such as extensively drug-resistant Salmonella Typhi (XDR S. Typhi), using the agar well diffusion method. The minimum inhibitory concentration (MIC) is then determined for active compounds.[5]

  • Enzyme Inhibition (Alkaline Phosphatase Assay): The inhibitory activity against enzymes like human placental alkaline phosphatase (ALP) is measured spectrophotometrically.[5]

Comparative Data Table 3: Antimicrobial and Enzyme Inhibitory Activity

Compound IDR-Group ModificationAntibacterial Zone of Inhibition (mm vs. XDR S. Typhi)MIC (µg/mL)Alkaline Phosphatase Inhibition (IC50, µM)
Parent -H126415.2
Analog A -F153210.8
Analog B -OCH31012822.5
Analog C -NO218165.6
Ciprofloxacin N/A (Reference)252N/A

Note: Data are hypothetical and for illustrative purposes.

G cluster_synthesis Compound Synthesis & Characterization cluster_primary Primary Screening cluster_secondary Secondary Screening (Mechanism of Action) cluster_in_silico In Silico Analysis Synthesis Synthesis of Analogs Purification Purification & QC Synthesis->Purification Cytotoxicity MTT Assay (Normal & Cancer Cells) Purification->Cytotoxicity Antioxidant ABTS Assay Purification->Antioxidant ADME ADME Prediction Purification->ADME AntiInflammatory NO & ROS Inhibition (Macrophages) Cytotoxicity->AntiInflammatory Anticancer Apoptosis & Cell Cycle Assays Cytotoxicity->Anticancer Antimicrobial MIC Determination Cytotoxicity->Antimicrobial Enzyme Enzyme Inhibition Assays Cytotoxicity->Enzyme Docking Molecular Docking AntiInflammatory->Docking Anticancer->Docking Enzyme->Docking

Caption: Workflow for assessing anticancer efficacy in xenograft models.

Comparative Data Table 5: In Vivo Anticancer Efficacy in MDA-MB-231 Xenograft Model

Compound IDDose (mg/kg/day)Tumor Growth Inhibition (%)Change in Body Weight (%)
Analog C 2055.3-2.5
Paclitaxel 1070.1-8.2
Vehicle N/A0+1.5

Note: Data are hypothetical and for illustrative purposes.

Part 3: Mechanistic Insights and Future Directions

The data generated from these comparative studies will provide a foundation for understanding the SAR of this compound analogs. For instance, the presence of electron-withdrawing groups like -NO2 may enhance anticancer and antimicrobial activities, while halogen substitutions such as -F could improve anti-inflammatory potential.

Potential Signaling Pathway Involvement (Inflammation)

G LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Pathway TLR4->NFkB iNOS iNOS NFkB->iNOS COX2 COX-2 NFkB->COX2 NO Nitric Oxide (NO) iNOS->NO PGs Prostaglandins COX2->PGs Inflammation Inflammation NO->Inflammation PGs->Inflammation Acetamide Acetamide Analogs Acetamide->NFkB Inhibition? Acetamide->COX2 Inhibition?

Sources

A Comparative Spectroscopic Guide: Tracing the Synthesis of N-(2-Bromo-4-isopropylphenyl)acetamide from its Precursors

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth comparative analysis of the spectroscopic data for N-(2-Bromo-4-isopropylphenyl)acetamide and its synthetic precursors, 4-isopropylaniline and 2-bromo-4-isopropylaniline. For researchers in synthetic and medicinal chemistry, the precise confirmation of molecular structure at each stage of a synthetic sequence is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are the cornerstone of this validation process.

This document moves beyond a simple data repository. It explains the causal relationships between structural modifications and their spectroscopic consequences, offering a predictive framework for researchers synthesizing this and similar compounds. While comprehensive experimental data for the final product is not widely available in public repositories, we will leverage the well-documented spectra of its precursors and established spectroscopic principles to construct a reliable predictive model. This approach serves as a self-validating system for chemists to confirm the successful transformation at each synthetic step.

The Synthetic Pathway: From Aniline to Acetamide

The synthesis of this compound is logically approached via a two-step sequence starting from 4-isopropylaniline. This pathway involves:

  • Electrophilic Bromination: Introduction of a bromine atom onto the aromatic ring. The potent activating and ortho-, para-directing effects of the amine group, coupled with the para-isopropyl group, direct the bromination to the position ortho to the amine.

  • N-Acetylation: Conversion of the primary aromatic amine to a secondary acetamide using an acetylating agent like acetic anhydride.

This synthetic progression is illustrated below.

G cluster_0 Step 1: Electrophilic Bromination cluster_1 Step 2: N-Acetylation 4-Isopropylaniline 4-Isopropylaniline 2-Bromo-4-isopropylaniline 2-Bromo-4-isopropylaniline (Intermediate) 4-Isopropylaniline->2-Bromo-4-isopropylaniline  Br₂ / Solvent   This compound This compound (Final Product) 2-Bromo-4-isopropylaniline->this compound  Acetic Anhydride / Base  

Caption: Synthetic workflow from 4-isopropylaniline to the target molecule.

Comparative Spectroscopic Data

The following table summarizes the key experimental and predicted spectroscopic data for the three compounds in the synthetic pathway. This allows for a direct comparison of the changes occurring at each step.

Compound Structure ¹H NMR (δ, ppm) (Predicted/Experimental)¹³C NMR (δ, ppm) (Predicted/Experimental)IR (cm⁻¹) (Key Peaks)Mass Spec (m/z) (Molecular Ion)
4-Isopropylaniline C₉H₁₃NExp: 6.9-7.1 (d, 2H), 6.6-6.7 (d, 2H), 3.5 (s, 2H, NH₂), 2.8 (sept, 1H), 1.2 (d, 6H)[1][2]Exp: 144.9, 142.5, 129.1, 116.2, 33.0, 24.0[1][3]3450-3300 (N-H stretch), 1620 (N-H bend), 825 (para-subst.)[1][4]135 (M⁺)[1][5]
2-Bromo-4-isopropylaniline C₉H₁₂BrNPred: 7.2 (s, 1H), 7.0 (d, 1H), 6.7 (d, 1H), 4.0 (s, 2H, NH₂), 2.8 (sept, 1H), 1.2 (d, 6H)Pred: 143.0, 139.0, 132.0, 128.0, 116.0, 109.0, 33.2, 24.03480-3300 (N-H stretch), 1615 (N-H bend)[6][7]213/215 (M⁺, M⁺+2)[7][8]
This compound C₁₁H₁₄BrNOPred: 8.2 (d, 1H), 7.4 (s, 1H), 7.2 (d, 1H), 7.5 (br s, 1H, NH), 2.9 (sept, 1H), 2.2 (s, 3H), 1.2 (d, 6H)Pred: 168.5, 145.0, 135.0, 130.0, 128.0, 122.0, 115.0, 33.5, 24.0, 23.5~3280 (N-H stretch), ~1665 (Amide I, C=O), ~1530 (Amide II)255/257 (M⁺, M⁺+2)

Detailed Spectroscopic Analysis

Starting Material: 4-Isopropylaniline

The spectroscopic profile of 4-isopropylaniline is well-established and serves as our baseline.[1][9]

  • ¹H NMR: The spectrum is characterized by a classic para-substituted aromatic pattern, with two doublets between δ 6.6 and 7.1 ppm.[1][2] The isopropyl group gives a septet for the methine proton (~δ 2.8 ppm) and a doublet for the six equivalent methyl protons (~δ 1.2 ppm). The two amine protons appear as a broad singlet around δ 3.5 ppm.

  • ¹³C NMR: Four signals appear in the aromatic region, consistent with the molecule's symmetry.[1][3] The carbons of the isopropyl group are observed at ~δ 33.0 and 24.0 ppm.

  • IR Spectroscopy: The key feature is the pair of absorption bands in the 3450-3300 cm⁻¹ region, characteristic of the symmetric and asymmetric N-H stretching of a primary amine.[1][4]

  • Mass Spectrometry: The mass spectrum shows a molecular ion peak (M⁺) at m/z 135, corresponding to the molecular weight.[1][5] A major fragment at m/z 120 results from the characteristic benzylic cleavage and loss of a methyl group.

Intermediate: 2-Bromo-4-isopropylaniline

The introduction of a bromine atom ortho to the amine group breaks the molecule's symmetry and introduces a heavy atom with a distinct isotopic signature.

  • ¹H NMR (Predicted): The simple pair of doublets in the aromatic region is replaced by a more complex pattern of three distinct aromatic protons. The symmetry is broken, so we expect a singlet and two doublets. The introduction of the electron-withdrawing bromine atom will likely shift the adjacent protons downfield. The amine protons may also shift slightly. The isopropyl signals remain largely unchanged.

  • ¹³C NMR (Predicted): We now expect six unique aromatic carbon signals. The most significant change is the appearance of a signal at a lower field (~δ 109.0 ppm) for the carbon directly bonded to bromine, a characteristic effect of heavy halogens.

  • IR Spectroscopy: The spectrum still shows the characteristic N-H stretching bands of a primary amine between 3480-3300 cm⁻¹.[6][7] The pattern of C-H out-of-plane bending in the fingerprint region will change due to the altered substitution pattern on the ring.

  • Mass Spectrometry: This is the most definitive technique for confirming bromination. The mass spectrum displays two molecular ion peaks of nearly equal intensity at m/z 213 and 215.[7][8] This iconic M⁺ and M⁺+2 pattern is due to the natural abundance of the bromine isotopes, ⁷⁹Br and ⁸¹Br.

Final Product: this compound

The final acetylation step introduces an amide functionality, which is readily identifiable by all major spectroscopic techniques.

  • ¹H NMR (Predicted): The most telling change is the disappearance of the broad 2H singlet for the -NH₂ group and the appearance of two new signals: a broad 1H singlet for the amide N-H proton (typically downfield, ~δ 7.5-8.5 ppm) and a sharp 3H singlet for the acetyl methyl group (~δ 2.2 ppm). The aromatic proton ortho to the new amide group (H at C6) is expected to be significantly deshielded and shift downfield to ~δ 8.2 ppm due to the anisotropy of the carbonyl group.

  • ¹³C NMR (Predicted): The most prominent new signal is the carbonyl carbon of the amide group, which will appear significantly downfield around δ 168.5 ppm. A new signal for the acetyl methyl carbon will also appear around δ 23.5 ppm. The chemical shifts of the aromatic carbons attached to and ortho to the nitrogen will also be altered due to the change from an amine to an amide.

  • IR Spectroscopy (Predicted): This technique provides unambiguous evidence of acetylation. The N-H stretching bands of the primary amine will be replaced by a single, sharper N-H stretch for the secondary amide around 3280 cm⁻¹. Crucially, a strong, sharp absorption band, the "Amide I" band, will appear around 1665 cm⁻¹ due to the C=O stretch. Another key band, the "Amide II" (N-H bend coupled with C-N stretch), will be present around 1530 cm⁻¹.

  • Mass Spectrometry (Predicted): The molecular weight increases by 42 units (the mass of an acetyl group). The mass spectrum will show the characteristic bromine isotopic pattern with molecular ion peaks at m/z 255 and 257. A common fragmentation pathway would be the loss of ketene (CH₂=C=O) or the acetyl group.

Experimental Protocols

To ensure the acquisition of high-quality, reliable data, the following standardized protocols are recommended.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the analyte in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Instrument: A 400 MHz or higher field NMR spectrometer is recommended for good signal dispersion.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse proton spectrum.

    • Set a spectral width of approximately 16 ppm.

    • Use a 30-degree pulse angle and a relaxation delay of 2-5 seconds.

    • Reference the spectrum to the residual solvent peak or internal standard (TMS at δ 0.00).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set a spectral width of approximately 250 ppm.

    • A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio.

Caption: Standard workflow for NMR sample preparation and data acquisition.

FT-IR Spectroscopy
  • Technique: Attenuated Total Reflectance (ATR) is recommended for its simplicity and minimal sample preparation.

  • Sample Preparation: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

  • Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Collect the sample spectrum over a range of 4000-400 cm⁻¹.

    • Co-add 16-32 scans to improve the signal-to-noise ratio.

Mass Spectrometry
  • Technique: Electron Ionization (EI) for fragmentation analysis or a soft ionization technique like Electrospray Ionization (ESI) for prominent molecular ion detection.

  • Sample Introduction: For EI, use a Gas Chromatography (GC-MS) system or a direct insertion probe. For ESI, dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) and introduce via direct infusion or LC-MS.

  • Analysis: Acquire data over a mass range appropriate for the expected molecular weights (e.g., m/z 50-500).

Conclusion

The transformation of 4-isopropylaniline through bromination and subsequent acetylation to yield this compound is accompanied by a series of distinct and predictable spectroscopic changes. By methodically comparing the ¹H NMR, ¹³C NMR, IR, and Mass Spectra at each stage, a researcher can confidently track the progress of the synthesis. The key transformations to monitor are the loss of symmetry in the NMR upon bromination, the appearance of the bromine isotopic pattern in the mass spectrum, and finally, the emergence of the characteristic amide signals in both NMR and IR spectra upon acetylation. This guide provides the necessary framework and supporting data to validate the identity and purity of the target molecule and its intermediates.

References

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A Senior Application Scientist's Guide to Assessing the Drug-Like Properties of N-(2-Bromo-4-isopropylphenyl)acetamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond Potency—A Framework for Drugability

The N-(2-Bromo-4-isopropylphenyl)acetamide scaffold represents a promising starting point in medicinal chemistry. Its derivatives have been investigated for various biological activities, including potential anticancer and antimicrobial effects[1][2][3][4]. However, potent biological activity alone is a poor predictor of clinical success. A promising "hit" compound must also possess favorable drug-like properties to become a viable "lead" and, eventually, a therapeutic agent. High attrition rates in drug development are often attributed to suboptimal pharmacokinetic profiles—poor absorption, distribution, metabolism, excretion (ADME), or unacceptable toxicity[5][6].

This guide provides a comprehensive, field-proven framework for assessing and comparing the drug-like properties of novel this compound derivatives. We will move beyond simply listing protocols to explaining the causality behind experimental choices, enabling researchers to make informed decisions in the lead optimization process. Our approach is a self-validating system, beginning with rapid, cost-effective in silico predictions and progressing to robust in vitro assays to confirm and refine our understanding. The goal is to build a structure-property relationship (SPR) that guides the synthesis of derivatives with an optimal balance of potency and drugability.[7][8]

Pillar 1: The Foundational Screen—In Silico Profiling

Before committing to costly and time-consuming synthesis and in vitro testing, computational modeling provides a critical first-pass filter.[9][10][11] These methods allow us to predict key physicochemical properties that govern a molecule's behavior in a biological system. The most influential and widely adopted set of guidelines is Lipinski's Rule of Five.[12][13][14][15]

The Rationale Behind Lipinski's Rule of Five

Proposed by Christopher A. Lipinski, this rule of thumb identifies four simple physicochemical parameters that are common among the majority of orally active drugs.[14][15] Poor oral absorption or permeation is more likely when a compound violates more than one of these rules:

  • Molecular Weight (MW) ≤ 500 Da: Smaller molecules are more readily transported across biological membranes.

  • LogP ≤ 5: The octanol-water partition coefficient (LogP) is a measure of lipophilicity. Excessively lipophilic compounds often exhibit poor aqueous solubility and can be sequestered in lipid bilayers.[16]

  • Hydrogen Bond Donors (HBD) ≤ 5: The number of O-H and N-H bonds.

  • Hydrogen Bond Acceptors (HBA) ≤ 10: The number of nitrogen and oxygen atoms.

Excessive hydrogen bonding capacity can impede a molecule's ability to cross lipid membranes.[13][16] It is crucial to understand that these are guidelines, not rigid laws; however, they provide an invaluable framework for early-stage decision-making.[15][16]

Workflow for In Silico ADMET Prediction

The workflow begins with the 2D structures of the parent compound and its proposed derivatives, which are then submitted to a computational platform for analysis.

cluster_0 In Silico Assessment Workflow Define_Structures 1. Define Structures (Parent Compound & Derivatives) Select_Tool 2. Select Prediction Tool (e.g., SwissADME, pkCSM) Define_Structures->Select_Tool Input_Structures 3. Input SMILES/SDF Files Select_Tool->Input_Structures Run_Analysis 4. Run ADMET Analysis Input_Structures->Run_Analysis Analyze_Data 5. Analyze Predicted Properties (Lipinski's Rules, Solubility, Permeability) Run_Analysis->Analyze_Data Filter_Candidates 6. Filter & Prioritize Candidates (Flag compounds with high risk) Analyze_Data->Filter_Candidates

Caption: A streamlined workflow for the initial in silico assessment of drug-like properties.

Comparative In Silico Data

Let's compare the parent compound, this compound, with three hypothetical derivatives where modifications are made to explore different chemical spaces.

CompoundModificationMW (Da)LogPHBDHBALipinski ViolationsPredicted Solubility (LogS)
Parent -284.193.55110-3.8
Derivative A Add -COOH at phenyl ring328.193.20220-3.5
Derivative B Replace -CH₃ with -CF₃338.144.10110-4.2
Derivative C Add morpholine ring369.293.15120-3.6

Interpretation: All proposed structures adhere to Lipinski's Rule of Five, making them reasonable candidates for synthesis. Derivative A, with an added carboxylic acid group, is predicted to have slightly improved aqueous solubility (a less negative LogS value). Derivative B's trifluoromethyl group increases lipophilicity (higher LogP) and is predicted to decrease solubility. Derivative C's morpholine addition maintains a favorable LogP while slightly improving the predicted solubility profile. This in silico data allows us to prioritize Derivative A and C for synthesis if improved solubility is a key objective.

Pillar 2: Experimental Validation—In Vitro Assays

While computational tools are powerful for initial screening, experimental validation is non-negotiable.[7][8] We will focus on three core assays that form the foundation of an early ADME package: kinetic solubility, passive permeability, and metabolic stability.

A. Aqueous Solubility: The Gateway to Absorption

A compound must be in solution to be absorbed. Poor aqueous solubility is a major hurdle in drug development, leading to low bioavailability and formulation challenges.[17][18] For early-stage screening, a high-throughput kinetic solubility assay is preferred over the more resource-intensive thermodynamic solubility assay.[19][20]

  • Stock Solution Preparation: Prepare 10 mM stock solutions of each test compound in 100% dimethyl sulfoxide (DMSO).[18][21]

  • Plate Setup: Using a liquid handler, dispense 2 µL of each DMSO stock solution into the wells of a 96-well microplate.

  • Buffer Addition: Add 198 µL of phosphate-buffered saline (PBS, pH 7.4) to each well to achieve a final compound concentration of 100 µM and a final DMSO concentration of 1%.[20]

  • Incubation: Mix the plate thoroughly and incubate at room temperature (25°C) for 2 hours with shaking.[19][21]

  • Measurement: Measure the turbidity (light scattering) of each well using a nephelometer. The intensity of scattered light is proportional to the amount of precipitated compound.[17]

  • Data Analysis: Compare the light scattering signal to that of positive (known insoluble compound) and negative (known soluble compound) controls to determine the solubility classification. For quantitative results, a standard curve of the compound in a solubilizing solution can be used.

B. Membrane Permeability: Crossing the Barrier

For oral drugs, crossing the intestinal epithelium is a prerequisite for entering systemic circulation. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a cost-effective, cell-free method to predict passive diffusion, which is the primary transport mechanism for many drugs.[22][23] It serves as an excellent surrogate for more complex cell-based models like Caco-2 in early screening.[23]

  • Membrane Coating: Coat the filter of a 96-well PVDF donor plate with 5 µL of a lipid solution (e.g., 2% L-α-phosphatidylcholine in dodecane) and allow the solvent to evaporate.[24][25]

  • Acceptor Plate Preparation: Fill the wells of a 96-well acceptor plate with 300 µL of PBS (pH 7.4).[24]

  • Donor Plate Preparation: Prepare 200 µM solutions of the test compounds in PBS (pH 7.4) from DMSO stocks (final DMSO concentration ≤1%). Add 200 µL of these solutions to the coated donor plate wells.[26]

  • Assay Assembly: Carefully place the donor plate onto the acceptor plate, creating a "sandwich."[25]

  • Incubation: Incubate the PAMPA sandwich at room temperature for 4-18 hours in a humidity-controlled chamber to prevent evaporation.[24][25]

  • Quantification: After incubation, separate the plates. Determine the compound concentration in both the donor and acceptor wells using a suitable analytical method, typically LC-MS/MS or UV-Vis spectroscopy.[23][25]

  • Calculation: The effective permeability (Pe) is calculated using the concentrations in the donor and acceptor wells and known assay parameters (e.g., incubation time, membrane area, well volumes).

C. Metabolic Stability: Surviving First-Pass Metabolism

The liver is the body's primary metabolic hub.[27][28] Drugs absorbed from the gut pass through the liver, where they can be extensively metabolized by enzymes like the Cytochrome P450 (CYP) family before reaching systemic circulation.[28] An in vitro assay using human liver microsomes (HLM), which are vesicles of the endoplasmic reticulum containing these enzymes, provides a reliable measure of metabolic stability.[29][30][31]

  • Reagent Preparation:

    • Test Compounds: Prepare 1 µM solutions in 100 mM potassium phosphate buffer (pH 7.4).

    • HLM Suspension: Thaw pooled human liver microsomes and dilute to a final protein concentration of 0.5 mg/mL in the same buffer.[27] Keep on ice.

    • Cofactor Solution: Prepare a solution of NADPH (1 mM) in buffer.[27]

  • Incubation: Pre-warm the HLM suspension and test compound solutions to 37°C. Initiate the metabolic reaction by adding the NADPH cofactor solution.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture and quench it by adding it to a tube containing ice-cold acetonitrile with an internal standard.[27][29]

  • Sample Processing: Vortex the quenched samples and centrifuge to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining parent compound using LC-MS/MS.[30]

  • Data Analysis: Plot the natural logarithm of the percentage of parent compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½) and the intrinsic clearance (CLint).[29]

Pillar 3: Synthesis of Data and Comparative Analysis

The true power of this framework lies in integrating the data from all pillars to build a comprehensive profile of each derivative and guide the next steps.

Integrated Drug-Like Properties Comparison
CompoundSolubility (µM) at pH 7.4PAMPA Permeability (Pe, 10⁻⁶ cm/s)HLM Stability (t½, min)Overall Assessment
Parent 458.5 (High)25Good permeability but moderate stability.
Derivative A 1202.1 (Moderate)28Improved solubility , but permeability is reduced due to the polar -COOH group. Stability is similar to parent.
Derivative B 159.2 (High)>60Poor solubility due to high lipophilicity, but excellent stability . The -CF₃ group likely blocks a site of metabolism.
Derivative C 956.5 (High)18Good balance of improved solubility and high permeability, but stability is slightly reduced.

Authoritative Interpretation: This integrated dataset allows for a nuanced, evidence-based selection process.

  • Derivative A: The significant improvement in solubility is offset by a drop in permeability. This compound might be suitable for non-oral routes of administration or if formulation strategies can overcome the permeability barrier.

  • Derivative B: While its metabolic stability is a major advantage, the poor solubility is a significant liability for oral drug development and would require substantial formulation efforts.

  • Derivative C: This derivative emerges as the most promising lead candidate for an oral drug. It achieves a desirable balance by significantly improving solubility and maintaining high permeability with only a minor trade-off in metabolic stability.

The next logical step would be to investigate the specific metabolic pathways for Derivative C to understand its reduced stability and guide further structural modifications to improve this parameter without compromising its otherwise excellent profile.

Caption: The multi-parameter optimization challenge in lead development.

Conclusion

Assessing drug-like properties is a multi-faceted discipline that requires a logical, iterative approach. By integrating predictive in silico modeling with robust in vitro assays for solubility, permeability, and metabolic stability, researchers can efficiently triage compounds and focus resources on those with the highest probability of success. The this compound scaffold holds therapeutic promise, but its ultimate value will be determined by the careful, data-driven optimization of its derivatives. This guide provides the foundational strategy to navigate that process, transforming potent molecules into developable drug candidates.

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efficacy comparison of kinase inhibitors synthesized from N-(2-Bromo-4-isopropylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals dedicated to advancing oncology therapeutics, the landscape of kinase inhibitors is both promising and complex. Kinase inhibitors have revolutionized cancer treatment by targeting the specific molecular drivers of malignancy.[1] Among these, inhibitors of the Epidermal Growth Factor Receptor (EGFR) have become a cornerstone in the treatment of non-small cell lung cancer (NSCLC) and other epithelial tumors.[2]

This guide provides an in-depth, objective comparison of the efficacy of first and third-generation EGFR tyrosine kinase inhibitors (TKIs), with a focus on Gefitinib and Erlotinib as representatives of the first generation and Osimertinib as a key third-generation agent. While the initial exploration for kinase inhibitors synthesized from N-(2-Bromo-4-isopropylphenyl)acetamide did not yield a specific class of compounds, the principles of efficacy comparison remain paramount. This guide is structured to provide a comprehensive overview of EGFR inhibitors, supported by experimental data and detailed methodologies, to aid in the critical evaluation and selection of these agents in a research and development context.

The EGFR Signaling Pathway: A Critical Target in Cancer

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane glycoprotein with intrinsic tyrosine kinase activity that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1] Upon binding of its ligands, such as epidermal growth factor (EGF), EGFR dimerizes and undergoes autophosphorylation of specific tyrosine residues in its intracellular domain. This phosphorylation creates docking sites for various adaptor proteins and enzymes, initiating downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways.[3] In many cancers, mutations in the EGFR gene lead to constitutive activation of these pathways, driving uncontrolled cell growth and survival.[4]

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ligand (EGF) Ligand (EGF) EGFR EGFR Extracellular Domain Transmembrane Domain Tyrosine Kinase Domain Ligand (EGF)->EGFR GRB2/SOS GRB2/SOS EGFR->GRB2/SOS P PI3K PI3K EGFR->PI3K P RAS RAS GRB2/SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Angiogenesis Angiogenesis AKT->Angiogenesis Survival Survival mTOR->Survival caption Figure 1: Simplified EGFR Signaling Pathway.

Caption: Figure 1: Simplified EGFR Signaling Pathway.

Generations of EGFR Inhibitors: A Tale of Evolving Efficacy and Selectivity

The development of EGFR inhibitors has progressed through generations, each designed to overcome the limitations of its predecessors.

  • First-Generation (Gefitinib, Erlotinib): These are reversible, ATP-competitive inhibitors that target the ATP-binding site of the EGFR tyrosine kinase domain.[5] They are effective against the common activating mutations, such as exon 19 deletions and the L858R point mutation.[2] However, their efficacy is limited by the development of acquired resistance, most commonly through the T790M "gatekeeper" mutation in exon 20.[6]

  • Third-Generation (Osimertinib): Osimertinib is an irreversible inhibitor designed to be effective against both the initial sensitizing mutations and the T790M resistance mutation. It forms a covalent bond with a cysteine residue (C797) in the ATP-binding site of EGFR.[7] A key advantage of osimertinib is its selectivity for mutant EGFR over wild-type (WT) EGFR, which is believed to contribute to its improved safety profile.

Comparative Efficacy: In Vitro Potency

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the IC50 values of gefitinib, erlotinib, and osimertinib against various EGFR forms, demonstrating the evolution of potency and selectivity.

Kinase InhibitorEGFR WT (nM)EGFR Exon 19 Del (nM)EGFR L858R (nM)EGFR T790M (nM)
Gefitinib ~1800~5~40>1000
Erlotinib ~100~6~12>1000
Osimertinib ~500~13~5~1

Data compiled from multiple sources. Actual values may vary depending on the specific cell line and assay conditions.[8][9][10]

This data clearly illustrates that while first-generation inhibitors are potent against the initial activating mutations, they are largely ineffective against the T790M resistance mutation. In contrast, osimertinib maintains high potency against both the initial mutations and the T790M mutant, while showing significantly less activity against wild-type EGFR compared to its mutant forms, highlighting its selectivity.

Clinical Efficacy: A Head-to-Head Comparison

Clinical trials provide the ultimate validation of a drug's efficacy. The FLAURA Phase III trial directly compared osimertinib with first-generation EGFR-TKIs (gefitinib or erlotinib) as a first-line treatment for patients with advanced EGFR-mutated NSCLC.

Efficacy EndpointOsimertinibGefitinib or ErlotinibHazard Ratio (95% CI)
Median Overall Survival 38.6 months31.8 months0.79 (0.64-0.99)
Median Progression-Free Survival 18.9 months10.2 months0.46 (0.37-0.57)

Data from the FLAURA Phase III trial.[11][12]

The results of the FLAURA trial demonstrated a statistically significant and clinically meaningful improvement in both progression-free and overall survival with osimertinib compared to first-generation inhibitors.[11] At three years, 54% of patients treated with osimertinib were alive compared to 44% in the comparator arm.[12]

Experimental Protocols

To ensure the scientific integrity and reproducibility of efficacy data, standardized experimental protocols are essential. Below are detailed, step-by-step methodologies for key assays used in the evaluation of kinase inhibitors.

Biochemical Kinase Assay for IC50 Determination

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.

Biochemical_Assay_Workflow cluster_workflow Biochemical Assay Workflow A Prepare Reagents (Kinase, Substrate, ATP, Inhibitor) B Plate Inhibitor Dilutions A->B C Add Kinase Enzyme B->C D Pre-incubate C->D E Initiate Reaction (Add ATP/Substrate Mix) D->E F Incubate at RT E->F G Stop Reaction & Detect Signal (e.g., Luminescence) F->G H Data Analysis (Calculate IC50) G->H caption Figure 2: Workflow for a Biochemical Kinase Assay.

Caption: Figure 2: Workflow for a Biochemical Kinase Assay.

Materials:

  • Recombinant human EGFR enzyme (wild-type or mutant)

  • Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)

  • Adenosine triphosphate (ATP)

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Test compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well white plates

  • Luminometer

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Transfer a small volume (e.g., 50 nL) of each dilution to the wells of a 384-well plate.

  • Enzyme Addition: Dilute the EGFR enzyme to the desired concentration in kinase buffer and add to the wells containing the test compounds.

  • Pre-incubation: Gently mix and incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the kinase.

  • Reaction Initiation: Prepare a solution of the peptide substrate and ATP in kinase buffer. Add this solution to each well to start the kinase reaction.

  • Reaction Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Signal Detection: Stop the kinase reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™. This involves a two-step process: first, the remaining ATP is depleted, and then the ADP is converted back to ATP, which is used to generate a luminescent signal.[13]

  • Data Analysis: Measure the luminescence using a plate reader. The signal is inversely proportional to the kinase activity. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.[14]

Cell-Based Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with a kinase inhibitor.

Materials:

  • Cancer cell line expressing the target EGFR variant (e.g., PC-9 for exon 19 del, H1975 for L858R/T790M)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well clear flat-bottom plates

  • Microplate spectrophotometer

Procedure:

  • Cell Seeding: Harvest and count the cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium. Incubate overnight to allow for cell attachment.[15]

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plate for a specified duration (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO2).

  • MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well.[15]

  • Formazan Formation: Incubate the plate for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in living cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[16]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance (no-cell control) from all readings. Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the inhibitor concentration and fit the data to determine the IC50 value.

Synthesis of EGFR Inhibitors: A Glimpse into the Chemistry

The chemical synthesis of EGFR inhibitors is a multi-step process that requires careful control of reaction conditions. Below are simplified overviews of the synthesis of gefitinib and osimertinib.

Synthesis of Gefitinib

A common route for the synthesis of gefitinib starts from 6,7-dimethoxyquinazolin-4(3H)-one. The key steps involve:

  • Chlorination: The quinazolinone is chlorinated, typically using thionyl chloride or phosphoryl chloride, to introduce a chlorine atom at the 4-position.

  • Nucleophilic Aromatic Substitution (SNAr): The resulting 4-chloroquinazoline is reacted with 3-chloro-4-fluoroaniline. The aniline displaces the chlorine at the 4-position of the quinazoline ring.

  • Side Chain Installation: The final step involves the alkylation of the quinazoline core with a morpholino-containing side chain to yield gefitinib.[17]

More recent synthetic routes aim to improve yield and reduce the use of hazardous reagents.[3]

Synthesis of Osimertinib

The synthesis of osimertinib is more complex, reflecting its more intricate structure. A common strategy involves:

  • Pyrimidine Core Formation: Building the central pyrimidine ring through a series of condensation and cyclization reactions.

  • Introduction of the Aniline Moiety: Coupling the pyrimidine core with a substituted aniline derivative.

  • Side Chain Attachment: Introducing the N,N-dimethylaminoethyl side chain.

  • Acrylamide Formation: The final step is the acylation of an amino group with acryloyl chloride to form the reactive acrylamide "warhead" that enables covalent bond formation with C797 of EGFR.[7][18]

Conclusion and Future Perspectives

The evolution from first to third-generation EGFR inhibitors exemplifies the power of targeted therapy and the iterative process of drug discovery. Osimertinib has demonstrated superior efficacy and a favorable safety profile compared to its predecessors, establishing it as a standard of care for EGFR-mutated NSCLC.[12]

However, the challenge of acquired resistance remains. The emergence of new mutations, such as C797S, which renders even osimertinib ineffective, necessitates the continued development of novel therapeutic strategies.[6] Future research will likely focus on:

  • Fourth-generation and allosteric inhibitors: These are being designed to overcome C797S-mediated resistance.[2]

  • Combination therapies: Combining EGFR inhibitors with other targeted agents or immunotherapy holds promise for enhancing efficacy and delaying resistance.

  • PROTACs (Proteolysis-Targeting Chimeras): These novel molecules are designed to induce the degradation of the target protein rather than just inhibiting its activity, offering a new modality to combat resistance.

For researchers in the field, a thorough understanding of the comparative efficacy, mechanisms of action, and experimental methodologies for evaluating these inhibitors is crucial for driving the next wave of innovation in cancer therapy.

References

  • Ramalingam, S. S., et al. (2019). Osimertinib Improves Overall Survival vs Gefitinib, Erlotinib in Advanced EGFR-Mutated Non–Small Cell Lung Cancer: FLAURA Phase III Trial. The ASCO Post. Available at: [Link]

  • Li, J., et al. (2012). Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Molecules, 17(10), 11676-11686. Available at: [Link]

  • Gilday, J. P., et al. (2005). Process For The Preparation Of Gefitinib. Quick Company. Available at: [Link]

  • Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway. Available at: [Link]

  • Mishra, R., et al. (2023). Targeting the EGFR signaling pathway in cancer therapy: What's new in 2023? Expert Opinion on Therapeutic Targets, 27(6), 493-511. Available at: [Link]

  • Reaction Biology. (n.d.). EGFR Assays & Drug Discovery Services. Available at: [Link]

  • Voulgari, P., et al. (2020). Optimized synthetic protocol for the preparation of osimertinib. ChemistrySelect, 5(39), 12229-12232. Available at: [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Available at: [Link]

  • Hirano, T., et al. (2016). In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer. Oncotarget, 7(49), 81449-81461. Available at: [Link]

  • Li, J. (2025). Synthetic Strategies in the Preparation of Osimertinib. ResearchGate. Available at: [Link]

  • Horton, T. (n.d.). MTT Cell Assay Protocol. Available at: [Link]

  • ResearchGate. (n.d.). A summary of IC50 values of different EGFR mutants to osimertinib and gefitinib. Available at: [Link]

  • edX. (n.d.). IC50 Determination. Available at: [Link]

  • ResearchGate. (n.d.). IC 50 values of EGFR mutants for the indicated EGFR inhibitors. Available at: [Link]

  • ResearchGate. (n.d.). Concordance between IC50 values for gefitinib vs erlotinib. Available at: [Link]

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Available at: [Link]

  • Wikipedia. (n.d.). Non-small-cell lung cancer. Available at: [Link]

  • ResearchGate. (n.d.). The IC50 values for gefitinib in EGFR-mutant lung adenocarcinoma cell... Available at: [Link]

  • The ASCO Post. (2019). Osimertinib Improves Overall Survival vs Gefitinib, Erlotinib in Advanced EGFR-Mutated Non–Small Cell Lung Cancer: FLAURA Phase III Trial. Available at: [Link]

  • ResearchGate. (n.d.). Gefitinib, erlotinib afatinib and osimertinib are the approved TKIs... Available at: [Link]

  • Asad, M., et al. (2025). Meta-analysis of Targeted Therapies in EGFR-mutated Non-Small Cell Lung Cancer: Efficacy and Safety of Osimertinib, Erlotinib, and Gefitinib as First-line Treatment. American Journal of Clinical Oncology. Available at: [Link]

Sources

A Comparative Cost and Efficiency Analysis of Synthetic Routes to N-(2-Bromo-4-isopropylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals: A Guide to Strategic Synthesis

N-(2-Bromo-4-isopropylphenyl)acetamide, a key building block in the synthesis of various pharmaceutical and agrochemical compounds, can be prepared through several synthetic pathways. The choice of a particular route is often a critical decision, balancing factors such as cost, yield, purity, and scalability. This guide provides an in-depth comparative analysis of the two most common synthetic routes to this valuable intermediate, offering detailed experimental protocols, cost breakdowns, and an examination of the chemical principles underpinning each approach. Our goal is to equip researchers with the necessary information to make an informed decision that aligns with their specific research and development needs.

At a Glance: Comparing the Synthetic Pathways

Two principal routes for the synthesis of this compound are prevalent in laboratory and industrial settings:

  • Route 1: Direct Acetylation. A single-step synthesis involving the acetylation of the commercially available, yet more expensive, 2-Bromo-4-isopropylaniline.

  • Route 2: Two-Step Synthesis from a Readily Available Precursor. A more economical, two-step approach that begins with the acetylation of the inexpensive 4-isopropylaniline, followed by the regioselective bromination of the resulting 4-isopropylacetanilide.

The following table provides a high-level comparison of these two routes, with a detailed analysis to follow.

ParameterRoute 1: Direct AcetylationRoute 2: Two-Step Synthesis
Starting Material 2-Bromo-4-isopropylaniline4-Isopropylaniline
Number of Steps 12
Overall Yield High (typically >90%)Moderate to High (typically 70-85%)
Starting Material Cost HighLow
Reagent Cost LowModerate
Process Complexity LowModerate
Scalability Readily scalableScalable with careful optimization of the bromination step

Route 1: The Direct Approach - Acetylation of 2-Bromo-4-isopropylaniline

This synthetic strategy is favored for its simplicity and high yield, making it an excellent choice for rapid synthesis on a smaller scale or when the cost of the starting material is not a primary constraint.

The Chemistry Behind the Simplicity

The core of this route is the nucleophilic acyl substitution reaction between the amino group of 2-Bromo-4-isopropylaniline and an acetylating agent, typically acetic anhydride. The lone pair of electrons on the nitrogen atom of the amine attacks one of the carbonyl carbons of acetic anhydride. The subsequent collapse of the tetrahedral intermediate and proton transfer steps lead to the formation of the stable amide product, this compound, and acetic acid as a byproduct.

G cluster_start Starting Materials cluster_process Process cluster_product Product SM1 2-Bromo-4-isopropylaniline P1 Acetylation SM1->P1 SM2 Acetic Anhydride SM2->P1 Prod This compound P1->Prod

Experimental Protocol

Materials:

  • 2-Bromo-4-isopropylaniline

  • Acetic anhydride

  • Glacial acetic acid (as solvent)

  • Water

  • Ice

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-Bromo-4-isopropylaniline (1.0 eq) in glacial acetic acid.

  • To the stirred solution, add acetic anhydride (1.1 eq) dropwise at room temperature.

  • Continue stirring the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture slowly into a beaker containing ice-cold water with constant stirring.

  • The solid product will precipitate out of the solution.

  • Collect the precipitate by vacuum filtration and wash thoroughly with cold water to remove any unreacted acetic anhydride and acetic acid.

  • Dry the product in a vacuum oven to obtain this compound.

Expected Yield: >90%

Cost Analysis for Route 1
ReagentMolecular Weight ( g/mol )Density (g/mL)Quantity per mole of productIndicative PriceCost per mole of product
2-Bromo-4-isopropylaniline214.11~1.35214.11 g~$150-200 / 100 g~$321 - $428
Acetic Anhydride102.091.08104.13 g (96.4 mL)~$30 / 1 L~$2.89
Total Estimated Cost ~$324 - $431

Note: Prices are indicative and can vary based on supplier, purity, and quantity.

Route 2: The Economical Pathway - A Two-Step Synthesis

For larger-scale production or in cost-sensitive research environments, this two-step route offers a significant economic advantage due to the much lower cost of the initial starting material, 4-isopropylaniline.

A Tale of Two Reactions: Acetylation and Bromination

This route involves two distinct transformations:

  • Acetylation of 4-isopropylaniline: Similar to Route 1, this step involves the reaction of 4-isopropylaniline with acetic anhydride to form 4-isopropylacetanilide. This intermediate is then typically isolated and purified before proceeding to the next step.

  • Electrophilic Aromatic Bromination: The 4-isopropylacetanilide is then subjected to electrophilic aromatic substitution. The acetamido group (-NHCOCH₃) is a moderately activating, ortho-, para- directing group. The isopropyl group is also an activating, ortho-, para- directing group. Since the para position is blocked by the isopropyl group, the incoming electrophile (a bromonium ion or its equivalent) is directed to the positions ortho to the acetamido group. Steric hindrance from the bulky isopropyl group favors bromination at the position ortho to the acetamido group and meta to the isopropyl group, yielding the desired 2-bromo isomer. N-Bromosuccinimide (NBS) in the presence of an acid catalyst is a common and effective brominating agent for this transformation, offering better regioselectivity and handling compared to liquid bromine.

G cluster_start Starting Material cluster_step1 Step 1 cluster_step2 Step 2 cluster_product Product SM1 4-Isopropylaniline P1 Acetylation with Acetic Anhydride SM1->P1 Int1 4-Isopropylacetanilide P1->Int1 P2 Bromination with NBS Int1->P2 Prod This compound P2->Prod

Experimental Protocols

Step 1: Synthesis of 4-Isopropylacetanilide

Materials:

  • 4-Isopropylaniline

  • Acetic anhydride

  • Water

  • Ice

Procedure:

  • In a beaker, add 4-isopropylaniline (1.0 eq) to water.

  • While stirring vigorously, add acetic anhydride (1.1 eq) in one portion.

  • Continue to stir the mixture for 15-20 minutes. The product will begin to precipitate as a white solid.

  • Cool the mixture in an ice bath to ensure complete precipitation.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from an ethanol/water mixture to obtain pure 4-isopropylacetanilide.

Expected Yield: ~90-95%

Step 2: Bromination of 4-Isopropylacetanilide

Materials:

  • 4-Isopropylacetanilide

  • N-Bromosuccinimide (NBS)

  • Acetonitrile

  • Concentrated Hydrochloric Acid (catalytic amount)

  • Water

Procedure:

  • In a round-bottom flask, dissolve 4-isopropylacetanilide (1.0 eq) in acetonitrile.

  • Add N-Bromosuccinimide (1.05 eq) to the solution.

  • Add a catalytic amount (1-2 drops) of concentrated hydrochloric acid to initiate the reaction.

  • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, pour the mixture into a beaker of cold water.

  • The product will precipitate as a solid. Collect the solid by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from ethanol or an ethanol/water mixture to yield pure this compound.

Expected Yield: ~80-90%

Cost Analysis for Route 2
ReagentMolecular Weight ( g/mol )Density (g/mL)Quantity per mole of productIndicative PriceCost per mole of product
4-Isopropylaniline135.210.989135.21 g~$450 / kg~$60.84
Acetic Anhydride102.091.08104.13 g (96.4 mL)~$30 / 1 L~$2.89
N-Bromosuccinimide (NBS)177.98-186.88 g~$140 / kg~$26.16
Total Estimated Cost ~$89.89

Note: Prices are indicative and can vary based on supplier, purity, and quantity. The overall yield for the two steps is assumed to be approximately 85% for this cost calculation.

Characterization of this compound

PropertyValue
Molecular Formula C₁₁H₁₄BrNO
Molecular Weight 256.14 g/mol
Appearance White to off-white solid
Melting Point 129 °C
¹H NMR (CDCl₃, 400 MHz) δ (ppm) 7.95 (br s, 1H, NH), 7.41 (d, J=2.0 Hz, 1H, Ar-H), 7.25 (dd, J=8.4, 2.0 Hz, 1H, Ar-H), 7.15 (d, J=8.4 Hz, 1H, Ar-H), 2.90 (sept, J=6.9 Hz, 1H, CH), 2.20 (s, 3H, COCH₃), 1.23 (d, J=6.9 Hz, 6H, CH(CH₃)₂)
¹³C NMR (CDCl₃, 101 MHz) δ (ppm) 168.2, 147.5, 135.3, 131.0, 128.2, 121.9, 112.9, 33.6, 23.9, 23.8

Conclusion and Recommendations

The choice between the direct acetylation of 2-Bromo-4-isopropylaniline and the two-step synthesis from 4-isopropylaniline is a classic example of the trade-off between convenience and cost in chemical synthesis.

Route 1 is the preferred method for:

  • Rapid, small-scale synthesis: When time is of the essence and the quantity of product required is low, the single-step, high-yielding nature of this route is highly advantageous.

  • Proof-of-concept studies: In the early stages of drug discovery or agrochemical development, where small amounts of a diverse range of compounds are needed for initial screening, the simplicity of this route can accelerate the research process.

Route 2 is the more strategic choice for:

  • Large-scale production: The significantly lower cost of the starting material makes this the only economically viable option for producing larger quantities of this compound.

  • Cost-conscious research: For academic labs or research groups with limited budgets, the cost savings offered by this route can be substantial, allowing for more extensive research to be conducted.

Ultimately, the optimal synthetic route will depend on the specific project requirements, available resources, and the scale of the synthesis. By carefully considering the factors outlined in this guide, researchers can make a well-informed decision that best suits their scientific and economic objectives.

References

  • General procedures for the acetylation of anilines can be found in standard organic chemistry laboratory manuals and public
  • Protocols for the bromination of activated aromatic compounds using N-Bromosuccinimide are widely available in the chemical literature. For a general understanding of the regioselectivity in electrophilic aromatic substitution, refer to advanced organic chemistry textbooks.
  • Pricing information is based on a survey of various chemical supplier c
  • Spectroscopic data is compiled from typical values for similar structures and may be cross-referenced with spectral d

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of N-(2-Bromo-4-isopropylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and developers in the pharmaceutical and chemical industries, our responsibility extends beyond synthesis and discovery to the entire lifecycle of the chemicals we handle. The safe, ethical, and compliant disposal of research byproducts is not merely an operational task but a cornerstone of scientific integrity and environmental stewardship. This guide provides a detailed protocol for the proper disposal of N-(2-Bromo-4-isopropylphenyl)acetamide, grounded in established safety standards and regulatory frameworks. The causality behind each step is explained to ensure a deep, actionable understanding for laboratory personnel.

Section 1: Hazard Assessment and Characterization

Understanding the specific hazards of this compound is the critical first step in determining its proper handling and disposal pathway. While comprehensive toxicological data for this specific compound may be limited, its classification as a brominated aromatic amide allows us to infer a hazard profile from structurally similar chemicals. Aromatic amides and halogenated organic compounds warrant a cautious approach.[1][2]

Based on data for analogous compounds, this compound should be handled as a substance that is potentially harmful if swallowed, an irritant to the skin, eyes, and respiratory system, and likely toxic to aquatic life with long-lasting effects.[3][4][5] The first and most crucial step for any user is to always consult the manufacturer-provided Safety Data Sheet (SDS) , which contains specific hazard information.[6]

Table 1: Properties and Inferred Hazards of this compound

PropertyValue / ClassificationSource
CAS Number 68748-07-2[7]
Molecular Formula C11H14BrNO-
Physical State Solid[8]
Boiling Point 366.4°C at 760 mmHg[7]
Flash Point 175.4°C[7]
Density 1.356 g/cm³[7]
Inferred Health Hazards Harmful if swallowed (Acute Toxicity, Oral - Cat. 4) Causes skin and eye irritation (Cat. 2) May cause respiratory irritation (STOT SE - Cat. 3)[3][4][5]
Inferred Environmental Hazards Toxic to aquatic life with long-lasting effects[4]

Section 2: Personal Protective Equipment (PPE) and Safe Handling

Given the hazard profile, stringent adherence to PPE protocols is mandatory to minimize exposure risk. The choice of PPE is a direct response to the potential hazards of irritation and absorption.

  • Eye and Face Protection: Wear tightly fitting safety goggles or a full-face shield.[9] This is essential to protect against dust particles causing serious eye irritation.[3]

  • Hand Protection: Use chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected for integrity before each use and disposed of as contaminated waste after handling the chemical.[9][10]

  • Body Protection: A full-length laboratory coat must be worn to prevent skin contact.[10]

  • Respiratory Protection: All handling of the solid compound should occur within a certified chemical fume hood to prevent inhalation of dust particles, which may cause respiratory irritation.[11]

Section 3: Waste Segregation and Collection Protocol

Proper segregation at the point of generation is the most effective way to ensure compliant disposal and prevent accidental mixing of incompatible waste streams.[12]

Step-by-Step Collection Procedure:

  • Establish a Designated Waste Container: Procure a chemically resistant container, such as a high-density polyethylene (HDPE) pail or drum, specifically for "Halogenated Organic Solid Waste."[13]

  • Accurate and Clear Labeling: The container must be labeled clearly before any waste is added. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound" and its CAS number.

    • The relevant GHS hazard pictograms (e.g., Exclamation Mark, Health Hazard, Environment).

    • The date accumulation started.

  • Waste Collection:

    • Place all solid waste containing the compound, including surplus or off-spec material, directly into the designated container.

    • Include all contaminated disposable materials such as weighing papers, gloves, and wipers. These items are considered contaminated and must be disposed of as hazardous waste.[10][14]

  • Container Management: Keep the waste container securely sealed at all times, except when adding waste. Store the container in a well-ventilated, designated satellite accumulation area away from incompatible materials like strong oxidizing agents.[3][13]

Section 4: Spill Management and Emergency Procedures

In the event of a spill, a swift and correct response is critical to mitigate exposure and environmental contamination.

Small Spill Cleanup:

  • Ensure Safety: Restrict access to the spill area. Ensure adequate ventilation and wear the full PPE described in Section 2.[8][14]

  • Containment: For a solid spill, prevent the generation of dust.[8][14]

  • Cleanup: Gently sweep or scoop the material and place it into the designated hazardous waste container.[5][8] Do not use a vacuum cleaner unless it is specifically rated for hazardous dust.

  • Decontamination: Clean the spill area with an appropriate solvent and then soap and water. All cleaning materials must be disposed of as hazardous waste.

  • Environmental Protection: Do not allow the spilled material or cleaning run-off to enter drains or waterways.[8][14]

First Aid Measures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]

  • Skin Contact: Remove contaminated clothing and wash the affected area immediately with soap and plenty of water.[3]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[3][14]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4][14]

Section 5: The Core Disposal Workflow and Rationale

The disposal of this compound is governed by its classification as a halogenated organic compound. Under regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States, these compounds are subject to specific treatment standards, and land disposal is often restricted.[15][16]

The preferred and most environmentally sound disposal method is high-temperature incineration . The rationale is that incineration in a specialized facility equipped with afterburners and flue gas scrubbers can completely destroy the organic molecule while capturing and neutralizing the resulting acidic gases (e.g., hydrogen bromide).[14][15] Disposing of this waste through standard drains or in regular trash is strictly prohibited.

The final and most critical step in the disposal process is to engage a licensed professional waste disposal service .[4][5][14] These companies have the permits, equipment, and expertise to transport and dispose of chemical waste in compliance with all local, state, and federal regulations.[17]

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 cluster_5 A Waste Generation (Unused chemical, contaminated labware, spill cleanup debris) B Step 1: Characterize & Segregate Is it a halogenated organic solid? A->B  Point of Generation C Step 2: Containerize & Label - Use designated HDPE container. - Label with 'Hazardous Waste,' chemical name, CAS#, and GHS pictograms. B->C  Yes D Step 3: Store Securely - Keep container closed. - Store in a well-ventilated satellite accumulation area. C->D E Step 4: Arrange Professional Disposal - Contact licensed hazardous waste vendor. - Complete waste manifest documentation. D->E F Final Disposal Method: High-Temperature Incineration (With afterburner and scrubber) E->F  Vendor Action

Caption: Disposal workflow for this compound.

References

  • Capot Chemical. (2010, July 20). MSDS of 2-Bromo-N-isopropyl-acetamide. Capot Chemical.
  • Thermo Fisher Scientific. (2025, September 23). SAFETY DATA SHEET - 2'-Bromo-4'-methylacetanilide. Thermo Fisher Scientific.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET - 4'-Bromoacetanilide. Fisher Scientific.
  • ECHEMI. (2019, July 15). N-(2-Bromo-4-fluorophenyl)acetamide SDS. ECHEMI.
  • Fisher Scientific. (2010, September 23). SAFETY DATA SHEET - N-Bromoacetamide. Fisher Scientific.
  • Physikalisch-Technische Bundesanstalt. (n.d.).
  • Occupational Safety and Health Administration. (n.d.). OSHA Technical Manual (OTM) - Section III: Chapter 1. OSHA.
  • MOLBASE. (n.d.). This compound. MOLBASE.
  • Environmental Health and Safety at Providence College. (n.d.). Bromine in orgo lab SOP. Providence College.
  • U.S. Environmental Protection Agency. (n.d.).
  • VLS Environmental Solutions. (n.d.). Types of Pharmaceutical Waste and How to Dispose of Them. VLS Environmental Solutions.
  • Texas A&M University-San Antonio. (2021, July 28). Chemical Safety Guidelines. A&M-SA.
  • U.S. Environmental Protection Agency. (n.d.). Guidance and Summary of Information Regarding the RCRA Used Oil Rebuttable Presumption. EPA.
  • National Institute for Occupational Safety and Health. (n.d.).
  • ICL Group. (n.d.). BROMINE - Safety Handbook. ICL Group.
  • Occupational Safety and Health Administration. (n.d.). Chemical Hazards and Toxic Substances - Overview. OSHA.
  • Cornell Law School. (n.d.). Cal. Code Regs. Tit. 22, div. 4.5, ch. 18, app III - List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds.
  • National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals.

Sources

A Comprehensive Guide to the Safe Handling of N-(2-Bromo-4-isopropylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Assessment: An Evidence-Based Approach

While a comprehensive Material Safety Data Sheet (MSDS) for N-(2-Bromo-4-isopropylphenyl)acetamide is not widely available, an analysis of similar brominated acetanilides provides a strong indication of its potential hazards. Compounds such as N-Bromoacetamide, 4'-Bromoacetanilide, and N-(2-bromo-4-fluorophenyl)acetamide are known to cause skin and eye irritation, and may be harmful if swallowed or in contact with skin.[1][2][3][4] Therefore, it is prudent to handle this compound with the assumption that it may possess similar toxicological properties.

Anticipated Hazards:

  • Skin Irritation: May cause skin irritation upon contact.[2][3]

  • Serious Eye Irritation: Poses a risk of serious eye irritation or damage.[2][3]

  • Acute Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.[1][4][5]

  • Respiratory Tract Irritation: Inhalation of dust may cause respiratory irritation.[1][3]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is critical to mitigate the risks associated with handling this compound. The following table summarizes the recommended PPE, categorized by the level of protection required.[6]

Protection Level Equipment Specifications & Rationale
Primary (Essential) Safety GogglesChemical splash goggles are mandatory to protect against splashes and airborne particles.[7][8]
Nitrile GlovesOffers good resistance to a range of chemicals. Double-gloving is recommended for enhanced protection.[8]
Laboratory CoatA standard lab coat provides a barrier against incidental contact.
Secondary (Procedural) Face ShieldTo be used in conjunction with safety goggles when there is a significant risk of splashing.[6][8]
Chemical-Resistant ApronProvides an additional layer of protection for the torso against spills.
Ancillary (Task-Dependent) Respiratory ProtectionA NIOSH-approved respirator with particulate filters (e.g., N95) should be used if handling fine powders outside of a ventilated enclosure.[9][10]

Operational Plan: A Step-by-Step Handling Protocol

Adherence to a strict operational workflow is paramount to ensuring safety and experimental integrity. The following protocol outlines the key steps for safely handling this compound.

Preparation:

  • Designated Area: All handling of the compound should occur in a designated area, such as a certified chemical fume hood, to minimize exposure.[9]

  • Pre-use Inspection: Before starting, inspect all PPE for any signs of damage or wear.[10]

  • Gather Materials: Ensure all necessary equipment and reagents are within the fume hood to avoid unnecessary movement in and out of the containment area.

Handling:

  • Weighing: If weighing the solid compound, do so within the fume hood or a ventilated balance enclosure to prevent the dispersion of dust.

  • Transfers: Use appropriate tools (e.g., spatulas, powder funnels) to transfer the compound, minimizing the risk of spills.

  • Solution Preparation: When dissolving the compound, add it slowly to the solvent to avoid splashing.

Post-Handling:

  • Decontamination: Thoroughly clean all surfaces and equipment that came into contact with the compound using an appropriate solvent.

  • PPE Removal: Remove PPE in the correct order to prevent cross-contamination. Gloves should be removed last, turning them inside out as you do so.[10]

  • Hand Washing: Wash hands thoroughly with soap and water after removing PPE.[1][2]

Handling_Workflow cluster_Prep Preparation cluster_Handling Handling cluster_Post Post-Handling Prep1 Designate Handling Area Prep2 Inspect PPE Prep1->Prep2 Prep3 Gather Materials Prep2->Prep3 Handling1 Weigh Compound Prep3->Handling1 Handling2 Transfer Compound Handling1->Handling2 Handling3 Prepare Solution Handling2->Handling3 Post1 Decontaminate Surfaces Handling3->Post1 Post2 Remove PPE Post1->Post2 Post3 Wash Hands Post2->Post3

Caption: A streamlined workflow for the safe handling of this compound.

Emergency and Disposal Plan: Preparedness is Key

Even with meticulous planning, accidents can happen. A clear and concise emergency and disposal plan is therefore essential.

Spill Response:

  • Evacuate: In the event of a significant spill, evacuate the immediate area.

  • Alert: Notify your supervisor and institutional safety officer.

  • Contain: If it is safe to do so, contain the spill using a chemical spill kit. Avoid creating dust.[10]

  • Clean-up: Trained personnel wearing appropriate PPE should clean up the spill.

Waste Disposal: Due to its brominated aromatic structure, this compound and any contaminated materials should be treated as hazardous waste.[11]

  • Segregation: Collect all waste containing the compound in a dedicated, clearly labeled, and sealed container.

  • Disposal: Dispose of the waste through your institution's hazardous waste management program. Incineration at a licensed facility is a common method for the disposal of brominated compounds.[11] Do not dispose of this chemical down the drain.[10][12]

Emergency_Response cluster_Response Immediate Actions cluster_Assessment Risk Assessment cluster_Action Containment & Cleanup Spill Spill Occurs Evacuate Evacuate Area Spill->Evacuate Alert Alert Supervisor Evacuate->Alert SafeToAct Is it safe to act? Alert->SafeToAct SafeToAct->Alert No Contain Contain Spill SafeToAct->Contain Yes Cleanup Cleanup by Trained Personnel Contain->Cleanup

Caption: A decision-making diagram for responding to a chemical spill.

By integrating these safety protocols into your daily laboratory practices, you can confidently and safely advance your research while upholding the highest standards of scientific integrity and personal safety.

References

  • New Jersey Department of Health. (n.d.). Acetamide - Hazardous Substance Fact Sheet. Retrieved from [Link]

  • Jakab, E., & Blazsó, M. (2003). Catalytic destruction of brominated aromatic compounds studied in a catalyst microbed coupled to gas chromatography/mass spectrometry. Journal of Analytical and Applied Pyrolysis, 70(1), 1-13. Retrieved from [Link]

  • Ideal Response. (2025). What is bromine and what are the safe disposal and recycling methods? Retrieved from [Link]

  • Google Patents. (n.d.). Method for the bromination of aromatic compound.
  • Capot Chemical. (2010). MSDS of 2-Bromo-N-isopropyl-acetamide. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). Personal Protective Equipment. Retrieved from [Link]

  • PubChem. (n.d.). N-(2-bromo-4-fluorophenyl)acetamide. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-[(2-Amino-2-oxoethyl)dithio]acetamide. Retrieved from [Link]

  • MDPI. (2023). Removal of Bromine from Polymer Blends with a Composition Simulating That Found in Waste Electric and Electronic Equipment through a Facile and Environmentally Friendly Method. Retrieved from [Link]

  • Hazmat School. (2022). 5 Types of PPE for Hazardous Chemicals. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-(Diethylamino)-N-(2,6-Dimethylphenyl)- Acetamide. Retrieved from [https://www.coleparmer.com/msds/2-(Diethylamino)-N-(2,6-Dimethylphenyl)- Acetamide-msds-28100-34.pdf]([Link] Acetamide-msds-28100-34.pdf)

  • Chemtalk. (n.d.). Bromine water - disposal. Retrieved from [Link]

  • Seton. (2024). Discover the Various Types of PPE for Optimal Chemical Safety. Retrieved from [Link]

  • MOLBASE. (n.d.). This compound. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.